molecular formula C6H14ClN3O2 B101366 Ethyl 2-(1-methylguanidino)acetate hydrochloride CAS No. 15366-32-2

Ethyl 2-(1-methylguanidino)acetate hydrochloride

Katalognummer: B101366
CAS-Nummer: 15366-32-2
Molekulargewicht: 195.65 g/mol
InChI-Schlüssel: SZZVKHCNEZPXOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-(1-methylguanidino)acetate hydrochloride is a chemical compound provided for research and development purposes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. The compound has been identified as a pharmaceutical intermediate, suggesting its utility in the synthesis of more complex molecules during investigative processes . Its chemical structure features a methylguanidino group linked to an ethyl acetate backbone, supplied in the hydrochloride salt form to enhance stability. Basic identifiers include the CAS Registry Number 15366-32-2, a molecular formula of C6H14ClN3O2, and a molecular weight of 195.65 g/mol . To ensure its integrity, the material should be stored under an inert atmosphere and at room temperature . Researchers are advised to consult the safety data sheet prior to use and handle the compound with appropriate precautions, as it is a key building block in synthetic organic chemistry and medicinal chemistry research.

Eigenschaften

IUPAC Name

ethyl 2-[carbamimidoyl(methyl)amino]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2.ClH/c1-3-11-5(10)4-9(2)6(7)8;/h3-4H2,1-2H3,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZVKHCNEZPXOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648756
Record name Ethyl N-carbamimidoyl-N-methylglycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15366-32-2
Record name Glycine, N-(aminoiminomethyl)-N-methyl-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15366-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-carbamimidoyl-N-methylglycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycine, N-(aminoiminomethyl)-N-methyl-, ethyl ester, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.609
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(1-methylguanidino)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the chemical synthesis of Ethyl 2-(1-methylguanidino)acetate hydrochloride, a creatine derivative of interest in pharmaceutical and nutraceutical research. The guide is structured to provide researchers, chemists, and drug development professionals with a scientifically grounded and practical framework, moving from theoretical reaction design to a detailed, step-by-step laboratory protocol. The methodologies described herein are rooted in established principles of organic chemistry, emphasizing safety, reproducibility, and robust product validation.

Strategic Approach to Synthesis: A Mechanistic Overview

The synthesis of this compound is most efficiently approached via a direct nucleophilic substitution (S_N2) pathway. This strategy is predicated on the reaction between a guanidinyl nucleophile and an α-halo ester electrophile.

Core Rationale:

  • Nucleophile Selection: N-methylguanidine is selected as the nucleophile. While guanidines have multiple nitrogen atoms, the monosubstituted nitrogen exhibits favorable nucleophilicity for attacking an electrophilic carbon center.

  • Electrophile Selection: Ethyl chloroacetate serves as the ideal electrophile. The chlorine atom is a competent leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack. The ethyl ester moiety is chosen for its relative stability under the reaction conditions and its utility in potential downstream applications.

  • Salt Formation: The final step involves the formation of the hydrochloride salt. This is critical for enhancing the compound's stability, crystallinity, and solubility in aqueous media, which are desirable properties for handling, purification, and formulation.

The overall transformation is depicted below:

NMG N-Methylguanidine product_base Ethyl 2-(1-methylguanidino)acetate (Free Base) NMG->product_base  S_N2 Reaction (Base, Solvent) ECA Ethyl Chloroacetate plus + final_product Ethyl 2-(1-methylguanidino)acetate Hydrochloride product_base->final_product  Protonation / Salt Formation (Solvent) HCl HCl HCl->final_product

Figure 1: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This section outlines a comprehensive, two-step laboratory procedure. The protocol includes causality for each operational choice, ensuring the "why" behind each step is clear.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS NumberSupplier (Example)
N-Methylguanidine HydrochlorideCH₅N₃·HCl109.55506-90-1Sigma-Aldrich
Sodium Methoxide (NaOMe)CH₃ONa54.02124-41-4Sigma-Aldrich
Ethyl ChloroacetateClCH₂COOCH₂CH₃122.55105-39-5Sigma-Aldrich
Methanol (Anhydrous)CH₃OH32.0467-56-1Fisher Scientific
Diethyl Ether (Anhydrous)(C₂H₅)₂O74.1260-29-7Fisher Scientific
Hydrochloric Acid (in Ether)HCl36.467647-01-0Sigma-Aldrich
Step-by-Step Experimental Procedure

Step 1: In-situ Generation of N-Methylguanidine Free Base and S_N2 Reaction

  • Rationale: N-methylguanidine is typically supplied as a stable hydrochloride salt. To render it nucleophilic, the free base must be generated in situ using a strong, non-nucleophilic base. Sodium methoxide is ideal as its byproduct, sodium chloride, is insoluble in the methanolic reaction medium and can be easily removed.

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous methanol (100 mL).

  • Base Addition: Under a gentle stream of nitrogen, add sodium methoxide (5.40 g, 0.10 mol) to the methanol. Stir until fully dissolved.

  • Precursor Addition: Add N-methylguanidine hydrochloride (10.95 g, 0.10 mol) to the sodium methoxide solution in portions. A white precipitate of sodium chloride (NaCl) will form immediately. Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Initiate Reaction: Add ethyl chloroacetate (12.25 g, 0.10 mol) dropwise to the suspension over 15 minutes using a dropping funnel. Causality: This controlled addition helps to manage any potential exotherm and minimizes side reactions.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup (Part 1): After cooling to room temperature, remove the precipitated NaCl by vacuum filtration, washing the solid with a small amount of cold methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous oil, which is the crude ethyl 2-(1-methylguanidino)acetate free base.

Step 2: Formation and Isolation of the Hydrochloride Salt

  • Rationale: The crude free base is difficult to purify and handle. Conversion to the hydrochloride salt induces crystallization, providing a highly effective method of purification. The use of a non-polar solvent like diethyl ether is crucial for precipitating the polar salt.

  • Dissolution: Dissolve the crude oil from Step 1 in anhydrous diethyl ether (150 mL). The solution may be slightly cloudy.

  • Precipitation: While stirring vigorously, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise. The hydrochloride salt will begin to precipitate as a white solid. Continue addition until the pH of the solution is acidic (test with moist pH paper) and no further precipitation is observed.

  • Crystallization: Allow the suspension to stir in an ice bath for 1 hour to maximize crystal formation.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with two portions of cold, anhydrous diethyl ether (25 mL each) to remove any non-polar impurities.

  • Drying: Dry the product under high vacuum at 40°C for 12 hours to yield this compound as a white crystalline solid.

Figure 2: Step-by-step experimental workflow for the synthesis protocol.

Product Validation and Trustworthiness

A robust synthesis protocol requires a self-validating system. The identity and purity of the final compound must be confirmed through rigorous analytical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, a singlet for the N-methyl protons, and a singlet for the methylene protons adjacent to the guanidino group. The NH protons of the guanidinium group may appear as broad singlets.

    • ¹³C NMR: Will confirm the presence of the ester carbonyl carbon, the ethyl group carbons, the N-methyl carbon, the α-carbon, and the characteristic guanidinium carbon.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.

  • Melting Point: A sharp melting point for the crystalline hydrochloride salt is a strong indicator of high purity.

References

  • Bell, F. (1947). Guanidine and its derivatives. Chemical Reviews, 40(3), 251-289. [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds: II. The Tautomerism of Guanidine. Journal of the Chemical Society, 657-660. [Link]

  • Gulewitsch, W. S., & Amiradžibi, S. (1906). Über das Kreatin und seine Synthese. Berichte der deutschen chemischen Gesellschaft, 39(2), 1514-1524. [Link]

Introduction: A Chemist's Perspective on a Creatine Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Creatine Ethyl Ester Hydrochloride

Creatine Ethyl Ester Hydrochloride (CEE-HCl) represents a significant modification of the widely studied creatine monohydrate, engineered to enhance its physicochemical properties. It is the hydrochloride salt of the ethyl ester of creatine.[1] The core rationale behind the esterification of creatine with ethanol is to increase its lipophilicity, which theoretically enhances its ability to permeate cell membranes, potentially leading to improved absorption and bioavailability compared to its parent compound, creatine monohydrate.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties of CEE-HCl, offering critical data and validated methodologies for researchers, formulation scientists, and quality control professionals in the pharmaceutical and nutraceutical industries.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation of all further characterization.

1.1 Molecular Formula and Weight The chemical identity of Creatine Ethyl Ester HCl is well-defined.

  • Molecular Formula: C6H13N3O2 · HCl or C6H14ClN3O2[4][5][6]

  • Molecular Weight: 195.65 g/mol [4][5][6]

  • CAS Number: 15366-32-2[1][4][5][7]

  • IUPAC Name: ethyl 2-[carbamimidoyl(methyl)amino]acetate;hydrochloride[4][6]

1.2 Chemical Structure The structure consists of the core creatine molecule where the carboxylic acid group has been esterified with an ethyl group, and the resulting compound is stabilized as a hydrochloride salt.

Caption: 2D structure of Creatine Ethyl Ester Hydrochloride.

Core Physical Properties

The physical characteristics of a compound are paramount for its handling, formulation, and processing.

Table 1: Summary of Physical Properties for Creatine Ethyl Ester HCl

Property Value Source(s)
Appearance White crystalline powder [1][4][8]
Odor Odorless [4]
Melting Point 160 - 165 °C (with decomposition) [4][5][9]
Solubility (Water) Highly soluble [1][5]

| Solubility (Organic) | Slightly soluble in Ethanol & Methanol; Insoluble in non-polar solvents |[5] |

2.1 Organoleptic Properties CEE-HCl is consistently described as a white, odorless, crystalline solid.[1][4][8] These properties are crucial for initial raw material identification and for formulation into final dosage forms where color and odor are critical for consumer acceptance.

2.2 Solubility Profile A key purported advantage of CEE-HCl over creatine monohydrate is its enhanced solubility in aqueous solutions.[1] It is highly soluble in water, a characteristic attributed to its salt form.[1][5] In contrast, its solubility is limited in alcohols like ethanol and methanol, and it is considered insoluble in non-polar organic solvents.[5] This solubility profile is a critical determinant for developing both solid and potential liquid dosage forms.

2.3 Thermal Characteristics The melting point of CEE-HCl is consistently reported in the range of 160-165°C.[4][5][9] Some sources indicate that decomposition occurs at this temperature.[9] This thermal behavior is an important parameter for manufacturing processes such as drying and milling, where temperature control is necessary to prevent degradation.

Stability Profile: The Critical Factor

While esterification improves solubility, it introduces a critical liability: instability, particularly as a function of pH. For drug development professionals, understanding this is non-negotiable.

3.1 pH-Dependent Stability The stability of CEE-HCl is highly dependent on the pH of the aqueous environment.

  • Acidic Conditions (pH ≤ 1.0): CEE-HCl exhibits its greatest stability in strongly acidic environments, with a reported half-life of 570 hours at pH 1.0.[10] The primary degradation pathway under these conditions is ester hydrolysis, yielding creatine and ethanol.[10]

  • Neutral to Alkaline Conditions (pH > 1.0): As the pH increases, the rate of degradation accelerates dramatically. The molecule undergoes rapid intramolecular cyclization to form the pharmacologically inactive byproduct, creatinine.[10][11] At a pH above 8.0, the degradation is almost instantaneous, with a half-life of only 23 seconds.[10]

This pH-dependent instability has profound implications. While the compound is stable in the highly acidic environment of the stomach, its rapid conversion to creatinine in the neutral pH of the small intestine and in the bloodstream is a significant concern for its bioavailability as a creatine prodrug.[10][12] In vitro studies using human plasma have shown that CEE-HCl is not converted to creatine by plasma esterases to any detectable extent; instead, the only species detected after incubation was creatinine.[13]

G CEE Creatine Ethyl Ester (CEE-HCl) Creatine Creatine + Ethanol CEE->Creatine  pH ≤ 1.0 (Slow Hydrolysis) Creatinine Creatinine CEE->Creatinine pH > 1.0 (Rapid Cyclization)

Caption: Degradation pathways of CEE-HCl based on pH.

Experimental Protocols for Physical Characterization

To ensure the quality and consistency of CEE-HCl, validated analytical methods are essential.

4.1 Protocol: Determination of pH-Dependent Stability via HPLC

Objective: To quantify the rate of degradation of CEE-HCl into creatine and creatinine at various pH values over time.

Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers at distinct pH values (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions.

  • Stock Solution: Prepare a concentrated stock solution of CEE-HCl in a suitable solvent (e.g., 10% acetonitrile in water).

  • Sample Incubation:

    • For each pH buffer, create a working solution by diluting the stock solution to a final concentration of ~100 µg/mL.

    • Incubate these solutions in a temperature-controlled environment (e.g., 37°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot from each pH solution. The frequency of sampling should be higher for solutions with higher pH due to faster degradation.

  • Sample Quenching: Immediately quench the degradation reaction by diluting the aliquot in the HPLC mobile phase or an acidic solution to stabilize the remaining CEE-HCl.

  • HPLC Analysis:

    • Column: Use a suitable reversed-phase C18 column.

    • Mobile Phase: A gradient or isocratic system capable of separating CEE-HCl, creatine, and creatinine. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile).[14]

    • Detection: UV detection at approximately 210 nm.

    • Injection: Inject the quenched samples onto the HPLC system.

  • Data Analysis:

    • Quantify the peak areas for CEE-HCl, creatine, and creatinine at each time point against a standard curve.

    • Plot the concentration of CEE-HCl versus time for each pH value.

    • Calculate the first-order degradation rate constant (k) and the half-life (t½ = 0.693/k) at each pH.

G cluster_prep 1. Sample Preparation cluster_incubate 2. Incubation & Sampling cluster_analysis 3. Analysis A Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4) C Dilute Stock into Each Buffer (t=0) A->C B Prepare CEE-HCl Stock Solution B->C D Incubate at 37°C C->D E Withdraw Aliquots at Timed Intervals D->E Over time F Quench Reaction (e.g., dilute in mobile phase) E->F G Inject onto HPLC System F->G H Quantify Peak Areas (CEE, Creatine, Creatinine) G->H I Plot ln[CEE] vs. Time H->I J Calculate Rate Constant (k) and Half-life (t½) I->J

Caption: Experimental workflow for HPLC-based stability testing.

Conclusion for the Research Professional

Creatine Ethyl Ester HCl is a compound with distinct physical properties that differentiate it from creatine monohydrate. Its high aqueous solubility and defined crystalline structure are advantageous from a formulation standpoint. However, its pronounced pH-dependent instability is a critical scientific liability. The rapid degradation to creatinine at physiological pH levels (post-stomach) challenges its efficacy as a stable prodrug for delivering creatine to muscle tissue. Researchers and drug development professionals must rigorously account for this instability in any in vitro or in vivo experimental design and when developing oral dosage forms. The analytical protocols outlined herein provide a framework for the essential quality control and characterization required to work with this molecule.

References

  • ProVita Biotech. (n.d.). Wholesale Creatine Ethyl Ester HCl Powder Supplier China. Retrieved from ProVita Biotech website.[1]

  • LGC Standards. (n.d.). Creatine Ethyl Ester Hcl(AS). Retrieved from LGC Standards website.[4]

  • Chibio Biotech. (n.d.). Creatine Ethyl Ester HCL (≥99%) – Advanced Sports Nutrition Supplement. Retrieved from Chibio Biotech website.[5]

  • PubChem. (n.d.). Creatine ethyl ester HCl. National Center for Biotechnology Information. Retrieved from [Link]6]

  • Fengchen Group. (n.d.). Creatine Ethyl Ester Hydrochloride, Creatine Ethyl Ester Hcl USP AJI FCC BP EP. Retrieved from Fengchen Group website.[9]

  • Pharmaffiliates. (n.d.). CAS No : 15366-32-2 | Chemical Name : CREATINE ETHYL ESTER HCL. Retrieved from Pharmaffiliates website.[7]

  • Fortune Business Insights. (n.d.). Creatine Ethyl Ester Hcl Market Size, Share, Forecast, 2032. Retrieved from Fortune Business Insights website.[8]

  • ChemNet. (n.d.). Creatine ethyl ester hydrochloride. Retrieved from ChemNet website.[15]

  • ChemicalBook. (n.d.). 15366-32-2(Creatine ethyl ester hydrochloride) Product Description. Retrieved from ChemicalBook website.[16]

  • UNeMed. (2007). CREATINE ESTER PRONUTRIENT COMPOUNDS AND FORMULATIONS. Retrieved from UNeMed website.[2]

  • Giese, M. W. (2005). Production of creatine esters using in situ acid production. US Patent Application US20050049428A1.[17]

  • Guo, C. et al. (2015). Preparation method of creatine ethyl ester hydrochloride. Chinese Patent CN104262203A.[18]

  • Love Life Supplements. (2025). Creatine Monohydrate vs HCl vs Ethyl Ester: What's the Difference?. Retrieved from Love Life Supplements website.[19]

  • Giese, M. W., Lecher, C. S. (2009). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Agricultural and Food Chemistry. Available at: [Link]12]

  • PubMed. (2009). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. National Center for Biotechnology Information. Retrieved from [Link]10]

  • Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids. Available at: [Link]11]

  • Giese, M. W., & Massa, K. (2009). Qualitative in vitro NMR analysis of creatine ethyl ester pronutrient in human plasma. Planta Medica. Retrieved from PubMed.[13]

  • Spillane, M., et al. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition. Available at: [Link]3]

  • Al-Absi, H. R., et al. (2000). A simple HPLC method with pulsed EC detection for the analysis of creatine. Creighton University. Retrieved from Creighton University website.[14]

Sources

IUPAC name for Creatine Ethyl Ester hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Creatine Ethyl Ester Hydrochloride

Abstract

Creatine Ethyl Ester Hydrochloride (CEE HCl) was developed as a pro-drug of creatine, engineered with the objective of enhancing its bioavailability and reducing the side effects associated with creatine monohydrate.[1][2][3] The esterification of creatine was theorized to increase its lipophilicity, thereby facilitating more efficient passage across cell membranes.[3] This guide provides a comprehensive technical overview of CEE HCl, beginning with its formal chemical nomenclature and properties. It delves into the common synthesis methodologies, the compound's critical pH-dependent stability, and its ultimate metabolic fate. We will examine the analytical techniques for its quantification and conclude with a critical evaluation of its efficacy based on peer-reviewed research, which challenges its standing as a superior alternative to creatine monohydrate.

Chemical Nomenclature and Properties

A precise understanding of a compound begins with its unequivocal identification through standardized nomenclature.

1.1 IUPAC Name

The formal IUPAC name for the active component of Creatine Ethyl Ester Hydrochloride is ethyl 2-[carbamimidoyl(methyl)amino]acetate;hydrochloride .[4]

  • Synonyms: N-(aminoiminomethyl)-N-methylglycine ethyl ester hydrochloride, Creatine Ethyl Ester HCl.[4][5]

  • CAS Number: 15366-32-2.[4][6]

1.2 Chemical Structure and Properties

The addition of an ethyl ester group to the creatine molecule is intended to mask the carboxyl group, thereby increasing its lipophilicity.[7]

  • Molecular Formula: C₆H₁₄ClN₃O₂.[4][5]

  • Molecular Weight: 195.65 g/mol .[4]

  • Appearance: White crystalline powder.[8]

The structure consists of the sarcosine backbone of creatine with its carboxyl group esterified by ethanol, and it is supplied as a hydrochloride salt to improve stability and solubility.

Synthesis of Creatine Ethyl Ester Hydrochloride

The synthesis of CEE HCl is typically achieved through a Fischer esterification reaction. The general principle involves reacting creatine with ethanol in the presence of a strong acid catalyst, typically hydrochloric acid (HCl), which also serves to form the final salt.

2.1 General Synthesis Protocol

This protocol is a synthesized methodology based on established procedures.[9][10][11]

  • Preparation: Anhydrous creatine is suspended in anhydrous ethanol. The use of anhydrous reagents is critical to prevent the hydrolysis of the ester product.

  • Acidification: The mixture is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through the suspension, or a solution of acetyl chloride in ethanol is added slowly.[9] This in-situ generation of ethanolic HCl serves as the catalyst and reactant for salt formation.

  • Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated to 40°C) for several hours until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).[9]

  • Isolation: The resulting CEE HCl precipitates out of the solution. The solid is collected by filtration.

  • Purification: The crude product is purified by recrystallization from ethanol to yield the final white crystalline product.[10][11]

Causality in Synthesis: The strong acid (HCl) protonates the carbonyl oxygen of creatine's carboxylic acid group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol molecule. The hydrochloride salt form is isolated as it is generally more stable as a solid than the free base.

Below is a diagram illustrating the general workflow for the synthesis of Creatine Ethyl Ester Hydrochloride.

G cluster_reactants Reactants cluster_catalyst Catalyst / Reagent Creatine Anhydrous Creatine ReactionVessel Reaction Vessel (Controlled Temperature) Creatine->ReactionVessel Ethanol Anhydrous Ethanol Ethanol->ReactionVessel HCl Hydrogen Chloride (gas or generated in-situ) HCl->ReactionVessel Filtration Filtration ReactionVessel->Filtration Precipitate Collection Recrystallization Recrystallization (from Ethanol) Filtration->Recrystallization Crude Product FinalProduct Pure Creatine Ethyl Ester HCl Recrystallization->FinalProduct

Caption: General workflow for the synthesis of Creatine Ethyl Ester HCl.

Chemical Stability and Degradation Pathway

The efficacy of CEE HCl as a pro-drug is critically dependent on its stability in the gastrointestinal tract and its subsequent conversion to creatine in the bloodstream. However, extensive research has shown that the compound is highly unstable under physiological conditions.[1][2][12]

3.1 pH-Dependent Degradation

The degradation of CEE HCl follows two distinct pathways depending on the ambient pH.[2][13]

  • Strongly Acidic Conditions (pH ≤ 1.0): In a highly acidic environment, such as the stomach, CEE HCl undergoes intermolecular ester hydrolysis to yield creatine and ethanol. This pathway is relatively slow.[2][13]

  • Mildly Acidic to Alkaline Conditions (pH > 1.0): In less acidic, neutral, or alkaline environments, CEE HCl rapidly undergoes an intramolecular cyclization to form creatinine and ethanol.[2][13] This reaction is significantly faster than the desired hydrolysis to creatine.

The following diagram illustrates these two competing degradation pathways.

G cluster_acidic Strongly Acidic (pH ≤ 1.0) cluster_neutral Mildly Acidic to Alkaline (pH > 1.0) CEE Creatine Ethyl Ester (CEE) Creatine Creatine CEE->Creatine Ester Hydrolysis (Slow) Creatinine Creatinine CEE->Creatinine Intramolecular Cyclization (Rapid) Ethanol1 Ethanol Ethanol2 Ethanol

Caption: pH-dependent degradation pathways of Creatine Ethyl Ester.

3.2 Stability Data

Studies have quantified the half-life of CEE at various pH levels, demonstrating its rapid degradation as the pH approaches neutral.[1][13]

Buffer pHHalf-LifeDegradation Pathway
1.0570 hoursEster Hydrolysis to Creatine
2.5200 hoursIntramolecular Cyclization to Creatinine
4.04.0 hoursIntramolecular Cyclization to Creatinine
7.4 (Physiological)< 1 minuteIntramolecular Cyclization to Creatinine
8.823 secondsIntramolecular Cyclization to Creatinine
(Data synthesized from Gufford et al., 2012)[2][13]

This data compellingly shows that upon leaving the highly acidic environment of the stomach, CEE HCl is almost instantaneously converted to creatinine, not creatine.[1][2] In vitro studies using human plasma have confirmed that CEE is not converted to creatine to any detectable extent, with creatinine being the only species observed.[14]

Pharmacokinetics and Bioavailability

The central claim for CEE HCl is its superior absorption and bioavailability compared to creatine monohydrate.[15] This claim is predicated on the idea that the esterified form can bypass the sodium-chloride dependent creatine transporter and enter muscle cells more directly.[16]

However, the profound chemical instability of CEE HCl undermines this hypothesis. The rapid conversion to creatinine in the intestines and bloodstream means very little, if any, intact CEE HCl or creatine is available for absorption into muscle tissue.[12][17] Consequently, instead of being a bioavailable source of creatine, supplementation with CEE HCl primarily delivers a large bolus of creatinine.[14]

Comparative studies have shown that supplementation with CEE HCl is not as effective as creatine monohydrate at increasing serum and muscle creatine levels.[16] Furthermore, it leads to significantly higher serum creatinine levels.[16]

Analytical Methodologies

Accurate quantification of CEE HCl and its degradation products is essential for stability and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

5.1 HPLC Protocol for Simultaneous Quantification

The following protocol is adapted from a validated, stability-indicating HPLC method.[2]

  • System: A standard HPLC system equipped with a UV-VIS detector.

  • Column: Waters Atlantis® T3 C18 column (4.6 × 100 mm, 3 µm) maintained at 30°C.

  • Mobile Phase: An isocratic mobile phase consisting of 20% v/v acetonitrile, 5 mM formic acid, and 5 mM 1-octanesulfonic acid sodium salt. The apparent pH is approximately 2.8.

  • Flow Rate: 1.5 mL/min.

  • Detection: UV absorbance is monitored at 210 nm for CEE, creatine, and creatinine. A secondary wavelength of 235 nm can be used for confirmation of creatinine.[2]

  • Sample Preparation: Samples are diluted in the mobile phase to fall within the concentration range of the calibration curve (e.g., 3-50 µg/mL).

  • Quantification: Linear regression of calibration curves for CEE, creatine, and creatinine standards is used to quantify the concentrations in unknown samples.

Workflow Rationale: The C18 column provides reversed-phase separation based on hydrophobicity. The ion-pairing agent (1-octanesulfonic acid) is used to improve the retention and peak shape of the polar analytes. The acidic mobile phase (pH 2.8) helps to ensure the analytes are in a consistent protonation state and slows the degradation of CEE during the analysis itself.

The diagram below outlines the analytical workflow.

G Sample Aqueous Sample (e.g., plasma, buffer) Dilution Dilute with Mobile Phase Sample->Dilution Injection Inject into HPLC System Dilution->Injection Separation C18 Column Separation (Isocratic Elution) Injection->Separation Detection UV-VIS Detection (210 nm & 235 nm) Separation->Detection Quantification Data Analysis: Quantify CEE, Creatine, Creatinine Detection->Quantification Result Concentration Data Quantification->Result

Caption: HPLC workflow for quantifying CEE, creatine, and creatinine.

Conclusion

While Creatine Ethyl Ester Hydrochloride, or ethyl 2-[carbamimidoyl(methyl)amino]acetate;hydrochloride , was developed on a sound theoretical premise to improve the pharmacokinetics of creatine, the empirical evidence demonstrates a critical flaw in its design. Its inherent chemical instability at physiological pH leads to rapid and near-total conversion into creatinine, a metabolic waste product. This degradation pathway precludes its effective delivery as a creatine pro-drug. For researchers and drug development professionals, CEE HCl serves as a crucial case study on the importance of pH-dependent stability and pre-systemic metabolism in pro-drug design. Based on current scientific literature, it is not a superior alternative to creatine monohydrate for increasing intramuscular creatine stores.[16]

References

  • Gufford, B. T., Sriraghavan, K., Miller, N. J., Miller, D. W., Gu, X., Vennerstrom, J. L., & Robinson, D. H. (2012). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. Journal of Dietary Supplements, 9(4), 241–251. [Link]

  • Gufford, B. T., Sriraghavan, K., Miller, N. J., Miller, D. W., Gu, X., Vennerstrom, J. L., & Robinson, D. H. (2012). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Creatine ethyl ester HCl. PubChem. [Link]

  • Gigas Nutrition. (n.d.). Creatine ethyl ester - Everything you need to know! [Link]

  • Google Patents. (n.d.). Labeled creatine ethyl ester hydrochloride. US20060067880A1.
  • Google Patents. (n.d.). Creatine ester pronutrient compounds and formulations.
  • Google Patents. (n.d.).
  • UNeMed. (2007). CREATINE ESTER PRONUTRIENT COMPOUNDS AND FORMULATIONS. [Link]

  • Jäger, R., Purpura, M., Shao, A., Inoue, T., & Kreider, R. B. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino acids, 40(5), 1369–1383. [Link]

  • Google Patents. (n.d.). Preparation method of creatine ethyl ester hydrochloride. CN104262203A.
  • Wikipedia. (n.d.). Creatine. [Link]

  • Kreider, R. B., Kalman, D. S., Antonio, J., Ziegenfuss, T. N., Wildman, R., Collins, R., ... & Lopez, H. L. (2017). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Nutrients, 9(5), 447. [Link]

  • Regulations.gov. (2004). Section Six. [Link]

  • Ningxia Taikang Pharmaceutical Co., Ltd. (n.d.). Creatine Ethyl Ester Hydrochloride. [Link]

  • Fengchen Group Co., Ltd. (n.d.). Creatine Ethyl Ester Hydrochloride, Creatine Ethyl Ester Hcl USP AJI FCC BP EP. [Link]

  • ResearchGate. (n.d.). Degradation of creatine ethyl ester to creatinine. [Link]

  • Wikipedia. (n.d.). Creatine methyl ester. [Link]

  • Giese, M. W., & Lecher, C. S. (2009). Qualitative in vitro NMR analysis of creatine ethyl ester pronutrient in human plasma. International journal of sports medicine, 30(10), 766–770. [Link]

  • Mr Supplement. (2024). Creatine Ethyl Ester: Your Comprehensive Review. [Link]

  • Creighton University. (n.d.). A simple HPLC method with pulsed EC detection for the analysis of creatine. [Link]

  • Government of Canada. (n.d.). Chemical Substance - Creatine ethyl ester hydrochloride. [Link]

  • Spillane, M., Schoch, R., Cooke, M., Harvey, T., Greenwood, M., Kreider, R., & Willoughby, D. S. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition, 6, 6. [Link]

  • SIELC. (n.d.). HPLC Method for Analysis of Creatine and Creatinine in Milk on Newcrom AH Column. [Link]

Sources

An In-depth Technical Guide to 3,4-Dimethoxyphenylacetonitrile: A Cornerstone Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: This guide focuses on the chemical intermediate 3,4-Dimethoxyphenylacetonitrile , also known as homoveratronitrile or 3,4-dimethoxybenzyl cyanide. Its designated CAS (Chemical Abstracts Service) number is 93-17-4 . While the initial query referenced CAS number 15366-32-2 (which corresponds to Creatine Ethyl Ester HCl), the context of advanced research applications in drug development strongly aligns with the synthetic utility of 3,4-Dimethoxyphenylacetonitrile. This document proceeds under the directive to provide a technical guide relevant to researchers in organic chemistry and drug discovery.

Introduction: The Versatility of a Key Building Block

3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4) is a highly valuable and versatile organic compound, characterized by a phenylacetonitrile core substituted with two methoxy groups at the 3 and 4 positions.[1] This structure is not merely a chemical curiosity; it is a pivotal precursor in the synthesis of numerous complex molecules and active pharmaceutical ingredients (APIs).[2] Its significance lies in the reactivity of both the nitrile functional group and the electron-rich aromatic ring, which together provide a robust platform for molecular elaboration.[1][2]

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the core applications of 3,4-Dimethoxyphenylacetonitrile. We will delve into its role in the synthesis of notable pharmaceuticals, examine detailed reaction protocols, and provide insights into the chemical logic that makes it an indispensable tool in modern medicinal chemistry.

Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. The key properties of 3,4-Dimethoxyphenylacetonitrile are summarized below.

PropertyValueSource(s)
CAS Number 93-17-4[3]
Molecular Formula C₁₀H₁₁NO₂[1][4]
Molecular Weight 177.20 g/mol [1][3][4]
Appearance White to yellowish crystalline solid/needles[1][5]
Melting Point 54-57 °C[1][5]
Boiling Point 171-178 °C (at 10 mm Hg)[1][5]
Solubility Low solubility in water; soluble in methanol, ethanol[1][5]
SMILES String COc1ccc(CC#N)cc1OC[3]
InChI Key ASLSUMISAQDOOB-UHFFFAOYSA-N[3]

These properties, particularly its solid form at room temperature and solubility in common organic solvents, make it a convenient and manageable reagent for a wide range of synthetic transformations.

Core Application: Synthesis of Isoquinoline Alkaloids

Perhaps the most prominent application of 3,4-Dimethoxyphenylacetonitrile is in the synthesis of isoquinoline alkaloids, a class of compounds with significant pharmacological activity. Its dimethoxyphenyl moiety is a structural hallmark of many of these natural products and their synthetic analogs.

The Synthesis of Papaverine

Papaverine is an opium alkaloid used as an antispasmodic and vasodilator, primarily for its smooth muscle relaxant properties.[6][7] Unlike other opium alkaloids, it is not narcotic. The synthesis of Papaverine provides a classic example of the strategic use of 3,4-Dimethoxyphenylacetonitrile as a dual-purpose precursor. The nitrile can be either hydrolyzed to a carboxylic acid or reduced to a primary amine, yielding two key fragments that are later joined.[6]

The overall synthetic logic involves creating two key intermediates from the starting nitrile:

  • 3,4-Dimethoxyphenylacetic acid (Homoveratric Acid): Achieved through the hydrolysis of the nitrile group.

  • 3,4-Dimethoxyphenethylamine (Homoveratrylamine): Achieved through the reduction of the nitrile group.

These two components are then coupled to form an amide, which is subsequently cyclized (via the Bischler-Napieralski reaction) and dehydrogenated to yield Papaverine.[6][7]

G start 3,4-Dimethoxyphenylacetonitrile acid 3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid) start->acid Hydrolysis amine 3,4-Dimethoxyphenethylamine (Homoveratrylamine) start->amine Reduction amide Amide Intermediate acid->amide amine->amide Condensation dihydro Dihydropapaverine amide->dihydro Bischler-Napieralski Cyclization papaverine Papaverine dihydro->papaverine Dehydrogenation

Caption: Synthetic pathway to Papaverine from 3,4-Dimethoxyphenylacetonitrile.

Experimental Protocol: Synthesis of Papaverine Intermediates

The following protocols are generalized representations based on established chemical transformations.[6][8] Researchers should consult specific literature for optimized conditions.

Protocol 3.1.1: Hydrolysis to 3,4-Dimethoxyphenylacetic Acid

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 3,4-Dimethoxyphenylacetonitrile.

  • Reaction: Add an aqueous solution of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

  • Heating: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture. If acidic hydrolysis was used, neutralize with a base to precipitate the product. If basic hydrolysis was used, acidify the mixture to precipitate the carboxylic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 3,4-Dimethoxyphenylacetic acid.

Protocol 3.1.2: Reduction to 3,4-Dimethoxyphenethylamine

  • Setup: In a high-pressure hydrogenation vessel (autoclave), suspend a suitable catalyst (e.g., Raney Nickel or Palladium on Carbon) in a solvent like ethanol.[6]

  • Reaction: Add 3,4-Dimethoxyphenylacetonitrile to the vessel.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired level (e.g., 50-100 psi). Heat and stir the reaction mixture for several hours.

  • Workup: After the reaction is complete, cool the vessel and carefully vent the hydrogen. Filter the mixture to remove the catalyst.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude amine can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing it. A process for preparing the related N-methyl derivative involves hydrogenation in the presence of methylamine.[9]

Core Application: Synthesis of Verapamil and Related Pharmaceuticals

3,4-Dimethoxyphenylacetonitrile is also a key starting material for Verapamil, a calcium channel blocker used to treat high blood pressure, angina, and certain heart rhythm disorders.[10][11] The synthesis of Verapamil leverages the nucleophilic character of the carbanion formed at the carbon alpha to the nitrile group.

The general synthetic approach involves a two-stage alkylation of the alpha-carbon of 3,4-Dimethoxyphenylacetonitrile.[12] This demonstrates the compound's utility in forming new carbon-carbon bonds, a fundamental operation in constructing complex drug molecules. Furthermore, it is used as a starting material for synthesizing reference standards of Verapamil impurities, which is critical for quality control and regulatory compliance in pharmaceutical manufacturing.[2][5]

G start 3,4-Dimethoxyphenylacetonitrile intermediate1 Mono-alkylated Intermediate start->intermediate1 1. Strong Base (e.g., NaNH₂) 2. Alkylation with R₁-X verapamil Verapamil intermediate1->verapamil 1. Strong Base (e.g., NaNH₂) 2. Alkylation with R₂-X

Caption: Logical workflow for Verapamil synthesis via alkylation.

Broader Utility in Organic Synthesis

Beyond its role in major drug syntheses, 3,4-Dimethoxyphenylacetonitrile is a versatile building block for a variety of other complex molecules.[1] Its application extends to the creation of novel heterocyclic compounds and modified natural products.

Notable examples include:

  • Synthesis of Acrylonitrile Derivatives: It has been used as the starting material for preparing (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile.[3][5]

  • Preparation of Modified Diterpenes: The compound was utilized in the preparation of (±) nimbidiol, a modified diterpene, via a sulfenium ion-promoted cyclization process.[1][3]

  • Synthesis of quinolinyl-acetonitrile derivatives: A specific protocol involves reacting it with sodium amide in liquid ammonia, followed by the addition of 4-chloroquinoline.[13]

These applications underscore the compound's value to research chemists exploring new molecular architectures with potential biological activity.[14][15]

A Note on Biological Activity

While primarily valued as a synthetic intermediate, some studies have indicated that 3,4-Dimethoxyphenylacetonitrile itself possesses biological activity. Animal studies showed it can cause somnolence and analgesia at lethal doses.[1] There is also a suggestion that it might act as a cyanide antidote by binding to free hydrogen cyanide to form less toxic thiocyanates, though this mechanism is not well-established.[4] These preliminary findings suggest that derivatives could be explored for pharmacological applications, such as the development of analgesic agents.[1]

Synthesis of 3,4-Dimethoxyphenylacetonitrile

For laboratories requiring a custom synthesis, a modern and efficient method that avoids the use of highly toxic cyanide reagents has been developed and patented.[10][16][17] This three-step process is suitable for larger-scale production.

  • Decarboxylation: 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate is decarboxylated in water to yield 3,4-dimethoxyphenylacetaldehyde.[10][17]

  • Aldoxime Formation: The resulting aldehyde is reacted with hydroxylamine hydrochloride and sodium bicarbonate to form the corresponding aldoxime.[10][17]

  • Dehydration: The aldoxime is then dehydrated, often using a phase-transfer catalyst, to produce the final 3,4-Dimethoxyphenylacetonitrile product.[10][17]

G start 3-(3,4-dimethoxyphenyl)-2',3'-epoxy- potassium propionate aldehyde 3,4-Dimethoxyphenylacetaldehyde start->aldehyde Decarboxylation (KH₂PO₄, H₂O/Toluene) aldoxime 3,4-Dimethoxyphenylacetaldoxime aldehyde->aldoxime Aldoxime Formation (HONH₃Cl, NaHCO₃) product 3,4-Dimethoxyphenylacetonitrile aldoxime->product Dehydration (Phase-Transfer Catalyst, Base)

Caption: Modern synthetic route to 3,4-Dimethoxyphenylacetonitrile.

Protocol 7.1: Synthesis via Dehydration of Aldoxime

This protocol is a summary of the method described in patent literature.[10]

  • Decarboxylation: In a reaction flask, combine 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt (0.2 mol), KH₂PO₄ (0.24 mol), purified water (100ml), and toluene (100ml). React at 15°C for 3 hours. Separate the toluene layer, which now contains 3,4-dimethoxyphenylacetaldehyde.

  • Aldoxime Formation: To the toluene solution from the previous step, add NaHCO₃ (0.2 mol) and hydroxylamine hydrochloride (0.2 mol). React at 15°C for 3 hours. The toluene layer now contains 3,4-dimethoxyphenylacetaldoxime.

  • Dehydration and Purification: To the aldoxime solution, add KOH (0.03 mol) and a phase-transfer catalyst like tetrabutylammonium bromide (0.004 mol). Reflux the mixture for 30 minutes. After cooling, wash with water, adjust pH to 7 with acetic acid, and separate the toluene layer. Dry and concentrate under reduced pressure to obtain the crude product as an oil. Crystallize from absolute ethanol at -5°C for 8 hours. Filter and rinse with ice-cold ethanol to obtain pure 3,4-dimethoxyphenylacetonitrile as a white solid.

Conclusion

3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4) is far more than a simple chemical. It is a cornerstone intermediate that provides a reliable and versatile entry point into several classes of pharmacologically important molecules, most notably isoquinoline alkaloids like Papaverine and calcium channel blockers like Verapamil. Its predictable reactivity and structural features have cemented its place in the toolbox of medicinal and synthetic chemists. As the demand for novel therapeutics continues to grow, the strategic application of such foundational building blocks will remain essential for driving innovation in drug discovery and development.

References

  • Smolecule. (2023, August 15). Buy 3,4-Dimethoxyphenylacetonitrile | 93-17-4.
  • PrepChem.com. Synthesis of α-(4 -quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile. Available at: [Link]

  • Patsnap. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka. Available at: [Link]

  • Macsen Labs. (3,4-Dimethoxyphenyl)acetonitrile CAS 93-17-4 - High Purity & Affordable Price. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of (3,4-Dimethoxyphenyl)acetonitrile in Modern Drug Discovery. Available at: [Link]

  • WIPO Patentscope. 101475511 Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Chemical Purity and Synthesis: The Importance of (3,4-Dimethoxyphenyl)acetonitrile. Available at: [Link]

  • Google Patents. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • Google Patents. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.
  • RialPharma. NUTRACEUTICAL PRODUCTS. Available at: [Link]

  • Google Patents. RU2647583C2 - Method for the preparation of papaverine hydrochloride.
  • Tianjin Zhuofeng Biotechnology Co., Ltd. (2024, October 29). High Quality Ethyl 2- (1-methylguanidino)
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Unlock the Potential of 3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4).
  • YouTube. (2021, May 1). Synthesis of Papaverine. Available at: [Link]

  • MDPI. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Available at: [Link]

  • Wikipedia. 3,4-Dimethoxyphenethylamine. Available at: [Link]

  • XINDAO. Wholesale FOX04-DRI CAS: 2460055-10-9 Manufacturers and Suppliers. Available at: [Link]

  • Google Patents. US20090171110A1 - Process for preparing n-methyl-3, 4-dimethoxyphenylethylamine.
  • PubChem - NIH. Papaverine | C20H21NO4 | CID 4680. Available at: [Link]

  • PubMed Central. (2024, October 1). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Available at: [Link]

  • Inorganic Chemistry Research. Green Synthesis of Papaverine one of Opium Alkaloids in Water. Available at: [Link]

  • Google Patents. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
  • Der Pharma Chemica. Facile synthesis of papaverine, (±) setigeridine, (±)setigerine, and related isoquinoline alkaloids. Available at: [Link]

Sources

A Technical Guide to the pH-Dependent Stability of Creatine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Creatine ethyl ester (CEE) was developed as a prodrug of creatine, with the pharmaceutical goal of enhancing aqueous solubility and gastrointestinal permeability to improve oral bioavailability compared to the widely used creatine monohydrate.[1][2] However, the chemical stability of the ester linkage is a critical determinant of its ultimate efficacy. This guide provides an in-depth analysis of the pH-dependent stability profile of CEE, delineating the distinct degradation pathways that predominate under various conditions. We will explore the underlying chemical mechanisms, present robust analytical methodologies for stability assessment, and discuss the profound implications of these findings for researchers and drug development professionals. The data unequivocally demonstrate that CEE is highly susceptible to degradation in aqueous solutions, with the rate and product of this degradation being critically dependent on pH.

Introduction: The Rationale and Challenge of Creatine Esterification

Creatine is a cornerstone of sports nutrition and is under investigation for various therapeutic applications due to its central role in cellular energy homeostasis.[3][4] Despite its efficacy, creatine monohydrate exhibits relatively low aqueous solubility, which can limit its formulation possibilities.[5] The synthesis of creatine ethyl ester (CEE) was a direct attempt to overcome this limitation.[6][7] By converting the carboxylic acid moiety of creatine into an ethyl ester, the resulting molecule becomes more lipophilic.[6] The central hypothesis was that this increased lipophilicity would enhance its passive diffusion across cell membranes, such as the intestinal epithelium, thereby increasing bioavailability.[1][7]

However, for a prodrug to be effective, it must remain intact until it reaches its target site or can be converted to the active compound by a desired mechanism (e.g., enzymatic hydrolysis in plasma or tissue).[8] The inherent chemical liability of the ester bond in CEE presents a significant formulation and delivery challenge. The molecule's journey through the gastrointestinal tract involves exposure to a wide pH spectrum, from the highly acidic environment of the stomach (pH ~1-3) to the near-neutral and slightly alkaline conditions of the small intestine (pH ~6-8). Understanding the stability of CEE across this range is therefore paramount to predicting its fate in vivo.

The Dichotomy of CEE Degradation: pH as the Decisive Factor

The stability of CEE in an aqueous environment is not a simple, linear process. Instead, it follows two distinct degradation pathways, with the ambient pH acting as a switch that dictates the predominant mechanism and the resulting degradation product.[9]

Pathway 1: Intermolecular Ester Hydrolysis (pH ≤ 1.0)

In a strongly acidic environment, such as that mimicking the stomach, CEE undergoes intermolecular ester hydrolysis.[9][10] This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, leading to the cleavage of the ester bond.

  • Products: Creatine and Ethanol.

  • Kinetics: This reaction is remarkably slow. Studies have shown that CEE is most stable under these highly acidic conditions, with a reported half-life (t½) of approximately 570 hours at pH 1.0.[1][9][10]

The practical implication is that CEE is very stable within the acidic milieu of the stomach, suggesting it would likely pass into the small intestine chemically intact.[2][9]

Pathway 2: Intramolecular Cyclization (pH > 1.0)

Once CEE moves beyond the highly acidic environment of the stomach (i.e., at pH values greater than 1.0), the degradation mechanism shifts dramatically. The molecule undergoes a rapid, intramolecular 5-exo-trig cyclization.[9][10] In this reaction, the nitrogen atom of the guanidinium group acts as an internal nucleophile, attacking the ester's carbonyl carbon. This process is far more efficient than intermolecular hydrolysis under these conditions.

  • Products: Creatinine and Ethanol.[8]

  • Kinetics: The rate of this cyclization increases linearly with pH.[9][10] This degradation is exceptionally fast under neutral to alkaline conditions. For instance, at a physiological pH of 7.4, the half-life of CEE is less than one minute.[9] Above pH 8.0, the degradation is nearly instantaneous, with a half-life of only 23 seconds.[1][10]

This rapid conversion to creatinine, a biologically inactive waste product in this context, is the primary challenge to CEE's efficacy.[5][8] The molecule degrades before it can be meaningfully absorbed or converted to creatine by plasma esterases.[2][5]

CEE_Degradation cluster_acid Stomach Environment cluster_neutral Intestinal / Physiological Environment CEE Creatine Ethyl Ester (CEE) pH_acid pH ≤ 1.0 (Slow Intermolecular Hydrolysis) CEE->pH_acid pH_neutral pH > 1.0 (Rapid Intramolecular Cyclization) CEE->pH_neutral Creatine Creatine + Ethanol pH_acid->Creatine t½ ≈ 570 hours Creatinine Creatinine + Ethanol pH_neutral->Creatinine t½ < 1 minute @ pH 7.4

Figure 1: pH-dependent degradation pathways of Creatine Ethyl Ester.

Quantitative Analysis of CEE Stability

A precise understanding of degradation kinetics is essential for drug development. The stability of CEE has been quantified across a range of pH values, and the results are summarized below.

Buffer SystempHFirst-Order Rate Constant (k, min⁻¹)Half-Life (t½)Predominant Mechanism
KCI/HCI1.02.0 x 10⁻⁵~570 hoursEster Hydrolysis
Citrate2.55.8 x 10⁻⁵~200 hoursCyclization
Aqueous Solution4.06.4 x 10⁻⁴~18 hoursCyclization
Citrate4.62.9 x 10⁻³~4.0 hoursCyclization
Citrate5.70.015~48 minutesCyclization
Phosphate7.40.80~52 secondsCyclization
Phosphate8.01.8~23 secondsCyclization
Data synthesized from Gufford et al. (2013).[9][10]

The data clearly illustrate a 37,000-fold increase in the degradation rate when moving from pH 1.0 to pH 7.4.[10] This dramatic acceleration underscores the futility of CEE surviving transit through the small intestine to be absorbed in its ester form.

Experimental Protocol: A Self-Validating HPLC Method for Stability Assessment

To generate reliable stability data, a robust, stability-indicating analytical method is required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard for this application, as it can simultaneously separate and quantify the parent compound (CEE) and its primary degradation products (creatine and creatinine).[10][11][12]

Causality in Method Design

The chosen method must be "stability-indicating," meaning it must be able to resolve the analyte of interest from its degradation products and any potential excipients. The selection of a C18 column is based on its versatility for reversed-phase chromatography, which separates molecules based on hydrophobicity.[10][13] CEE, being the most lipophilic, will have the longest retention time, while creatine and creatinine, being more polar, will elute earlier.[10] The use of two different UV wavelengths (210 nm and 235 nm) serves as a self-validating confirmation step; creatinine has a distinct chromophore that absorbs strongly at 235 nm, whereas creatine and CEE do not, allowing for unambiguous peak identification.[10]

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Stability Study cluster_analysis 3. Analysis & Quantification cluster_data 4. Kinetic Modeling A Prepare buffered solutions (e.g., pH 1.0 to 8.0) B Dissolve CEE stock in each buffer to a known concentration A->B C Incubate samples at a controlled temperature (e.g., 37°C) B->C D Withdraw aliquots at pre-defined time points (t=0, 1, 5, 15 min, etc.) C->D E Immediately quench reaction (e.g., by acidification or freezing) D->E F Inject sample onto HPLC-UV system E->F G Separate CEE, Creatine, & Creatinine F->G H Quantify peak areas against calibrated standard curves G->H I Plot ln[CEE] vs. time H->I J Determine rate constant (k) from the slope of the line I->J K Calculate Half-Life (t½ = 0.693 / k) J->K

Sources

Ethyl 2-(1-methylguanidino)acetate hydrochloride degradation products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Degradation Products of Ethyl 2-(1-methylguanidino)acetate Hydrochloride

Abstract

This compound, commonly known as creatine ethyl ester hydrochloride (CEE), is a derivative of creatine developed to enhance bioavailability. However, its chemical stability is a critical concern for researchers, formulators, and drug development professionals. This technical guide provides a comprehensive analysis of the degradation pathways of CEE, focusing on the underlying chemical mechanisms and the factors that influence them. We will detail the primary degradation routes—intramolecular cyclization and hydrolysis—and discuss other potential transformations under forced degradation conditions. This guide also presents field-proven, step-by-step protocols for conducting stability studies and developing a robust, stability-indicating analytical method for accurate quantification of CEE and its degradants.

Introduction: The Stability Challenge of a Creatine Prodrug

Creatine is a well-established ergogenic aid, but its low solubility and membrane permeability have driven the development of derivatives like this compound (CAS 15366-32-2). The addition of an ethyl ester group was intended to increase lipophilicity and, theoretically, improve absorption.[1] Despite this rationale, the inherent chemical instability of the CEE molecule presents a significant challenge. The molecule is highly susceptible to degradation, which can negate its intended benefits by converting it into less active or inactive compounds before it can reach its target tissues.[2][3]

Understanding the degradation profile of CEE is therefore paramount for:

  • Formulation Development: Designing stable dosage forms that protect the active molecule.

  • Analytical Method Development: Creating reliable, stability-indicating methods to accurately assess purity and shelf-life.

  • Pharmacokinetic Studies: Interpreting in vivo data, as the observed effects may be due to the parent compound or its degradants.

This guide serves as an authoritative resource, grounded in peer-reviewed literature, to navigate the complexities of CEE stability.

Primary Degradation Pathways: A Tale of Two Mechanisms

The degradation of Ethyl 2-(1-methylguanidino)acetate is primarily governed by pH. Two competing pathways, intramolecular cyclization and ester hydrolysis, dictate the fate of the molecule in aqueous environments.[4]

Intramolecular Cyclization to Creatinine (pH > 1.0)

Under neutral to alkaline conditions, and even in mildly acidic solutions (pH > 1.0), CEE rapidly undergoes an intramolecular cyclization to form creatinine and ethanol.[2][4] This is the most significant degradation pathway under physiological conditions. The reaction is a non-enzymatic, 5-exo-trig cyclization where the nitrogen of the guanidino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[4]

The rate of this reaction is highly pH-dependent, accelerating dramatically as the pH increases. At a physiological pH of 7.4, the conversion is nearly instantaneous, with a reported half-life of less than a minute.[1][5] This rapid conversion is a critical finding, as it suggests CEE largely transforms into the waste product creatinine in the gastrointestinal tract and bloodstream, rather than delivering creatine to muscle cells.[2]

Figure 1: Primary degradation pathway of CEE via intramolecular cyclization.
Ester Hydrolysis to Creatine (pH ≤ 1.0)

In strongly acidic conditions (pH ≤ 1.0), the degradation pathway shifts. The guanidino group becomes fully protonated, which prevents it from acting as an effective intramolecular nucleophile.[3] Consequently, the dominant reaction becomes intermolecular ester hydrolysis, where a water molecule attacks the ester carbonyl. This reaction yields creatine and ethanol.[2][4]

CEE is significantly more stable under these highly acidic conditions. For example, at pH 1.0, its degradation half-life is approximately 570 hours, compared to mere seconds at pH 7.4.[1] This indicates that CEE might remain intact in the highly acidic environment of the stomach, but would then rapidly degrade upon entering the more neutral pH of the small intestine.[4]

Figure 2: Secondary degradation pathway of CEE via ester hydrolysis.

Forced Degradation Studies: A Predictive Framework

To develop a truly robust, stability-indicating method and to understand the full degradation profile, forced degradation (stress testing) is essential. This involves subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, strong acid/base, oxidation, and photolytic stress.

Summary of Degradation Behavior

The following table summarizes the known and potential degradation products of CEE under various stress conditions.

Stress ConditionPotential Degradation ProductsPrimary Mechanism
Acidic (Strong) Creatine, EthanolIntermolecular Ester Hydrolysis
Acidic (Mild) Creatinine, EthanolIntramolecular Cyclization
Neutral/Alkaline Creatinine, EthanolIntramolecular Cyclization
Oxidative Guanidine-oxidized species, CreatinineOxidation of guanidino group, Cyclization
Photolytic Ring-opened products, Demethylated speciesPhotocatalytic degradation (of creatinine)
Thermal Creatinine, EthanolIntramolecular Cyclization (rate increases with temp)
Insights from Stress Testing
  • Acid/Base Hydrolysis: As established, CEE yields creatine in strong acid and creatinine in mild acid and base.[4]

  • Oxidative Stress: While specific studies on CEE are lacking, guanidino compounds, in general, can interact with reactive oxygen species.[6][7] Forced oxidation (e.g., with H₂O₂) could potentially lead to degradation of the guanidino moiety in addition to the primary cyclization pathway.

  • Photolytic Stress: Creatine itself does not absorb light above 290 nm and is not expected to be susceptible to direct photolysis.[8] However, studies on the photocatalytic degradation of its primary degradant, creatinine, show that the ring structure can be opened and further degraded into low molecular weight organic acids under UV light in the presence of a catalyst like TiO₂.[9] This suggests that under harsh photolytic conditions, secondary degradation of creatinine could occur.

Quantitative Analysis: pH-Dependent Degradation Kinetics

The stability of CEE is quantifiable through its degradation rate constant (k) and half-life (t½) at different pH values. The data below, adapted from Gufford et al., clearly illustrates the profound impact of pH.[1]

BufferpHRate Constant (k, min⁻¹)Half-Life (t½)Degradation Pathway
KCl/HCl1.02.0 x 10⁻⁵570 hrHydrolysis
Citrate2.55.8 x 10⁻⁵200 hrCyclization
Aqueous Solution4.06.3 x 10⁻⁴18 hrCyclization
Citrate5.70.01548 minCyclization
Phosphate7.40.81152 sCyclization
Phosphate8.8>1.8< 23 sCyclization

This data underscores the critical need for acidic conditions to maintain the stability of CEE in any aqueous-based formulation or analytical standard preparation.

Experimental Protocols: A Self-Validating System

A trustworthy analysis of CEE degradation relies on a well-designed experimental workflow and a validated, stability-indicating analytical method.

Workflow for a Forced Degradation Study

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep_stock Prepare CEE Stock Solution (e.g., 1 mg/mL in Mobile Phase) prep_control Unstressed Control (Dilute stock to working conc.) prep_stock->prep_control stress_acid Acid Stress (e.g., 0.1M HCl, 60°C) prep_stock->stress_acid stress_base Base Stress (e.g., 0.1M NaOH, RT) prep_stock->stress_base stress_ox Oxidative Stress (e.g., 3% H₂O₂, RT) prep_stock->stress_ox stress_therm Thermal Stress (Solid, 80°C) prep_stock->stress_therm stress_photo Photolytic Stress (ICH Q1B conditions) prep_stock->stress_photo dilute Dilute All Samples to Working Conc. prep_control->dilute neutralize Neutralize Acid/Base Samples stress_acid->neutralize stress_base->neutralize stress_ox->dilute stress_therm->dilute stress_photo->dilute neutralize->dilute analyze Inject on Validated HPLC-UV System dilute->analyze eval_purity Assess Peak Purity (PDA Detector) analyze->eval_purity eval_mass Calculate Mass Balance analyze->eval_mass eval_id Identify Degradants (LC-MS if needed) analyze->eval_id

Sources

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Creatine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Creatine ethyl ester (CEE) was developed as a prodrug of creatine to overcome the purported limitations of creatine monohydrate, primarily by enhancing its bioavailability through increased lipophilicity. The central hypothesis posited that CEE would passively diffuse across cell membranes and subsequently be hydrolyzed by intracellular esterases to liberate creatine. This guide provides a detailed examination of the in vitro evidence that has rigorously tested this hypothesis. Through a synthesis of key experimental findings, we demonstrate that while CEE exhibits significantly greater membrane permeability than creatine in vitro, its utility is critically undermined by profound chemical instability at physiological pH. In neutral to alkaline aqueous environments, CEE undergoes rapid, non-enzymatic intramolecular cyclization to form creatinine, a biologically inactive metabolite. This guide will detail the core in vitro methodologies—including pH-dependent stability assays, cell monolayer permeability studies, and spectroscopic analysis of its metabolic fate—that have been instrumental in elucidating the true mechanism of action of CEE. The collective in vitro data compellingly indicate that CEE functions predominantly as a pronutrient for creatinine, not creatine, fundamentally challenging its efficacy as an ergogenic supplement.

The Creatine Ethyl Ester Prodrug Hypothesis

Creatine is a polar, hydrophilic molecule.[1] Its transport from the bloodstream into target tissues, such as skeletal muscle and brain, is mediated by a specific, sodium-dependent creatine transporter protein, SLC6A8.[1][2] The development of creatine ethyl ester (CEE) was predicated on the strategy of esterification, a common pharmaceutical approach to increase the bioavailability of polar drugs.[1] By attaching an ethyl ester group to the carboxylic acid moiety of creatine, the resulting molecule becomes significantly more lipophilic.

The proposed mechanism of action was therefore conceptualized as a two-step process:

  • Enhanced Cellular Uptake: The increased lipophilicity of CEE would allow it to bypass the saturable SLC6A8 transporter and instead passively diffuse across the lipid bilayers of cell membranes.[1][3]

  • Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterase enzymes would cleave the ester bond, releasing free creatine and ethanol, thereby increasing the intramuscular pool of creatine available for phosphorylation to phosphocreatine.[4]

This elegant hypothesis suggested that CEE could deliver creatine to cells more efficiently than creatine monohydrate. The following sections detail the in vitro experimental evidence that has scrutinized this proposed mechanism.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space CEE_ext Creatine Ethyl Ester (CEE) CEE_int CEE CEE_ext->CEE_int Passive Diffusion (Hypothesized) dummy Esterases Intracellular Esterases CEE_int->Esterases Creatine_int Creatine Esterases->Creatine_int Ester Hydrolysis (Hypothesized) PCr Phosphocreatine (Energy Reservoir) Creatine_int->PCr Phosphorylation

Figure 1: The hypothesized prodrug mechanism of CEE.

Chemical Stability and Degradation Pathway of CEE

A critical, and ultimately decisive, factor in the mechanism of any prodrug is its chemical stability in relevant biological fluids. In vitro studies revealed that the stability of CEE is highly dependent on pH.[5][6] Two distinct chemical fates were identified, with the prevailing pathway dictated by the acidity of the environment.

  • Ester Hydrolysis (Acidic Conditions): In strongly acidic environments (pH ≤ 1.0), CEE is relatively stable and undergoes the intended ester hydrolysis to yield creatine and ethanol.[3][6] Its half-life at pH 1.0 is approximately 570 hours.[5][6] This suggests that CEE could remain largely intact in the highly acidic environment of the stomach.

  • Intramolecular Cyclization (Neutral/Alkaline Conditions): However, as the pH increases towards neutral and alkaline conditions—representative of the small intestine, blood plasma, and intracellular cytosol (pH ~7.4)—the degradation of CEE accelerates dramatically.[5][7] At pH levels greater than 1.0, CEE does not hydrolyze to creatine. Instead, it undergoes a rapid, non-enzymatic intramolecular 5-exotrig cyclization to form the inactive waste product, creatinine.[3][7] This degradation is so rapid that at pH 8.0, the half-life of CEE is a mere 23 seconds.[5][6] In standard cell culture media (pH ~7.8), the half-life is less than one minute.[5]

This intrinsic chemical instability at physiological pH means that CEE spontaneously converts to creatinine before it can be effectively absorbed or acted upon by cellular enzymes.

G cluster_acidic Acidic (pH ≤ 1.0) cluster_neutral Neutral / Alkaline (pH ≥ 7.4) CEE Creatine Ethyl Ester (CEE) Creatine Creatine + Ethanol CEE->Creatine  Ester Hydrolysis (t½ ≈ 570 hrs) Creatinine Creatinine + Ethanol CEE->Creatinine Intramolecular Cyclization (t½ < 1 min)  

Figure 2: pH-dependent degradation pathways of CEE.
Table 1: pH-Dependent Stability of Creatine Ethyl Ester
MediumpHHalf-Life (t½)Primary Degradation Product
KCl/HCl Buffer1.0~570 hoursCreatine[5][6]
Citrate Buffer4.0~4.0 hoursCreatinine[5]
Citrate Buffer5.7~48 minutesCreatinine[5]
Cell Culture Media7.78~52 secondsCreatinine[5]
Phosphate Buffer8.8~23 secondsCreatinine[5]
Protocol 2.1: In Vitro Stability Assay of CEE using High-Performance Liquid Chromatography (HPLC)

Causality: This protocol is designed to quantitatively measure the rate of CEE degradation and identify its byproducts across a range of pH values. HPLC is the chosen analytical method due to its ability to effectively separate and quantify the structurally similar compounds CEE, creatine, and creatinine in a single run, providing a clear picture of the chemical transformation over time.[8][9]

Methodology:

  • Preparation of Buffers: Prepare a series of aqueous buffers with pH values ranging from 1.0 to 9.0 (e.g., KCl/HCl for pH 1-2, citrate for pH 3-6, phosphate for pH 7-9).

  • Stock Solution: Prepare a concentrated stock solution of CEE hydrochloride in a pH 1.0 buffer to ensure initial stability.

  • Incubation: At time zero (t=0), spike a known concentration of the CEE stock solution into each pH buffer, pre-warmed to 37°C.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each buffer solution. The sampling frequency should be higher for neutral/alkaline buffers due to the expected rapid degradation.

  • Reaction Quenching: Immediately quench the reaction in the aliquot by diluting it in a highly acidic mobile phase (e.g., pH < 2.5) to halt further degradation.

  • HPLC Analysis: Inject the quenched samples into an HPLC system equipped with a suitable column (e.g., porous graphitic carbon or reversed-phase C18) and a UV detector (210-235 nm).[5][9]

  • Data Analysis: Quantify the peak areas for CEE, creatine, and creatinine against calibration curves of known standards. Plot the natural logarithm of the CEE concentration versus time for each pH. The degradation rate constant (k) is the negative slope of this line, and the half-life is calculated as t½ = 0.693 / k.

G cluster_culture Cell Culture (21 days) cluster_qc Quality Control cluster_transport Transport Experiment cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell insert Differentiate Differentiate to form polarized monolayer Seed->Differentiate TEER Measure TEER to confirm monolayer integrity Differentiate->TEER Add Add CEE to Apical Chamber TEER->Add Sample Sample from Basolateral Chamber Add->Sample HPLC Quantify using HPLC Sample->HPLC Papp Calculate Papp HPLC->Papp

Figure 4: Experimental workflow for the Caco-2 permeability assay.

Investigating the Intracellular Fate of CEE

The final and most crucial step of the prodrug hypothesis is the intracellular conversion of CEE to creatine. If CEE simply degrades to creatinine before or after entering the cell, it fails as a creatine delivery agent. In vitro experiments using biological matrices that contain esterase enzymes, such as human plasma, are essential for investigating this step.

Contrary to the hypothesis, in vitro incubation of CEE in human plasma does not result in the formation of creatine. [4]Instead, ¹H-NMR (Proton Nuclear Magnetic Resonance) analysis shows a rapid and complete conversion of CEE directly to creatinine. [4][7]The expected enzymatic hydrolysis to creatine by plasma esterases is not observed to any detectable extent. [4]This finding strongly suggests that the non-enzymatic cyclization pathway is overwhelmingly favored and occurs much faster than any potential enzymatic hydrolysis at physiological pH.

While some studies in isolated brain slices showed CEE could increase creatine and phosphocreatine levels, this effect was negated when the SLC6A8 creatine transporter was biochemically blocked. [10][11]This paradoxical finding suggests that any minor, transient increase in local creatine concentration might still rely on the very transporter CEE was designed to bypass, further complicating its proposed mechanism.

Protocol 4.1: In Vitro CEE Conversion Assay in Human Plasma using ¹H-NMR

Causality: This protocol aims to definitively determine the metabolic fate of CEE in a biologically relevant medium rich in esterases. ¹H-NMR is chosen for its ability to provide an unbiased, structural snapshot of all proton-containing molecules in the sample without the need for separation or specific chromophores. [4][7]The distinct chemical shifts of the methylene protons in CEE, creatine, and creatinine allow for their simultaneous identification and quantification, providing unequivocal evidence of the transformation pathway.

Methodology:

  • Plasma Preparation: Reconstitute lyophilized human plasma in a deuterium oxide (D₂O)-based buffer to provide a lock signal for the NMR spectrometer.

  • Incubation: Incubate the plasma solution at 37°C. Add a known quantity of CEE to the plasma. As controls, run parallel incubations with creatine and creatinine to ensure they remain unchanged.

  • Time-Point Analysis: The reaction can be monitored in real-time using an NMR spectrometer equipped with a temperature-controlled probe. Alternatively, samples can be taken at time points, and the reaction can be stopped.

  • Protein Precipitation: For endpoint analysis, stop the reaction by adding a solvent like acetonitrile to precipitate the plasma proteins. Centrifuge the sample to pellet the proteins.

  • NMR Analysis: Transfer the supernatant to an NMR tube. Acquire a ¹H-NMR spectrum.

  • Spectral Interpretation: Analyze the spectrum, focusing on the diagnostic signals:

    • Creatine: A sharp singlet for the N-methyl group (~3.0 ppm) and a singlet for the methylene group (~3.9 ppm).

    • Creatinine: A sharp singlet for the N-methyl group (~3.1 ppm) and a singlet for the methylene group (~4.1 ppm).

    • Creatine Ethyl Ester: Distinct signals for the N-methyl and methylene groups, plus characteristic signals for the ethyl ester group (a quartet and a triplet).

    • The disappearance of the CEE signals and the concomitant appearance of the creatinine signals (and not the creatine signals) provides direct evidence of the conversion pathway.

G cluster_creatine Creatine Signals cluster_creatinine Creatinine Signals CEE Creatine Ethyl Ester (CEE) Creatine Creatine (Hypothesized Product) CEE->Creatine Enzymatic Hydrolysis (Not Observed) Creatinine Creatinine (Observed Product) CEE->Creatinine Rapid Non-Enzymatic Cyclization in Plasma Cr_CH3 ~3.0 ppm (N-CH₃) Cr_CH2 ~3.9 ppm (N-CH₂) Crn_CH3 ~3.1 ppm (N-CH₃) Crn_CH2 ~4.1 ppm (N-CH₂)

Figure 5: Observed transformation of CEE in human plasma via ¹H-NMR.

Summary and Implications for Research and Development

The comprehensive in vitro evaluation of creatine ethyl ester paints a clear and consistent picture. While the initial prodrug hypothesis was sound in principle, the chemical reality of the molecule dictates its biological fate.

  • Validated Permeability: CEE successfully achieves its goal of enhanced membrane permeability, demonstrating a ~15-fold greater ability to cross a Caco-2 cell monolayer compared to creatine monohydrate. [3]2. Overwhelming Instability: This benefit is rendered moot by its extreme chemical instability at physiological pH. CEE rapidly and non-enzymatically degrades to creatinine in environments mimicking the intestine, blood, and cytoplasm. [4][5][7]3. Failed Conversion: In vitro studies in human plasma show no detectable enzymatic conversion to creatine. The sole degradation product is creatinine. [4][7] Conclusion: The in vitro evidence strongly supports the conclusion that creatine ethyl ester is not an effective prodrug for creatine. It is, in effect, a pronutrient for creatinine. [7]These findings have significant implications for researchers, scientists, and drug development professionals. They underscore the absolute necessity of conducting thorough chemical stability and in vitro metabolism studies early in the development of any prodrug. For future efforts to enhance creatine delivery, the focus must be on developing derivatives that not only improve permeability but also possess sufficient chemical stability to survive transit to the target cell and are confirmed substrates for intracellular enzymes. [11][12]

References

  • Gufford, B. T., Sriraghavan, K., Miller, N. J., Miller, D. W., Gu, X., Vennerstrom, J. L., & Robinson, D. H. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Dietary Supplements, 10(3), 241–251. [Link]

  • Gufford, B. T., Sriraghavan, K., Miller, N. J., Miller, D. W., Gu, X., Vennerstrom, J. L., & Robinson, D. H. (2013). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. PubMed. [Link]

  • Gufford, B. T., Sriraghavan, K., Miller, N. J., Miller, D. W., Gu, X., Vennerstrom, J. L., & Robinson, D. H. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. PMC. [Link]

  • Jäger, R., Purpura, M., Shao, A., Inoue, T., & Kreider, R. B. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids, 40(5), 1369–1383. [Link]

  • Kubala, J. (2023). 6 Types of Creatine: Benefits, Research, and How to Choose. Healthline. [Link]

  • Asadollah-Pour, A., & Torkashvand, F. (2020). Trend in creatinine determining methods: Conventional methods to molecular-based methods. Journal of Research in Medical Sciences, 25, 15. [Link]

  • Kubala, J. (2023). 6 Types of Creatine: Benefits, Research, and How to Choose. Healthline. [Link]

  • Adriano, E., et al. (2018). Di-acetyl creatine ethyl ester, a new creatine derivative for the possible treatment of creatine transporter deficiency. PubMed. [Link]

  • Sahu, S., & Singh, S. K. (2014). Creatinine Estimation and Interference. Journal of Medical and Biological Engineering, 34(3), 1-6. [Link]

  • MicroSolv Technology Corporation. (n.d.). Creatine and Creatinine Analyzed with ELSD and UV. MicroSolv. [Link]

  • Zuniga, J., Housh, D. J., Camic, C. L., Hendrix, C. R., Mielke, M., Johnson, G. O., Housh, T. J., & Schmidt, R. J. (2012). Effect of creatine, creatinine, and creatine ethyl ester on TLR expression in macrophages. Journal of Inflammation Research, 5, 163–173. [Link]

  • Wikipedia. (n.d.). Creatine. Wikipedia. [Link]

  • Dash, A. K., et al. (2002). Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations. ResearchGate. [Link]

  • Jäger, R., et al. (2022). Degradation of creatine ethyl ester to creatinine. ResearchGate. [Link]

  • Love Life Supplements. (n.d.). Creatine Monohydrate vs HCl vs Ethyl Ester: What's the Difference?. Love Life Supplements. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Creatine, Creatinine and Histidine. SIELC Technologies. [Link]

  • Giese, M. W., & Lecher, C. S. (2009). Qualitative in vitro NMR analysis of creatine ethyl ester pronutrient in human plasma. International Journal of Sports Medicine, 30(10), 766-770. [Link]

  • Perasso, L., et al. (2011). Searching for a therapy of creatine transporter deficiency: Some effects of creatine ethyl ester in brain slices in vitro. ResearchGate. [Link]

  • Perasso, L., et al. (2011). Searching for a therapy of creatine transporter deficiency: some effects of creatine ethyl ester in brain slices in vitro. PubMed. [Link]

  • Vennerstrom, J. L. (2007). Creatine ester pronutrient compounds and formulations. UNeMed. [Link]

  • Jäger, R., et al. (2022). Chemical structure of creatine and creatine ethyl ester. ResearchGate. [Link]

  • Giese, M. W., & Lecher, C. S. (2009). Non-enzymatic cyclization of creatine ethyl ester to creatinine. Biochemical and Biophysical Research Communications, 388(2), 252-255. [Link]

  • Ullrich, N. D., et al. (2024). Dodecyl creatine ester therapy: from promise to reality. Molecular Genetics and Metabolism, 142(2), 108169. [Link]

  • Fons, C., et al. (2010). Response to creatine analogs in fibroblasts and patients with creatine transporter deficiency. Molecular Genetics and Metabolism, 101(1), 94-97. [Link]

  • Ling, J., et al. (2009). Cognitive effects of creatine ethyl ester supplementation. ResearchGate. [Link]

Sources

Whitepaper: A Technical Guide to the Pharmacokinetics of Creatine Ethyl Ester in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Creatine ethyl ester (CEE) was developed as a prodrug of creatine, with the intention of enhancing its oral bioavailability and tissue uptake by increasing its lipophilicity. This guide provides a comprehensive technical overview of the pharmacokinetic profile of CEE, primarily derived from and intended for application in preclinical animal models. We delve into the critical physicochemical properties of CEE, particularly its pH-dependent stability, which fundamentally dictates its metabolic fate. This whitepaper synthesizes existing research to explain the causality behind experimental design choices for pharmacokinetic studies, outlines detailed, self-validating protocols, and provides a framework for interpreting the resulting data. The evidence overwhelmingly indicates that CEE is chemically unstable under physiological conditions, rapidly converting to creatinine rather than delivering creatine to target tissues. This guide serves as an essential resource for researchers, scientists, and drug development professionals investigating creatine derivatives or designing preclinical pharmacokinetic trials.

Introduction: The Prodrug Hypothesis of Creatine Ethyl Ester

Creatine is a well-established ergogenic aid used to enhance high-intensity exercise performance and support muscle mass accretion.[1][2] Its utility is rooted in its role within the phosphagen system, where it facilitates the rapid regeneration of adenosine triphosphate (ATP).[2] However, creatine monohydrate, the most common supplemental form, exhibits relatively low aqueous solubility and relies on a specific transporter for cellular uptake, which can become saturated.[3][4]

To overcome these perceived limitations, creatine ethyl ester (CEE) was synthesized. The core hypothesis was that by esterifying the carboxylic acid group of creatine with ethanol, the resulting molecule would be more lipophilic.[5] This increased lipophilicity was theorized to allow CEE to passively diffuse across gastrointestinal and muscle cell membranes, bypassing the saturable creatine transporter.[3] Once intracellular, ubiquitous esterase enzymes were expected to hydrolyze the ester bond, releasing free creatine and ethanol, thereby increasing intramuscular creatine stores more efficiently than creatine monohydrate.[6] This guide critically examines the scientific validity of this hypothesis through the lens of its pharmacokinetics in animal models.

The Decisive Factor: pH-Dependent Stability and Metabolic Fate

The central tenet of CEE's efficacy as a prodrug is its ability to remain intact until it reaches the target tissue. However, extensive research has revealed that the molecule's stability is highly dependent on pH, leading to two distinct degradation pathways.[5][7]

  • Ester Hydrolysis (pH ≤ 1.0): In a strongly acidic environment, such as that of the stomach, CEE is remarkably stable, with a degradation half-life of approximately 570 hours.[5][7] Under these conditions, it slowly undergoes the intended intermolecular hydrolysis to form creatine and ethanol.

  • Intramolecular Cyclization (pH > 1.0): As CEE transitions from the stomach to the near-neutral pH of the intestines and bloodstream (pH ≈ 7.4), its chemical fate changes dramatically. It undergoes a rapid, non-enzymatic intramolecular cyclization to form creatinine , an inactive metabolic byproduct that is typically excreted by the kidneys.[5][8] This reaction accelerates exponentially as the pH increases; at pH 8.0, the half-life of CEE is a mere 23 seconds.[5][7]

This rapid conversion to creatinine before significant absorption or distribution can occur is the primary reason for CEE's failure as a creatine delivery agent. In vitro studies using human plasma have confirmed this pathway, showing that CEE is converted exclusively to creatinine with no detectable formation of creatine.[6]

Diagram: Degradation Pathways of Creatine Ethyl Ester

CEE_Fate cluster_stomach Stomach (pH ≤ 1.0) cluster_intestine Intestine / Plasma (pH > 4.0) CEE Creatine Ethyl Ester (CEE) Stomach_Condition Strongly Acidic (t½ ≈ 570 hrs) CEE->Stomach_Condition Slow Hydrolysis Intestine_Condition Neutral pH (t½ < 1 min at pH 7.4) CEE->Intestine_Condition Rapid Cyclization Creatine Creatine + Ethanol Stomach_Condition->Creatine Creatinine Creatinine + Ethanol Intestine_Condition->Creatinine

Caption: Chemical fate of CEE is dictated by environmental pH.

Data Presentation: CEE Stability Across Different pH Levels
Buffer / SolutionpHDegradation Rate Constant (k, min⁻¹)Half-Life (t½)Primary Product
KCl/HCl1.02.0 x 10⁻⁵~570 hoursCreatine
Citrate4.03.7 x 10⁻³~4.0 hoursCreatinine
Citrate5.70.015~48 minutesCreatinine
Phosphate7.40.81~52 secondsCreatinine
Phosphate8.01.8~23 secondsCreatinine
(Data synthesized from Gufford et al., 2013)[5][7]

Designing a Preclinical Pharmacokinetic Study for CEE

A robustly designed preclinical study is essential to formally characterize the absorption, distribution, metabolism, and excretion (ADME) profile of CEE. Such a study serves as a self-validating system to test the prodrug hypothesis.

Ethical Framework and Regulatory Compliance

All animal research must be conducted with the highest ethical standards. The experimental design should be guided by the "3Rs" principle: Replace, Reduce, and Refine .[9][10] Before commencement, the study protocol must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[11] All procedures must comply with relevant regulations, such as the Animal Welfare Act, and adhere to Good Laboratory Practices (GLP) as mandated by regulatory bodies like the FDA for preclinical studies.[9][12][13]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a typical pharmacokinetic study in a rat model to compare the bioavailability of creatine following administration of CEE versus creatine monohydrate (CM).

1. Animal Model Selection:

  • Species: Sprague-Dawley rats (male, 8-10 weeks old).

  • Causality: This strain is widely used in pharmacokinetic studies due to its well-characterized physiology, manageable size for serial blood sampling, and extensive historical data for comparison.

2. Acclimation and Housing:

  • Animals should be acclimated for at least one week prior to the study in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.

  • Animals should be fasted overnight (approximately 12 hours) before dosing to standardize gut absorption, but with continued access to water.[14]

3. Group Allocation and Dosing:

  • Groups (n=5-6 per group):

    • Group 1: Creatine Monohydrate (CM), 70 mg/kg, oral gavage (p.o.).

    • Group 2: Creatine Ethyl Ester (CEE), equimolar to the CM dose, p.o.

    • Group 3: Creatine, 10 mg/kg, intravenous (i.v.) via tail vein injection (for bioavailability calculation).

    • Group 4: Vehicle control (e.g., water or saline), p.o.

  • Dose Rationale: Doses are selected based on previously published studies in rats to allow for comparison of pharmacokinetic profiles.[14][15] An equimolar CEE dose ensures the same theoretical amount of creatine is administered.

  • Preparation: Dosing solutions should be prepared fresh. CM may require sonication to form a uniform suspension in water.

4. Sample Collection:

  • Blood Sampling:

    • Collect serial blood samples (~150-200 µL) from the saphenous or tail vein into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Time Points: Pre-dose (0), 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

    • Processing: Immediately centrifuge the blood (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Transfer plasma to labeled cryovials and store at -80°C until analysis. This rapid processing is critical to prevent any potential ex vivo degradation of CEE.

  • Terminal Tissue Collection:

    • At the final time point, euthanize animals according to the IACUC-approved protocol.

    • Rapidly excise key tissues such as skeletal muscle (gastrocnemius), brain, and kidneys.

    • Rinse tissues with cold saline, blot dry, weigh, and flash-freeze in liquid nitrogen. Store at -80°C.

5. Bioanalytical Method:

  • Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

  • Rationale: LC-MS/MS provides the necessary specificity and sensitivity to simultaneously and accurately quantify CEE, creatine, and creatinine in complex biological matrices like plasma and tissue homogenates.[14]

  • Sample Preparation: Perform a protein precipitation step. Add a cold organic solvent (e.g., acetonitrile) containing a suitable internal standard (e.g., ¹³C-labeled creatine) to the plasma samples.[14] Vortex and centrifuge to pellet the precipitated proteins. Analyze the supernatant.

  • Validation: The analytical method must be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.[16][17]

Diagram: Experimental Workflow for CEE Pharmacokinetic Study

PK_Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: In-Life Study cluster_analysis Phase 3: Analysis acclimation Animal Acclimation (1 week) fasting Overnight Fasting (12 hours) acclimation->fasting dosing_prep Dose Preparation (CEE, CM, Vehicle) fasting->dosing_prep dosing Oral Gavage / IV Dosing dosing_prep->dosing blood_sampling Serial Blood Sampling (0-480 min) dosing->blood_sampling plasma_proc Plasma Processing (Centrifuge, Freeze) blood_sampling->plasma_proc euthanasia Euthanasia & Tissue Harvest (Muscle, Brain) blood_sampling->euthanasia bioanalysis LC-MS/MS Analysis (Quantify CEE, Creatine, Creatinine) plasma_proc->bioanalysis euthanasia->bioanalysis pk_calc Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) bioanalysis->pk_calc interpretation Data Interpretation & Conclusion pk_calc->interpretation

Caption: Workflow for a preclinical pharmacokinetic assessment of CEE.

Predicted Pharmacokinetic Profile and Data Interpretation

Based on the overwhelming evidence of CEE's chemical instability, the results of the described animal study are highly predictable.

  • Absorption: Intact CEE will likely be undetectable or present at very low concentrations in plasma, even at early time points, due to its rapid cyclization in the intestinal lumen and/or during first-pass metabolism. The permeability advantage shown in Caco-2 cell models is rendered irrelevant by this chemical instability.[5]

  • Metabolism: The study will not show evidence of significant enzymatic conversion to creatine. Instead, there will be a rapid and substantial increase in plasma creatinine concentrations in the CEE-dosed group, far exceeding levels in the CM or vehicle groups.[18] This directly reflects the non-enzymatic conversion pathway.

  • Distribution & Bioavailability: Consequently, plasma and muscle creatine levels in the CEE group will be significantly lower than in the CM group.[19] The oral bioavailability of creatine from CEE will be negligible. The pharmacokinetic profile will essentially be that of an oral dose of creatinine. For comparison, the absolute oral bioavailability of creatine monohydrate in rats has been shown to be dose-dependent, ranging from approximately 16% at a high dose (70 mg/kg) to 53% at a low dose (10 mg/kg).[15]

Conclusion for Drug Development Professionals

The case of creatine ethyl ester serves as a critical lesson in prodrug development. While the initial hypothesis of enhancing lipophilicity to improve absorption was sound in principle, it failed to account for the fundamental chemical stability of the molecule under physiological pH conditions. The evidence from in vitro stability assays and in vivo studies is unequivocal: creatine ethyl ester does not effectively deliver creatine. Instead, it acts primarily as a pronutrient for creatinine.[8]

For researchers and scientists, this underscores the necessity of conducting thorough physicochemical characterization, particularly pH-rate profiling, at the earliest stages of development. A preclinical pharmacokinetic study in an animal model, as detailed in this guide, provides the definitive in-system validation. Any future development of creatine derivatives must prioritize chemical stability in the gastrointestinal tract and bloodstream to avoid the pitfalls demonstrated by CEE.

References

  • Gufford, B. T., Sriraghavan, K., Miller, N. J., Miller, D. W., Gu, X., Vennerstrom, J. L., & Robinson, D. H. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Dietary Supplements, 10(3), 241–251. [Link]

  • Gufford, B. T., Sriraghavan, K., Miller, N. J., Miller, D. W., Gu, X., Vennerstrom, J. L., & Robinson, D. H. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. ResearchGate. [Link]

  • VetInfo World. (2025). Essential Guidelines for Ethical Animal Research in Veterinary Practice. VetInfo World. [Link]

  • Jäger, R., Purpura, M., Shao, A., Inoue, T., & Kreider, R. B. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids, 40(5), 1369–1383. [Link]

  • British Society of Animal Science. (n.d.). Ethical guidelines for research in animal science. BSAS. [Link]

  • American Psychological Association. (2012). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. APA.org. [Link]

  • The National Research Ethics Committee in Norway. (2019). Ethical Guidelines for the Use of Animals in Research. Forskningsetikk. [Link]

  • Katseres, N. S., Reading, D. W., et al. (2009). Non-enzymatic hydrolysis of creatine ethyl ester. Semantic Scholar. [Link]

  • American Psychological Association. (2012). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. Marietta College. [Link]

  • Giese, M. W., & Lecher, C. S. (2009). Qualitative in vitro NMR analysis of creatine ethyl ester pronutrient in human plasma. International Journal of Sports Medicine, 30(10), 766-770. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.gov. [Link]

  • Zuniga, J., Housh, T. J., et al. (2011). Effect of creatine, creatinine, and creatine ethyl ester on TLR expression in macrophages. International Immunopharmacology, 11(9), 1341-1347. [Link]

  • Love Life Supplements. (n.d.). Creatine Monohydrate vs HCl vs Ethyl Ester: What's the Difference? Love Life Supplements. [Link]

  • Alraddadi, E. A., Lillico, R., Vennerstrom, J. L., Lakowski, T. M., & Miller, D. W. (2018). Absolute Oral Bioavailability of Creatine Monohydrate in Rats: Debunking a Myth. Pharmaceutics, 10(1), 31. [Link]

  • Vennerstrom, J. L., et al. (2007). CREATINE ESTER PRONUTRIENT COMPOUNDS AND FORMULATIONS. UNeMed. [Link]

  • Alraddadi, E. A., Lillico, R., Vennerstrom, J. L., Lakowski, T. M., & Miller, D. W. (2018). Absolute Oral Bioavailability of Creatine Monohydrate in Rats: Debunking a Myth. MDPI. [Link]

  • Velema, M. S., & de Ronde, W. (2011). Elevated plasma creatinine due to creatine ethyl ester use. The Netherlands Journal of Medicine, 69(2), 79-81. [Link]

  • Giese, M. W., & Lecher, C. S. (2009). Non-enzymatic cyclization of creatine ethyl ester to creatinine. Biochemical and Biophysical Research Communications, 388(2), 252-255. [Link]

  • Gufford, B. T., et al. (2013). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. PubMed. [Link]

  • Wikipedia. (n.d.). Creatine. Wikipedia. [Link]

  • Perasso, L., et al. (2018). Di-acetyl creatine ethyl ester, a new creatine derivative for the possible treatment of creatine transporter deficiency. Neuroscience Letters, 665, 158-163. [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA.gov. [Link]

  • Persky, A. M., & Brazeau, G. A. (2001). Pharmacokinetics of the dietary supplement creatine. Clinical Pharmacokinetics, 40(8), 557-574. [Link]

  • National Cancer Institute. (n.d.). FDA Requirements for Preclinical Studies. NCI. [Link]

  • Wikipedia. (n.d.). Creatinine. Wikipedia. [Link]

  • Ling, J., et al. (2009). Cognitive effects of creatine ethyl ester supplementation. Behavioural Pharmacology, 20(8), 673-679. [Link]

  • Duke University. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. PPD. [Link]

  • Alraddadi, E. A., et al. (2018). Absolute Oral Bioavailability of Creatine Monohydrate in Rats: Debunking a Myth. MSpace. [Link]

  • MicroSolv Technology Corporation. (n.d.). Creatine and Creatinine Analyzed with ELSD and UV. MicroSolv. [Link]

  • Association for Laboratory Medicine. (2012). Creatinine (serum, plasma). Association for Laboratory Medicine. [Link]

  • Persky, A. M., & Brazeau, G. A. (2001). Pharmacokinetics of the Dietary Supplement Creatine. Semantic Scholar. [Link]

  • Eurofins. (2023). Creatine and Creatinine Testing in Dietary Supplements: Addressing Challenges with a HPLC-UV Method. YouTube. [Link]

Sources

An In-Depth Technical Guide to the Solubility of Ethyl 2-(1-methylguanidino)acetate Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2-(1-methylguanidino)acetate hydrochloride, a compound commonly known as Creatine Ethyl Ester Hydrochloride (CEE HCl). Designed for professionals in research and drug development, this document moves beyond a simple recitation of data to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore the dominant role of the guanidinium hydrochloride group, present a qualitative solubility profile based on available literature, and underscore the critical impact of the compound's chemical instability on experimental design. Crucially, this guide furnishes a robust, field-tested protocol for the accurate determination of equilibrium solubility, empowering researchers to generate reliable data for formulation, process chemistry, and regulatory purposes.

Introduction: The Compound and the Challenge

This compound (CAS 15366-32-2) was developed as a pronutrient, or prodrug, of creatine.[1][2] The addition of an ethyl ester moiety was intended to enhance its lipophilicity compared to creatine monohydrate, with the goal of improving aqueous solubility and gastrointestinal permeability.[1][2] Understanding its solubility in various organic solvents is paramount for a multitude of applications, including:

  • Formulation Development: Selecting appropriate solvent systems for liquid dosage forms, topical preparations, or advanced delivery systems.

  • Process Chemistry: Identifying suitable solvents for synthesis, purification, and crystallization.

  • Preclinical Studies: Preparing solutions for in vitro and in vivo assays.

  • Analytical Method Development: Choosing appropriate diluents for chromatographic analysis.

The primary challenge in characterizing CEE HCl is the dichotomy of its structure: a highly polar, ionic guanidinium hydrochloride group attached to a more lipophilic ethyl ester backbone. This guide will dissect this structure to provide a predictive framework for its solubility behavior.

Physicochemical Properties

A baseline understanding of the compound's physical and chemical properties is essential for interpreting its solubility.

PropertyValueSource(s)
Chemical Name This compound
Synonyms Creatine Ethyl Ester Hydrochloride, CEE HCl
CAS Number 15366-32-2
Molecular Formula C₆H₁₄ClN₃O₂
Molecular Weight 195.65 g/mol
Appearance White crystalline powder
Melting Point 162-165 °C

A Theoretical Framework for Solubility

The Dominance of the Guanidinium Hydrochloride Group

The solubility of CEE HCl is overwhelmingly dictated by its ionic guanidinium hydrochloride moiety. The guanidinium cation's positive charge is delocalized across three nitrogen atoms, allowing for strong electrostatic interactions and extensive hydrogen bonding with polar solvent molecules.[3] This ionic character is the primary reason for its high solubility in polar protic solvents like water.

Case Study: Extrapolating from Guanidine Hydrochloride (GuHCl)

To build a semi-quantitative picture, we can examine the known solubility of Guanidine Hydrochloride (GuHCl), a structurally similar salt. While the ethyl acetate group in CEE HCl will slightly increase its affinity for less polar solvents compared to GuHCl, the overall trend is expected to be similar.

A study on GuHCl solubility at 298.15 K (25 °C) provides valuable reference points:[4]

SolventMole Fraction Solubility of GuHClImplied Solubility Profile
N,N-Dimethylformamide (DMF)0.4017Very High
Methanol0.2017High
Ethanol0.1174Moderate
Isopropanol0.0886Moderate
n-Propanol0.0660Sparingly Soluble

Expert Insight: Based on this data, we can predict that CEE HCl will exhibit its highest solubility in polar aprotic solvents like DMF and DMSO, followed by polar protic solvents like methanol and ethanol. As the alkyl chain length of alcohols increases (e.g., propanol, butanol), reducing their polarity, the solubility of CEE HCl is expected to decrease significantly.

Qualitative Solubility Profile of CEE HCl

The following table consolidates the qualitative solubility descriptors found in technical data sheets and chemical supplier information. It is important to note the potential for ambiguity in these terms (e.g., "soluble" vs. "slightly soluble").

Solvent/Solvent ClassReported SolubilitySource(s)
WaterHighly Soluble[5]
EthanolSlightly Soluble / Highly Soluble[5][6]
MethanolSlightly Soluble[5]
ChloroformSoluble[7]
DichloromethaneSoluble[7]
Ethyl AcetateSoluble[7]
DMSOSoluble[7]
AcetoneSoluble[7]
Oils & Non-Polar SolventsInsoluble[5]

Note: The conflicting reports for ethanol solubility ("Slightly" vs. "Highly") highlight the necessity of standardized, quantitative experimental determination.

The Critical Factor: pH-Dependent Instability

Trustworthiness Pillar: Any discussion of CEE HCl solubility is incomplete without addressing its significant chemical instability in solution. This is a critical, self-validating aspect of any protocol; ignoring it will lead to erroneous and irreproducible results.

In aqueous solutions, CEE HCl undergoes rapid, pH-dependent degradation.[2][8]

  • In Acidic Conditions (pH ≤ 1.0): The compound is most stable, undergoing slow intermolecular ester hydrolysis to form creatine and ethanol. The half-life at pH 1.0 is approximately 570 hours.[2][8]

  • In Near-Neutral to Basic Conditions (pH > 4.0): The molecule rapidly undergoes an intramolecular cyclization to form creatinine and ethanol. This degradation is extremely fast, with a half-life of just 23 seconds at pH 8.0.[2][8]

This instability has profound implications for solubility testing:

  • Equilibrium is a Race Against Degradation: In any solvent with residual moisture or a non-acidic character, the measured concentration may be of the degradant (creatinine), not the parent compound.

  • Analytical Method Must Be Stability-Indicating: The use of a non-specific analytical technique like UV spectrophotometry is unacceptable. A validated High-Performance Liquid Chromatography (HPLC) method that can separate CEE HCl from creatine and creatinine is mandatory for accurate quantification.[2][8]

Standardized Protocol for Experimental Solubility Determination

Expertise Pillar: The following protocol is based on the well-established "Saturation Shake-Flask" method, adapted with specific considerations for the known properties and instabilities of CEE HCl.

Objective

To determine the equilibrium (thermodynamic) solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment
  • This compound (purity >99%, with Certificate of Analysis)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass flasks with screw caps

  • Temperature-controlled orbital shaker or incubator

  • Calibrated analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Validated, stability-indicating HPLC method for CEE HCl, capable of resolving creatine and creatinine.

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis cluster_validation Phase 4: Validation A 1. Add excess CEE HCl to vial B 2. Add precise volume of solvent A->B C 3. Seal vial tightly B->C D 4. Place in shaker at constant temperature (e.g., 25°C) C->D E 5. Agitate for a defined period (e.g., 24-48h) D->E F 6. Allow solids to settle (optional, min. 2h) E->F G 7. Withdraw aliquot of supernatant F->G H 8. Immediately filter with 0.22µm syringe filter G->H I 9. Dilute sample precisely with mobile phase H->I J 10. Analyze via stability- indicating HPLC I->J K 11. Confirm presence of excess solid in vial J->K L 12. Analyze solid residue (optional, e.g., by DSC/XRPD) to check for form changes

Caption: Experimental workflow for determining the equilibrium solubility of CEE HCl.

Step-by-Step Methodology
  • Preparation: Add an excess amount of CEE HCl to a vial. The key is to ensure undissolved solid will remain at equilibrium. Causality: Adding excess solid is the definition of creating a saturated solution, which is necessary to measure thermodynamic solubility.

  • Solvent Addition: Add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient time to reach equilibrium. Expert Insight: A 24 to 48-hour period is typically sufficient, but preliminary experiments taking samples at various time points (e.g., 4, 8, 24, 48 hours) are recommended to confirm that the concentration has reached a plateau.

  • Phase Separation: After agitation, allow the vials to stand at the same constant temperature for at least 2 hours to allow undissolved solids to settle. Alternatively, centrifugation can be used.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Causality: This step is critical to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility.

  • Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibration range of the analytical method. Analyze the diluted sample using the pre-validated, stability-indicating HPLC method.

  • Validation: After sampling, visually confirm that excess solid material remains in the original vial. This validates that a saturated solution was achieved.

Conclusion and Recommendations

The solubility of this compound is a complex interplay between its highly polar ionic head and its less polar ester tail. Its profile is dominated by the guanidinium hydrochloride group, rendering it highly soluble in polar solvents like water, DMSO, and short-chain alcohols, and poorly soluble in non-polar organic solvents.

The most critical consideration for any researcher investigating this molecule is its pronounced pH-dependent instability. The rapid cyclization to creatinine under neutral or basic conditions necessitates the mandatory use of stability-indicating analytical methods, such as HPLC, for any solubility determination.

Due to the scarcity of published quantitative data, the standardized shake-flask protocol provided in this guide is the recommended pathway for generating reliable and reproducible solubility data. Such data is indispensable for advancing the formulation and development of products containing this compound.

References

  • Chibio Biotech. Creatine Ethyl Ester HCL (≥99%) – Advanced Sports Nutrition Supplement. [Link]

  • Solubility of Things. Guanidine. [Link]

  • Sciencemadness Wiki. Guanidinium chloride. [Link]

  • ResearchGate. Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. [Link]

  • Gufford, B. T., et al. (2010). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Dietary Supplements. [Link]

  • UNeMed. CREATINE ESTER PRONUTRIENT COMPOUNDS AND FORMULATIONS. (2007). [Link]

  • ProVita Biotech. Wholesale Creatine Ethyl Ester HCl Powder Supplier China. [Link]

  • Gufford, B. T., et al. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. ResearchGate. [Link]

  • Love Life Supplements. Creatine Monohydrate vs HCl vs Ethyl Ester: What's the Difference? (2023). [Link]

  • ResearchGate. Chemical structure of Cr ethyl ester (CEE) and Cr ethyl ester hydrochloride (CEE•HCl). [Link]

  • PubMed. pH-dependent stability of creatine ethyl ester: relevance to oral absorption. [Link]

  • PubChem. Creatine ethyl ester HCl. [Link]

  • Wikipedia. Guanidinium chloride. [Link]

  • Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids. [Link]

Sources

The Rise and Fall of a Promising Pro-Nutrient: A Technical Guide to the Discovery and Synthesis of Creatine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Creatine, a cornerstone of sports nutrition, has seen numerous attempts at derivatization to enhance its bioavailability and efficacy. Among the most prominent of these was creatine ethyl ester (CEE). Initially heralded as a superior form of creatine with enhanced absorption and reduced side effects, subsequent scientific scrutiny has largely refuted these claims. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of creatine ethyl ester. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the chemical and biological journey of this controversial supplement. We will delve into the scientific rationale behind its creation, the specifics of its synthesis, and the critical analysis of its stability and physiological effects that ultimately defined its place in the landscape of performance-enhancing compounds.

Introduction: The Quest to Optimize Creatine

Creatine, or N-(aminoiminomethyl)-N-methylglycine, is a naturally occurring nitrogenous organic acid that plays a pivotal role in cellular energy metabolism, particularly in muscle tissue.[1] Its function as a precursor to phosphocreatine allows for the rapid regeneration of adenosine triphosphate (ATP), the primary energy currency of the cell.[2] While creatine monohydrate is the most studied and widely used form of creatine supplementation, its relatively low aqueous solubility and reliance on a specific transporter for cellular uptake have driven research into more bioavailable derivatives.[2][3] The central hypothesis was that by modifying the chemical structure of creatine, its absorption and cellular uptake could be enhanced, leading to greater ergogenic benefits with a lower dosage and fewer side effects like bloating.[4] This pursuit of a "next-generation" creatine led to the development of creatine ethyl ester.

The Genesis of Creatine Ethyl Ester: A Prodrug Approach

The concept behind creatine ethyl ester was rooted in the pharmaceutical strategy of creating a "prodrug" or, in this context, a "pro-nutrient."[5] By attaching an ethyl ester group to the carboxylic acid moiety of the creatine molecule, the resulting compound, creatine ethyl ester, was theorized to be more lipophilic (fat-soluble).[4][6] This increased lipophilicity was expected to allow CEE to bypass the saturable creatine transporter and instead be absorbed directly through the lipid bilayers of intestinal and muscle cells.[4] Once inside the cell, it was presumed that cellular esterases would cleave the ethyl ester group, releasing free creatine to participate in energy metabolism.[7]

This approach was supported by a provisional patent application filed in 2000, which detailed the potential for creatine esters to act as pronutrients with increased solubility and permeability.[8] The marketing claims that followed were bold, promising superior absorption, reduced water retention, and the need for smaller doses compared to creatine monohydrate.[6][9]

The Synthesis of Creatine Ethyl Ester Hydrochloride: A Technical Workflow

The synthesis of creatine ethyl ester hydrochloride has been documented since at least 1922.[10] A common and historically significant method involves the reaction of creatine with ethanol in the presence of a strong acid, typically hydrochloric acid (HCl), which acts as a catalyst.[8][11]

Fischer-Speier Esterification: The Core Reaction

The synthesis of CEE from creatine and ethanol is a classic example of Fischer-Speier esterification. In this acid-catalyzed reaction, the carboxylic acid group of creatine is converted into an ethyl ester.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Creatine Creatine (N-(aminoiminomethyl)-N-methylglycine) HCl HCl (catalyst) Creatine->HCl Ethanol Ethanol (CH3CH2OH) Ethanol->HCl CEE Creatine Ethyl Ester (CEE) Water Water (H2O) HCl->CEE HCl->Water

Caption: Fischer-Speier esterification of creatine with ethanol.

Experimental Protocol: Synthesis of Creatine Ethyl Ester Hydrochloride

The following protocol is a generalized representation based on historical and patented methods.[8][11][12][13]

Materials:

  • Creatine monohydrate or anhydrous creatine

  • Anhydrous ethanol

  • Acetyl chloride or hydrogen chloride gas

  • Reaction vessel with stirring mechanism and cooling capabilities

  • Drying tube (e.g., calcium chloride)

Procedure:

  • Preparation of Ethanolic HCl: Anhydrous ethanol is placed in a reaction vessel and cooled. Acetyl chloride is added dropwise to the ethanol. This in-situ method generates hydrogen chloride and is often preferred over bubbling HCl gas directly into the solvent for safety and convenience.[13] Alternatively, a solution of ethanolic HCl can be prepared by bubbling dry hydrogen chloride gas through anhydrous ethanol.

  • Reaction: Anhydrous creatine is slowly added to the stirring ethanolic HCl solution at a controlled temperature, typically at room temperature or slightly elevated (e.g., 40°C).[10] The reaction mixture is stirred for several hours to allow for the esterification to proceed.

  • Crystallization and Isolation: Upon completion of the reaction, the mixture is cooled, often to a low temperature, to induce the crystallization of creatine ethyl ester hydrochloride.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final creatine ethyl ester hydrochloride product.[8]

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous ethanol and the protection of the reaction from atmospheric moisture are crucial. Water can participate in the reverse reaction (hydrolysis), reducing the yield of the desired ester.

  • Acid Catalyst: The strong acid (HCl) protonates the carbonyl oxygen of the carboxylic acid group of creatine, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.

  • Temperature Control: While the reaction can proceed at room temperature, gentle heating can increase the reaction rate. However, excessive heat can lead to the formation of undesirable byproducts, such as creatinine hydrochloride.[14]

Scientific Integrity Under Scrutiny: The Stability and Efficacy of CEE

Despite the promising theoretical advantages, the scientific community began to critically evaluate the claims surrounding creatine ethyl ester. The primary focus of this scrutiny was its stability in the gastrointestinal tract and its actual bioavailability compared to creatine monohydrate.

The Achilles' Heel: pH-Dependent Instability

A pivotal study by Gufford et al. investigated the pH-dependent stability of CEE.[5][15] The findings were starkly contrary to the marketing claims. While CEE was found to be relatively stable in the highly acidic environment of the stomach (pH 1.0), it rapidly degraded to creatinine, a biologically inactive byproduct, at neutral or slightly alkaline pH, such as that found in the intestines.[5]

Key Findings on CEE Stability:

pHHalf-lifePredominant Degradation Product
1.0570 hoursCreatine
> 1.0Rapidly decreasesCreatinine
8.023 secondsCreatinine

Data sourced from Gufford et al.[5][15]

This rapid cyclization to creatinine at physiological pH suggested that a significant portion of ingested CEE would likely be converted to this waste product before it could be absorbed and utilized by muscle cells.[3][5]

G CEE Creatine Ethyl Ester (CEE) Stomach Stomach (pH ~1.0-2.5) Relatively Stable CEE->Stomach Intestines Intestines (pH > 7.0) Rapid Degradation Stomach->Intestines Gastric Emptying Creatine Creatine Stomach->Creatine Slow Hydrolysis Creatinine Creatinine Intestines->Creatinine Rapid Cyclization

Sources

Molecular weight of Ethyl 2-(1-methylguanidino)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 2-(1-methylguanidino)acetate hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 15366-32-2), a creatine analog of significant interest to researchers in medicinal chemistry and drug development. This document delves into the compound's fundamental chemical and physical properties, its biological context within the creatine biosynthesis pathway, and its emerging role as a versatile building block, particularly in the field of targeted protein degradation. We present detailed methodologies for its characterization and offer field-proven protocols for its handling and application in relevant in vitro assays. This guide is intended to serve as a critical resource for scientists and professionals engaged in the exploration of creatine metabolism and the development of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is the ethyl ester of creatine, a pivotal molecule in cellular energy homeostasis. The hydrochloride salt form enhances its stability and solubility, making it amenable to a variety of experimental conditions.[1] Its core properties are summarized below.

PropertyValueSource(s)
CAS Number 15366-32-2[2][3]
Molecular Formula C₆H₁₄ClN₃O₂[2][4][5]
Molecular Weight 195.65 g/mol [2][3][4]
IUPAC Name ethyl [amino]acetate hydrochloride[3][6]
Physical Form Solid[3][6]
Melting Point 162-165 °C[3]
Purity (Typical) ≥95-97%[2][3][5]
Storage Room Temperature / Ambient[2][3][6]

Biological Context and Research Applications

The scientific interest in this molecule stems primarily from its relationship to creatine and the bioenergetic pathways it governs. Understanding this context is crucial for designing meaningful experiments.

The Creatine Biosynthesis Pathway

Creatine is synthesized endogenously in a two-step enzymatic process that spans two organs, primarily the kidney and the liver.[7][8]

  • Step 1 (Kidney): L-arginine:glycine amidinotransferase (AGAT) catalyzes the transfer of an amidino group from arginine to glycine, producing ornithine and guanidinoacetate (GAA).[8][9] This is considered the rate-limiting step in the pathway.[8]

  • Step 2 (Liver): GAA is transported to the liver, where guanidinoacetate N-methyltransferase (GAMT) methylates it, using S-adenosylmethionine (SAM) as the methyl donor, to form creatine.[9][10][11]

Ethyl 2-(1-methylguanidino)acetate is a direct ester derivative of the final product, creatine. Esterification is a common medicinal chemistry strategy to modify the lipophilicity and cell permeability of a parent compound, which was explored in clinical studies of creatine ethyl ester for creatine transporter deficiency.[12]

Creatine_Biosynthesis cluster_kidney Kidney cluster_liver Liver arginine L-Arginine AGAT AGAT arginine->AGAT glycine Glycine glycine->AGAT GAA Guanidinoacetate (GAA) GAA_liver Guanidinoacetate (GAA) GAA->GAA_liver Circulation AGAT->GAA SAM S-Adenosyl Methionine (SAM) GAMT GAMT SAM->GAMT Creatine Creatine GAMT->Creatine GAA_liver->GAMT

Caption: The two-step, inter-organ pathway of de novo creatine synthesis.

Applications in Drug Discovery

The unique structure of this compound lends itself to several cutting-edge research applications:

  • Targeted Protein Degradation: It is explicitly marketed as a building block for protein degraders.[2] Its structure can be incorporated into PROTACs (Proteolysis-Targeting Chimeras) or other degraders as a linker or scaffold component.

  • Creatine Kinase System Targeting: The creatine kinase system is implicated in the energy metabolism of cells with high energy demands, including cancer cells.[13] Analogs of creatine have been synthesized and evaluated for their cytotoxic effects on various tumor cell lines, establishing this system as a novel target for anticancer chemotherapy.[13][14] This compound serves as a valuable tool for such investigations.

  • Metabolic Studies: As a stable, modified form of creatine, it can be used in studies of creatine transport, metabolism, and the overall impact of creatine supplementation on cellular processes.

Synthesis and Characterization

Trustworthiness in research begins with verifying the identity and purity of the materials used. A logical workflow is essential.

General Synthetic Approach

While specific proprietary synthesis methods may vary, acyl guanidines can be generally prepared by reacting guanidine with an ester of a carboxylic acid.[15] A plausible route for this compound involves the reaction of a guanylating agent with ethyl 2-(methylamino)acetate. The choice of base and solvent is critical to drive the reaction to completion and minimize side products.[16]

Analytical Characterization Workflow

A self-validating protocol for confirming the structure and purity of a newly synthesized or purchased batch of this compound should follow a systematic approach.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Confirm Molecular Weight purification->ms nmr NMR Spectroscopy (¹H, ¹³C) Confirm Structure ms->nmr hplc Purity Assessment (e.g., HPLC-UV) nmr->hplc final_product Verified Compound hplc->final_product ≥95% Pure

Caption: A logical workflow for the synthesis and analytical validation.

Expected Spectroscopic Signatures
  • ¹H NMR Spectroscopy: Based on analogous structures like ethyl acetate, the spectrum should exhibit characteristic signals: a triplet around 1.2-1.3 ppm (CH₃ of ethyl), a quartet around 4.1-4.2 ppm (CH₂ of ethyl), a singlet for the N-methyl group (N-CH₃), and a singlet for the methylene group adjacent to the nitrogen (N-CH₂-C=O). The guanidino protons (NH) may appear as broad singlets.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the primary ion observed would be the parent cation [C₆H₁₄N₃O₂]⁺, corresponding to the molecular weight of the free base (approx. 159.11 Da). Fragmentation analysis would likely show losses corresponding to the ethyl ester group.

Experimental Protocols

The following protocols provide a starting point for researchers. The causality behind each step is explained to ensure robust and reproducible results.

Protocol: Safe Handling and Stock Solution Preparation

Rationale: Proper handling is paramount for researcher safety and experimental integrity. The hydrochloride salt is classified as a warning-level hazard.[3][6]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[3]

  • Stock Solution Preparation (e.g., 100 mM):

    • Calculate the required mass: Mass (mg) = 195.65 ( g/mol ) * 0.1 (mol/L) * Volume (L) * 1000 (mg/g). For 10 mL, this is 19.57 mg.

    • Weigh the solid compound accurately.

    • Add the desired solvent (e.g., sterile water, DMSO, or cell culture medium) to the solid. The hydrochloride salt is expected to have good aqueous solubility.[1]

    • Vortex thoroughly until the solid is completely dissolved.

    • Sterile-filter the solution through a 0.22 µm filter if it will be used in cell culture.

    • Store aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol: In Vitro Cytotoxicity Assay

Rationale: This protocol provides a framework for evaluating the compound's biological activity, drawing from methods used to test creatine analogs against cancer cell lines.[13][14] A colorimetric assay like MTT or MTS is a reliable method for assessing cell viability.

  • Cell Seeding: Plate tumor cells (e.g., MCF-7, HT-29) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Concentrations might range from low micromolar to millimolar, based on previous studies of similar analogs.[13]

  • Application: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (including a vehicle-only control).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂. The duration is critical for observing a biological effect.

  • Viability Assessment:

    • Add the viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions (e.g., Abcam ab65339 or BioAssay Systems ECPK-100).[17]

    • Incubate for the recommended time (typically 1-4 hours) to allow for the enzymatic conversion of the substrate into a colored formazan product.

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Conclusion

This compound is more than a simple creatine derivative. It stands at the intersection of cellular bioenergetics and modern drug discovery. Its identity as a creatine analog makes it a valuable probe for studying the creatine kinase system, while its classification as a protein degrader building block opens new avenues in targeted therapeutics. The methodologies and protocols outlined in this guide provide a robust framework for researchers to confidently incorporate this compound into their studies, ensuring scientific integrity and fostering innovation in the field.

References

  • CP Lab Safety. This compound, min 95%, 100 mg. [Link]

  • Wyss, M., & Kaddurah-Daouk, R. (2000). Creatine and creatinine metabolism. Physiological Reviews, 80(3), 1107-1213. Sourced from Steadman, K. J., et al. (2001). Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo. American Journal of Physiology-Gastrointestinal and Liver Physiology, 281(6), G1417-G1423. [Link]

  • Stead, L. M., et al. (2001). Creatine synthesis: hepatic metabolism of guanidinoacetate and creatine in the rat in vitro and in vivo. American Journal of Physiology-Gastrointestinal and Liver Physiology, 281(6), G1417-G1423. [Link]

  • Edison, E. E., et al. (2007). Creatine synthesis: production of guanidinoacetate by the rat and human kidney in vivo. American Journal of Physiology-Renal Physiology, 293(5), F1799-F1804. [Link]

  • Lillie, J. W., et al. (1993). Creatine and phosphocreatine analogs: anticancer activity and enzymatic analysis. Cancer Research, 53(13), 3172-3178. [Link]

  • da Silva, R. P., et al. (2013). Synthesis of guanidinoacetate and creatine from amino acids by rat pancreas. British Journal of Nutrition, 110(7), 1166-1172. [Link]

  • da Silva, R. P., et al. (2013). Synthesis of guanidinoacetate and creatine from amino acids by rat pancreas. British Journal of Nutrition. Sourced via Sci-Hub. [Link]

  • APEX science. This compound. [Link]

  • Martin, K. J., et al. (1994). Evaluation of creatine analogues as a new class of anticancer agents using freshly explanted human tumor cells. Journal of the National Cancer Institute, 86(8), 608-613. [Link]

  • Fons, C., et al. (2010). Response to creatine analogs in fibroblasts and patients with creatine transporter deficiency. Journal of Inherited Metabolic Disease, 33(1), 81-85. [Link]

  • BioAssay Systems. EnzyChrom™ Creatine Assay Kit. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). [Link]

  • University of Birmingham. Spectra of ethyl acetate. [Link]

  • de Assunção, L. R., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, 2010(5), 82-91. [Link]

  • Proença, F. P., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC. [Link]

  • Abdurrahman, I., et al. (2020). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Oriental Journal of Chemistry, 36(2), 321. [Link]

  • Google Patents. US2408694A - Method of preparing acyl guanidines.
  • Ukrainets, I. V., et al. (2017). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 22(10), 1648. [Link]

  • PubChem. 2-Ethyl-1-methyl-1-tetradecylguanidine. [Link]

  • Al-Masri, S., et al. (2021). Bioanalysis of plasma acetate levels without derivatization by LC-MS/MS. Bioanalysis, 13(5), 415-424. [Link]

  • Patil, L. N., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37(7), 1707-1712. [Link]

Sources

A Spectroscopic Guide to Ethyl 2-(1-methylguanidino)acetate Hydrochloride: Structure Elucidation and Characterization for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-(1-methylguanidino)acetate hydrochloride, also known as creatine ethyl ester hydrochloride, is a compound of significant interest within the pharmaceutical and nutraceutical industries. As an ester derivative of creatine, it has been explored for its potential to enhance bioavailability and physiological effects.[1] For researchers and drug development professionals, a comprehensive understanding of its molecular structure and purity is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering a foundational resource for its identification, characterization, and quality control.

This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral features. The protocols and interpretations presented herein are designed to be self-validating, grounded in the fundamental principles of spectroscopic analysis and supported by authoritative references.

Molecular Structure

The structural integrity of this compound is the cornerstone of its function. The molecule is comprised of a central N-methylguanidinium cation, an ethyl ester functional group, and a chloride counter-ion. The positive charge of the guanidinium group is delocalized across the three nitrogen atoms and the central carbon, a key feature that influences its spectroscopic properties.

Caption: Molecular structure of Ethyl 2-(1-methylguanidino)acetate cation with chloride counter-ion.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Theoretical Framework

The fundamental principle of NMR spectroscopy lies in the interaction of nuclear spins with an external magnetic field. Protons in a molecule are shielded from the external magnetic field to varying degrees by the surrounding electron density. This shielding effect results in different resonance frequencies (chemical shifts, δ) for protons in different chemical environments. Furthermore, the magnetic influence of neighboring protons causes splitting of NMR signals (spin-spin coupling), providing valuable information about the connectivity of atoms.

Experimental Protocol: ¹H NMR

A standardized protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:

  • Sample Preparation: Accurately weigh 5-25 mg of the hydrochloride salt and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry vial.[2][3] Ensure the sample is fully dissolved; if necessary, use gentle vortexing.[2] To avoid spectral interference from particulate matter, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4][5]

  • Instrumentation: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and obtain sharp spectral lines.

    • Acquire the ¹H NMR spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-25 mg of Sample dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter lock Lock on Solvent Signal filter->lock shim Shim Magnetic Field lock->shim acquire Acquire Spectrum shim->acquire process Fourier Transform & Phase Correction acquire->process integrate Integrate Signals process->integrate analyze Analyze & Assign Spectrum integrate->analyze

Caption: General workflow for acquiring a ¹H NMR spectrum.

¹H NMR Data Summary
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.11Quartet (q)2H-O-CH₂ -CH₃
~4.10Singlet (s)2H-N-CH₂ -C=O
~2.91Singlet (s)3HN-CH₃
~1.12Triplet (t)3H-O-CH₂-CH₃

Note: The provided data from a patent describes the signals at 4.10-4.11 ppm as a multiplet with an integration of 4H.[6] This is likely due to the overlapping of the quartet from the ethyl group and the singlet from the acetate methylene group.

Interpretation of the ¹H NMR Spectrum
  • Ethyl Ester Group: The ethyl group gives rise to two characteristic signals. The methyl protons (-O-CH₂-CH₃ ) appear as a triplet at approximately 1.12 ppm due to coupling with the adjacent methylene protons. The methylene protons (-O-CH₂ -CH₃) appear as a quartet around 4.11 ppm, deshielded by the adjacent oxygen atom, and are split by the neighboring methyl protons.

  • Acetate Methylene Group: The methylene protons alpha to the carbonyl group (-N-CH₂ -C=O) are expected to appear as a singlet around 4.10 ppm. Their proximity to the electron-withdrawing carbonyl and the positively charged guanidinium group results in a downfield shift. The observed overlap with the ethyl quartet is a common occurrence in molecules with similar structural motifs.

  • N-Methyl Group: The methyl group attached to the nitrogen of the guanidinium moiety (N-CH₃ ) appears as a sharp singlet at approximately 2.91 ppm.

  • Guanidinium N-H Protons: The protons on the guanidinium nitrogens are exchangeable and often appear as broad signals, or may not be observed at all, depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal.

Theoretical Framework

Similar to ¹H NMR, ¹³C NMR relies on the magnetic properties of the ¹³C isotope. The chemical shift of a ¹³C nucleus is highly sensitive to its electronic environment. Electronegative atoms and π-systems significantly influence the chemical shifts, causing them to appear at different positions in the spectrum. Standard ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom.

Experimental Protocol: ¹³C NMR

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the need for a higher sample concentration due to the low natural abundance of ¹³C (approximately 1.1%).

  • Sample Preparation: A more concentrated sample is required, typically 50-100 mg of the compound dissolved in 0.6-0.7 mL of a deuterated solvent.[2]

  • Instrumentation and Acquisition: The spectrum is acquired on a high-field NMR spectrometer with a carbon-observe probe. A greater number of scans are typically required to achieve an adequate signal-to-noise ratio compared to ¹H NMR. Proton decoupling is applied during acquisition to simplify the spectrum to a series of singlets.

Predicted ¹³C NMR Data Summary
Predicted Chemical Shift (δ) ppmAssignmentRationale
~170C =OThe ester carbonyl carbon is highly deshielded.
~158C (NH₂)₂The central carbon of the guanidinium group is significantly deshielded due to the three attached nitrogen atoms.[7][8][9][10][11]
~62-O-CH₂ -CH₃The methylene carbon of the ethyl group is attached to an electronegative oxygen atom.
~55-N-CH₂ -C=OThe acetate methylene carbon is influenced by the adjacent nitrogen and carbonyl group.
~36N-CH₃ The N-methyl carbon chemical shift is typical for such groups.[7][12]
~14-O-CH₂-CH₃ The terminal methyl carbon of the ethyl group is in a typical alkyl region.
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at the most downfield position, around 170 ppm, which is characteristic for this functional group.

  • Guanidinium Carbon: The central carbon of the guanidinium group is also significantly deshielded due to the cumulative electron-withdrawing effect of the three nitrogen atoms, with an expected chemical shift around 158 ppm.[7][8][9][10][11]

  • Oxygen- and Nitrogen-Attached Carbons: The methylene carbon of the ethyl group attached to the ester oxygen is predicted to be around 62 ppm. The acetate methylene carbon, situated between the guanidinium nitrogen and the carbonyl group, is expected at approximately 55 ppm.

  • Alkyl Carbons: The N-methyl carbon is predicted to appear around 36 ppm[7][12], while the terminal methyl carbon of the ethyl group will be the most upfield signal, at approximately 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Framework

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. These vibrations include stretching (changes in bond length) and bending (changes in bond angle). The frequency of vibration is dependent on the masses of the atoms in the bond and the bond strength. Therefore, specific functional groups give rise to characteristic absorption bands in the IR spectrum.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

For a solid sample such as this compound, the potassium bromide (KBr) pellet method is a common and effective technique.[13][14][15][16][17]

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the sample in an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar.[14]

    • Gently but thoroughly mix the sample and KBr.

    • Transfer the mixture to a pellet die.

  • Pellet Formation:

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.[16]

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

IR_Pellet_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Data Acquisition grind_sample Grind 1-2 mg of Sample mix_kbr Mix with 100-200 mg KBr grind_sample->mix_kbr transfer_die Transfer to Pellet Die mix_kbr->transfer_die press Apply 8-10 tons of Pressure transfer_die->press place_holder Place Pellet in Spectrometer press->place_holder record_bg Record Background (Pure KBr) place_holder->record_bg record_sample Record Sample Spectrum record_bg->record_sample

Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

Predicted IR Absorption Data Summary
Wavenumber (cm⁻¹)IntensityAssignment
3400-3100Strong, BroadN-H stretching (guanidinium)
2980-2850MediumC-H stretching (alkyl)
~1735Strong, SharpC=O stretching (ester)
~1670StrongC=N stretching (guanidinium)
~1600MediumN-H bending (guanidinium)
~1240StrongC-O stretching (ester)
Interpretation of the Predicted IR Spectrum
  • Guanidinium Group: The N-H stretching vibrations of the guanidinium group are expected to produce a strong, broad absorption in the 3400-3100 cm⁻¹ region. A strong band around 1670 cm⁻¹ is characteristic of the C=N stretching vibration. N-H bending vibrations are anticipated around 1600 cm⁻¹.

  • Ester Group: A very strong and sharp absorption band around 1735 cm⁻¹ is the hallmark of the ester C=O stretch. Another strong band, corresponding to the C-O stretching vibration, is expected around 1240 cm⁻¹.

  • Alkyl Groups: The C-H stretching vibrations of the methyl and methylene groups will appear in the 2980-2850 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Theoretical Framework

For a polar and thermally labile molecule like this compound, electrospray ionization (ESI) is the most suitable ionization technique.[18][19] In positive ion mode ESI, a high voltage is applied to a liquid sample to generate an aerosol of charged droplets.[20][21] As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions. ESI is a "soft" ionization technique, meaning it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for the determination of the molecular weight.[18] By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in tandem MS), a characteristic fragmentation pattern can be obtained, which provides structural information.[19][22][23]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source. This can be a standalone spectrometer or coupled to a liquid chromatography system (LC-MS).

  • Data Acquisition:

    • The sample solution is introduced into the ESI source at a constant flow rate.

    • A high voltage is applied to the ESI needle to generate a fine spray of charged droplets.

    • The mass spectrum is recorded in positive ion mode, scanning a relevant m/z range to detect the protonated molecular ion.

    • For structural information, a tandem mass spectrometry (MS/MS) experiment can be performed where the [M+H]⁺ ion is selected and fragmented, and the m/z of the resulting fragment ions are measured.

Predicted Mass Spectrum Data
  • Molecular Weight of Free Base: 159.10 g/mol

  • Molecular Weight of Hydrochloride Salt: 195.56 g/mol [24][25]

  • Expected [M+H]⁺ ion (m/z): 160.11

Plausible Fragmentation Pathway

Upon collision-induced dissociation, the [M+H]⁺ ion of Ethyl 2-(1-methylguanidino)acetate is expected to undergo fragmentation. The most likely fragmentation pathways involve the loss of neutral molecules from the ester group and cleavage of bonds adjacent to the charged guanidinium moiety.

Fragmentation_Pathway cluster_frags Fragment Ions parent [M+H]⁺ m/z = 160.11 frag1 [M+H - C₂H₄]⁺ m/z = 132.08 parent->frag1 - C₂H₄ (ethene) frag2 [M+H - C₂H₅OH]⁺ m/z = 114.07 parent->frag2 - C₂H₅OH (ethanol) frag3 [C₂H₆N₃]⁺ m/z = 72.06 parent->frag3 cleavage

Caption: A plausible fragmentation pathway for the [M+H]⁺ ion of Ethyl 2-(1-methylguanidino)acetate.

  • Loss of Ethene (C₂H₄): A common fragmentation pathway for ethyl esters is the loss of ethene via a McLafferty-type rearrangement, which would result in a fragment ion at m/z 132.08.

  • Loss of Ethanol (C₂H₅OH): Cleavage of the ester C-O bond can lead to the loss of a neutral ethanol molecule, producing a fragment ion at m/z 114.07.[26]

  • Guanidinium Fragment: Cleavage of the bond between the acetate methylene and the nitrogen could result in a stable guanidinium-containing fragment.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a robust and comprehensive framework for the structural elucidation and characterization of this compound. This guide has detailed the theoretical underpinnings, practical experimental protocols, and expected spectral data for this compound. By understanding the correlation between the molecular structure and its spectroscopic signatures, researchers and drug development professionals can confidently verify the identity, purity, and integrity of this important molecule, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Abo, H. (n.d.). The KBr Pellet Method. Shimadzu. Retrieved from [Link]

  • Wikipedia. (2024). Electrospray ionization. Retrieved from [Link]

  • Abrahamsson, D., Koronaiou, L. A., Johnson, T., Yang, J., Jia, X., & Lambropoulou, D. A. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. RSC Advances, 14(50), 37470-37482.
  • International Journal of Engineering Research & Technology. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of the guanidines. (A) The MS² spectrum of... [Image]. Retrieved from [Link]

  • PubChem. (n.d.). Creatine. National Institutes of Health. Retrieved from [Link]

  • Tan, K. H., & applicator, R. G. (1983). Synthesis of [guanidino-13C]creatine and measurement of the creatine phosphokinase reaction in vitro by 13C NMR spectroscopy. Magnetic resonance in medicine, 1(1), 103–108.
  • Kruve, A., & Kaupmees, K. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical chemistry, 89(9), 5077–5084.
  • Van der Verff, S., & van der Knaap, M. S. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of mass spectrometry, 52(11), 719-731.
  • Bodner, G. M., & Chaytor, J. L. (2001). Analysis of guanidinoacetate and creatine by isotope dilution electrospray tandem mass spectrometry. Clinica chimica acta, 308(1-2), 173–178.
  • University of Regensburg. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C MR spectra before, during and after creatine supplementation in the... [Image]. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000950 Creatine. Retrieved from [Link]

  • Dissanayake, D. M. P. H., et al. (2020). An LC-MS/MS method for creatine and creatinine analysis in paraquat-intoxicated patients. Toxicology mechanisms and methods, 30(3), 216–223.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • SpectraBase. (n.d.). N-METHYLGUANIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). Methylguanidine. National Institutes of Health. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 C NMR spectra of tetramethylguanidine. Retrieved from [Link]

  • Tsikas, D., & Chobanyan-Jürgens, K. (2021). GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine. Molecules (Basel, Switzerland), 26(11), 3192.
  • National Institute of Standards and Technology. (n.d.). Creatine. NIST Chemistry WebBook. Retrieved from [Link]

  • Dissanayake, D. M. P. H., et al. (2020). An LC-MS/MS method for creatine and creatinine analysis in paraquat-intoxicated patients. Toxicology mechanisms and methods, 30(3), 216–223.
  • PubChem. (n.d.). Creatine ethyl ester HCl. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of creatine and creatine ethyl ester [Image]. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Tsikas, D., & Chobanyan-Jürgens, K. (2021). GC-MS Studies on Derivatization of Creatinine and Creatine by BSTFA and Their Measurement in Human Urine. Molecules (Basel, Switzerland), 26(11), 3192.
  • UNeMed. (2007). CREATINE ESTER PRONUTRIENT COMPOUNDS AND FORMULATIONS.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Wikipedia. (2024). Fragmentation (mass spectrometry). Retrieved from [Link]

Sources

Whitepaper: The Biological Fate of Creatine Ethyl Ester in Cellular Models: A Critical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my focus is on bridging the gap between theoretical concepts and practical, robust experimental design. Creatine Ethyl Ester (CEE) presents a fascinating case study in the development of prodrugs and nutritional supplements. It was engineered with a clear, logical premise: to improve upon the established pharmacokinetics of creatine monohydrate. However, the journey from chemical synthesis to biological efficacy is fraught with challenges. This guide is structured not as a simple recitation of facts, but as a logical progression of scientific inquiry. We will walk through the critical questions a researcher must ask, from the most fundamental chemical properties to the complex interactions within a cellular environment. Our approach is grounded in causality—understanding why we perform certain experiments and how the results of one logically dictate the necessity and design of the next. This is the essence of a self-validating scientific narrative.

Introduction: The Prodrug Hypothesis of Creatine Ethyl Ester

Creatine is a cornerstone of cellular bioenergetics, particularly in tissues with high and fluctuating energy demands like skeletal muscle and brain tissue.[1] Its role in regenerating ATP via the phosphocreatine system is well-established.[1][2] However, creatine itself is a hydrophilic molecule, relying on a specific, sodium-chloride dependent transporter, SLC6A8, for cellular uptake.[1][3][4][5] The hypothesis that this transport could be a rate-limiting step for intramuscular creatine accumulation led to the development of various creatine formulations aimed at enhancing bioavailability.[3]

Creatine Ethyl Ester (CEE) was synthesized as a prodrug of creatine, with the addition of an ethyl ester group.[6][7] The central hypothesis was twofold:

  • The esterification would increase lipophilicity, allowing CEE to bypass the SLC6A8 transporter and diffuse more readily across the lipid bilayer of cell membranes.[4][8][9]

  • Once inside the cell, ubiquitous intracellular esterases would hydrolyze the ester bond, releasing free creatine and ethanol, thereby effectively delivering creatine to the intracellular space.[9]

This elegant hypothesis positioned CEE as a potentially superior alternative to standard creatine monohydrate.[10][11] This guide will systematically dissect this hypothesis using in vitro cellular models, revealing a significant divergence between theory and experimental reality.

The First Gatekeeper: Extracellular Stability at Physiological pH

Before any molecule can interact with a cell, it must first survive in the extracellular environment. For in vitro models, this means the cell culture medium, which is typically buffered to a physiological pH of ~7.4. The primary and most critical question is: Is CEE stable under these conditions?

The answer, unequivocally, is no. CEE is extremely unstable at neutral to alkaline pH. Rather than undergoing the desired hydrolysis to creatine, it predominantly undergoes a rapid, non-enzymatic intramolecular cyclization to form creatinine, a biologically inert metabolic waste product.[7][12][13][14][15]

Studies using HPLC and NMR to characterize the pH-dependent stability of CEE have shown that this degradation is exceptionally fast.[6][12] While CEE is relatively stable in highly acidic conditions (pH 1.0), its half-life plummets as the pH approaches neutrality.[6][12][16]

Table 1: pH-Dependent Stability of Creatine Ethyl Ester (CEE)
pHMediumHalf-LifePrimary Degradation Product
1.0Buffered Aqueous Sol.~570 hoursCreatine (via Hydrolysis)
4.0Buffered Aqueous Sol.~18 hoursCreatinine (via Cyclization)
5.7Buffered Aqueous Sol.~48 minutesCreatinine (via Cyclization)
7.4Buffered Aqueous Sol.~1 minuteCreatinine (via Cyclization)
7.78Cell Culture Media~52 seconds Creatinine (via Cyclization)

Data synthesized from Gufford et al. (2013).[12][16]

This profound instability is the single most important factor governing the biological fate of CEE. It dictates that in any standard cell culture experiment, the vast majority of CEE added to the medium will have converted to creatinine within minutes, long before significant cellular uptake or interaction can occur.[12][14]

Figure 1: The primary fate of CEE in physiological buffer. The dominant, rapid pathway is extracellular degradation to creatinine, preempting significant cellular uptake and the hypothesized intracellular hydrolysis.

Cellular Uptake and Intracellular Conversion: A Flawed Paradigm

The central premise of CEE's superiority relies on its ability to enter the cell and be converted to creatine. However, given its extracellular instability, this premise is fundamentally flawed.

Permeability vs. Bioavailability

While studies on Caco-2 cell monolayers have shown that intact CEE has significantly greater membrane permeability than creatine or creatinine, this finding must be interpreted with caution.[6][12][16] These experiments are often conducted over short time frames to minimize degradation, but they do not reflect the reality of a typical cell culture experiment where the compound is incubated for longer periods. The enhanced permeability is rendered biologically irrelevant if the molecule transforms into the membrane-impermeable creatinine before it can be absorbed in meaningful quantities.

The Myth of Intracellular Hydrolysis

Even if a small fraction of CEE were to enter the cell intact, the hypothesis that it is efficiently converted to creatine by intracellular esterases is not supported by evidence. Non-specific esterases are present in various tissues, including muscle.[17][18][19][20] However, in vitro studies incubating CEE in human plasma, a medium rich in esterases, found no detectable conversion to creatine.[21][22] The only species detected after incubation was creatinine.[21][22] This strongly suggests that even in a biologically active medium, the non-enzymatic cyclization to creatinine is the kinetically favored and dominant reaction pathway.

In essence, CEE fails as a prodrug because its degradation pathway bypasses the intended enzymatic activation step.

The Inevitable End Product: Increased Creatinine

The logical consequence of CEE's chemical properties is that its administration to cellular models results primarily in an increased concentration of extracellular and intracellular creatinine. Human studies corroborate these in vitro findings, showing that CEE supplementation leads to large increases in serum creatinine with little to no increase in serum or muscle creatine levels.[3][14][23] In direct comparisons, creatine monohydrate is far more effective at increasing intramuscular creatine stores.[3][23]

Ancillary Biological Effects and Toxicity

While CEE fails as a creatine delivery agent, it is not biologically inert. The molecule itself, its degradation product (creatinine), and the ethyl moiety could have independent cellular effects.

One study investigating the impact of CEE on immune cells found that it possessed immunostimulatory properties, increasing the expression of several Toll-like receptors (TLRs) in a macrophage cell line.[24][25][26] Interestingly, this effect was opposite to that of creatine and creatinine, which were found to be immunosuppressive in the same model.[24][26] This highlights the importance of not assuming a prodrug is merely an inert carrier; it can have its own distinct biological activity.

Regarding direct cytotoxicity, one in vitro study on mouse skeletal muscle cells showed no significant effect of CEE on cell viability, which was comparable to that of creatine monohydrate.[4] However, comprehensive toxicological profiles in various cell lines are lacking.

Methodologies for In Vitro Assessment

To rigorously assess the biological fate of any creatine analogue like CEE, a multi-step, self-validating experimental workflow is required.

G cluster_workflow Experimental Workflow for CEE Cellular Fate Analysis A Step 1: Stability Assay (CEE in Cell Culture Media) B Step 2: Cellular Incubation (Expose cells to CEE) A->B If stable, proceed. (For CEE, this step reveals instability) C Step 3: Sample Collection (Separate media and cell lysates) B->C D Step 4: Analyte Quantification (HPLC or LC-MS/MS) C->D Analyze both fractions E Step 5: Data Analysis (Compare CEE, Creatine, Creatinine levels) D->E F Conclusion: Determine primary biological fate E->F

Figure 2: A logical workflow for assessing the biological fate of a test compound like CEE in a cellular model.

Protocol 6.1: Assessing CEE Stability in Cell Culture Media

Rationale: This is the foundational experiment. It quantifies the rate of degradation of the test compound under the exact conditions of subsequent cell-based assays.

Methodology:

  • Preparation: Prepare a stock solution of CEE hydrochloride in an appropriate acidic buffer where it is known to be stable (e.g., 10 mM HCl).

  • Incubation: Warm complete cell culture medium (e.g., DMEM with 10% FBS, buffered with HEPES) to 37°C in a cell culture incubator (5% CO₂).

  • Spiking: Spike the pre-warmed medium with the CEE stock solution to a final concentration relevant for cellular studies (e.g., 1 mM). Also prepare a control sample of media spiked with vehicle.

  • Time-Course Sampling: At specified time points (e.g., 0, 1, 5, 15, 30, 60 minutes), withdraw an aliquot of the CEE-spiked medium.

  • Quenching: Immediately quench the degradation reaction by adding the aliquot to a solution that stabilizes CEE, such as an equal volume of cold HPLC mobile phase with a low pH.

  • Analysis: Analyze the samples by HPLC (as described in Protocol 6.3) to quantify the remaining concentration of CEE and the appearance of creatine and creatinine.

  • Calculation: Plot the concentration of CEE over time to calculate the degradation rate and half-life (t½).

Protocol 6.2: Cellular Uptake and Metabolism Assay

Rationale: This experiment aims to quantify the amount of CEE, creatine, and creatinine in both the extracellular medium and the intracellular lysate after incubation.

Methodology:

  • Cell Culture: Plate the cells of interest (e.g., C2C12 myoblasts, L6 myotubes) in multi-well plates and grow to a desired confluency.

  • Preparation: Prepare a fresh solution of CEE in serum-free medium immediately before application to the cells. Prepare parallel wells for creatine monohydrate (positive control for uptake) and vehicle (negative control).

  • Incubation: Wash the cells with warm PBS, then replace with the CEE-containing medium. Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Sample Collection (Medium): At the end of the incubation, collect the extracellular medium from each well and quench immediately as described in Protocol 6.1.

  • Sample Collection (Cells):

    • Place the plate on ice and aspirate any remaining medium.

    • Wash the cell monolayer rapidly 3-4 times with ice-cold PBS to remove extracellular compounds. This step is critical and must be fast to prevent efflux.

    • Add a lysis buffer (e.g., ice-cold 70% methanol or a buffer compatible with HPLC analysis) to each well.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet cell debris.

  • Analysis: Analyze the quenched medium samples and the cell lysate supernatants via HPLC (Protocol 6.3) to determine the concentrations of CEE, creatine, and creatinine.

  • Normalization: Quantify total protein in the cell lysates (e.g., using a BCA assay) and normalize the intracellular analyte concentrations to protein content (e.g., nmol/mg protein).

Protocol 6.3: Quantification by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC with UV detection provides a robust and reliable method for separating and quantifying CEE, creatine, and creatinine in biological samples.[27]

Methodology:

  • System: An HPLC system equipped with a C18 reverse-phase column (e.g., 250 x 4.6 mm) and a UV detector.[27]

  • Mobile Phase: An isocratic mobile phase suitable for separating the polar analytes, for example, 20% v/v acetonitrile, 5 mM formic acid in water.[16] Another option is an aqueous buffer like 0.045 M ammonium sulfate.[27] The exact composition should be optimized for the specific column and system.

  • Detection: Set the UV detector to a wavelength where all compounds have reasonable absorbance, typically in the range of 205-220 nm.[16][27][28]

  • Standard Curves: Prepare a series of standards of known concentrations for CEE, creatine, and creatinine in the same matrix as the samples (e.g., lysis buffer) to generate a standard curve for quantification. An internal standard should also be used for improved accuracy.[27]

  • Analysis: Inject a fixed volume of the standards and samples. Identify peaks based on their retention times compared to the standards and quantify them by integrating the peak area and comparing it to the standard curve.

Conclusion and Future Directions

The in vitro evidence is compelling and conclusive: Creatine Ethyl Ester is not a viable prodrug for delivering creatine to cells. Its profound chemical instability at physiological pH leads to rapid degradation into creatinine, a reaction that outpaces both cellular uptake and any potential enzymatic hydrolysis.[7][12][21][22] Research efforts aimed at improving creatine delivery should therefore focus on alternative strategies.

For drug development professionals, the story of CEE serves as a critical case study:

  • Stability First: Prodrug stability in physiological conditions is a non-negotiable first step in the validation process.

  • Kinetics Matter: The relative rates of degradation, absorption, and enzymatic activation determine the ultimate fate and efficacy of a prodrug.

  • Claims Require Evidence: Marketing claims of superiority must be substantiated by rigorous, peer-reviewed scientific data.[3][11]

Future research into creatine prodrugs might explore esters with larger, more sterically hindered alcohol moieties to slow the rate of intramolecular cyclization, or entirely different chemical modifications that are stable extracellularly but labile to specific intracellular enzymes.[8] However, given the high bioavailability and proven efficacy of creatine monohydrate, the bar for any new formulation remains exceptionally high.[7][15][29]

References

  • Gufford, B. T., Sestili, P., Sirchio, S. A., et al. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Dietary Supplements, 10(3), 241-251. [Link]

  • Gufford, B. T., Sestili, P., Sirchio, S. A., et al. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. informahealthcare.com. [Link]

  • Gufford, B. T., Sestili, P., Sirchio, S. A., et al. (2013). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. PubMed. [Link]

  • Wikipedia. (n.d.). Creatine. Wikipedia. [Link]

  • Tomonaga, S., & Tsuruhara, T. (1979). Localization of non-specific esterase and acid phosphatase in human fibroblast from skeletal muscle atrophy. Acta Histochemica, 64(1), 98-105. [Link]

  • Jäger, R., Purpura, M., Shao, A., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids, 40(5), 1369-1383. [Link]

  • Kirkeby, S., & Moe, D. (1981). Esterases in striated muscle from mice with the Chediak-Higashi syndrome. Virchows Archiv B Cell Pathology Including Molecular Pathology, 35(3), 275-281. [Link]

  • Turer, E., & Happe, M. (2014). How the use of creatine supplements can elevate serum creatinine in the absence of underlying kidney pathology. BMJ Case Reports. [Link]

  • Drink Harlo. (n.d.). Creatine Showdown: Monohydrate Versus Ethyl Ester, Which One Prevails?. Drink Harlo. [Link]

  • Spillane, M., Schoch, R., Cooke, M., et al. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition, 6, 6. [Link]

  • Giese, M. W., & Lecher, C. S. (2009). Qualitative in vitro NMR analysis of creatine ethyl ester pronutrient in human plasma. Planta Medica, 75(09). [Link]

  • Kreider, R. B., Jäger, R., & Purpura, M. (2022). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Nutrients, 14(5), 1032. [Link]

  • ResearchGate. (n.d.). Degradation of creatine ethyl ester to creatinine. Adapted from Jäger et al.[9]. ResearchGate. [Link]

  • Spillane, M. (2009). The Effects of Creatine Ethyl Ester Supplementation Combined with Resistance Training on Body Composition, Muscle Mass. Baylor University Thesis. [Link]

  • Ullio-Gamboa, G., Udobi, K. C., et al. (2024). Dodecyl creatine ester therapy: from promise to reality. Journal of Translational Medicine, 22(1), 353. [Link]

  • Fodelianaki, G., Bou-Nader, M., et al. (2023). Epigenetic alterations in creatine transporter deficiency: a new marker for dodecyl creatine ester therapeutic efficacy monitoring. Frontiers in Cell and Developmental Biology, 11, 1269399. [Link]

  • Katseres, N. S., Reading, D. W., et al. (2009). Non-enzymatic hydrolysis of creatine ethyl ester. Biochemical and Biophysical Research Communications. [Link]

  • Lunardi, G., Parodi, A., et al. (2011). Searching for a therapy of creatine transporter deficiency: some effects of creatine ethyl ester in brain slices in vitro. Neuroscience, 199, 386-393. [Link]

  • Zuniga, J., Housh, D. J., et al. (2011). Effect of creatine, creatinine, and creatine ethyl ester on TLR expression in macrophages. International Immunopharmacology, 11(11), 1903-1907. [Link]

  • Spillane, M., Schoch, R., et al. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition. [Link]

  • Metabolic Support UK. (n.d.). Creatine Transporter Deficiency. Metabolic Support UK. [Link]

  • Love Life Supplements. (2024). Creatine Monohydrate vs HCl vs Ethyl Ester: What's the Difference?. Love Life Supplements. [Link]

  • Vennerstrom, J., & Schantz, E. (2005). Creatine ester pronutrient compounds and formulations.
  • Kirkeby, S., Moe, D., & Vilmann, H. (1989). Non-specific esterases and esterproteases in masticatory muscles from the muscular dystrophic mouse. Neurochemical Research, 14(3), 211-215. [Link]

  • Zuniga, J., Housh, D. J., et al. (2011). Effect of creatine, creatinine, and creatine ethyl ester on TLR expression in macrophages. International Immunopharmacology. [Link]

  • Katseres, N. S., Reading, D. W., et al. (2009). Non-enzymatic hydrolysis of creatine ethyl ester. Biochemical and Biophysical Research Communications. [Link]

  • Dash, A. K., & Sawhney, A. (2002). A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 939-945. [Link]

  • Zuniga, J., Housh, D. J., et al. (2011). Effect of creatine, creatinine, and creatine ethyl ester on TLR expression in macrophages. PubMed. [Link]

  • Randviir, E. P., & Banks, C. E. (2013). Analytical methods for quantifying creatinine within biological media. RSC Advances, 3(36), 15556-15567. [Link]

  • Biolabo. (n.d.). CREATININE Kinetic method. Biolabo. [Link]

  • Li, Y., et al. (2018). Determination of creatine monohydrate, creatinine and dicyandiamide in creatine powder by high performance liquid chromatography. CABI Digital Library. [Link]

  • Bonilla, D. A., Kreider, R. B., et al. (2021). Metabolic Basis of Creatine in Health and Disease: A Bioinformatics-Assisted Review. Nutrients, 13(4), 1238. [Link]

  • Ishihara, T. (1984). [Diagnostic Implication of Nonspecific Esterase Stain on Biopsied Muscles in Various Neuromuscular Disorders]. Rinsho Shinkeigaku, 24(3), 248-255. [Link]

  • Yourno, J., & Mastropaolo, W. (1981). Differences in nonspecific esterase from normal and leukemic monocytes. Blood, 58(5), 939-946. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Stability-Indicating HPLC Method for the Quantification of Creatine Ethyl Ester and Its Primary Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Creatine ethyl ester (CEE) is a prominent derivative of creatine, developed to enhance bioavailability. However, its inherent instability in aqueous solutions presents a significant analytical challenge. CEE rapidly degrades to creatine (CRT) via hydrolysis under acidic conditions and cyclizes to creatinine (CRN) at neutral to alkaline pH.[1][2][3] This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method designed for the accurate quantification of CEE in the presence of its primary degradation products, CRT and CRN. The method employs a reversed-phase C18 column with an ion-pairing agent to achieve optimal separation. We provide a comprehensive protocol, from sample preparation to data analysis, and discuss the critical parameters for method validation, ensuring reliability and reproducibility for researchers, quality control analysts, and formulation scientists.

Introduction: The Analytical Imperative for a Stability-Indicating Method

Creatine ethyl ester was synthesized as a prodrug to overcome the limited solubility and membrane permeability of creatine monohydrate.[2] The rationale was that the esterified form would be more lipophilic, facilitating easier passage across cell membranes, followed by intracellular hydrolysis to release creatine. However, the chemical reality of CEE is its profound pH-dependent instability.[1][3]

  • At low pH (≤ 1.0): CEE undergoes intermolecular ester hydrolysis to form creatine and ethanol. This environment is relevant to the gastric transit of an orally administered dose.[1][2]

  • At pH > 1.0: CEE rapidly undergoes an intramolecular cyclization to form creatinine and ethanol, a reaction that accelerates significantly as the pH approaches neutral and alkaline conditions.[1][3] In fact, at pH 8.0, the half-life of CEE is a mere 23 seconds.[1][2]

This rapid degradation underscores the necessity of a stability-indicating analytical method . Such a method must be capable of resolving the parent compound (CEE) from its degradation products (CRT and CRN) and any other potential impurities. Without this specificity, any quantification of CEE would be grossly inaccurate, conflating the intact prodrug with its inactive or different-acting metabolites. This protocol is therefore designed to provide a clear and accurate snapshot of sample integrity.

Chromatographic Principles and Method Development Rationale

The separation of CEE, CRT, and CRN is challenging due to their polar nature. A standard reversed-phase C18 column may not provide adequate retention for these analytes. To overcome this, the described method incorporates an ion-pairing agent , 1-octanesulfonic acid sodium salt, into the mobile phase.

Mechanism of Ion-Pair Chromatography: The sulfonic acid headgroup of the ion-pairing agent interacts with the positively charged amine functionalities of the analytes (CEE, CRT, and CRN). The long alkyl tail of the agent then partitions into the hydrophobic C18 stationary phase. This dynamic process effectively increases the retention of these polar, charged molecules on the column, allowing for their separation.

The mobile phase is also buffered to a low pH (around 2.8) using formic acid. This serves a dual purpose:

  • Analyte Stability: As established, CEE is most stable in a strongly acidic environment.[1][2] An acidic mobile phase minimizes on-column degradation during the analysis.

  • Chromatographic Performance: Maintaining a low pH ensures consistent protonation of the analytes and silanol groups on the stationary phase, leading to sharper peaks and more reproducible retention times.

The workflow for this analysis is outlined below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acidic Diluent (e.g., Mobile Phase) Sample->Dissolve Volumetric Flask Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject onto HPLC System Filter->Inject Separate Isocratic Separation (C18 Column, Ion-Pairing Mobile Phase) Inject->Separate Detect UV Detection (210 nm & 235 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentrations Calibrate->Quantify

Caption: High-level workflow from sample preparation to final quantification.

Detailed Experimental Protocol

Materials and Reagents
  • Instrumentation:

    • HPLC system with isocratic pump, autosampler, column oven, and UV-VIS detector.

  • Reagents:

    • Creatine Ethyl Ester HCl (Reference Standard)

    • Creatine Monohydrate (Reference Standard)

    • Creatinine (Reference Standard)

    • Acetonitrile (HPLC Grade)

    • Formic Acid (ACS Grade)

    • 1-octanesulfonic acid sodium salt (≥98%)

    • Deionized Water (18.2 MΩ·cm)

  • Consumables:

    • Waters Atlantis™ T3 C18 Column (4.6 x 100 mm, 3 µm) or equivalent[3]

    • Volumetric flasks and pipettes

    • 0.45 µm PVDF or PTFE syringe filters

Chromatographic Conditions
ParameterSetting
Column Waters Atlantis™ T3 C18 (4.6 x 100 mm, 3 µm)
Mobile Phase 20% (v/v) Acetonitrile, 5 mM Formic Acid, 5 mM 1-octanesulfonic acid sodium salt in Deionized Water (Apparent pH ~2.8)
Flow Rate 1.5 mL/min[3]
Column Temperature 30°C[3]
Detection UV at 210 nm (for CEE, CRT, CRN) and 235 nm (for CRN confirmation)[1][3]
Injection Volume 10 µL
Run Time ~7 minutes
Preparation of Standard Solutions

Causality: Standards must be prepared in a diluent that ensures the stability of CEE. The mobile phase is an ideal choice as it is acidic and matches the chromatographic running conditions.

  • Primary Stock Solutions (500 µg/mL):

    • Accurately weigh approximately 25 mg of each reference standard (CEE, CRT, CRN) into separate 50 mL volumetric flasks.

    • Dissolve and dilute to volume with the HPLC mobile phase. Sonicate briefly if necessary.

  • Working Standard Solutions (Calibration Curve):

    • Perform serial dilutions of the primary stock solutions using the mobile phase to prepare a series of calibration standards. A suggested range is 3, 10, 30, and 50 µg/mL for each analyte.[3]

Preparation of Sample Solutions

Trustworthiness: The key to an accurate result is preventing CEE degradation during sample preparation. The sample must be immediately dissolved in a pre-acidified solvent.

  • Accurately weigh a quantity of the test sample expected to contain CEE, CRT, or CRN into a volumetric flask.

  • Immediately add the mobile phase (or another appropriate acidic diluent) to dissolve the sample. Ensure the final concentration falls within the validated calibration range.

  • Vortex or sonicate until fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analyze immediately or store at 2-8°C for a short, validated period.

Method Validation and Performance

A robust HPLC method must be validated to ensure it is fit for its intended purpose. The following parameters are critical.

Specificity and Selectivity

Specificity is demonstrated by the method's ability to resolve the three target analytes from each other and from any potential impurities or excipients. A representative chromatogram shows baseline separation of CRT, CRN, and CEE.[1][4]

AnalyteRepresentative Retention Time (min)
Creatine (CRT)~1.6
Creatinine (CRN)~2.9
Creatine Ethyl Ester (CEE)~5.9
Note: Retention times are approximate and may vary based on system and column condition.[1][4]
Linearity

Linearity is assessed by analyzing the calibration standards and performing a linear regression of peak area versus concentration.

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
CEE3 - 50> 0.999
CRT3 - 50> 0.999
CRN3 - 50> 0.999
Accuracy and Precision
  • Accuracy (recovery) is determined by spiking a known amount of analyte into a sample matrix.

  • Precision (repeatability) is measured by the relative standard deviation (RSD) of multiple injections of the same sample.

ParameterAcceptance Criteria
Accuracy 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
Forced Degradation Study

To definitively prove the stability-indicating nature of the method, a forced degradation study is essential. This involves subjecting a CEE sample to stress conditions to intentionally induce degradation.

Forced_Degradation cluster_stress Stress Conditions cluster_products Primary Degradants cluster_analysis_fd HPLC Analysis CEE Creatine Ethyl Ester (CEE) Sample Solution Acid Acid Hydrolysis (e.g., 0.1M HCl) CEE->Acid degrades to Base Base Hydrolysis (e.g., 0.1M NaOH) CEE->Base degrades to Oxidative Oxidative Stress (e.g., 3% H₂O₂) CEE->Oxidative Thermal Thermal Stress (e.g., 60°C) CEE->Thermal CRT Creatine (CRT) Acid->CRT CRN Creatinine (CRN) Base->CRN Analysis Analyze stressed samples. Verify peak purity and mass balance. Oxidative->Analysis Thermal->Analysis CRT->Analysis CRN->Analysis

Caption: Logical flow of a forced degradation study for CEE.

The results should demonstrate that the decrease in the CEE peak area corresponds to an increase in the CRT (acidic stress) or CRN (basic stress) peak areas, with no other co-eluting peaks interfering with the quantification.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for the quantification of creatine ethyl ester and its principal degradation products. By utilizing an ion-pairing agent and an acidic mobile phase, the method achieves excellent separation while preserving the integrity of the highly labile CEE molecule. Proper validation, including specificity and forced degradation studies, confirms its status as a true stability-indicating method. This protocol is indispensable for any laboratory involved in the research, development, or quality control of products containing creatine ethyl ester.

References

  • Gufford, B. T., Sestili, P., & Gatti, R. (2010). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Dietary Supplements, 7(3), 241–251. [Link]

  • National Center for Biotechnology Information. (n.d.). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. PubMed. Retrieved from [Link]

  • Gufford, B. T., Sestili, P., & Gatti, R. (2010). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative HPLC chromatogram of 44 μg/ml CRT (1.63 min), 50 μg/ml... ResearchGate. Retrieved from [Link]

  • Jäger, R., Purpura, M., & et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids, 40(5), 1369–1383. [Link]

  • Kreider, R.B., & Jung, Y.P. (2021). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. MDPI. Retrieved from [Link]

Sources

Definitive Structural Elucidation of Ethyl 2-(1-methylguanidino)acetate Hydrochloride via 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Ethyl 2-(1-methylguanidino)acetate, commonly known as creatine ethyl ester, is a prominent derivative of creatine, widely utilized in dietary supplements and investigated for its potential therapeutic applications. As a hydrochloride salt, its characterization is fundamental for quality control, stability studies, and metabolic research. This application note provides a comprehensive guide to the structural analysis of Ethyl 2-(1-methylguanidino)acetate hydrochloride using high-resolution 1H Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation in both protic (D₂O) and aprotic (DMSO-d₆) deuterated solvents, explain the rationale behind experimental choices, and offer an in-depth analysis of the resulting spectra. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently perform and interpret 1H NMR data for this and structurally related compounds.

Introduction: The Analytical Imperative

This compound is a molecule of significant interest due to its relationship with creatine, a vital component in cellular energy metabolism. The addition of an ethyl ester moiety is intended to increase bioavailability compared to creatine monohydrate. Verifying the molecular structure, assessing purity, and identifying potential impurities or degradants are critical steps in the research and development pipeline.

1H NMR spectroscopy is an unparalleled tool for this purpose, offering unambiguous structural information by probing the chemical environment of every proton in the molecule.[1][2] The technique provides data on the number of distinct proton sets, their relative quantities (integration), their electronic environment (chemical shift), and the connectivity of adjacent protons (spin-spin coupling).[3][4]

This document addresses the specific challenges and nuances of analyzing a hydrophilic hydrochloride salt containing a guanidinium group, whose exchangeable protons require careful consideration during solvent selection and spectral interpretation.

Foundational Principles: Understanding the Spectrum

A successful interpretation of the 1H NMR spectrum of this compound hinges on understanding three key parameters:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electronegative atoms (like oxygen and nitrogen) or functional groups (like carbonyls) pull electron density away from nearby protons, "deshielding" them and causing their signals to appear at a higher chemical shift (downfield).[4][5]

  • Integration: The area under each NMR signal is directly proportional to the number of protons generating that signal.[6] This allows for the determination of the relative ratio of protons in different environments within the molecule.

  • Multiplicity (Splitting): Spin-spin coupling between non-equivalent protons on adjacent carbons causes signals to split into multiple lines (e.g., a singlet, doublet, triplet). The 'n+1' rule is a reliable guide, where 'n' is the number of adjacent, non-equivalent protons.[4]

A unique feature of this molecule is the guanidinium group. As a strong base (pKa ≈ 13.5), it is fully protonated in the hydrochloride salt form.[7][8] The protons on the nitrogen atoms (N-H) are acidic and can exchange with deuterium atoms in solvents like D₂O, leading to their disappearance from the spectrum. In aprotic solvents like DMSO-d₆, these protons are observable, typically as broad signals.[9][10]

Experimental Design & Protocols

The choice of solvent is the most critical decision in the experimental design, as it dictates which protons will be observable. We provide protocols for both Deuterium Oxide (D₂O), for a clear view of the carbon-bound protons, and Dimethyl Sulfoxide-d₆ (DMSO-d₆), for observation of the exchangeable N-H protons.

Diagram: Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Ethyl 2-(1-methylguanidino)acetate HCl B Select Deuterated Solvent (D₂O or DMSO-d₆) A->B C Dissolve sample in ~0.6 mL of solvent in a vial B->C D Filter solution through glass wool into a clean 5 mm NMR tube C->D E Insert sample into NMR spectrometer (≥400 MHz) D->E F Lock, Tune, and Shim E->F G Acquire 1H NMR Spectrum (e.g., 16-64 scans) F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Calibrate Chemical Shift (to residual solvent peak) I->J K Integrate Signals and Assign Peaks to Structure J->K

Caption: Workflow for 1H NMR analysis, from sample preparation to final spectral interpretation.

Protocol 1: Analysis in Deuterium Oxide (D₂O)

This protocol is ideal for unambiguous analysis of the ethyl ester and core methylene/methyl groups without interference from the N-H protons.

Rationale: D₂O is an excellent solvent for polar hydrochloride salts. Its deuterium atoms will readily exchange with the labile N-H protons of the guanidinium group, causing their signals to disappear and simplifying the spectrum.[9]

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.[11]

  • Dissolution: Add approximately 0.6 mL of D₂O (≥99.9% D) to the vial. Vortex briefly to ensure complete dissolution. The solution should be clear and colorless.

  • Filtration: Take a Pasteur pipette and firmly place a small plug of glass wool into the narrow section. Filter the sample solution through the pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.[12]

  • Capping & Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants before insertion into the spectrometer.[11]

  • Acquisition: Acquire the 1H NMR spectrum. The residual HDO signal (typically around 4.79 ppm) can be used for chemical shift referencing.

Protocol 2: Analysis in Dimethyl Sulfoxide-d₆ (DMSO-d₆)

This protocol is necessary for the observation and characterization of the guanidinium N-H protons.

Rationale: DMSO-d₆ is a polar, aprotic solvent capable of dissolving the hydrochloride salt. Since it does not have exchangeable deuterons, the N-H protons of the analyte will remain and can be observed in the spectrum.[13]

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry glass vial.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ (≥99.9% D) to the vial. Gentle warming or vortexing may be required to achieve complete dissolution.

  • Filtration: Following the same procedure as in Protocol 1, filter the solution into a clean 5 mm NMR tube.

  • Capping & Cleaning: Cap the tube and clean its exterior as described previously.

  • Acquisition: Acquire the 1H NMR spectrum. The residual DMSO-d₅ signal (a quintet around 2.50 ppm) should be used for chemical shift referencing.[14] Note that DMSO is hygroscopic; a broad peak due to absorbed water may be present around 3.33 ppm.

Spectral Interpretation: Decoding the Structure

The structure of Ethyl 2-(1-methylguanidino)acetate contains five distinct sets of non-equivalent protons, which will give rise to five signals in the 1H NMR spectrum when run in D₂O. An additional signal from the N-H protons will be visible in DMSO-d₆.

Diagram: Structural Assignments

Caption: Structure of Ethyl 2-(1-methylguanidino)acetate with proton environments labeled (a-e).

Predicted Spectral Data and Assignments

The following table summarizes the expected 1H NMR data. Chemical shifts are predicted based on known values for structurally similar compounds like creatine and ethyl acetate.[15][16][17][18][19]

LabelProtonsIntegrationMultiplicityPredicted δ (ppm) in D₂OPredicted δ (ppm) in DMSO-d₆Assignment & Rationale
a -N-CH3HSinglet~3.05~2.90N-Methyl : Appears as a singlet as there are no adjacent protons. Its chemical shift is similar to the N-methyl group in creatine.[15][20]
b -N-CH ₂-CO2HSinglet~3.95~3.80Methylene : Appears as a singlet. It is deshielded by the adjacent nitrogen and carbonyl group, placing it significantly downfield, similar to the methylene group in creatine.[16][21]
c -O-CH₂-CH3HTriplet~1.25~1.20Ethyl Methyl : Coupled to the two 'd' protons, resulting in a triplet (n+1 = 2+1=3). This is a typical upfield signal for an ethyl ester.[17][22]
d -O-CH ₂-CH₃2HQuartet~4.15~4.10Ethyl Methylene : Deshielded by the adjacent ester oxygen. Coupled to the three 'c' protons, resulting in a quartet (n+1 = 3+1=4).[17][19]
e -NH / -NH4HBroad Singlet(s)Exchanges (Disappears)~7.0 - 8.5Guanidinium Protons : These protons are exchangeable. In DMSO-d₆, they appear as broad signals due to quadrupole effects from the ¹⁴N nuclei and chemical exchange. Their chemical shift can be variable and concentration-dependent.[23]

Conclusion

1H NMR spectroscopy provides a robust and definitive method for the structural confirmation and analysis of this compound. By selecting the appropriate deuterated solvent, researchers can either simplify the spectrum to focus on the carbon-bound framework (using D₂O) or observe the complete proton profile, including the exchangeable guanidinium protons (using DMSO-d₆). The predictable chemical shifts and coupling patterns of the N-methyl, methylene, and ethyl ester moieties allow for confident peak assignment. The protocols and interpretive guidance provided herein constitute a self-validating system for ensuring the identity and integrity of this important compound in research and industrial settings.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Simson Pharma. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • BenchChem. (n.d.). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
  • Merck Millipore. (n.d.). NMR Solvents.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000064).
  • Lin, A., et al. (n.d.). Resolution of Creatine and Phosphocreatine 1H Signals in Isolated Human Skeletal Muscle using HR-MAS 1H NMR. PubMed Central.
  • Cartigny, B., et al. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Creatine. PubChem.
  • American Chemical Society. (n.d.). 1H NMR analysis of mixtures using internal standards: A quantitative experiment for the instrumental analysis laboratory.
  • ChemicalBook. (n.d.). Creatine monohydrate(6020-87-7) 1H NMR spectrum.
  • National Center for Biotechnology Information. (n.d.). Quantifying Arginine Side‐Chain Interactions in Solution. PMC.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522).
  • Mestrelab Resources. (n.d.). What is qNMR and why is it important?.
  • National Center for Biotechnology Information. (n.d.). Methylguanidine. PubChem.
  • Eurisotop. (n.d.). Standards for qNMR.
  • Study.com. (n.d.). Sketch the 1H NMR spectrum of ethyl acetate (CH3C(O)OCH2CH3) approximate chemical shift values of all peaks.
  • AZoM. (n.d.). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid.
  • ChemicalBook. (n.d.). 1-Methylguanidine hydrochloride(21770-81-0) 1H NMR spectrum.
  • ResearchGate. (2025, August 6). (PDF)
  • FUJIFILM Wako. (n.d.). Standard for Quantitative NMR.
  • ChemTube3D. (n.d.). Ethyl Acetate Proton NMR Equivalent Protons.
  • Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation.
  • University of Pennsylvania. (2009, February 24). Urea, but not guanidinium, destabilizes proteins by forming hydrogen bonds to the peptide group.
  • University of Cambridge. (n.d.). NMR Sample Preparation.
  • OpenOChem Learn. (n.d.). Interpreting.
  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum.
  • YouTube. (2021, September 4).
  • University College London. (n.d.). Sample Preparation.
  • SpectraBase. (n.d.). Guanidine, monohydrochloride - Optional[1H NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). 1-METHYLGUANIDINE SULFATE(598-12-9) 1H NMR spectrum.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Chemistry LibreTexts. (2021, December 15). 6.
  • ResearchGate. (2025, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • ResearchGate. (n.d.). NMR parameters in 6 M guanidine, pH 5.
  • Sigma-Aldrich. (n.d.). This compound.
  • University of Reading. (n.d.). School of Chemistry, Food and Pharmacy - Research.
  • Chemistry LibreTexts. (2021, December 15). 6.
  • Chemistry Stack Exchange. (2014, June 13).
  • Western University. (n.d.).
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • PubMed. (n.d.). Guanidinium Group Remains Protonated in a Strongly Basic Arginine Solution.
  • Biotuva Life Sciences. (n.d.). This compound.
  • Fulmer, G. R., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities. Organometallics.
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

Sources

Application Note: High-Throughput Analysis of Creatine Ethyl Ester by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the analysis of creatine ethyl ester (CEE) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). CEE, a popular dietary supplement, is an ethyl ester derivative of creatine, synthesized to enhance its bioavailability. However, the stability and metabolic fate of CEE are critical considerations for its efficacy and safety. This document provides a detailed protocol for the robust and sensitive quantification of CEE, delving into the principles of its ionization and the intricacies of its fragmentation pathways under collision-induced dissociation (CID). The methodologies outlined herein are designed for researchers, analytical scientists, and quality control professionals in the fields of dietary supplement analysis, sports science, and pharmaceutical development.

Introduction: The Analytical Imperative for Creatine Ethyl Ester

Creatine is a widely recognized ergogenic aid, known for its role in cellular energy metabolism, particularly in muscle tissue. To improve upon the absorption characteristics of creatine monohydrate, various derivatives have been developed, with creatine ethyl ester (CEE) being a prominent example. The esterification is intended to increase the lipophilicity of the creatine molecule, thereby facilitating its passage across cell membranes.

However, the chemical stability of CEE is a significant concern. It is susceptible to pH-dependent degradation, primarily through intramolecular cyclization to form creatinine, especially under neutral or alkaline conditions.[1][2] This rapid degradation can occur in aqueous solutions and potentially within the gastrointestinal tract, raising questions about the actual amount of intact CEE that reaches the target tissues. Therefore, a reliable and specific analytical method is paramount to accurately quantify CEE in raw materials, finished products, and biological matrices. LC-MS/MS offers the requisite sensitivity and specificity for this purpose.

The Science of CEE Analysis by LC-MS/MS

Ionization of Creatine Ethyl Ester: The Role of Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the ionization technique of choice for polar molecules like CEE. In the positive ion mode, the analyte solution is passed through a heated capillary to which a high voltage is applied. This process generates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions, in this case, protonated CEE molecules ([M+H]⁺), are released into the gas phase. The basic nitrogen atoms in the guanidino group of CEE are readily protonated, making it highly suitable for positive ion ESI.

Unraveling the Structure: Collision-Induced Dissociation (CID) of CEE

Tandem mass spectrometry (MS/MS) is employed to enhance the selectivity of the analysis. The protonated CEE molecule, the precursor ion, is selected in the first quadrupole of the mass spectrometer and directed into a collision cell. Inside the collision cell, the precursor ion collides with an inert gas (e.g., argon or nitrogen), leading to its fragmentation into smaller, characteristic product ions. This process is known as collision-induced dissociation (CID).[3]

The fragmentation pattern of a molecule is a unique fingerprint that can be used for its unambiguous identification and quantification. For CEE, with a molecular weight of 159.19 g/mol , the protonated precursor ion will have a mass-to-charge ratio (m/z) of 160.2.

Based on the principles of mass spectrometry fragmentation for esters and molecules with similar functional groups, the primary fragmentation pathways for protonated CEE are proposed to be:

  • Loss of the Ethyl Group: Cleavage of the ester bond can result in the neutral loss of ethene (C₂H₄, 28 Da) or ethanol (C₂H₅OH, 46 Da).

  • Decarboxylation: The loss of the carboxyl group as carbon dioxide (CO₂, 44 Da) is another common fragmentation pathway for carboxylic acid esters.

  • Cleavage of the Guanidino Group: Fragmentation within the guanidino moiety can also occur.

The most stable and abundant product ions are selected for quantification in a technique called Multiple Reaction Monitoring (MRM).

Experimental Protocol: A Step-by-Step Guide to CEE Analysis

This protocol provides a robust starting point for the LC-MS/MS analysis of CEE. Optimization of specific parameters may be required depending on the instrumentation and sample matrix.

Sample Preparation

Given the instability of CEE in neutral to alkaline pH, it is crucial to maintain acidic conditions throughout the sample preparation process.

  • Standard Preparation:

    • Prepare a stock solution of CEE hydrochloride (1 mg/mL) in 0.1% formic acid in methanol.

    • Perform serial dilutions with the same solvent to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Dietary Supplement Sample Preparation:

    • Accurately weigh a portion of the homogenized supplement powder.

    • Add a known volume of 0.1% formic acid in methanol to extract the CEE.

    • Vortex vigorously for 1 minute and sonicate for 15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

Liquid Chromatography (LC) Conditions

A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the retention of the polar CEE molecule.[4]

ParameterValue
Column HILIC (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

The following parameters are a starting point and should be optimized for the specific instrument in use.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are proposed for the quantification and confirmation of CEE. The collision energies should be optimized to maximize the signal of the product ions.

Precursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
160.2[To be determined experimentally][To be determined experimentally]

Data Analysis and Interpretation

The identification of CEE is confirmed by comparing the retention time and the ratio of the quantifier and qualifier MRM transitions of the analyte in the sample to that of a known standard. Quantification is achieved by plotting the peak area of the quantifier MRM transition against the concentration of the standards to generate a calibration curve.

Visualizing the Workflow and Fragmentation

LC-MS/MS Workflow

LCMSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column HILIC Column Separation Sample->Column Mobile Phase Flow ESI Electrospray Ionization (ESI) Column->ESI Eluent Q1 Quadrupole 1 (Precursor Selection) ESI->Q1 [M+H]⁺ Ions Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Select m/z 160.2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Select Product Ions DataSystem Data System Detector->DataSystem Signal

Caption: Workflow for the LC-MS/MS analysis of Creatine Ethyl Ester.

Proposed Fragmentation Pathway of Creatine Ethyl Ester

CEE_Fragmentation cluster_fragments Potential Product Ions Precursor Creatine Ethyl Ester [M+H]⁺ m/z 160.2 Fragment1 Loss of Ethanol C₄H₈N₃O⁺ m/z 114.1 Precursor->Fragment1 - C₂H₅OH Fragment2 Loss of Ethene C₄H₁₀N₃O₂⁺ m/z 132.1 Precursor->Fragment2 - C₂H₄ Fragment3 Loss of CO₂ C₅H₁₂N₃⁺ m/z 114.1 Precursor->Fragment3 - CO₂

Caption: Proposed Collision-Induced Dissociation (CID) pathways for protonated Creatine Ethyl Ester.

Conclusion

The LC-MS/MS method detailed in this application note provides a highly selective and sensitive approach for the analysis of creatine ethyl ester. The inherent instability of CEE necessitates careful sample handling and the use of acidic conditions to prevent its degradation to creatinine. While definitive fragmentation data for CEE is not widely published, the principles of mass spectrometry allow for the prediction of likely fragmentation pathways, which can be confirmed experimentally to develop a robust MRM method. This analytical approach is essential for the accurate quality control of dietary supplements and for furthering our understanding of the pharmacokinetics of creatine ethyl ester.

References

  • Giese, M. W., & Lecher, C. S. (2009). Non-enzymatic cyclization of creatine ethyl ester to creatinine. Biochemical and Biophysical Research Communications, 388(2), 252-255. [Link]

  • Katseres, N. S., Reading, D. W., Shayya, L., Dicesare, J. C., & Purser, G. H. (2009). Non-enzymatic hydrolysis of creatine ethyl ester. Biochemical and Biophysical Research Communications, 386(2), 363-367. [Link]

  • Spillane, M., Schoch, R., Cooke, M., Harvey, T., Greenwood, M., Kreider, R., & Willoughby, D. S. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition, 6, 6. [Link]

  • LC-MS-MS Measurements of Urinary Creatinine and the Application of Creatinine Normalization Technique on Cotinine in Smokers' 24 Hour Urine. (2014). Journal of Analytical Toxicology, 38(7), 434-441. [Link]

  • PubChem. (n.d.). Creatine ethyl ester hydrochloride. Retrieved from [Link]

  • Collision-induced dissociation. (2023, December 28). In Wikipedia. [Link]

  • Child, R., & Tallon, M. J. (2007). Creatine ethyl ester rapidly degrades to creatinine in stomach acid. 4th International Society of Sports Nutrition (ISSN) annual meeting.
  • Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine. (2020). Restek. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007).
  • Byrd, N. A., H_sy, K. F., & Bush, D. M. (2021). Selecting and optimizing transitions for LC-MS/MS methods. Forensic Toxicology, 39(2), 245-257.
  • Restek Corporation. (2020). Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine. [Link]

Sources

Protocol for dissolving Creatine Ethyl Ester HCl for cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for the Preparation and Use of Creatine Ethyl Ester HCl in Cell Culture: A Guide to Navigating its Inherent Instability

Abstract

Creatine Ethyl Ester Hydrochloride (CEE HCl) is an esterified derivative of creatine designed to enhance cell permeability and bioavailability compared to its parent compound, creatine monohydrate.[1][2] While its lipophilic nature theoretically allows for more efficient passage across the sarcolemma, its practical application in aqueous environments, such as cell culture media, is severely hampered by its profound pH-dependent instability.[3][4] At the neutral pH typical of cell culture systems (~7.4), CEE HCl undergoes rapid and near-complete degradation, not into creatine, but into the metabolic byproduct creatinine.[3][5] This document provides a comprehensive protocol for the preparation and application of CEE HCl for in vitro studies. It emphasizes the critical importance of understanding the compound's stability profile and outlines methodologies to ensure reproducible and accurately interpreted experimental outcomes. The central directive of this protocol is the preparation of a low-pH, concentrated stock solution and its immediate application to cell cultures to mitigate pre-treatment degradation.

Part 1: Scientific Background & Critical Considerations

The Duality of CEE HCl: A Prodrug's Paradox

Creatine is a polar molecule that plays a pivotal role in cellular energy homeostasis by regenerating ATP from ADP via the phosphocreatine (PCr) system.[1][6] Its uptake into cells is mediated by specific creatine transporters.[2] CEE HCl was developed as a prodrug to bypass this transport-limited uptake. The esterification of creatine's carboxylic acid group with ethanol increases its lipophilicity, which is intended to facilitate passive diffusion across cell membranes.[1][6] Once inside the cell, it is hypothesized that intracellular esterases would cleave the ester bond, releasing free creatine to participate in cellular metabolism.

However, the utility of this mechanism is fundamentally challenged by the compound's chemistry in aqueous solutions. The ester group that enhances permeability also makes the molecule susceptible to rapid intramolecular cyclization at physiological pH, forming creatinine and ethanol.[3][5] This reaction is significantly faster than the desired enzymatic hydrolysis to creatine within the cell. Consequently, when CEE HCl is added to standard cell culture medium, the predominant molecular species the cells are exposed to is creatinine, not creatine ethyl ester.[1][3] Researchers must therefore consider that observed biological effects may be attributable to creatinine rather than CEE HCl or creatine itself.

The Critical Factor: pH-Dependent Stability

The stability of CEE HCl is inversely proportional to pH. In highly acidic environments (pH ≤ 1.0), it is relatively stable and primarily hydrolyzes to creatine and ethanol.[3][5] However, as the pH increases towards neutral and alkaline conditions, the rate of cyclization to creatinine accelerates dramatically. This relationship is the single most important factor to consider when designing experiments with CEE HCl.

The degradation kinetics are summarized in the table below, based on data from Gufford et al. (2012).[3][5]

pH of Aqueous Solution Half-Life (t½) Primary Degradation Product
1.0~570 hoursCreatine
4.0~4.0 hoursCreatinine
7.4~52-56 secondsCreatinine
>8.0~23 secondsCreatinine
Table 1: pH-Dependent Stability of Creatine Ethyl Ester HCl. Data highlights the rapid degradation at physiological pH (7.4), which is standard for most cell culture media.

This rapid degradation necessitates a specific handling protocol to minimize the conversion to creatinine before the compound reaches the cells.

Degradation Pathways of CEE HCl

The chemical fate of CEE HCl is dictated by the pH of its environment. The diagram below illustrates the two competing degradation pathways.

G cluster_0 CEE HCl in Solution cluster_1 Degradation Products CEE Creatine Ethyl Ester HCl Creatine Creatine + Ethanol CEE->Creatine Ester Hydrolysis (t½ = 570 hrs) pH ≤ 1.0 Creatinine Creatinine + Ethanol CEE->Creatinine Intramolecular Cyclization (t½ < 1 min) pH ~ 7.4

Figure 1. pH-dependent degradation pathways of CEE HCl.

Part 2: Materials and Equipment

  • Creatine Ethyl Ester HCl (CAS No. 15366-32-2)

  • Sterile, cell culture-grade water

  • Sterile 1N Hydrochloric Acid (HCl)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated pH meter

  • Sterile serological pipettes and pipette tips

  • 0.22 µm sterile syringe filters

  • Vortex mixer

  • Laminar flow hood or biological safety cabinet

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Cultured cells ready for treatment

Part 3: Protocol for Preparation of CEE HCl Stock Solution (100 mM)

This protocol is designed to create a concentrated stock solution in a mildly acidic vehicle to maximize short-term stability. This stock solution should be prepared fresh for each experiment and used immediately.

Preparation of Sterile Acidified Water (Vehicle, pH 3.0)
  • In a laminar flow hood, transfer 10 mL of sterile, cell culture-grade water to a sterile container.

  • Using a sterile pipette, add 1N HCl dropwise while monitoring the pH. For 10 mL of water, this will likely be only a few microliters.

  • Gently mix and measure the pH. Adjust as necessary to reach a final pH of 3.0 ± 0.1.

  • This acidified water will serve as the solvent for the CEE HCl stock. The low pH significantly slows the rate of cyclization to creatinine prior to its addition to the culture medium.

Preparation of 100 mM CEE HCl Stock Solution
  • Calculate the mass of CEE HCl required. The molecular weight of CEE HCl is 195.64 g/mol .

    • For 1 mL of 100 mM stock: 0.1 L⁻¹ * 0.001 L * 195.64 g/mol = 0.01956 g = 19.56 mg

  • Aseptically weigh 19.56 mg of CEE HCl powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of the sterile acidified water (pH 3.0) to the tube.

  • Cap the tube and vortex thoroughly until the powder is completely dissolved. CEE HCl is highly water-soluble.[7][8]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

  • Use this stock solution immediately. Do not store for later use.

Part 4: Protocol for Treating Cells with CEE HCl

The key to this procedure is minimizing the time the CEE HCl spends in the neutral pH culture medium before it reaches the cells.

Experimental Design Considerations
  • Controls: Due to the rapid degradation of CEE HCl to creatinine, it is essential to include parallel treatment groups with equimolar concentrations of Creatine Monohydrate and Creatinine HCl . This will allow for the deconvolution of effects caused by CEE HCl itself (in the first few minutes), its primary degradation product (creatinine), and its parent compound (creatine).

  • Final Concentration: The final working concentration will depend on the cell type and experimental goals. Previous studies have used concentrations in the range of 0.1 mM to 10 mM.[9][10] A dose-response experiment is recommended.

Dosing Workflow

The following workflow should be performed individually for each well or flask being treated to ensure timing is consistent.

Figure 2. Workflow for treating cells with CEE HCl.

Example Calculation for a 1 mM final concentration in a 6-well plate (2 mL medium/well):

  • Formula: C1V1 = C2V2

    • (100 mM)(V1) = (1 mM)(2000 µL)

    • V1 = 20 µL

  • Procedure: Directly add 20 µL of the freshly prepared 100 mM CEE HCl stock solution to the 2 mL of medium in the well. Immediately and gently swirl the plate to mix, then return to the incubator.

Part 5: Troubleshooting and Best Practices

  • pH Shift in Medium: The addition of a small volume of acidic stock to a much larger volume of buffered culture medium should not significantly alter the final pH. For the example above (20 µL into 2 mL), the 1:100 dilution will be readily buffered by the medium. However, if using very high concentrations of CEE HCl, it is prudent to measure the pH of the final medium to rule out artifacts caused by pH stress.

  • Inconsistent Results: Variability between experiments is often due to inconsistent timing in the preparation and application of the CEE HCl. Prepare the stock solution fresh every time and adhere strictly to the "add and mix immediately" protocol.

  • Interpreting Results: Remember that for incubation times longer than a few minutes, the experiment is functionally a treatment with creatinine. A study on macrophage cell lines noted that CEE HCl treatment upregulated Toll-like receptor (TLR) expression, whereas creatine and creatinine down-regulated it.[9] This suggests that CEE HCl may have unique biological effects in the short window before it fully degrades, making the inclusion of proper controls paramount.

Part 6: Conclusion

Creatine Ethyl Ester HCl is a compound with challenging chemical properties for in vitro applications. Its utility as a tool to deliver creatine into cultured cells is severely limited by its rapid degradation to creatinine at physiological pH. Researchers can utilize CEE HCl in cell culture, but they must do so with a full understanding of its instability. By employing a freshly prepared, low-pH stock solution and adding it directly to cultures immediately before incubation, one can standardize the delivery of the compound. However, for accurate data interpretation, it is imperative to design experiments that include equimolar controls of creatinine and creatine monohydrate to distinguish the effects of the prodrug from its degradation product and parent compound.

Part 7: References

  • Gufford, B. T., Sestric, J., Ezell, E. L., et al. (2012). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Dietary Supplements, 10(3), 241-251. [Link]

  • Gufford, B. T., Sestric, J., Ezell, E. L., et al. (2012). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. National Institutes of Health, National Library of Medicine. [Link]

  • PubMed. (2013). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. [Link]

  • ProVita Biotech. (n.d.). Wholesale Creatine Ethyl Ester HCl Powder Supplier China. [Link]

  • Chibio Biotech. (n.d.). Creatine Ethyl Ester HCL (≥99%) – Advanced Sports Nutrition Supplement. [Link]

  • PubMed. (2013). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. [Link]

  • Wikipedia. (n.d.). Creatine. [Link]

  • ResearchGate. (n.d.). Chemical structure of Cr ethyl ester (CEE) and Cr ethyl ester hydrochloride (CEE@BULLETHCl). [Link]

  • Jäger, R., Purpura, M., Shao, A., Inoue, T., & Kreider, R. B. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino acids, 40(5), 1369–1383. [Link]

  • Spillane, M., et al. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition, 6, 6. [Link]

  • Purser, G. H. (2009). Non-enzymatic hydrolysis of creatine ethyl ester. Biochemical and Biophysical Research Communications, 386(2), 363-367. [Link]

  • Baylor University. (2009). The Effects of Creatine Ethyl Ester Supplementation Combined with Resistance Training on Body Composition, Muscle Mass. [Link]

  • PubMed. (2009). Non-enzymatic hydrolysis of creatine ethyl ester. [Link]

  • UNeMed. (2007). CREATINE ESTER PRONUTRIENT COMPOUNDS AND FORMULATIONS. [Link]

  • Google Patents. (n.d.). Preparation method of creatine ethyl ester hydrochloride.

  • ResearchGate. (n.d.). Chemical structure of creatine and creatine ethyl ester. [Link]

  • Leland, K. M., McDonald, T. L., & Drescher, K. M. (2011). Effect of creatine, creatinine, and creatine ethyl ester on TLR expression in macrophages. International immunopharmacology, 11(9), 1341–1347. [Link]

  • Love Life Supplements. (n.d.). Creatine Monohydrate vs HCl vs Ethyl Ester: What's the Difference? [Link]

  • Sestili, P., et al. (2006). Creatine supplementation affords cytoprotection in oxidatively injured cultured mammalian cells via direct antioxidant activity. The Journal of nutritional biochemistry, 17(3), 205-213. [Link]

  • Ravera, S., Adriano, E., Balestrino, M., & Panfoli, I. (2012). Creatine ethyl ester: a new substrate for creatine kinase. Molekuliarnaia biologiia, 46(1), 162-165. [Link]

  • Wikipedia. (n.d.). Creatinine. [Link]

  • Healthline. (2023). 6 Types of Creatine: Benefits, Research, and How to Choose. [Link]

  • Google Patents. (n.d.). Production of creatine esters using in situ acid production.

  • Ashtary-Larky, D., et al. (2022). Supplementing With Which Form of Creatine (Hydrochloride or Monohydrate) Alongside Resistance Training Can Have More Impacts on Anabolic/Catabolic Hormones, Strength and Body Composition? Journal of Human Kinetics, 85, 135-148. [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • FitCore Supply. (n.d.). Best Creatine for Muscle Growth A Complete Guide. [Link]

Sources

Application Note: Advanced Analytical Strategies for the Evaluation of Creatine Uptake from Creatine Ethyl Ester (CEE)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Creatine Ethyl Ester (CEE) was developed as a potential prodrug to improve the oral bioavailability of creatine by increasing its lipophilicity and bypassing the saturable creatine transporter (SLC6A8). However, the inherent chemical instability of CEE presents a significant analytical challenge. This application note provides a detailed guide for researchers, scientists, and drug development professionals on robust analytical techniques and protocols to accurately measure the stability, cellular uptake, and metabolic fate of CEE. We emphasize the critical importance of stability-indicating assays and discuss the evidence suggesting CEE primarily degrades to creatinine under physiological conditions, rather than delivering creatine.

The Central Challenge: The Chemical Instability of Creatine Ethyl Ester

Understanding the fate of CEE in aqueous solutions is paramount to designing any meaningful uptake or pharmacokinetic study. CEE's stability is highly pH-dependent, and it can follow two distinct degradation pathways.[1][2]

  • Ester Hydrolysis: Under strongly acidic conditions (pH ≤ 1.0), CEE undergoes hydrolysis to yield creatine and ethanol. This is the desired "prodrug" activation pathway.[1][2]

  • Intramolecular Cyclization: At physiological pH (and any pH > 1.0), CEE rapidly and overwhelmingly degrades via intramolecular cyclization to form creatinine and ethanol.[1][2][3]

This rapid conversion to creatinine, a metabolic waste product, before significant cellular uptake can occur is the primary reason for CEE's questionable efficacy.[3][4] In vitro studies using NMR have shown that CEE incubated in human plasma is converted to creatinine, with no detectable enzymatic conversion to creatine.[4]

G cluster_hydrolysis Ester Hydrolysis cluster_cyclization Intramolecular Cyclization CEE Creatine Ethyl Ester (CEE) Creatine Creatine CEE->Creatine Strongly Acidic (pH ≤ 1.0) H₂O Creatinine Creatinine CEE->Creatinine Physiological pH (> 1.0) Rapid Degradation Ethanol1 Ethanol CEE->Ethanol1 Ethanol2 Ethanol CEE->Ethanol2

The following table, compiled from published data, starkly illustrates this instability.

Solution / pH Half-Life (t½) Primary Degradation Product Reference
Aqueous Buffer (pH 1.0) ~570 hoursCreatine[1][2]
Aqueous Buffer (pH 4.6) ~4 hoursCreatinine[1]
Aqueous Buffer (pH 7.4) ~52 secondsCreatinine[2]
Cell Culture Media (~pH 7.8) ~52 secondsCreatinine[1]
Simulated Intestinal Fluid (pH 5.8) Varies, but rapidCreatinine[2]

Expert Insight: The data unequivocally show that at the pH of cell culture media or physiological systems, CEE's half-life is measured in seconds to minutes. Therefore, any experiment measuring "creatine uptake from CEE" is likely measuring the uptake of its degradation products. Analytical methods MUST be able to simultaneously quantify CEE, creatine, and creatinine to yield valid results.

Core Analytical Techniques: A Comparative Overview

Choosing the right analytical technique is critical. The method must be a "stability-indicating method," capable of separating the parent compound (CEE) from its major degradation products (creatine and creatinine).

Technique Principle Pros Cons Best For
HPLC-UV Chromatographic separation followed by UV absorbance detection.Relatively inexpensive; can resolve all three analytes; robust.[5][6]Lower sensitivity than MS; susceptible to matrix interference in biological samples.[7]Stability studies in simple buffers; quality control of raw materials.
LC-MS/MS Chromatographic separation coupled with highly sensitive and specific mass-based detection.Gold standard for bioanalysis; exceptional sensitivity and specificity; minimizes matrix effects.[8][9][10]Higher equipment and operational cost; requires more expertise.Quantifying low concentrations in complex biological matrices (plasma, cell lysates, tissue).
Enzymatic Assays Enzyme-catalyzed reactions produce a colorimetric or fluorimetric signal.High-throughput; simple "mix-and-read" format.[11][12]Cannot distinguish CEE from creatine; prone to interferences.[13][14]Measuring total creatine or creatinine where CEE is not present; not suitable for CEE uptake studies.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides definitive structural information; excellent for mechanistic stability studies.[4]Very low throughput; not quantitative for complex mixtures without extensive calibration.Characterizing degradation pathways in clean solutions.

Experimental Models for CEE Uptake Analysis

In Vitro Cellular Models
  • Caco-2 Cells: This human colorectal adenocarcinoma cell line forms polarized monolayers that mimic the intestinal barrier.[15] It is the standard model for assessing intestinal permeability and initial absorption characteristics of oral compounds like CEE.[1][2]

  • C2C12 Myoblasts/Myotubes: A mouse muscle cell line that is the workhorse for studying creatine uptake and metabolism in a skeletal muscle context.[16]

  • HEK293 Cells: Human Embryonic Kidney cells are often used for studying transporter proteins. They can be used to express the creatine transporter (SLC6A8) to investigate its interaction with CEE or its degradation products.[15]

In Vivo Models

Animal models, typically rats or mice, are used for full pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion (ADME) profiles.[17][18] These studies are essential to understand how a compound behaves in a whole organism but require a validated bioanalytical method (typically LC-MS/MS) to analyze plasma and tissue samples.

Detailed Protocols

Protocol 1: HPLC-UV Method for CEE Stability Assessment

This protocol is adapted from established methods and is designed to assess the degradation kinetics of CEE in a controlled buffer system.[1][19][20]

Objective: To determine the half-life of CEE at a specific pH.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • CEE, Creatine, and Creatinine analytical standards.

  • Mobile Phase: 20% v/v acetonitrile, 5 mM formic acid, 5 mM 1-octanesulfonic acid sodium salt in water. (Note: Ion-pairing agent is used to improve retention of polar analytes).[1]

  • Buffer solution at the desired pH (e.g., pH 7.4 phosphate buffer).

Procedure:

  • Standard Preparation: Prepare individual stock solutions of CEE, creatine, and creatinine in mobile phase. Create a mixed working standard and generate a 5-point calibration curve (e.g., 1-100 µg/mL).

  • Reaction Initiation: Prepare a solution of CEE (e.g., 500 µg/mL) in the pre-warmed (37°C) test buffer. This is t=0.

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 5, 10, 30 minutes for pH 7.4), withdraw an aliquot (e.g., 100 µL).

  • Reaction Quenching (Critical Step): Immediately dilute the aliquot 1:10 in the HPLC mobile phase. The low pH of the mobile phase will significantly slow further degradation, effectively "freezing" the reaction.[1]

  • HPLC Analysis:

    • Injection Volume: 20 µL.

    • Flow Rate: 1.0 mL/min.

    • Detection: 210 nm for CEE and Creatine, 235 nm for Creatinine.[1]

    • Run Time: Sufficient to allow all three peaks to elute (e.g., 10 minutes).

  • Data Analysis: Quantify the concentration of CEE, creatine, and creatinine at each time point using the calibration curve. Plot the natural log of the CEE concentration versus time. The slope of the line is the negative of the degradation rate constant (k). Calculate the half-life as t½ = 0.693/k.

Protocol 2: LC-MS/MS Method for Quantifying CEE and Metabolites in Cell Lysates

This protocol provides a robust framework for analyzing intracellular concentrations of CEE, creatine, and creatinine from an in vitro uptake experiment.

Objective: To accurately measure intracellular analyte concentrations after treating cells with CEE.

Materials:

  • LC-MS/MS system (Triple Quadrupole).

  • HILIC column (e.g., Raptor HILIC-Si, 2.1 x 50 mm, 2.7 µm). HILIC is preferred for retaining these highly polar compounds without ion-pairing agents.[9]

  • Isotope-labeled internal standards (e.g., Creatine-d3, Creatinine-d3).

  • Methanol with 1% formic acid (Lysis and Precipitation Buffer).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

Procedure:

  • Sample Preparation (from cell culture plate):

    • Aspirate media from cell wells.

    • Wash cells 2x rapidly with ice-cold PBS to remove all extracellular compounds.

    • Immediately add 200 µL of ice-cold Lysis and Precipitation Buffer containing internal standards to each well. The acidic methanol lyses the cells, precipitates proteins, and quenches CEE degradation simultaneously.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Vortex and centrifuge at >14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Injection Volume: 5 µL.

      • Flow Rate: 0.4 mL/min.

      • Gradient: Isocratic (e.g., 85% Mobile Phase B) or a shallow gradient depending on the column. A fast 1.5-3 minute run time is achievable.[9][21]

    • Mass Spectrometry (Positive ESI Mode):

      • Monitor specific Multiple Reaction Monitoring (MRM) transitions for each analyte and internal standard.

      • Example Transitions:

        • Creatine: m/z 132 → 90

        • Creatinine: m/z 114 → 86[21]

        • CEE: m/z 160 → 114 (or other specific fragment)

        • Creatine-d3: m/z 135 → 93

        • Creatinine-d3: m/z 117 → 89[21]

  • Data Analysis: Generate calibration curves by plotting the peak area ratio (Analyte/Internal Standard) against concentration. Normalize the final intracellular concentrations to the protein content of the cell lysate (determined by a BCA assay on a parallel sample).

Protocol 3: CEE Uptake Assay in C2C12 Myotubes

G cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Treatment cluster_harvest Phase 3: Harvesting & Lysis cluster_analysis Phase 4: Analysis a Seed C2C12 Myoblasts in 12-well plates b Grow to confluency a->b c Induce differentiation into myotubes (5-7 days) b->c d Pre-incubate cells in Krebs-Ringer-HEPES buffer c->d e Treat with CEE, Creatine (positive control), or Vehicle (negative control) for specified time points d->e f Aspirate treatment buffer e->f g Wash 2x rapidly with ice-cold PBS f->g h Lyse cells with acidic methanol containing internal standards g->h i Centrifuge to pellet protein h->i j Transfer supernatant for LC-MS/MS analysis i->j k Quantify CEE, Creatine, and Creatinine j->k

Procedure:

  • Cell Culture: Seed C2C12 myoblasts in 12-well plates and differentiate them into myotubes according to standard protocols.

  • Uptake Experiment:

    • Wash myotubes with pre-warmed transport buffer (e.g., Krebs-Ringer-HEPES).

    • Add transport buffer containing the test compounds:

      • Vehicle Control (buffer only)

      • Positive Control (e.g., 100 µM Creatine)

      • Test Condition (e.g., 100 µM CEE)

    • Incubate for a short, defined period (e.g., 5 minutes). Causality Note: A short incubation is essential because of CEE's rapid degradation. Longer times will only measure the effects of its breakdown products.

  • Harvesting and Analysis: At the end of the incubation, immediately place the plate on ice and proceed with the sample preparation and LC-MS/MS analysis as described in Protocol 2 .

Data Interpretation & Critical Considerations

  • The Creatinine Artifact: The most critical pitfall is misinterpreting an increase in intracellular creatine as successful uptake of CEE. Given CEE's instability, it is highly probable that CEE degrades extracellularly to creatinine, and any observed increase in intracellular creatine is minimal and likely arises from the small fraction of CEE that hydrolyzes to creatine in the acidic microenvironment near the cell surface before being transported by SLC6A8.

  • Controls are Non-Negotiable:

    • Vehicle Control: Establishes baseline intracellular levels.

    • Creatine Control: Validates that the cells' creatine transport machinery (SLC6A8) is active.

    • Creatinine Control: Determines the baseline uptake/diffusion of creatinine.

  • Mass Balance: A trustworthy experiment will account for all three species. In a CEE-treated sample, you should expect to see very high levels of creatinine, a small amount of creatine, and likely undetectable levels of intracellular CEE. If your method only measures creatine, the results are incomplete and potentially misleading.

Conclusion

References

  • Delanghe, J. et al. (2008). Enzymatic assays for creatinine: time for action.
  • BioAssay Systems. EnzyChrom™ Creatine Assay Kit. BioAssay Systems Website.
  • BenchChem. (2025). In Vitro Models for Studying Creatine Transport: Application Notes and Protocols. BenchChem Website.
  • Gufford, B. T. et al. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Dietary Supplements.
  • Jäger, R. et al. (2011).
  • Gufford, B. T. et al. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Dietary Supplements.
  • Persky, A. M. et al. (2003). Validation of a simple liquid chromatography assay for creatine suitable for pharmacokinetic applications, determination of plasma protein binding and verification of percent labeled claim of various creatine products.
  • Al-Soud, Y. A. & Al-Masoudi, N. A. (2021).
  • Hzymes Biotechnology. Creatinine Assay Kit (Enzymatic Method). Hzymes Biotechnology Website.
  • Diazyme Laboratories. Creatinine Assay.
  • Bodamer, O. A. et al. (2009). Screening for X-linked creatine transporter (SLC6A8) deficiency via simultaneous determination of urinary creatine to creatinine ratio by tandem mass-spectrometry. Molecular Genetics and Metabolism.
  • Koen, N. & van der Merwe, M. J. (2020). Development and validation of a fast LC-MS/MS method for the quantitation of creatine and taurine in sports supplements. Journal of Food Composition and Analysis.
  • Eurofins. (2023).
  • deGrauw, T. J. et al. (2003). Functional characterization of missense variants in the creatine transporter gene (SLC6A8): improved diagnostic application.
  • Cecil, K. M. et al. (2018). Functional assessment of creatine transporter in control and X-linked SLC6A8-deficient fibroblasts. Clinica Chimica Acta.
  • Persky, A. M. et al. (2003). Validation of a simple liquid chromatography assay for creatine suitable for pharmacokinetic applications, determination of plasma protein binding and verification of percent labeled claim of various creatine products.
  • Solis, D. A. et al. (2022). Novel Corrector for Variants of SLC6A8: A Therapeutic Opportunity for Creatine Transporter Deficiency. Journal of Medicinal Chemistry.
  • Giese, M. W. & Lecher, C. S. (2009). Qualitative in vitro NMR analysis of creatine ethyl ester pronutrient in human plasma.
  • Alraddadi, M. (2018). Pharmacokinetics and Oral Absorption of Various Creatine Supplements. MSpace Repository, University of Manitoba.
  • Eurofins Food Chemistry Testing. (2023). Creatine and Creatinine Testing in Dietary Supplements: Addressing Challenges with a HPLC-UV Method. YouTube.
  • Restek Corporation. (2020).
  • Chen, K. (2020). Creatine Intranasal Administration in Vivo and in Vitro Models. eScholarship, University of California.
  • Thevis, M. et al. (2017). An LC-MS/MS method for creatine and creatinine analysis in paraquat-intoxicated patients. Analytical and Bioanalytical Chemistry.
  • Alfieri, C. et al. (2006). Creatine as a compatible osmolyte in muscle cells exposed to hypertonic stress. The Journal of Physiology.
  • Dunn, J. et al. (2004). A simplified method for HPLC determination of creatinine in mouse serum.
  • He, J. et al. (2015). LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method.

Sources

Application Notes & Protocols: Laboratory Synthesis of Ethyl 2-(1-methylguanidino)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory synthesis of Ethyl 2-(1-methylguanidino)acetate hydrochloride, commonly known as Creatine Ethyl Ester Hydrochloride (CEE HCl). The protocol details a robust and widely adopted method utilizing an in situ acid-catalyzed esterification of creatine monohydrate. We will delve into the underlying chemical principles, provide a detailed step-by-step procedure, discuss process optimization, and outline safety and validation protocols. This guide is intended for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction and Scientific Principle

This compound (CEE HCl) is an ethyl ester derivative of creatine, a naturally occurring compound pivotal for energy recycling in muscle and brain tissue. The esterification of creatine to its ethyl ester form is a strategic chemical modification designed to enhance its lipophilicity and, consequently, its bioavailability.[1] The addition of an ester group increases the molecule's ability to pass through cell membranes, potentially leading to improved absorption compared to its parent compound, creatine monohydrate.[1]

Furthermore, the esterification of the carboxylic acid functional group serves a critical secondary purpose: it masks this reactive site, thereby preventing the intramolecular cyclization that converts creatine into its undesired byproduct, creatinine, a reaction that can occur under acidic conditions.[2][3][4]

The core of this synthesis is the Fischer-Speier Esterification , a classic organic reaction involving the acid-catalyzed condensation of a carboxylic acid (creatine) with an alcohol (ethanol).[5][6]

Reaction: Creatine + Ethanol --(H⁺)--> Creatine Ethyl Ester + Water

This reaction is reversible, and its equilibrium must be shifted toward the product.[5][7] This is typically achieved by using a large excess of the alcohol reactant (ethanol) and/or by removing water as it is formed.[6][7]

For this protocol, the acid catalyst, hydrochloric acid (HCl), is generated in situ through the reaction of acetyl chloride with ethanol. This method is favored in a laboratory setting as it avoids the significant hazards and handling difficulties associated with using compressed, gaseous HCl, while ensuring a dry acidic environment crucial for the reaction's success.[3][4]

Materials, Reagents, and Equipment

Reagents & Consumables
ReagentFormulaMolar Mass ( g/mol )GradeKey Considerations
Creatine MonohydrateC₄H₉N₃O₂·H₂O149.15≥99% PurityStarting material. Can be used directly.
Absolute EthanolC₂H₅OH46.07≥99.5% (Anhydrous)Must be anhydrous to drive reaction equilibrium.
Acetyl ChlorideCH₃COCl78.50≥99% PurityReacts with ethanol to form HCl in situ. Highly corrosive and moisture-sensitive.
Diethyl Ether(C₂H₅)₂O74.12ACS GradeUsed for washing the final product.
Laboratory Equipment
  • Three-neck round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Dropping funnel (addition funnel)

  • Calcium chloride (CaCl₂) or silica gel drying tube

  • Thermometer

  • Ice bath

  • Büchner funnel and filtration flask

  • Vacuum source

  • Rotary evaporator (optional)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

Detailed Synthesis Protocol

This protocol is based on the acid-catalyzed esterification of creatine with in situ generation of the HCl catalyst from acetyl chloride and ethanol.[3][4][8]

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven beforehand.

    • Place a drying tube filled with calcium chloride on top of the reflux condenser to protect the reaction from atmospheric moisture.

    • Place the flask in a heating mantle resting on the magnetic stirrer plate.

  • Preparation of Ethanolic HCl:

    • In the reaction flask, add 250 mL of absolute ethanol. Begin stirring.

    • Cool the ethanol to 0-5°C using an ice bath.

    • Carefully and slowly add 18 mL (approx. 0.25 mol) of acetyl chloride to the stirred, cooled ethanol via the dropping funnel over a period of 30-45 minutes.

    • Causality Note: This addition is highly exothermic as the acetyl chloride reacts with ethanol to form ethyl acetate and hydrogen chloride (HCl). A slow, controlled addition at low temperature is critical to manage the heat evolution and prevent excessive fuming. The HCl generated dissolves in the ethanol, creating the acidic medium required for esterification.

  • Esterification Reaction:

    • Once the acetyl chloride addition is complete, remove the ice bath.

    • Slowly add 30.0 g (approx. 0.20 mol) of creatine monohydrate to the acidic ethanol solution.

    • Heat the reaction mixture to a gentle reflux, approximately 40-45°C .[3][8]

    • Maintain the reaction at this temperature with continuous stirring for 12-20 hours. An overnight reaction is common.[3][8]

    • Causality Note: Heating accelerates the esterification reaction. However, temperatures significantly above 50°C can increase the rate of the undesirable side reaction that forms creatinine HCl.[3] The 40-45°C range provides a balance between a reasonable reaction rate and high product purity.

  • Product Isolation:

    • After the reaction period, turn off the heating and allow the mixture to cool to room temperature.

    • Further cool the mixture in an ice bath for 1-2 hours to maximize the precipitation of the product. The this compound will crystallize as a white solid.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two portions of cold (0-5°C) absolute ethanol (2 x 30 mL), followed by two portions of diethyl ether (2 x 30 mL) to remove any unreacted starting materials and byproducts.

    • Causality Note: Washing with cold ethanol minimizes the loss of the desired product, which has some solubility in ethanol. The diethyl ether wash helps to dry the product quickly.

  • Drying and Storage:

    • Dry the collected white solid under vacuum at room temperature or in a desiccator.

    • The typical yield is between 75-85%.[3][9]

    • Store the final product in a tightly sealed container under anhydrous conditions at room temperature.[8][10]

Reaction Schematics and Workflow

Overall Reaction Scheme

The synthesis proceeds in two main stages: the in situ generation of the acid catalyst followed by the Fischer esterification.

G cluster_0 Step 1: In Situ Catalyst Generation cluster_1 Step 2: Fischer Esterification AcetylChloride Acetyl Chloride HCl Hydrogen Chloride (catalyst) AcetylChloride->HCl Ethanol1 Ethanol (excess) Ethanol1->HCl EthylAcetate Ethyl Acetate (byproduct) Creatine Creatine Monohydrate HCl->Creatine H+ (catalyst) Product Ethyl 2-(1-methylguanidino)acetate HCl Creatine->Product Ethanol2 Ethanol Ethanol2->Product Water Water

Caption: Overall two-stage reaction scheme.

Experimental Workflow Diagram

This diagram outlines the sequential steps of the laboratory protocol.

workflow arrow arrow A 1. Assemble Dry Glassware (3-neck RBF, condenser, dropping funnel) B 2. Charge with Absolute Ethanol and cool to 0-5°C A->B C 3. Add Acetyl Chloride Dropwise (In Situ HCl Generation) B->C D 4. Add Creatine Monohydrate C->D E 5. Heat to Reflux (40-45°C) for 12-20 hours D->E F 6. Cool to Room Temp, then Ice Bath (1-2 hours) E->F G 7. Isolate by Vacuum Filtration F->G H 8. Wash with Cold Ethanol and Diethyl Ether G->H I 9. Dry Product Under Vacuum H->I

Caption: Step-by-step experimental workflow.

Product Characterization

The synthesized product should be a white crystalline solid. Proper characterization is essential to confirm its identity and purity.

PropertyExpected Value
Appearance White to off-white solid/crystalline powder
Molecular Formula C₆H₁₄ClN₃O₂[10][11]
Molecular Weight 195.65 g/mol [10]
Melting Point 162-165 °C
Purity (Typical) ≥97%[11]

Recommended Analytical Techniques:

  • Melting Point Analysis: A sharp melting range close to the literature value is a good indicator of purity.

  • ¹H NMR Spectroscopy: To confirm the molecular structure, including the presence of the ethyl ester group and the methylguanidino backbone.

  • FTIR Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl (C=O) stretch and N-H bonds.

Safety Precautions

This synthesis involves hazardous materials and requires strict adherence to laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps, especially the handling of acetyl chloride and the reflux reaction, must be performed in a well-ventilated chemical fume hood.

  • Acetyl Chloride: Is highly corrosive, a lachrymator, and reacts violently with water. Handle with extreme care. Ensure it is added slowly to the ethanol to control the exothermic reaction.

  • Ethanol and Diethyl Ether: Are highly flammable. Ensure there are no open flames or spark sources in the vicinity. The heating mantle must be spark-free.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Creatine ester pronutrient compounds and formulations. (n.d.). Google Patents.
  • CN108929249A - A kind of new technique for synthesizing of ethyl creatine ester hydrochloride. (n.d.). Google Patents.
  • US20060067880A1 - Labeled creatine ethyl ester hydrochloride. (n.d.). Google Patents.
  • CREATINE ESTER PRONUTRIENT COMPOUNDS AND FORMULATIONS. (2007-05-02). UNeMed. Retrieved from [Link]

  • Production of creatine esters using in situ acid production. (n.d.). Google Patents.
  • CN104262203A - Preparation method of creatine ethyl ester hydrochloride. (n.d.). Google Patents.
  • Creatine ethyl ester - Everything you need to know! (n.d.). Gigas Nutrition. Retrieved from [Link]

  • Creatine | Micronized, Monohydrate, Gluconate & Ethyl Ester. (2019-02-08). Myprotein. Retrieved from [Link]

  • Creatine Ethyl Ester. (n.d.). Amix™ Nutrition. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]

  • US6897334B2 - Production of creatine esters using in situ acid production. (n.d.). Google Patents.
  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Fischer esterification reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Master Organic Chemistry. Retrieved from [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]

  • This compound, min 95%, 100 mg. (n.d.). CP Lab Safety. Retrieved from [Link]

Sources

Introduction: The Permeability Puzzle of Creatine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to designing and executing robust cell permeability assays for Creatine Ethyl Ester (CEE), tailored for researchers and drug development professionals.

Creatine is a widely studied ergogenic aid that plays a pivotal role in cellular energy homeostasis, particularly in tissues with high energy demands like muscle and brain.[1][2][3] However, the oral bioavailability of standard creatine monohydrate is limited by its hydrophilic nature and reliance on the saturable SLC6A8 creatine transporter for cellular uptake.[1][4][5][6] Creatine Ethyl Ester (CEE) was developed as a prodrug to circumvent these limitations. The esterification of creatine's carboxyl group increases its lipophilicity, with the hypothesis that this would enhance its permeability across biological membranes via passive diffusion, thereby bypassing the need for the creatine transporter.[7][8]

However, the promise of CEE is shadowed by a significant chemical challenge: its instability. CEE is highly susceptible to pH-dependent degradation. In the neutral to alkaline conditions typical of physiological environments (pH ~7.4), it rapidly cyclizes to form creatinine, an inactive metabolite.[7][9][10] Conversely, it exhibits greater stability in acidic environments, where it slowly hydrolyzes to creatine and ethanol.[7][9] This inherent instability is not a mere inconvenience; it is a critical experimental variable that must be meticulously controlled and accounted for to generate meaningful permeability data.

This application note provides a comprehensive guide for researchers to navigate the complexities of assessing CEE permeability. We will explore two complementary assay models: the Parallel Artificial Membrane Permeability Assay (PAMPA) for rapid screening of passive diffusion and the Caco-2 cell monolayer assay, the industry gold standard for predicting human intestinal absorption.[11][12][13] The protocols are designed with self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and generate reliable, interpretable results.

Scientific Background: Choosing the Right Tools for the Job

The CEE Dilemma: Permeability vs. Stability

The central hypothesis for CEE is that its increased lipophilicity allows it to passively diffuse across the lipid bilayer of cell membranes, a mechanism distinct from the active transport required for creatine. However, for this to be effective in vivo, the molecule must remain intact until it reaches its target tissue. Studies have shown that CEE's half-life at pH 7.4 is on the order of seconds to minutes, suggesting rapid conversion to creatinine before it can be effectively absorbed or utilized.[7][9] Therefore, any permeability assay must be designed to distinguish between the flux of intact CEE and the appearance of its degradation products (creatine and creatinine).

dot

Caption: CEE's cellular interaction: a race between membrane permeation and chemical degradation.

Selecting an Appropriate In Vitro Model

No single assay can perfectly replicate the complexity of human intestinal absorption. A tiered approach, starting with a simple, high-throughput model and progressing to a more complex, biologically relevant one, is most effective.[14]

Assay Model Principle Pros Cons Relevance for CEE
PAMPA Passive diffusion across an artificial lipid membrane.[15][16]High-throughput, low cost, excellent for passive transport assessment.[17]No active transport or metabolism. Cannot assess efflux.[16]Ideal for initial screening to validate the hypothesis of enhanced passive permeability.
Caco-2 Cells Transport across a polarized monolayer of human intestinal epithelial cells.[][19]Gold standard; assesses passive, active, and paracellular transport; evaluates efflux.[13]Lower throughput, requires long culture times (18-22 days), more complex.[20]Essential for definitive data on intestinal permeability and to determine if CEE is a substrate for efflux pumps like P-gp.
MDCK Cells Transport across a polarized monolayer of canine kidney epithelial cells.[21][22]Faster growth than Caco-2; wild-type has low endogenous transporter expression, good for passive transport.[21][23]Not of human intestinal origin.A viable, faster alternative to Caco-2 for specifically assessing passive permeability in a cellular context.

For a comprehensive evaluation of CEE, we recommend a two-tiered approach:

  • PAMPA: To quickly determine the passive permeability potential.

  • Caco-2 Bidirectional Assay: To obtain a more biologically relevant permeability coefficient and to investigate potential interactions with efflux transporters.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is designed to assess the passive diffusion of CEE across a lipid membrane, simulating the primary barrier of the gastrointestinal tract.

Principle

A 96-well microplate with a filter bottom (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[15][24] The donor plate is then placed into a 96-well acceptor plate containing buffer. The test compound is added to the donor well, and after incubation, the concentration of the compound in both the donor and acceptor wells is measured to calculate permeability.[17]

dot

Caption: High-throughput workflow for the PAMPA assay.

Materials
  • PAMPA plate system (e.g., 96-well Donor and Acceptor plates)

  • Lecithin (e.g., 2% w/v in dodecane)

  • Creatine Ethyl Ester HCl (CEE)

  • High and Low Permeability Control Compounds (e.g., Propranolol and Atenolol)

  • Phosphate Buffered Saline (PBS), pH adjusted as needed

  • Acetonitrile (ACN) and other HPLC-grade solvents

  • 96-well UV-transparent or mass spec-compatible collection plates

Step-by-Step Methodology
  • Stability Pre-Assessment (Crucial):

    • Prepare a solution of CEE (e.g., 500 µM) in the exact donor buffer to be used in the assay (e.g., PBS pH 6.5 to mimic the upper intestine).

    • Incubate at room temperature, sampling at time points (0, 1, 2, 4, 6 hours).

    • Analyze samples by HPLC to quantify the concentrations of CEE, creatine, and creatinine over time.

    • Determine the half-life of CEE in the assay buffer. The PAMPA incubation time should not exceed 20% of the calculated half-life to ensure the measured permeability is primarily that of the parent compound.

  • Plate Preparation:

    • Add 300 µL of acceptor buffer (PBS, pH 7.4) to each well of the acceptor plate. To improve the solubility of lipophilic compounds, 5% DMSO can be included.[25]

    • Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate completely (approx. 20 minutes).[16]

  • Compound Addition:

    • Prepare 500 µM solutions of CEE and control compounds in the donor buffer (e.g., PBS, pH 6.5).

    • Add 200 µL of the compound solutions to the donor plate wells.

    • Reserve an aliquot of the initial donor solution for later analysis (this is the T0 concentration).

  • Incubation:

    • Carefully place the donor plate onto the acceptor plate, creating the "sandwich."

    • Incubate at room temperature for a predetermined time (e.g., 4-5 hours, based on the stability pre-assessment) with gentle shaking.

  • Sampling and Analysis:

    • After incubation, separate the plates.

    • Collect samples from both the acceptor and donor wells into a 96-well collection plate for analysis.

    • Analyze the concentrations of CEE and its degradation products in all samples using a validated HPLC-UV or LC-MS/MS method.[7][26][27]

Data Analysis

The effective permeability coefficient (Pe) is calculated using the following equation:

Pe = C × [ -ln(1 - [C]acceptor / [C]equilibrium) ]

Where:

  • C = (V_D × V_A) / ((V_D + V_A) × Area × Time)

  • [C]acceptor is the concentration in the acceptor well.

  • [C]equilibrium = ([C]donor × V_D + [C]acceptor × V_A) / (V_D + V_A)

  • V_D and V_A are the volumes of the donor and acceptor wells.

  • Area is the surface area of the membrane.

  • Time is the incubation time in seconds.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay is the gold standard for predicting oral drug absorption and is critical for understanding both passive permeability and active transport phenomena, such as efflux.[13][28]

Principle

Caco-2 cells, derived from human colon adenocarcinoma, are cultured on semi-permeable filter inserts.[19] Over 18-22 days, they differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[13][20] The transport of a compound is measured in two directions: from the apical (AP, gut lumen side) to the basolateral (BL, blood side) and from BL to AP. This allows for the calculation of the apparent permeability coefficient (Papp) and the efflux ratio (ER).[][29]

dot

Caption: Workflow for the Caco-2 bidirectional permeability assay.

Materials
  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen-Strep)

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with 25 mM HEPES, pH adjusted)

  • EVOM2™ Epithelial Voltohmmeter (or equivalent) for TEER measurements

  • Lucifer yellow (paracellular integrity marker)

  • Control compounds (Propranolol, Atenolol, Talinolol for P-gp efflux)

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed cells onto Transwell® inserts at a density of ~6 x 10⁴ cells/cm².

    • Culture for 18-22 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.[20]

  • Monolayer Integrity Verification:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values >200 Ω·cm², as this indicates the formation of tight junctions.[20]

    • A Lucifer yellow rejection test should also be performed in parallel to confirm paracellular integrity. The Papp for Lucifer yellow should be <0.5 x 10⁻⁶ cm/s.

  • Transport Experiment:

    • Gently wash the cell monolayers twice with pre-warmed transport buffer (e.g., pH 6.5 for apical, pH 7.4 for basolateral).

    • For A→B transport: Add the dosing solution (CEE or control compound, e.g., 10 µM in apical buffer) to the apical chamber. Add fresh transport buffer to the basolateral chamber.

    • For B→A transport: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm) for up to 120 minutes.

    • At designated time points (e.g., 30, 60, 90, 120 min), take a sample from the receiver chamber and immediately replace the volume with fresh, pre-warmed buffer.

    • At the end of the experiment (T=120 min), take samples from the donor chambers.

  • Sample Analysis:

    • Analyze all samples for the concentration of CEE and its degradation products using a validated LC-MS/MS method, which provides the sensitivity needed for low concentrations in the receiver compartment.

Data Analysis and Interpretation
  • Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A × C₀)

    • dQ/dt: The steady-state flux rate (µmol/s), determined from the slope of the cumulative amount transported vs. time.

    • A: Surface area of the membrane (cm²).

    • C₀: Initial concentration in the donor chamber (µmol/cm³).

  • Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

    • An ER > 2 suggests that the compound is a substrate for an active efflux transporter.[13][30]

  • Permeability Classification:

Papp (A→B) (x 10⁻⁶ cm/s) Permeability Classification Predicted Human Absorption
< 1.0Low< 50%
1.0 - 10.0Moderate50 - 89%
> 10.0High> 90%

This classification is a general guideline and can vary.[20]

Troubleshooting and Critical Considerations

  • Compound Stability: The single most critical factor for CEE. Always perform a stability pre-assessment in the exact assay media. If degradation is rapid, shorten the incubation time. Always analyze for CEE, creatine, and creatinine to perform a mass balance calculation.

  • Low Recovery: CEE is lipophilic and can bind to plasticware.[13] Using low-binding plates or adding a low percentage of bovine serum albumin (BSA) to the receiver buffer can mitigate this. Low recovery can also indicate metabolism by the cells or poor compound solubility.[30][31]

  • High Data Variability: Inconsistent cell monolayers are a common cause. Ensure consistent cell passage number, seeding density, and culture time.[32][33] Check for "edge effects" in 96-well plates by leaving outer wells filled with buffer only.[34]

  • Inconsistent TEER Values: Can indicate incomplete monolayer formation, contamination, or cell toxicity from the test compound. Ensure monolayers are fully differentiated before use.

Conclusion

Assessing the cell permeability of Creatine Ethyl Ester is a multi-faceted challenge that extends beyond a simple transport measurement. The compound's inherent chemical instability at physiological pH necessitates carefully designed protocols with integrated stability assessments and robust analytical methods capable of resolving CEE from its degradation products.

By employing a tiered approach starting with the PAMPA model to screen for passive diffusion, followed by the Caco-2 bidirectional assay for a comprehensive assessment of intestinal transport and efflux, researchers can generate reliable and mechanistically informative data. The protocols and considerations outlined in this guide provide a rigorous framework to validate the permeability characteristics of CEE, ultimately helping to clarify its potential as an orally bioavailable creatine prodrug.

References

  • Gufford, B. T., Sestili, P., & Gatti, R. (2011). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Dietary Supplements, 8(3), 241–251. [Link]

  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Screening Models to Assess Intestinal Drug Absorption and Metabolism. Request PDF. Retrieved from [Link]

  • AxisPharm. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • PNAS. (2025). Structural insights into the substrate uptake and inhibition of the human creatine transporter (hCRT). Retrieved from [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Models to Predict Intestinal Drug Absorption. Retrieved from [Link]

  • JoVE. (2024). Methods for Studying Drug Absorption: In vitro. Retrieved from [Link]

  • Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Retrieved from [Link]

  • PubMed. (n.d.). A simple HPLC method with pulsed EC detection for the analysis of creatine. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • PubMed Central. (n.d.). Intestinal Permeability and Drug Absorption: Predictive Experimental, Computational and In Vivo Approaches. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • PubMed. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Bio-protocol. (n.d.). HPLC Analysis of Creatine, Creatinine and Creatine-Phosphate in HCl Solutions. Retrieved from [Link]

  • MicroSolv. (2025). Creatine and Creatinine Analyzed with ELSD and UV. Retrieved from [Link]

  • ResearchGate. (2025). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Retrieved from [Link]

  • PubMed. (2020). Studies of Structural Determinants of Substrate Binding in the Creatine Transporter (CreaT, SLC6A8) Using Molecular Models. Retrieved from [Link]

  • PubMed Central. (n.d.). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Creatine, Creatinine and Histidine. Retrieved from [Link]

  • PubMed Central. (n.d.). X-Linked Creatine-Transporter Gene (SLC6A8) Defect: A New Creatine-Deficiency Syndrome. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies of structural determinants of substrate binding in the Creatine Transporter (CreaT, SLC6A8) using molecular models. Retrieved from [Link]

  • Gwern.net. (2009). Non-enzymatic hydrolysis of creatine ethyl ester. Retrieved from [Link]

  • PubMed Central. (n.d.). Challenges in Permeability Assessment for Oral Drug Product Development. Retrieved from [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • PubMed Central. (n.d.). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Retrieved from [Link]

  • Core.ac.uk. (n.d.). ABSTRACT The Effects of Creatine Ethyl Ester Supplementation Combined with Resistance Training on Body Composition, Muscle Mass. Retrieved from [Link]

  • NCBI. (2025). Gene Result SLC6A8 solute carrier family 6 member 8. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • PubMed. (2012). Creatine ethyl ester: a new substrate for creatine kinase. Retrieved from [Link]

  • PubMed. (1986). Creatine uptake, metabolism, and efflux in human monocytes and macrophages. Retrieved from [Link]

  • PubMed. (n.d.). Qualitative in vitro NMR analysis of creatine ethyl ester pronutrient in human plasma. Retrieved from [Link]

  • Wikipedia. (n.d.). Creatine. Retrieved from [Link]

Sources

Quantifying creatinine formation from creatine ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Quantifying Creatinine Formation from Creatine Ethyl Ester: A Stability-Indicating HPLC-UV Method for Researchers and Pharmaceutical Scientists

Abstract

Creatine Ethyl Ester (CEE) was developed as a prodrug of creatine with the aim of enhancing its bioavailability.[1][2] However, its chemical stability, particularly in aqueous environments, is a critical parameter that dictates its efficacy. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to quantify the formation of creatinine, the primary degradation product of CEE, under various pH conditions. We detail the underlying chemical mechanisms of CEE degradation and present a robust, stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This guide offers field-proven insights into experimental design, from sample preparation to data analysis, ensuring the generation of reliable and reproducible results for evaluating the viability of CEE as a creatine delivery agent.

Introduction: The Scientific Rationale

Creatine is a widely used supplement known for its ergogenic effects, enhancing muscle mass, strength, and performance.[3] Its use is supported by a large body of scientific evidence. However, creatine's bioavailability can be limited by its hydrophilic nature.[4] Creatine Ethyl Ester (CEE) was synthesized to overcome this limitation by esterifying the carboxylic acid group of creatine, theoretically increasing its lipophilicity and absorption.[5]

Despite the initial promise, empirical evidence has shown that CEE is highly unstable in aqueous solutions, particularly at neutral and alkaline pH, rapidly converting to creatinine, a biologically inert waste product.[1][6][7] This chemical instability in the gastrointestinal tract can lead to significantly elevated serum creatinine levels without a corresponding increase in muscle creatine, questioning the efficacy of CEE as a creatine supplement.[4][6][7] Therefore, accurate quantification of this conversion is paramount for any research or product development involving CEE.

This guide provides the necessary tools to perform a comprehensive stability analysis of CEE, enabling researchers to make data-driven decisions.

The Chemistry of CEE Degradation

The degradation of CEE is highly dependent on the pH of the surrounding medium. There are two primary pathways for its breakdown:

  • Ester Hydrolysis: In strongly acidic conditions (pH ≤ 1.0), CEE undergoes intermolecular ester hydrolysis to yield creatine and ethanol.[1][8] This is the desired pathway for a prodrug, as it releases the active compound.

  • Intramolecular Cyclization: At pH values greater than 1.0, CEE predominantly undergoes a rapid, intramolecular 5-exotrig cyclization to form creatinine and ethanol.[1] This pathway is undesirable as it leads to the formation of an inactive metabolite.

The rate of this cyclization increases linearly with pH, making CEE extremely labile at the physiological pH of the small intestine (pH ~7.4).[1][9]

Diagram of CEE Degradation Pathways

CEE_Degradation cluster_acidic Strongly Acidic (pH <= 1.0) cluster_neutral_alkaline Neutral to Alkaline (pH > 1.0) CEE_Acid Creatine Ethyl Ester Creatine Creatine + Ethanol CEE_Acid->Creatine Ester Hydrolysis CEE_Neutral Creatine Ethyl Ester Creatinine Creatinine + Ethanol CEE_Neutral->Creatinine Intramolecular Cyclization

Caption: Chemical degradation pathways of Creatine Ethyl Ester (CEE) under different pH conditions.

Experimental Protocol: Quantifying CEE to Creatinine Conversion

This section details a stability-indicating HPLC-UV method to monitor the degradation of CEE and the formation of creatinine over time in different pH buffers.

Materials and Reagents
  • Creatine Ethyl Ester HCl (analytical standard)

  • Creatine (analytical standard)

  • Creatinine (analytical standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (or other suitable buffer components for pH adjustment)

  • Hydrochloric Acid

  • Sodium Hydroxide

  • pH buffers (e.g., citrate, phosphate) prepared at various pH levels (e.g., 2.0, 4.0, 7.4)

Instrumentation
  • HPLC system with UV detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Thermostatically controlled water bath or incubator

Preparation of Standards and Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve approximately 10 mg of CEE HCl, creatine, and creatinine into separate 10 mL volumetric flasks.

    • Dilute to volume with HPLC-grade water. These stock solutions should be prepared fresh daily due to the instability of CEE in aqueous solutions.

  • Working Standard Solution:

    • Prepare a mixed working standard containing CEE, creatine, and creatinine at a known concentration (e.g., 50 µg/mL each) by diluting the stock solutions in the mobile phase. This will be used for system suitability and calibration.

  • pH Buffers:

    • Prepare a series of buffers at the desired pH values for the kinetic study. For example, a 0.1 M citrate buffer for pH 4.0 and a 0.1 M phosphate buffer for pH 7.4.

HPLC-UV Method

This method is a starting point and may require optimization based on your specific instrumentation and column.

  • Column: C18 with polar end-capping (e.g., 4.6 x 150 mm, 5 µm) or a porous graphitic carbon column.[10][11][12]

  • Mobile Phase: Isocratic elution with a mixture of aqueous buffer (e.g., 20 mM potassium phosphate, pH 6.0) and acetonitrile (e.g., 95:5 v/v).[12]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • UV Detection: 210 nm[8]

Kinetic Study Protocol
  • Initiation of the Experiment:

    • Pre-heat the prepared pH buffers to the desired temperature (e.g., 37 °C to simulate physiological conditions).

    • Prepare a solution of CEE in each pH buffer at a known initial concentration (e.g., 100 µg/mL). This is your T=0 sample.

  • Time-Point Sampling:

    • Immediately after preparation (T=0), and at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes for pH 7.4; longer intervals for more acidic pH), withdraw an aliquot of the CEE solution.

    • Quench the reaction immediately by diluting the aliquot in the mobile phase to halt further degradation.

  • Sample Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Record the peak areas for CEE, creatine, and creatinine.

Diagram of Experimental Workflow

workflow cluster_prep Preparation cluster_kinetic Kinetic Study cluster_analysis Analysis prep_standards Prepare Stock & Working Standards (CEE, Creatine, Creatinine) prep_buffers Prepare pH Buffers (e.g., pH 2.0, 4.0, 7.4) initiate Initiate Reaction: Dissolve CEE in each pH buffer at 37°C prep_buffers->initiate sampling Sample at Time Points (T=0, 5, 15, 30... min) initiate->sampling quench Quench Reaction: Dilute sample in mobile phase sampling->quench hplc Inject onto HPLC-UV System quench->hplc quantify Quantify Peak Areas (CEE, Creatine, Creatinine) hplc->quantify data Calculate Concentrations & Half-life quantify->data

Caption: Experimental workflow for the kinetic analysis of CEE degradation.

Data Analysis and Presentation

Calculations
  • Concentration: Using the peak areas from the HPLC analysis and a calibration curve generated from the working standards, calculate the concentration of CEE, creatine, and creatinine at each time point.

  • Rate Constant and Half-Life: The degradation of CEE typically follows first-order kinetics.

    • Plot the natural logarithm of the CEE concentration (ln[CEE]) versus time.

    • The slope of the resulting linear regression is the negative of the rate constant (-k).

    • The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

Data Presentation

Summarize the kinetic data in a clear, tabular format for easy comparison across different pH conditions.

Table 1: First-Order Rate Constants and Half-Lives for CEE Degradation at 37°C

Buffer pHRate Constant (k, min⁻¹)Half-Life (t½)Degradation Pathway
1.02.0 x 10⁻⁵~570 hours[1][8]Ester Hydrolysis
4.06.4 x 10⁻³~1.8 hours[1]Intramolecular Cyclization
7.40.012~58 seconds[1][9]Intramolecular Cyclization
8.01.8~23 seconds[1][8]Intramolecular Cyclization

Note: The data in this table are representative values from published literature and should be determined experimentally.

Trustworthiness and Self-Validation

To ensure the integrity of your results, incorporate the following self-validating checks into your protocol:

  • System Suitability: Before each analytical run, inject the mixed working standard multiple times. The relative standard deviation (RSD) of the peak areas should be less than 2%, and the resolution between peaks should be adequate.

  • Mass Balance: At each time point, the molar sum of CEE, creatine, and creatinine should ideally equal the initial molar concentration of CEE. This confirms that there are no other significant degradation pathways or analytical errors.

  • Control Samples: Run control samples of creatine and creatinine in the same buffers to ensure they are stable under the experimental conditions.

Conclusion and Field-Proven Insights

The experimental evidence overwhelmingly indicates that Creatine Ethyl Ester is highly unstable at physiological pH, rapidly converting to creatinine.[1][4][6] This inherent instability severely limits its potential as an effective oral delivery system for creatine. The protocols outlined in this application note provide a robust framework for researchers to independently verify these findings and to evaluate the stability of other creatine analogs or formulations.

For drug development professionals, this guide underscores the critical importance of early-stage stability profiling. A thorough understanding of a compound's degradation pathways is essential to avoid investing in molecules that are unlikely to reach their target in an active form. The rapid conversion of CEE to creatinine serves as a cautionary tale in prodrug design, emphasizing that enhanced permeability must not come at the cost of chemical stability in the physiological environment.

References

  • Analysis of Creatine and Creatinine on a Porous Graphitic Carbon Column by HPLC/UV. (n.d.). Thermo Fisher Scientific.
  • Giese, M. W., & Lecher, C. S. (2009). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of the International Society of Sports Nutrition, 6(1), 22. Retrieved from [Link]

  • pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. (2009). ResearchGate.
  • Creatine and Creatinine Analyzed with ELSD and UV. (n.d.). MicroSolv.
  • Analysis of Creatine and Creatinine on a Porous Graphitic Carbon Column by HPLC / UV. (n.d.). Thermo Fisher Scientific.
  • Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids, 40(5), 1369–1383. Retrieved from [Link]

  • HPLC Method for Analysis of Creatine and Creatinine in Milk on Newcrom AH Column. (n.d.). SIELC Technologies.
  • Creatine and Creatinine Testing in Dietary Supplements: Addressing Challenges with a HPLC-UV Method. (2023). YouTube. Retrieved from [Link]

  • How the use of creatine supplements can elevate serum creatinine in the absence of underlying kidney pathology. (2014). BMJ Case Reports. Retrieved from [Link]

  • Creatinine. (n.d.). Wikipedia. Retrieved from [Link]

  • Non-enzymatic hydrolysis of creatine ethyl ester. (2009). Gwern.net. Retrieved from [Link]

  • Spillane, M., et al. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition, 6, 6. Retrieved from [Link]

  • Kreider, R. B., et al. (2017). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Nutrients, 9(5), 441. Retrieved from [Link]

  • Velema, M. S., & de Ronde, W. (2011). Elevated plasma creatinine due to creatine ethyl ester use. The Netherlands Journal of Medicine, 69(2), 79–81. Retrieved from [Link]

  • Creatine Ethyl Ester - Everything you need to know! (n.d.). Gigas Nutrition. Retrieved from [Link]

  • pH-dependent stability of creatine ethyl ester: relevance to oral absorption. (2009). PubMed. Retrieved from [Link]

Sources

Protocol & Application Notes: Dosing Calculations for Ethyl 2-(1-methylguanidino)acetate hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Executive Summary

This document provides a comprehensive guide for the accurate calculation and preparation of doses of Ethyl 2-(1-methylguanidino)acetate hydrochloride for administration in rat models. This compound, commonly known as Creatine Ethyl Ester Hydrochloride (CEE HCl), is an esterified derivative of creatine developed to enhance bioavailability.[1][2] Accurate dosing is fundamental to the validity and reproducibility of preclinical research, ensuring that experimental outcomes are reliable and can be confidently translated. This guide details the compound's critical physicochemical properties, provides step-by-step protocols for dose calculation and solution preparation, and explains the principles of interspecies dose scaling. The methodologies described herein are designed to uphold scientific integrity by providing researchers with a self-validating system for dosing, grounded in established pharmacological principles and regulatory standards.

Compound Profile & Key Dosing Considerations

A thorough understanding of the test article's properties is critical for designing an effective dosing strategy. Key characteristics of this compound (CAS: 15366-32-2) are summarized below.

PropertyValueSource(s)Significance for Dosing Protocol
Molecular Formula C₆H₁₄ClN₃O₂[3][4]Essential for any molarity-based calculations.
Molecular Weight 195.65 g/mol [3][4]The basis for all mass-based dose calculations.
Physical Form White crystalline solid[5][6]Informs handling and weighing procedures.
Solubility Highly soluble in water; slightly soluble in ethanol & methanol.[3][6]Dictates the choice of vehicle. Water is the preferred vehicle for most routes.
Chemical Stability Highly pH-dependent. Most stable in strongly acidic conditions (pH 1.0).[1][2][7][1][2][7]CRITICAL: The compound rapidly degrades to creatinine at neutral or alkaline pH.[1] Dosing solutions must be prepared fresh in a suitable vehicle (e.g., sterile water) and administered immediately to prevent degradation of the active compound. Avoid basic vehicles.

Causality Behind Experimental Choices: The Stability Imperative

The most critical parameter influencing the handling of CEE HCl is its pH-dependent stability. Studies have demonstrated that while the compound is stable in highly acidic environments (half-life of 570 hours at pH 1.0), it rapidly cyclizes to creatinine in solutions with a pH greater than 1.0.[2][7] At a physiological pH of 7.4, this degradation is extremely fast, with a half-life of less than a minute.[2][7]

This instability has profound implications for research:

  • Protocol Validity: If the compound degrades in the dosing solution before administration, the animal receives an unknown quantity of the intended test article and a high dose of its metabolite, creatinine. This invalidates the experiment.

  • Vehicle Selection: Sterile water is a suitable vehicle due to the compound's high solubility.[3][6] The inherent acidity of the hydrochloride salt may result in a slightly acidic solution, which is favorable. Buffering the solution to a neutral or alkaline pH is strongly discouraged.

  • Timing: Dosing solutions should be prepared immediately before administration to minimize pre-dosing degradation.

Pharmacokinetic & Metabolic Pathway

Upon oral administration in rats, this compound is designed to act as a prodrug. It is expected to be absorbed and subsequently hydrolyzed by esterase enzymes in the body to yield creatine and ethanol.[8] The liberated creatine then enters the systemic circulation, where it is distributed to tissues like skeletal muscle and the brain, and participates in the phosphocreatine energy system.[9] The primary metabolite of creatine is creatinine, which is eliminated via renal excretion.[8]

cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation / Tissues cluster_excretion Excretion CEE_Oral CEE HCl (Oral) CEE_Absorbed CEE (Absorbed) CEE_Oral->CEE_Absorbed Absorption Creatine Creatine CEE_Absorbed->Creatine Esterase Hydrolysis Ethanol Ethanol CEE_Absorbed->Ethanol Esterase Hydrolysis Metabolism Metabolized Creatine->Metabolism Creatinine Creatinine (Urine) Metabolism->Creatinine

Fig 1. Simplified metabolic pathway of CEE HCl in vivo.

Core Principles of Dose Calculation in Rats

Accurate dosing relies on a set of fundamental calculations. The standard practice in preclinical toxicology and pharmacology is to dose based on the animal's body weight (mg/kg).[10]

Formula 1: Calculating the Total Mass of Drug Required (mg) This formula determines the exact mass of the compound needed for a single animal.

Dose (mg) = Animal Body Weight (kg) × Prescribed Dose (mg/kg)

Formula 2: Preparing the Stock Solution (mg/mL) A stock solution is prepared to a known concentration to allow for accurate administration of small volumes.

Concentration (mg/mL) = Mass of Compound (mg) / Volume of Vehicle (mL)

Formula 3: Calculating the Administration Volume (mL) This determines the final volume of the stock solution to be administered to the animal.

Volume to Administer (mL) = Required Dose (mg) / Concentration of Stock Solution (mg/mL)

Experimental Protocol: Oral Gavage Dosing in Rats

This protocol provides a step-by-step methodology for calculating, preparing, and administering a dose of this compound via oral gavage.

Materials:

  • This compound (CAS: 15366-32-2)

  • Vehicle (e.g., Sterile Water for Injection)

  • Calibrated analytical balance

  • Volumetric flasks and appropriate glassware

  • Magnetic stirrer and stir bar

  • Sterile syringes and oral gavage needles (size-appropriate for rats)

  • Experimental rats (weights recorded on the day of dosing)

Protocol Steps:

Part A: Dose Calculation

  • Define the Dose Level: Determine the desired dose in mg/kg based on the study design. For this example, we will use a dose of 50 mg/kg .

  • Weigh the Animal: Accurately weigh the rat on the day of dosing. Example: Rat weight = 250 g (0.250 kg) .

  • Calculate the Required Mass: Using Formula 1, calculate the total mass of the compound needed for this specific animal.

    Dose (mg) = 0.250 kg × 50 mg/kg = 12.5 mg

Part B: Dosing Solution Preparation

  • Self-Validation Principle: Prepare a stock solution with a concentration that allows for a practical administration volume (e.g., between 0.5 mL and 2 mL for a 250g rat). This minimizes dosing errors associated with very small or large volumes. A common practice is to prepare a stock solution where 1 mL of solution corresponds to a specific body weight (e.g., 100g or 1kg).[11]

  • Determine Stock Concentration: Let's create a 10 mg/mL stock solution. This is a practical concentration for many dose levels.

  • Calculate Mass for Stock Solution: Decide on the total volume of stock solution needed for the study cohort. For example, to prepare 10 mL of a 10 mg/mL solution:

    Mass (mg) = 10 mg/mL × 10 mL = 100 mg

  • Weigh the Compound: Accurately weigh 100 mg of this compound using a calibrated analytical balance.

  • Dissolve the Compound: Add the weighed compound to a 10 mL volumetric flask. Add approximately 7-8 mL of sterile water. Mix thoroughly using a magnetic stirrer until fully dissolved. Once dissolved, bring the final volume to exactly 10 mL with the vehicle.

  • CRITICAL - Use Immediately: Due to the compound's instability at neutral pH, the prepared solution must be used immediately.[1][7] Do not store for later use.

start Start: Define Dose (mg/kg) & Stock Concentration (mg/mL) weigh_compound 1. Accurately weigh CEE HCl powder start->weigh_compound add_vehicle 2. Add compound to volumetric flask with vehicle weigh_compound->add_vehicle dissolve 3. Mix until fully dissolved add_vehicle->dissolve final_volume 4. Bring to final volume with vehicle (e.g., 10 mL) dissolve->final_volume verify 5. Confirm concentration (e.g., 100 mg in 10 mL = 10 mg/mL) final_volume->verify draw_dose 6. Calculate & draw up individual animal dose verify->draw_dose administer 7. Administer Immediately via Oral Gavage draw_dose->administer

Fig 2. Workflow for preparation of an oral gavage dosing solution.

Part C: Administration Volume Calculation

  • Calculate Final Volume: Using Formula 3, calculate the specific volume of the 10 mg/mL stock solution to administer to the 250g rat.

    Volume (mL) = 12.5 mg / 10 mg/mL = 1.25 mL

  • Administer the Dose: Carefully draw 1.25 mL of the freshly prepared solution into a syringe fitted with an appropriate oral gavage needle and administer to the rat.

Interspecies Dose Conversion: Allometric Scaling

A primary goal of preclinical research is to inform potential human clinical trials. Allometric scaling is the established method for extrapolating doses between species based on body surface area, which correlates more closely with metabolic rate than body weight alone.[12][13] The FDA provides guidance on this process for determining a Human Equivalent Dose (HED).[14]

The conversion relies on the Kₘ factor (Body Weight / Body Surface Area).[11]

HED (mg/kg) = Animal Dose (mg/kg) × [Animal Kₘ / Human Kₘ]

SpeciesBody Weight (kg)Body Surface Area (m²)Kₘ Factor
Rat 0.150.0256
Human 601.6237
Data sourced from Nair & Jacob, 2016.[12][13]

To convert a rat dose to an HED, the rat dose is divided by the ratio of Human Kₘ to Rat Kₘ (37/6 ≈ 6.2 ).

Example Calculation: To convert the 50 mg/kg rat dose to an HED:

HED (mg/kg) = 50 mg/kg ÷ 6.2 ≈ 8.06 mg/kg

cluster_animal Animal Model cluster_human Human Extrapolation Rat_Dose Rat Dose (e.g., 50 mg/kg) Conversion Conversion Factor (Human Km / Rat Km) 37 / 6 = 6.2 Rat_Dose->Conversion Divide by Rat_Km Rat Km Factor (Value = 6) Rat_Km->Conversion HED Human Equivalent Dose (HED) (e.g., 8.06 mg/kg) Human_Km Human Km Factor (Value = 37) Human_Km->Conversion Conversion->HED

Sources

Application Notes and Protocols for Transdermal Delivery Systems for Creatine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Creatine, a popular ergogenic aid, faces challenges with oral delivery, including gastrointestinal discomfort and variable bioavailability.[6] Creatine ethyl ester (CEE), a synthesized prodrug of creatine, was developed to enhance aqueous solubility and gastrointestinal permeability.[7] Its increased lipophilicity compared to creatine monohydrate makes it a promising candidate for transdermal delivery.[8][9] Studies have shown that CEE exhibits significantly greater permeability across porcine skin compared to creatine.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and in vitro evaluation of transdermal delivery systems for creatine ethyl ester. The protocols outlined herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity.

Physicochemical Properties of Creatine Ethyl Ester (CEE)

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to the design of an effective drug delivery system.[2]

PropertyValueReference
Molecular Formula C6H14ClN3O2[10]
Molecular Weight 195.65 g/mol [10]
Appearance White, odorless powder[11]
Solubility Soluble in water[11]
Stability pH-dependent; most stable in strongly acidic conditions (pH 1.0) and rapidly degrades at pH ≥ 1.0 through cyclization to creatinine.[6][7][12]

Note: The inherent instability of CEE in neutral and alkaline environments is a critical consideration for formulation development, necessitating strategies to maintain an acidic microenvironment within the patch matrix.

PART 1: Formulation Development of Creatine Ethyl Ester Transdermal Patches

The development of a transdermal patch involves a systematic process of selecting appropriate excipients and optimizing their concentrations to achieve the desired physicochemical properties and drug release profile.[2] The solvent casting method is a widely used technique for preparing matrix-type transdermal patches.[1][13]

Key Components of a Transdermal Patch
  • Active Pharmaceutical Ingredient (API): Creatine Ethyl Ester (CEE)

  • Polymer Matrix: Forms the main structure of the patch and controls the release of the drug.[2] Common polymers include Hydroxypropyl Methylcellulose (HPMC), Polyvinylpyrrolidone (PVP), and Eudragit series.[1][2]

  • Plasticizer: Improves the flexibility and plasticity of the polymer matrix.[13] Propylene glycol is a common choice.[1]

  • Permeation Enhancer: Temporarily and reversibly alters the skin's barrier function to increase drug penetration.[4][5][14]

  • Backing Layer: An occlusive layer that protects the patch and prevents drug loss from the top.[15]

  • Release Liner: A protective layer that is removed before application.[2]

Protocol 1: Preparation of CEE Transdermal Patches by Solvent Casting

This protocol details the preparation of a matrix-type transdermal patch using the solvent casting technique.[1][13]

Materials:

  • Creatine Ethyl Ester (CEE)

  • Hydroxypropyl Methylcellulose (HPMC) K4M

  • Polyvinyl Alcohol (PVA)

  • Polyethylene Glycol 400 (PEG-400) (Plasticizer and Permeation Enhancer)

  • Ethanol

  • Distilled Water

  • Petri dish (10 cm)

  • Magnetic stirrer

Procedure:

  • Polymer Solution Preparation: Dissolve the specified amounts of HPMC and PVA in a mixture of ethanol and water with continuous stirring using a magnetic stirrer for 30 minutes to obtain a homogenous solution.[13]

  • Drug Incorporation: Accurately weigh and dissolve the required amount of CEE into the polymer solution.

  • Plasticizer and Enhancer Addition: Add PEG-400 to the solution and stir until a uniform dispersion is achieved.

  • Casting: Pour a precise volume (e.g., 15 g) of the final viscous solution into a 10 cm Petri dish.[13]

  • Drying: Dry the cast solution in a controlled environment (e.g., oven at 40°C) for 24 hours to allow for slow solvent evaporation, forming a thin film.

  • Patch Cutting and Storage: Carefully remove the dried film and cut it into patches of the desired size. Store the patches in a desiccator until further evaluation.

Visualization of the Solvent Casting Workflow

G cluster_prep Preparation cluster_cast Casting & Drying cluster_final Finalization polymers Dissolve Polymers (HPMC, PVA) in Solvent drug Incorporate CEE polymers->drug plasticizer Add Plasticizer/Enhancer (PEG-400) drug->plasticizer cast Pour Solution into Petri Dish plasticizer->cast dry Dry at 40°C for 24h cast->dry cut Cut into Patches dry->cut store Store in Desiccator cut->store

Caption: Workflow for preparing CEE transdermal patches via solvent casting.

PART 2: Characterization of Transdermal Patches

Thorough characterization of the formulated patches is essential to ensure they meet the required quality standards for safety, efficacy, and stability.[1][2]

Physicochemical Evaluation
ParameterMethodPurpose
Weight Uniformity Weigh ten individual patches of a specific size and calculate the average weight and standard deviation.[1]Ensures dose consistency.
Thickness Measure the thickness of the patch at multiple points using a digital micrometer.Ensures uniformity of the patch.
Folding Endurance Repeatedly fold a patch at the same place until it breaks. The number of folds is the folding endurance value.[1]Indicates the flexibility and integrity of the patch.
Moisture Content Weigh a patch, keep it in a desiccator containing calcium chloride for 24 hours, and then reweigh. Calculate the percentage of moisture content.[1]Determines the moisture level, which can affect stability and adhesion.
Drug Content Dissolve a patch of known area in a suitable solvent (e.g., phosphate buffer pH 7.4) and determine the CEE concentration using a validated analytical method like HPLC.[3]Verifies the amount of drug in each patch.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for CEE Quantification

A validated HPLC method is crucial for the accurate determination of CEE in the drug content uniformity test and in vitro skin permeation studies.[6][16]

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: A simple isocratic mobile phase of water and acetonitrile (MeCN) can be effective.[11] A mixture of water, acetonitrile, 0.01 M sodium acetate, and 1.0 M sodium hydroxide (e.g., 2.5:2.5:90:5, v/v/v/v) has also been reported.[16][17]

  • Flow Rate: 1.0 mL/min[16][17]

  • Detection Wavelength: 275 nm[11]

  • Column Temperature: 45°C[16][17]

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of CEE in the mobile phase at known concentrations (e.g., 0-20 µg/mL).[16][17]

  • Calibration Curve: Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Prepare the sample solution by dissolving the patch or taking an aliquot from the receptor medium of the Franz diffusion cell. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Determine the concentration of CEE in the sample by interpolating its peak area on the calibration curve.

PART 3: In Vitro Skin Permeation Studies

In vitro skin permeation testing (IVPT) is a critical step in the evaluation of transdermal formulations.[18][19] The Franz diffusion cell is the most widely used apparatus for these studies.[18][20] Porcine ear skin is a suitable and readily available biological membrane for these studies due to its similarity to human skin.[21]

Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for conducting an in vitro skin permeation study of a CEE transdermal patch.[18][21]

Materials:

  • Franz diffusion cells (static or flow-through)[19]

  • Porcine ear skin[21]

  • Phosphate buffered saline (PBS) pH 7.4 (receptor medium)

  • Magnetic stirrer

  • Water bath maintained at 32°C[22]

  • CEE transdermal patch

Procedure:

  • Skin Preparation: Excise the porcine ear skin and carefully remove the subcutaneous fat and hair.[21] Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[18]

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed PBS (pH 7.4) and ensure no air bubbles are trapped beneath the skin. The receptor medium should be continuously stirred.[18]

  • Equilibration: Allow the system to equilibrate for 30 minutes in a water bath maintained at 32°C.[22]

  • Patch Application: Apply the CEE transdermal patch to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.[18]

  • Sample Analysis: Analyze the withdrawn samples for CEE concentration using the validated HPLC method described in Protocol 2.

  • Data Analysis: Calculate the cumulative amount of CEE permeated per unit area (µg/cm²) at each time point, correcting for the amount of drug removed in previous samples. Plot the cumulative amount permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of this plot.[18]

Visualization of the Franz Diffusion Cell Experiment Workflow

G cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis prep_skin Prepare Porcine Ear Skin assemble Assemble Franz Cell with Skin prep_skin->assemble fill Fill Receptor with PBS (pH 7.4) assemble->fill equilibrate Equilibrate at 32°C fill->equilibrate apply_patch Apply CEE Patch equilibrate->apply_patch sample Collect Samples at Time Intervals apply_patch->sample hplc Analyze Samples by HPLC sample->hplc calculate Calculate Permeation Parameters hplc->calculate

Caption: Key steps in a Franz diffusion cell experiment for CEE permeation.

PART 4: The Role of Permeation Enhancers

To overcome the barrier function of the stratum corneum, various permeation enhancers can be incorporated into the transdermal patch formulation.[4][5] These enhancers can act through several mechanisms, including:

  • Disruption of Stratum Corneum Lipids: Fluidizing the lipid bilayers of the stratum corneum.[4][14]

  • Interaction with Intercellular Proteins: Altering the conformation of keratin.[4]

  • Improved Drug Partitioning: Increasing the solubility of the drug in the stratum corneum.[4]

Common chemical permeation enhancers include fatty acids, alcohols, esters, and surfactants.[4][23] The selection of an appropriate enhancer and its concentration is critical to ensure efficacy without causing skin irritation.[5]

Conclusion

The development of a transdermal delivery system for creatine ethyl ester is a promising approach to circumvent the limitations of oral administration. This guide provides a comprehensive framework for the formulation, characterization, and in vitro evaluation of CEE transdermal patches. By following these detailed protocols and understanding the scientific principles behind each step, researchers can effectively develop and assess novel transdermal systems for CEE. Adherence to good laboratory practices and thorough validation of all analytical methods are paramount to ensuring the generation of reliable and reproducible data.

References

  • Benchchem. Application Notes and Protocols for In Vitro Skin Permeation Studies Using Franz Diffusion Cells. Benchchem.
  • Design, Development and Characterization of Transdermal Patches by Using Different Polymer. (2023). International Journal of Pharmaceutical Sciences and Research, 14(8), 3844-3850.
  • The Impact of Penetration Enhancers on Transdermal Drug Delivery System: Physical and Chemical Approach. (2015). Research and Reviews: Journal of Pharmaceutics and Nanotechnology, 3(3), 1-8.
  • Formulation and Development of Transdermal Patches. (2022). GSC Biological and Pharmaceutical Sciences, 19(01), 346–352.
  • Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells. (2022). Current Protocols, 2(3), e391.
  • Giese, M. W., & Lecher, C. S. (2009). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of the International Society of Sports Nutrition, 6(1), 1-3.
  • Permeation enhancers in transdermal drug delivery: benefits and limitations. (2020). Expert Opinion on Drug Delivery, 17(2), 173-189.
  • Regulations for Transdermal Patches: Key Aspects & Challenges. (2025). Pharmadocx Consultants.
  • Regulatory perspective of transdermal drug delivery systems. (2012).
  • FDA Releases Draft Guidance for Transdermal Product Development. (2020). Premier Research.
  • Development and Characterization of Transdermal Patch of an Antifungal Drug: Itraconzaole. (2018). International Journal of Engineering Research & Technology, 7(5).
  • Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. (2023). International Journal of Science and Research, 12(10), 1013-1022.
  • Formulation and Characterization of Transdermal Patches: A Review. (2024). International Journal of Pharmaceutical Sciences and Medicine, 9(5), 83-90.
  • Methods to Evaluate Skin Penetration In Vitro. (2022). Scientia Pharmaceutica, 87(1), 19.
  • Current Development of Chemical Penetration Enhancers for Transdermal Insulin Delivery. (2022). Pharmaceutics, 14(10), 2095.
  • Transdermal and Topical Delivery Systems - Product Development and Quality Considerations. (2019). U.S.
  • FDA Guidance for Industry: Transdermal and Topical Delivery Systems - Product Development and Quality Consider
  • Enhancement of transdermal drug delivery via synergistic action of chemicals. (2009). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(11), 2362-2373.
  • What is Creatine Ethyl Ester Malate - Properties & Specific
  • pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. (2009).
  • pH-dependent stability of creatine ethyl ester: relevance to oral absorption. (2009). Journal of the International Society of Sports Nutrition, 6, 2.
  • Formulation development and characterization of a transdermal patch containing Crinum asiaticum leaves extract. (2023). Journal of Applied Pharmaceutical Science, 13(12), 116-125.
  • Cre
  • Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. (2011). Amino Acids, 40(5), 1369–1383.
  • 5 mm Franz Diffusion Cell, jacketed for in vitro Skin Perme
  • In vitro permeation testing for the evaluation of drug delivery to the skin. (2023).
  • Creatine Showdown: Monohydrate Versus Ethyl Ester, Which One Prevails?. (n.d.). Drink Harlo.
  • Creatine Ethyl Ester: Your Comprehensive Review. (2025). Mr Supplement.
  • Chemical structure of Cr ethyl ester (CEE) and Cr ethyl ester hydrochloride (CEE@BULLETHCl). (n.d.).
  • Micronized Creatine Ethyl Ester Malate (CEEM) 100% Pure. (n.d.).
  • Creatine ethyl ester. (n.d.). MedKoo Biosciences.
  • Transdermal Creatine Patches: Steady Monohydr
  • A simple HPLC method with pulsed EC detection for the analysis of creatine. (2003). Journal of Pharmaceutical and Biomedical Analysis, 32(1), 125-132.
  • The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. (2009). Journal of the International Society of Sports Nutrition, 6, 6.
  • Analysis of Creatine and Creatinine on a Porous Graphitic Carbon Column by HPLC/UV. (n.d.). Thermo Fisher Scientific.
  • HPLC Method for Analysis of Creatine and Creatinine on Chromni Column. (n.d.). SIELC Technologies.
  • A Simple HPLC Method With Pulsed EC Detection for the Analysis of Creatine. (2003). Journal of Pharmaceutical and Biomedical Analysis, 32(1), 125-132.
  • Creatine and Creatinine Analyzed with ELSD and UV. (2025).
  • Formulation and evaluation of transdermal patches and to study permeation enhancement effect of eugenol. (2011). Journal of Applied Pharmaceutical Science, 1(4), 132-136.
  • Formulation and evaluation of Transdermal patches. (2020).
  • Bulk Creatine Ethyl Ester (CEE) 750mg Capsules. (n.d.). NutraBulk.
  • In vitro Enhancement of Lactate Esters on the Percutaneous Penetration of Drugs with Different Lipophilicity. (2014). Yakugaku Zasshi, 134(11), 1195-1202.
  • formulation of transdermal patches. (2021). [PowerPoint slides]. Slideshare.
  • Transdermal patch formulation. (2011).
  • Cre
  • The Effects of Creatine Ethyl Ester Supplementation Combined with Resistance Training on Body Composition, Muscle Mass. (n.d.). [PDF].
  • The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. (2009). Journal of the International Society of Sports Nutrition, 6, 6.

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of Conjugated Equine Estrogens (CEE)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Conjugated Equine Estrogens Stability

Conjugated Equine Estrogens (CEE) are a complex mixture of steroidal compounds widely used in hormone replacement therapy.[1][2] The inherent complexity of CEE, which contains at least ten estrogenic components, presents a significant analytical challenge, particularly when assessing the stability of the drug product.[3] The purpose of stability testing is to provide evidence on how the quality of a drug substance or product varies with time under the influence of environmental factors such as temperature, humidity, and light. This data is used to establish a shelf life for the drug product and recommend storage conditions. A stability-indicating analytical method is crucial as it must be able to resolve the active pharmaceutical ingredients (APIs) from any degradation products, ensuring that the measured potency is accurate and that no potentially harmful degradants are overlooked.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[4] This application note provides a comprehensive guide for the development and implementation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of CEE in pharmaceutical formulations. We will delve into the rationale behind the method development, a detailed protocol for forced degradation studies, and the subsequent analysis to ensure the long-term efficacy and safety of CEE products.

Methodology: Crafting a Robust Stability-Indicating HPLC Method

The development of a successful stability-indicating HPLC method requires a systematic approach to optimize the separation of a complex mixture of analytes and their potential degradation products.

Chromatographic System and Conditions

The selection of the stationary and mobile phases is critical for achieving the desired separation. A C18 column is a common choice for the analysis of steroids due to its hydrophobicity, providing good retention and resolution. A gradient elution is necessary to resolve the various estrogen components and their degradation products, which will have a range of polarities.

Table 1: Recommended HPLC System and Conditions

ParameterSpecification
HPLC System Waters 2695 HPLC System with a Photodiode Array (PDA) Detector or equivalent
Column Phenomenex® Gemini C18 (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.03M Potassium Phosphate Monobasic, pH adjusted to 6.4
Mobile Phase B Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 225 nm
Injection Volume 10 µL

Table 2: Mobile Phase Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
07030
153070
203070
227030
257030

Rationale for Selection: The phosphate buffer at pH 6.4 provides good peak shape for the phenolic estrogen compounds. Acetonitrile is a common organic modifier in reversed-phase chromatography, offering good elution strength for the analytes of interest. A gradient elution allows for the separation of both the more polar conjugated estrogens and any less polar degradation products that may form. A detection wavelength of 225 nm provides good sensitivity for the various estrogen components.[5]

Forced Degradation Studies: Probing the Stability of CEE

Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[6] By subjecting the CEE drug product to conditions more severe than accelerated stability testing, we can generate the likely degradation products and ensure the analytical method can adequately separate them from the parent compounds.

Workflow for CEE Stability Study

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 HPLC Analysis cluster_3 Data Evaluation prep Prepare CEE Tablet Solution stress Subject Solution to Stress Conditions prep->stress acid Acid Hydrolysis (e.g., 0.1M HCl) base Base Hydrolysis (e.g., 0.1M NaOH) oxidation Oxidation (e.g., 3% H2O2) thermal Thermal Stress (e.g., 60°C) photo Photolytic Stress (UV/Vis light) hplc Inject Stressed Samples into HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data_acq Data Acquisition (PDA Detector) hplc->data_acq peak_purity Assess Peak Purity data_acq->peak_purity quant Quantify CEE Components and Degradation Products peak_purity->quant report Generate Stability Report quant->report

Caption: Workflow of a CEE stability study using HPLC.

Protocol for Sample Preparation and Stressing
  • Preparation of CEE Stock Solution:

    • Weigh and finely powder a number of CEE tablets equivalent to a target concentration.

    • Transfer the powder to a suitable volumetric flask.

    • Add a portion of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent) and sonicate to dissolve the active ingredients.

    • Dilute to volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep at 60°C for a specified time (e.g., 2 hours). Neutralize with 0.1 M NaOH before injection.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at 60°C for a specified time (e.g., 2 hours). Neutralize with 0.1 M HCl before injection.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours).

    • Thermal Degradation: Store an aliquot of the stock solution at 60°C for a specified time (e.g., 48 hours).

    • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.

Note: The duration of stress application should be optimized to achieve a target degradation of 5-20% of the active ingredients.[7]

Data Analysis and Interpretation

A key aspect of a stability-indicating method is the ability to demonstrate specificity. This is achieved by assessing the purity of the chromatographic peaks of the active ingredients in the presence of degradation products.

Peak Purity Assessment

A Photodiode Array (PDA) detector is invaluable for this purpose. The peak purity analysis tool in the chromatography data software can be used to compare the spectra across a single peak. A pure peak will have homogenous spectra throughout its elution.

Quantification and Data Presentation

The concentration of the major CEE components (e.g., estrone sulfate, equilin sulfate) and any significant degradation products should be determined. The results of the stability study can be summarized in a table.

Table 3: Hypothetical Stability Data for CEE under Forced Degradation

Stress Condition% Assay of Estrone Sulfate% Assay of Equilin SulfateTotal Degradation Products (%)
Initial (T=0) 100.0100.00.0
Acid Hydrolysis 85.288.116.7
Base Hydrolysis 90.592.37.2
Oxidation 88.990.410.7
Thermal 95.196.58.4
Photolytic 92.794.213.1

Understanding CEE Degradation

The primary degradation pathway for the conjugated estrogens is the hydrolysis of the sulfate group to yield the free estrogens. Further degradation can occur through oxidation of the steroid nucleus. The ring B unsaturated estrogens, such as equilin, may exhibit different degradation profiles compared to the saturated estrogens like estrone.[8][9]

G cluster_0 Major CEE Components cluster_1 Primary Degradation cluster_2 Secondary Degradation ES Estrone Sulfate E1 Estrone ES->E1 Hydrolysis EqS Equilin Sulfate Eq Equilin EqS->Eq Hydrolysis Ox_E1 Oxidized Estrone Products E1->Ox_E1 Oxidation Ox_Eq Oxidized Equilin Products Eq->Ox_Eq Oxidation

Caption: Potential degradation pathways of major CEE components.

Conclusion

This application note outlines a robust and reliable stability-indicating HPLC method for the analysis of Conjugated Equine Estrogens. The detailed protocol for forced degradation studies and subsequent data analysis provides a framework for researchers and drug development professionals to ensure the quality, safety, and efficacy of CEE-containing pharmaceutical products. The principles and methodologies described herein are grounded in established scientific and regulatory standards, providing a high degree of confidence in the generated stability data.

References

  • Gautam, P., & Purvis, T. (2017). Method Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Female Hormones in Hormone Concentrates Creams. Pharmaceutical Analytical Chemistry: Open Access, 3(1), 1-11. [Link]

  • Bhavnani, B. R. (2003). Pharmacology of conjugated equine estrogens and their potential role in the prevention of neurodegenerative diseases such as Alzheimer's. The Journal of steroid biochemistry and molecular biology, 85(2-5), 473–482. [Link]

  • Bhavnani, B. R., & Stanczyk, F. Z. (2014). Pharmacology of conjugated equine estrogens: efficacy, safety and mechanism of action. The Journal of steroid biochemistry and molecular biology, 142, 16–29. [Link]

  • Chen, Y., Chen, Z., & Wang, X. (2017). Degradation and metabolite formation of estrogen conjugates in an agricultural soil. Journal of pharmaceutical and biomedical analysis, 145, 68-76. [Link]

  • FDA. (2019). Draft Guidance on Conjugated Estrogens. U.S. Food and Drug Administration. [Link]

  • Gautam, P., & Purvis, T. (2017). Method Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Female Hormones in Hormone Concentrates Creams. Pharmaceutical Analytical Chemistry: Open Access, 3(1). [Link]

  • Li, D., et al. (2017). Degradation and metabolite formation of estrogen conjugates in an agricultural soil. Journal of Pharmaceutical and Biomedical Analysis, 145, 68-76. [Link]

  • Novakovic, J., Pacáková, V., & Tvrzická, E. (1994). High-performance liquid chromatographic determination of equine estrogens with ultraviolet absorbance and electrochemical detection. Journal of Chromatography A, 678(2), 359-365. [Link]

  • Patel, K. et al. (2019). Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 8(2), 143-155. [Link]

  • Wikipedia. (2023). Conjugated estrogens. [Link]

  • Zhang, T., et al. (2022). Mechanism of 17β-estradiol degradation by Rhodococcus equi via the 4,5-seco pathway and its key genes. Journal of Hazardous Materials, 424(Pt C), 127595. [Link]

  • Bhavnani, B. R. (2003). Pharmacology of conjugated equine estrogens and their potential role in the prevention of neurodegenerative diseases such as Alzheimer's. The Journal of steroid biochemistry and molecular biology, 85(2-5), 473–482. [Link]

  • Bhavnani, B. R., & Stanczyk, F. Z. (2014). Pharmacology of conjugated equine estrogens: efficacy, safety and mechanism of action. The Journal of steroid biochemistry and molecular biology, 142, 16–29. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods--critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011–1040.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs-A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • FDA. (2019). Draft Guidance on Conjugated Estrogens. U.S. Food and Drug Administration. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. IJARSCT, 5(12). [Link]

  • Patel, K. et al. (2019). Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 8(2), 143-155. [Link]

  • Sravani, G., et al. (2018). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF ETHINYL ESTRADIOL AND GESTODENE IN BULK AND PHARMACEUTICAL DOSAGE FORM. Indo American Journal of Pharmaceutical Sciences, 5(5), 3865-3875. [Link]

  • Bhavnani, B. R. (1998). Pharmacokinetics and pharmacodynamics of conjugated equine estrogens: chemistry and metabolism. Proceedings of the Society for Experimental Biology and Medicine. Society for Experimental Biology and Medicine (New York, N.Y.), 217(1), 6–16. [Link]

Sources

Application Notes & Protocols: Ethyl 2-(1-methylguanidino)acetate Hydrochloride as a Creatine Prodrug

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Creatine is a pivotal molecule in cellular bioenergetics, primarily through its role in the phosphocreatine-ATP shuttle system.[1][2] Its supplementation has been investigated for enhancing physical performance and for therapeutic intervention in a range of conditions, from neurodegenerative diseases to creatine synthesis disorders.[3] However, the inherent polarity and transport limitations of creatine can restrict its bioavailability, particularly across the blood-brain barrier.[1][4] This document provides a detailed guide on the use and evaluation of Ethyl 2-(1-methylguanidino)acetate hydrochloride, a putative creatine prodrug designed to overcome these limitations. We present its chemical properties, proposed mechanism of action, and comprehensive, step-by-step protocols for its in vitro and in vivo evaluation. This guide is intended for researchers, scientists, and drug development professionals working on novel therapeutic strategies related to cellular energy metabolism.

Introduction: The Rationale for a Creatine Prodrug

Creatine is a naturally occurring organic compound that facilitates the rapid regeneration of adenosine triphosphate (ATP), the primary energy currency of the cell, especially in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[2][5] The enzyme creatine kinase catalyzes the reversible transfer of a phosphate group from phosphocreatine (PCr) to adenosine diphosphate (ADP), thus replenishing ATP stores during intense activity.[2][6]

Despite the therapeutic potential of elevating creatine levels, direct supplementation with creatine monohydrate faces challenges:

  • Limited Blood-Brain Barrier Permeability: The transport of creatine into the central nervous system (CNS) is mediated by a specific transporter, SLC6A8. In conditions like Creatine Transporter Deficiency (CTD), this pathway is defective, rendering oral creatine supplementation ineffective for neurological symptoms.[1][2][4]

  • Bioavailability Issues: While generally well-absorbed, achieving maximal tissue saturation can require high, repeated doses, which may lead to gastrointestinal side effects.

A prodrug strategy offers a compelling solution. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. For creatine, a prodrug is designed to be more lipophilic, allowing it to passively diffuse across cellular membranes, including the blood-brain barrier. Once inside the target tissue, it is cleaved by endogenous enzymes (like esterases) to release creatine, effectively bypassing deficient transport mechanisms.[4]

This compound is one such candidate. By masking the carboxylic acid group of creatine as an ethyl ester, its lipophilicity is increased, potentially enhancing its ability to cross biological membranes.

Compound Profile: this compound

This section details the essential chemical and physical properties of the compound.

Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 15366-32-2[7][8]
Molecular Formula C6H14ClN3O2[7][8]
Molecular Weight 195.65 g/mol [7][8]
IUPAC Name ethyl [amino]acetate hydrochloride
Physical Form Solid / White Powder[6]
Melting Point 162-165 °C
Purity Typically ≥95%[7][8]
Storage Room Temperature / Ambient[7]
Safety and Handling

Based on available safety data, this compound should be handled with appropriate laboratory precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Putative Synthesis

Proposed Mechanism of Action

The core principle of Ethyl 2-(1-methylguanidino)acetate as a prodrug is its bioconversion to creatine. The ethyl ester moiety is designed to be hydrolyzed by ubiquitous intracellular and plasma carboxylesterases.[4] This enzymatic cleavage releases creatine and ethanol, with creatine then becoming available for phosphorylation by creatine kinase to form phosphocreatine and participate in cellular energy buffering.

G cluster_membrane Cellular Membrane (e.g., BBB) cluster_cytosol Intracellular Space / Cytosol Prodrug Ethyl 2-(1-methylguanidino)acetate (Lipophilic, Membrane Permeable) Creatine Creatine Prodrug->Creatine Hydrolysis by Carboxylesterases PCr Phosphocreatine (PCr) (Energy Reservoir) Creatine->PCr Creatine Kinase (CK) + ATP ATP_Regen ATP Regeneration PCr->ATP_Regen CK + ADP

Caption: Proposed metabolic pathway of the creatine prodrug.

Application Protocols

The following protocols provide a framework for the systematic evaluation of this compound.

Protocol 1: In Vitro Efficacy - Intracellular Creatine Accumulation

Objective: To determine if the prodrug effectively increases intracellular creatine levels, particularly in a model where creatine transport is impaired. The use of a Creatine Transporter (CrT) knockout (KO) cell line is ideal for this purpose, as it directly tests the prodrug's ability to bypass the transporter.[4]

Materials:

  • Wild-type (WT) and CrT KO HAP1 cells[4]

  • Cell culture medium (e.g., IMDM) with supplements (FBS, pen/strep)

  • This compound

  • Creatine monohydrate (positive control)

  • Vehicle control (e.g., sterile water or DMSO, depending on compound solubility)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Creatine assay kit (enzyme-coupled detection)[4]

  • BCA or Bradford protein assay kit

Procedure:

  • Cell Seeding: Plate WT and CrT KO HAP1 cells in 12-well plates at a density that allows them to reach ~80-90% confluency at the end of the experiment. Incubate for 24 hours.

  • Compound Preparation: Prepare a 100 mM stock solution of the prodrug and creatine monohydrate in the appropriate vehicle. Serially dilute to create working concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM).

  • Treatment: Remove the old medium from the cells. Add fresh medium containing the vehicle, creatine, or the prodrug at various concentrations. A typical treatment duration is 24 hours.[4]

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 µL of lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Sample Preparation: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant for analysis.

  • Creatine Quantification: Measure the total creatine concentration in the supernatant using an enzyme-coupled assay according to the manufacturer's instructions.

  • Protein Quantification: Measure the total protein concentration in each lysate using a BCA or Bradford assay. This is crucial for normalization.[4]

  • Data Analysis: Normalize the intracellular creatine concentration to the total protein concentration for each sample. Compare the results between treated and control groups for both WT and CrT KO cells. A successful prodrug should significantly increase creatine levels in CrT KO cells, where creatine itself cannot.

G start Seed WT & CrT KO Cells treat Treat cells with Prodrug, Creatine, or Vehicle for 24h start->treat wash Wash cells with PBS treat->wash lyse Lyse cells & collect supernatant wash->lyse split Split Lysate lyse->split creatine_assay Quantify Creatine (Enzymatic Assay) split->creatine_assay protein_assay Quantify Total Protein (BCA/Bradford) split->protein_assay analyze Normalize Creatine to Protein & Analyze Data creatine_assay->analyze protein_assay->analyze

Caption: Workflow for in vitro evaluation of intracellular creatine.

Protocol 2: In Vitro Cytotoxicity Assessment

Objective: To determine the concentration range over which the prodrug is not toxic to cells. This is essential for interpreting efficacy data and selecting doses for further studies.

Materials:

  • Cell line of interest (e.g., HAP1, SH-SY5Y neuroblastoma)

  • MTT, XTT, or LDH cytotoxicity assay kit

  • Prodrug and vehicle

  • Positive control for toxicity (e.g., Triton X-100)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a wide range of prodrug concentrations (e.g., from 1 µM to 1 mM) for 24-48 hours. Include vehicle-only and positive toxicity controls.

  • Assay: Perform the chosen cytotoxicity assay (e.g., MTT) according to the manufacturer's protocol. This typically involves adding a reagent and measuring absorbance or fluorescence.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log of the prodrug concentration to determine the IC50 (the concentration that causes 50% reduction in viability).

Protocol 3: In Vivo Pharmacokinetic (PK) Study Outline

Objective: To assess how the prodrug and the released creatine are absorbed, distributed, metabolized, and excreted in a living organism.

Materials:

  • Animal model (e.g., male C57BL/6 mice)

  • Dosing vehicle (e.g., sterile saline or PEG400)

  • Blood collection supplies (e.g., heparinized capillaries)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatization & Dosing: Acclimatize animals for at least one week. Administer a single dose of the prodrug via the desired route (e.g., oral gavage (PO) or intravenous (IV) injection).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Tissue Distribution (Optional): At the final time point, euthanize the animals and harvest key tissues (e.g., brain, muscle, liver, kidney). Homogenize tissues for analysis.

  • Bioanalysis: Develop and validate an LC-MS/MS method to simultaneously quantify the concentration of the intact prodrug and creatine in plasma and tissue homogenates.

  • PK Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, and bioavailability if both IV and PO routes are tested).

G start Acclimatize Animals dose Administer single dose of Prodrug (PO or IV) start->dose sample Collect Blood Samples at Timed Intervals dose->sample process Separate Plasma (Optional: Harvest Tissues) sample->process analyze Quantify Prodrug & Creatine via LC-MS/MS process->analyze calculate Calculate PK Parameters (AUC, Cmax, T1/2, etc.) analyze->calculate

Caption: General workflow for an in vivo pharmacokinetic study.

Conclusion

This compound represents a promising prodrug strategy to enhance the therapeutic delivery of creatine. Its increased lipophilicity may facilitate passage across biological membranes, potentially overcoming the limitations of conventional creatine supplementation, especially for neurological applications. The protocols outlined in this guide provide a robust framework for researchers to systematically validate its mechanism of action, efficacy, and safety profile. Through rigorous in vitro and in vivo testing, the true potential of this and similar creatine prodrugs can be elucidated, paving the way for novel treatments for a variety of metabolic and neurological disorders.

References

  • CP Lab Safety. This compound, min 95%, 100 mg. Available at: [Link]

  • Scisparc. Creatine Prodrug Delivery Targeting Fatty Acid Amide Hydrolase. Available at: [Link]

  • Google Patents. WO2016106284A2 - Creatine prodrugs, compositions and methods of use thereof.
  • Ullah, F., et al. (2022). Effects of Delivering Guanidinoacetic Acid or Its Prodrug to the Neural Tissue: Possible Relevance for Creatine Transporter Deficiency. PMC. Available at: [Link]

  • Persky, A. M., & Brazeau, G. A. (2001). Clinical pharmacology of the dietary supplement creatine monohydrate. PubMed. Available at: [Link]

  • Wikipedia. Creatine. Available at: [Link]

  • PubChem - NIH. Creatine | C4H9N3O2 | CID 586. Available at: [Link]

  • Interactive Biology. (2023). How Creatine REALLY Works - The Biology Behind It. YouTube. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing degradation of creatine ethyl ester in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Creatine Ethyl Ester (CEE)

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Creatine Ethyl Ester (CEE). This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the proper handling, storage, and use of CEE in experimental settings. As a prodrug of creatine, CEE presents unique stability challenges that, if not properly managed, can significantly impact experimental outcomes. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your research.

I. Understanding the Core Issue: The Instability of CEE in Solution

Creatine Ethyl Ester was developed to enhance the aqueous solubility and gastrointestinal permeability of creatine.[1][2] However, the esterification that improves these properties also introduces significant chemical instability, particularly in aqueous solutions. The primary issue is the rapid, pH-dependent degradation of CEE into creatinine, an inactive metabolite.[3] Understanding this degradation pathway is critical for any researcher working with CEE.

The Two Fates of CEE in Aqueous Solution

The stability of CEE is dictated by the pH of the solution. It can undergo one of two primary reactions:

  • Ester Hydrolysis (to Creatine): This is the intended reaction where CEE is converted to creatine and ethanol. However, this only occurs at a very low pH (≤ 1.0).[1][4] Even under these highly acidic conditions, the process is relatively slow.[1]

  • Intramolecular Cyclization (to Creatinine): At any pH above 1.0, CEE undergoes a rapid intramolecular cyclization to form creatinine and ethanol.[1] The rate of this reaction increases dramatically as the pH approaches neutral and becomes almost instantaneous in alkaline conditions.[2][4]

This inherent instability means that CEE is susceptible to degradation in most common experimental buffers and physiological media.[1]

Visualizing CEE Degradation

The following diagram illustrates the pH-dependent degradation pathways of Creatine Ethyl Ester.

CEE_Degradation cluster_hydrolysis Ester Hydrolysis cluster_cyclization Intramolecular Cyclization CEE Creatine Ethyl Ester (CEE) Creatine Creatine + Ethanol CEE->Creatine pH ≤ 1.0 (Slow) Creatinine Creatinine + Ethanol CEE->Creatinine pH > 1.0 (Rapidly increases with pH)

Caption: pH-dependent degradation pathways of CEE.

II. Frequently Asked Questions (FAQs)

Q1: Why are my experimental results with CEE inconsistent?

Inconsistent results are most often due to the degradation of CEE to creatinine before or during your experiment. The rate of this degradation is highly sensitive to pH, temperature, and time in solution.[5] If stock solutions are prepared in neutral buffers (e.g., PBS, pH 7.4), a significant portion of the CEE will convert to creatinine within minutes, or even seconds.[1][4]

Q2: I've heard CEE is more stable in acidic conditions. What is the optimal pH for a stock solution?

CEE is most stable in a strongly acidic environment.[1][2] At a pH of 1.0, its half-life is approximately 570 hours.[1][4] Therefore, preparing stock solutions in a pH 1.0 buffer (e.g., HCl/KCl) is recommended for maximizing stability during storage. However, it's crucial to consider the final pH of your experimental medium after adding the acidic stock solution.

Q3: Can I prepare a CEE stock solution in water?

Preparing CEE stock solutions in unbuffered water is not recommended. The pH of deionized water can vary, and dissolving CEE hydrochloride may result in a slightly acidic solution, but the pH may not be low enough for optimal stability. It is best to use a buffered solution at a pH of 1.0.

Q4: How quickly does CEE degrade at physiological pH (7.4)?

At a pH of 7.4, the degradation of CEE to creatinine is extremely rapid, with a half-life of less than a minute.[1] Some studies report the half-life to be as short as 23 seconds at pH 8.0.[4] This rapid degradation is a critical factor to consider in cell culture experiments or in vivo studies.

Q5: Is it possible that CEE is converted to creatine by esterases in plasma?

While this was a proposed mechanism for CEE's action, studies have shown that enzymatic conversion of CEE to creatine in human plasma is not detectable.[6][7] Instead, the primary conversion product observed in plasma is creatinine.[6]

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with CEE.

Problem Potential Cause Recommended Solution
Low or no biological effect observed. CEE has likely degraded to inactive creatinine before reaching the target.1. Verify Stock Solution Integrity: Analyze your stock solution using HPLC to confirm the concentration of CEE and check for the presence of creatinine.[1] 2. Minimize Time in Neutral/Alkaline Buffers: Prepare your working solutions immediately before use. If possible, conduct experiments in a slightly acidic medium, if compatible with your experimental system. 3. Consider the Route of Administration (in vivo): CEE is known to rapidly degrade in the acidic environment of the stomach to creatinine.[5][8]
High levels of creatinine detected in my samples. This is a direct result of CEE degradation due to inappropriate pH or prolonged storage in solution.1. Prepare Fresh Solutions: Always use freshly prepared CEE solutions for your experiments. 2. Control pH: Prepare stock solutions at pH 1.0 and store them at low temperatures (see Protocol I). Be mindful of the final pH when adding the stock to your experimental medium.
Difficulty dissolving CEE. CEE hydrochloride is generally more soluble in water than creatine monohydrate. If you are experiencing solubility issues, it may be due to the quality of the compound or the solvent used.1. Use CEE Hydrochloride: This salt form has improved solubility.[9] 2. Gentle Warming and Vortexing: Brief, gentle warming and vortexing can aid dissolution. Avoid prolonged exposure to high temperatures.
Inconsistent readings in analytical quantification (e.g., HPLC). The rapid degradation of CEE can occur even during sample preparation for analysis.1. Acidify Samples: Immediately after collection, acidify your samples to a pH of ~1.0 to quench the degradation to creatinine. 2. Maintain Low Temperatures: Keep samples on ice throughout the preparation process. 3. Use a Validated HPLC Method: Employ an HPLC method specifically designed to separate CEE, creatine, and creatinine.[10][11]

IV. Experimental Protocols

Protocol I: Preparation and Storage of a Stable CEE Stock Solution

This protocol describes how to prepare a CEE stock solution with maximized stability.

Materials:

  • Creatine Ethyl Ester Hydrochloride (CEE HCl)

  • Hydrochloric Acid (HCl) / Potassium Chloride (KCl) buffer (pH 1.0)

  • Sterile, conical tubes

  • Calibrated pH meter

Procedure:

  • Prepare pH 1.0 Buffer: Prepare an HCl/KCl buffer and adjust the pH to 1.0 using a calibrated pH meter.

  • Weigh CEE HCl: Accurately weigh the desired amount of CEE HCl powder.

  • Dissolve CEE HCl: Add the CEE HCl powder to the pH 1.0 buffer to achieve the desired final concentration (e.g., 100 mM). Vortex until fully dissolved.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile conical tubes. Store immediately at -20°C or -80°C. For short-term storage (up to a few days), 4°C is acceptable.

Self-Validation: To ensure the integrity of your stock solution over time, it is advisable to periodically test an aliquot for CEE and creatinine content using HPLC.

Protocol II: Workflow for CEE Purity Analysis by HPLC

This workflow outlines the key steps for quantifying CEE and its degradation products.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Collect Sample Acidify Immediately Acidify (e.g., to pH 1.0) Sample->Acidify Dilute Dilute with Mobile Phase Acidify->Dilute Inject Inject onto Column Dilute->Inject Separate Isocratic/Gradient Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify vs. Standard Curve Integrate->Quantify

Caption: A generalized workflow for CEE analysis by HPLC.

V. Summary of CEE Stability Data

The following table summarizes the pH-dependent stability of CEE based on published data.[4]

Buffer pH Half-Life Primary Degradation Product
1.0~570 hoursCreatine
2.5~200 hoursCreatinine
4.6~4.0 hoursCreatinine
5.7~48 minutesCreatinine
7.4< 1 minuteCreatinine
8.0~23 secondsCreatinine

VI. References

  • Gufford, B. T., Sriraghavan, K., Miller, N. J., Miller, D. W., Gu, X., Vennerstrom, J. L., & Robinson, D. H. (2010). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. Journal of Dietary Supplements, 7(3), 241-251. [Link]

  • Gufford, B. T., Sriraghavan, K., Miller, N. J., Miller, D. W., Gu, X., Vennerstrom, J. L., & Robinson, D. H. (2010). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. ResearchGate. [Link]

  • Gufford, B. T., Sriraghavan, K., Miller, N. J., Miller, D. W., Gu, X., Vennerstrom, J. L., & Robinson, D. H. (2010). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. PubMed. [Link]

  • Jäger, R., Purpura, M., Shao, A., Inoue, T., & Kreider, R. B. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino acids, 40(5), 1369-1383. [Link]

  • DiCesare, J. C., & Lecher, C. S. (2009). Non-enzymatic hydrolysis of creatine ethyl ester. Gwern.net. [Link]

  • ProVita Biotech. (n.d.). Wholesale Creatine Ethyl Ester HCl Powder Supplier China. ProVita Biotech. [Link]

  • Spillane, M., Schoch, R., Cooke, M., Harvey, T., Greenwood, M., Kreider, R., & Willoughby, D. S. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition, 6(1), 6. [Link]

  • Diamond, B. J. (2005). Temperature and Ph Dependence of the Cyclization of Creatine: A Study Via Mass Spectrometry. Marshall Digital Scholar. [Link]

  • Giese, M. W., & Lecher, C. S. (2009). Non-enzymatic cyclization of creatine ethyl ester to creatinine. Biochemical and biophysical research communications, 388(2), 252-255. [Link]

  • Love Life Supplements. (2023). Creatine Monohydrate vs HCl vs Ethyl Ester: What's the Difference?. Love Life Supplements. [Link]

  • Kreider, R. B., Jäger, R., & Purpura, M. (2022). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. ResearchGate. [Link]

  • Giese, M. W., & Lecher, C. S. (2009). Qualitative In vitro NMR Analysis of Creatine Ethyl Ester Pronutrient in Human Plasma. International Journal of Sports Medicine, 30(10), 766-770. [Link]

  • Sriraghavan, K., Miller, N. J., Gu, X., Miller, D. W., & Robinson, D. H. (2004). A simple HPLC method with pulsed EC detection for the analysis of creatine. Creighton University. [Link]

  • Vennerstrom, J. L., & Robinson, D. H. (2007). Creatine Ester Pronutrient Compounds and Formulations. UNeMed. [Link]

  • Wikipedia. (n.d.). Creatine. Wikipedia. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Ethyl 2-(1-methylguanidino)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 2-(1-methylguanidino)acetate hydrochloride, commonly known as Creatine Ethyl Ester Hydrochloride (CEE-HCl). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges in this synthesis, improve yield, and ensure high purity of the final product. We will delve into the causality behind experimental choices, provide validated protocols, and troubleshoot common issues encountered in the laboratory.

Introduction: The Synthetic Challenge

This compound is an esterified form of creatine, developed to enhance bioavailability and solubility.[1][2] The most common synthetic route is a direct acid-catalyzed Fischer esterification of creatine with ethanol.[1][3] While straightforward in principle, the reaction is often plagued by issues such as incomplete conversion, challenging purification, and the formation of a major, difficult-to-remove impurity: creatinine.[4]

This guide provides a systematic approach to overcoming these challenges, focusing on the critical parameters that govern reaction success.

Core Synthesis Workflow

The synthesis involves reacting creatine monohydrate with excess ethanol in the presence of an acid catalyst, typically hydrogen chloride (HCl) generated in situ from acetyl chloride.[4] This method avoids the use of hazardous compressed HCl gas.[4] The workflow is a balance between driving the esterification forward while preventing the degradation of the starting material and product.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Final Product Creatine Creatine Monohydrate ReactionVessel Reaction Vessel (Stirring, Argon Atmosphere) Creatine->ReactionVessel Ethanol Anhydrous Ethanol Ethanol->ReactionVessel AcetylChloride Acetyl Chloride AcetylChloride->ReactionVessel Add dropwise (Generates HCl in situ) Heating Heat to 35-45°C (12-20 hours) ReactionVessel->Heating Cooling Cool to 0-5°C (Induce Crystallization) Heating->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry in vacuo Washing->Drying Recrystallization Optional: Recrystallization from Ethanol Drying->Recrystallization FinalProduct Pure CEE-HCl (White Crystalline Solid) Drying->FinalProduct Recrystallization->FinalProduct

Caption: General workflow for the synthesis of CEE-HCl.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The solutions are based on established chemical principles and validated experimental adjustments.

Issue / Observation Potential Cause(s) Recommended Solution(s) Scientific Rationale
1. Low or No Product Yield A. Incomplete Reaction: Insufficient reaction time or temperature. B. Ester Hydrolysis: Presence of excess water in reactants or solvent. C. Loss during Work-up: Product remains dissolved in the filtrate.A. Increase reaction time to 20 hours or raise the temperature to 40-45°C. Monitor reaction progress via TLC or LC-MS. B. Use anhydrous ethanol and creatine monohydrate that has been dried in vacuo. Protect the reaction with a drying tube.[3] C. After filtration, reduce the volume of the filtrate by ~50% and cool again to recover a second crop of crystals.A. Fischer esterification is an equilibrium-driven process. Adequate thermal energy and time are required to push the equilibrium towards the product.[4] B. Water acts as a nucleophile that can hydrolyze the ester product back to creatine, reversing the reaction.[5] C. The product has some solubility in ethanol, even at low temperatures. Concentrating the mother liquor increases the product concentration, facilitating further crystallization.
2. High Levels of Creatinine Impurity A. Excessive Reaction Time/Temperature: Prolonged heating promotes intramolecular cyclization. B. Incorrect pH: Conditions that are not sufficiently acidic can facilitate cyclization.A. Limit reaction time to a maximum of 24 hours. Avoid temperatures above 50°C.[4] B. Ensure a sufficient amount of acid catalyst is used (e.g., 1.5 molar equivalents of acetyl chloride relative to creatine).A. Creatinine is the thermodynamically stable lactam of creatine. The high energy input from prolonged heating overcomes the activation energy for this irreversible cyclization.[4] B. The esterification of the carboxylic acid masks this functional group, preventing cyclization. Driving the primary reaction to completion is the best defense against creatinine formation.[4]
3. Product is an Oil / Fails to Crystallize A. Presence of Impurities: Unreacted starting material or byproducts can inhibit crystal lattice formation. B. Residual Solvent: Trapped solvent can disrupt crystallization. C. Insufficient Cooling: The solution may not be supersaturated enough for nucleation.A. Purify the crude material. If oily, dissolve in a minimum of warm ethanol, add an anti-solvent like ethyl acetate dropwise until cloudy, then cool slowly. B. Ensure the product is thoroughly dried under high vacuum after filtration. C. Cool the reaction mixture for a longer duration (4-12 hours) at 0-4°C. Gently scratch the inside of the flask with a glass rod to induce nucleation.A. Impurities act as defects in the crystal structure, preventing the ordered arrangement required for a solid state. B. Solvents can interfere with intermolecular interactions necessary for crystal packing. C. Crystallization requires overcoming a kinetic barrier for nucleation. Extended cooling and mechanical agitation provide the necessary impetus for this process to begin.
4. Product Decomposes During Storage A. Hygroscopic Nature: Absorption of atmospheric moisture. B. Instability at Neutral/Basic pH: The ester is susceptible to hydrolysis and cyclization if not stored as the stable hydrochloride salt.A. Store the final product in a tightly sealed container with a desiccant.[3] B. Ensure the product is fully protonated as the hydrochloride salt. Do not attempt to neutralize or basify the final product for storage.A. The guanidinium hydrochloride group is polar and can attract water, which can then act as a reagent for decomposition. B. Studies have shown CEE is most stable in highly acidic conditions (pH ~1.0) and degrades rapidly at pH values above 2.5.[5]

Frequently Asked Questions (FAQs)

Q1: Why is the in situ generation of HCl from acetyl chloride preferred over using HCl gas?

Using compressed HCl gas is hazardous, requires specialized equipment, and makes stoichiometric control difficult.[4] The dropwise addition of acetyl chloride to cold ethanol provides a controlled, exothermic reaction that generates anhydrous HCl directly in the reaction medium. This method is safer, more scalable, and ensures the acid catalyst is present in a known quantity and is free from water, which is critical for preventing ester hydrolysis.[4]

Q2: What is the optimal temperature and reaction time?

Based on literature, a temperature range of 37-45°C for 12-20 hours provides a good balance between reaction rate and impurity formation.[3][4] Reaction times shorter than 12 hours often result in incomplete conversion (76-83%), while times longer than 20 hours show no significant increase in yield but do lead to higher levels of creatinine HCl.[4]

Q3: How critical are anhydrous conditions for this synthesis?

They are highly critical. The synthesis is a reversible esterification where water is a byproduct. According to Le Chatelier's principle, the presence of water in the starting materials or from the atmosphere will shift the equilibrium back towards the reactants (creatine and ethanol), directly reducing the yield.

G Creatine Creatine + Ethanol CEE CEE + Water Creatine->CEE Esterification (Desired Forward Reaction) Creatinine Creatinine Creatine->Creatinine Intramolecular Cyclization (Undesired Side Reaction) (Caused by Heat/Time) CEE->Creatine Hydrolysis (Undesired Reverse Reaction) (Caused by Water)

Caption: Competing reaction pathways in CEE synthesis.

Q4: What are the best practices for purification by recrystallization?

The goal is to dissolve the crude product in a minimum amount of a suitable hot solvent and then allow it to cool slowly, forcing the pure compound to crystallize while impurities remain in the solution. For CEE-HCl, warm ethanol (35-60°C) is an effective solvent.[4]

  • Dissolve the crude solid in a minimal volume of warm ethanol.

  • If impurities are insoluble, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures and is intended for use by trained professionals.[3][4]

  • Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube, add anhydrous ethanol (100 mL).

  • Acid Generation: Place the flask in an ice bath and stir. Slowly add acetyl chloride (1.5 molar equivalents to creatine) dropwise via syringe. Maintain the temperature below 10°C. Stir for 10 minutes after addition is complete.

  • Reaction: Remove the ice bath and add creatine monohydrate (1.0 molar equivalent). Heat the reaction mixture to 40°C in an oil bath.

  • Incubation: Stir the mixture at 40°C for 20 hours under an argon or nitrogen atmosphere. The initial suspension should become a clear solution as the reaction progresses.

  • Crystallization: After 20 hours, cool the reaction mixture to room temperature, then place it in an ice bath or refrigerator (0-4°C) for at least 4 hours to induce crystallization.

  • Isolation: Collect the resulting white crystalline solid by vacuum filtration.

  • Washing: Wash the filter cake with two small portions of ice-cold anhydrous ethanol (approx. 1 mL per gram of starting creatine).[4]

  • Drying: Dry the product under high vacuum to a constant weight. A typical yield after a single crystallization is 70-85%.[4][6] The melting point should be in the range of 162-165°C.

Protocol 2: Recrystallization for Enhanced Purity
  • Transfer the crude, dried CEE-HCl to a clean Erlenmeyer flask.

  • Add a minimal amount of ethanol and warm the mixture gently (to approx. 40-50°C) with stirring until all the solid dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 1-2 hours to maximize precipitation.

  • Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold ethanol, and dry under high vacuum.

References

  • G. W. Kabalka, Z. Wu, and Y. Ju, "Labeled creatine ethyl ester hydrochloride," U.S. Patent US20060067880A1, filed September 23, 2004, and issued March 30, 2006.
  • Y. Xia, "Preparation method of creatine ethyl ester hydrochloride," Chinese Patent CN104262203A, filed September 2, 2014, and issued January 7, 2015.
  • ProVita Biotech, "Wholesale Creatine Ethyl Ester HCl Powder Supplier China." [Link]

  • T. W. D. F. M. Vennerstrom, J. L., "CREATINE ESTER PRONUTRIENT COMPOUNDS AND FORMULATIONS," UNeMed. [Link]

  • R. P. J. M. Harris, "Production of creatine esters using in situ acid production," U.S. Patent US20050049428A1, filed August 27, 2004, and issued March 3, 2005.
  • A. K. Tripoli, "Product Class 13: Guanidine Derivatives," Science of Synthesis, vol. 40b, pp. 1273-1328, 2014. [Link]

  • Muscle & Strength, "Creatine Ethyl Ester Ingredient Fact Sheet." [Link]

  • I. Gufford et al., "pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption," Journal of Dietary Supplements, vol. 10, no. 3, pp. 241-251, 2013. [Link]

Sources

Overcoming poor solubility of Creatine Ethyl Ester HCl

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Creatine Ethyl Ester HCl

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Creatine Ethyl Ester HCl (CEE HCl). This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming common challenges encountered during your experiments, with a primary focus on issues related to solubility and stability. As Senior Application Scientists, our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of Creatine Ethyl Ester HCl.

Q1: Is Creatine Ethyl Ester HCl considered water-soluble?

A1: Yes, Creatine Ethyl Ester HCl is generally described as being highly soluble in water.[1][2] However, the term 'poor solubility' in a practical laboratory setting can often be linked to issues of solution stability rather than a true lack of solubility. At neutral or alkaline pH, CEE HCl rapidly degrades, which can be mistaken for poor solubility.

Q2: What is the primary cause of observed precipitation or "crashing out" of CEE HCl from aqueous solutions?

A2: The most common reason for precipitation is not poor solubility of CEE HCl itself, but its rapid degradation to creatinine, particularly at neutral to alkaline pH.[3][4][5] CEE HCl is an ester, and in aqueous solutions with a pH greater than 1.0, it undergoes intramolecular cyclization to form creatinine and ethanol.[4][5] Creatinine has lower solubility than CEE HCl, leading to precipitation.

Q3: At what pH is Creatine Ethyl Ester HCl most stable in an aqueous solution?

A3: CEE HCl exhibits its greatest stability in strongly acidic conditions. Specifically, at a pH of 1.0, its half-life is approximately 570 hours.[3][4][5] As the pH increases, its stability dramatically decreases. For instance, at a pH above 8.0, the half-life is a mere 23 seconds.[3][4]

Q4: Can I dissolve CEE HCl in organic solvents?

A4: CEE HCl is slightly soluble in ethanol and methanol.[1] It is generally insoluble in oils and other non-polar solvents.[1] For most applications requiring an organic solvent system, a preliminary solubility test with your specific solvent is recommended.

Q5: How should I prepare a stock solution of CEE HCl?

A5: To prepare a stable stock solution, it is crucial to use a solvent with a low pH. A common approach is to dissolve the CEE HCl powder in a dilute acidic solution, such as 0.1 M HCl, to maintain a pH close to 1.0. This will significantly prolong the stability of the compound in solution.

Troubleshooting Guides

This section provides a more detailed, question-and-answer-based approach to specific experimental challenges you may encounter.

Issue 1: My CEE HCl solution appears cloudy or forms a precipitate immediately after preparation in a neutral buffer (e.g., PBS pH 7.4).

Root Cause Analysis:

The cloudiness or precipitation is almost certainly due to the rapid degradation of CEE HCl to creatinine at a neutral pH. At pH 7.4, the half-life of CEE HCl is extremely short, leading to the formation of less soluble creatinine.[5]

Step-by-Step Protocol for Resolution:

  • pH Adjustment of Solvent: Before adding the CEE HCl powder, adjust the pH of your intended solvent to a highly acidic range (ideally pH 1.0-2.5).[5] You can use dilute HCl for this purpose.

  • Dissolution: Add the CEE HCl powder to the acidified solvent and vortex or sonicate until fully dissolved.

  • Final pH Adjustment (if necessary): If your experimental endpoint requires a neutral pH, you can carefully and rapidly adjust the pH of the CEE HCl solution immediately before use. Be aware that the degradation process will begin as soon as the pH is raised.

  • Use Immediately: Any CEE HCl solution at or near neutral pH should be used immediately to minimize degradation and ensure accurate experimental results.

Issue 2: I am observing inconsistent results in my cell-based assays when using CEE HCl.

Root Cause Analysis:

Inconsistent results in biological assays are often a consequence of the variable concentration of the active compound, CEE HCl, due to its instability in standard cell culture media, which typically have a pH of around 7.4.[3][4] If the time between preparing the media with CEE HCl and its application to the cells varies, the actual concentration of CEE HCl will differ between experiments.

Experimental Workflow for Consistent Dosing:

Caption: Workflow for consistent CEE HCl dosing in cell culture.

Step-by-Step Protocol for Cell-Based Assays:

  • Prepare a Concentrated Stock: Make a high-concentration stock solution of CEE HCl in a sterile, acidic solvent (e.g., 0.1 M HCl). This stock will be stable when stored appropriately.

  • Pre-warm Media: Bring your cell culture media to the required temperature (e.g., 37°C).

  • Spike and Apply: Immediately before treating your cells, add the required volume of the acidic CEE HCl stock solution to the pre-warmed media. Mix gently but thoroughly, and then immediately add the treated media to your cells.

  • Time Consistency: Ensure the time from adding the CEE HCl stock to the media to its application on the cells is consistent across all experiments to minimize variability in degradation.

Issue 3: How can I confirm the concentration and purity of my CEE HCl solution over time?

Root Cause Analysis:

Given the inherent instability of CEE HCl in many common laboratory solvents, it is prudent to analytically verify its concentration and purity, especially for long-term studies or when troubleshooting. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.[3][6]

General HPLC Protocol for CEE HCl Analysis:

  • Column: A C18 column is commonly used.[6]

  • Mobile Phase: A typical mobile phase might consist of an aqueous buffer (e.g., ammonium sulfate) and an organic modifier.[6] The exact composition should be optimized for your specific system.

  • Detection: UV detection at a low wavelength (e.g., 205-210 nm) is suitable for detecting both creatine and creatinine.[4][6]

  • Internal Standard: Using an internal standard can improve the accuracy and reproducibility of your quantification.[6]

  • Sample Preparation: Dilute your CEE HCl solution in the mobile phase to a concentration within the linear range of your calibration curve.

Data Interpretation:

By running a time-course experiment, you can inject aliquots of your CEE HCl solution at different time points and monitor the decrease in the CEE HCl peak area and the corresponding increase in the creatinine peak area. This will provide a quantitative measure of the degradation rate under your specific storage conditions.

Advanced Solubilization Strategies

For researchers facing unique formulation challenges, the following advanced strategies, commonly employed for poorly soluble active pharmaceutical ingredients (APIs), may be adaptable.

StrategyPrincipleApplication Notes for CEE HCl
Co-solvency Increasing solubility by adding a water-miscible solvent in which the compound is more soluble.[7][8]While CEE HCl is slightly soluble in ethanol and methanol, the primary challenge is stability, not inherent insolubility in water. This approach may have limited utility unless the co-solvent also significantly lowers the pH.
pH Adjustment Altering the pH of the solvent to take advantage of the pH-dependent solubility of ionizable compounds.[7][9]This is the most critical and effective strategy for CEE HCl. Maintaining a low pH (around 1.0) is paramount for both solubility and stability.[3][4][5]
Complexation Using complexing agents, such as cyclodextrins, to encapsulate the drug molecule and enhance its apparent solubility.[10][11]This is a potential but likely overly complex approach for CEE HCl, as pH control is a much more direct and effective method. The utility would depend on the specific experimental system and whether pH modulation is not feasible.
Prodrug Approach Modifying the drug molecule itself to a more soluble form that is converted to the active drug in vivo.[9]CEE HCl is itself a prodrug of creatine, designed to have improved solubility and permeability over creatine monohydrate.[3][5][12]

Logical Relationship of Solubilization and Stability:

G Solubility Apparent Poor Solubility Degradation Rapid Degradation to Creatinine Solubility->Degradation is often caused by High_pH Neutral to Alkaline pH (pH > 2.5) Degradation->High_pH is accelerated by Precipitation Precipitation of Creatinine Degradation->Precipitation High_pH->Degradation Low_pH Acidic pH (pH ≈ 1.0) Stable_Solution Stable CEE HCl Solution Low_pH->Stable_Solution leads to Stable_Solution->Low_pH

Caption: The interplay between pH, stability, and solubility of CEE HCl.

References

  • Gufford, B. T., Sestili, P., & Gatti, R. (2013). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. Journal of Dietary Supplements, 10(3), 241–251. [Link]

  • Gufford, B. T., Sestili, P., & Gatti, R. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. ResearchGate. [Link]

  • Gufford, B. T., Sestili, P., & Gatti, R. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of dietary supplements, 10(3), 241–251. [Link]

  • ProVita Biotech. (n.d.). Wholesale Creatine Ethyl Ester HCl Powder Supplier China. ProVita Biotech. [Link]

  • Gufford, B. T., Sestili, P., & Gatti, R. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Dietary Supplements, 10(3). [Link]

  • Love Life Supplements. (n.d.). Creatine Monohydrate vs HCl vs Ethyl Ester: What's the Difference? Love Life Supplements. [Link]

  • Jäger, R., Purpura, M., & Kingsley, M. (2007). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino acids, 33(1), 1–10. [Link]

  • Giese, M. W., & Lecher, C. S. (2009). Non-enzymatic hydrolysis of creatine ethyl ester. Biochemical and biophysical research communications, 388(2), 252–255. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Nutraceuticals Group. (2022, January 2). Creatine Ethyl Ester HCl Vegan H Solubility Test [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Chemical structure of Cr ethyl ester (CEE) and Cr ethyl ester hydrochloride (CEE@BULLETHCl). ResearchGate. [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Al-Achi, A. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. [Link]

  • Shrestha, H., & Shrestha, R. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of pharmaceutical and scientific innovation, 3(1), 1–7. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Jäger, R., et al. (n.d.). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. ResearchGate. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. IJMDR. [Link]

  • International Journal for Scientific and Research. (n.d.). Methods to boost solubility. IJSDR. [Link]

  • Kreider, R. B., et al. (2022). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Nutrients, 14(5), 1055. [Link]

  • Creighton University. (n.d.). A simple HPLC method with pulsed EC detection for the analysis of creatine. Creighton University. [Link]

  • Exercise & Sport Nutrition Lab. (n.d.). Analysis of the Efficacy and Safety of Novel Forms of Creatine. esnl.org. [Link]

  • Spillane, M., et al. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition, 6, 6. [Link]

  • Dash, A. K., & Sawhney, A. (2002). A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations. Journal of pharmaceutical and biomedical analysis, 29(5), 939–945. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Analysis of Creatine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the analysis of Creatine Ethyl Ester (CEE) by HPLC, focusing on common peak shape issues and their resolution.

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the chromatographic analysis of Creatine Ethyl Ester (CEE). As researchers and drug development professionals, you understand that robust and reproducible analytical data is the bedrock of scientific discovery. The analysis of CEE by High-Performance Liquid Chromatography (HPLC) presents a unique set of challenges, primarily stemming from the inherent instability of the molecule itself.

This guide is structured not as a rigid manual, but as a series of focused, in-depth discussions in a question-and-answer format. We will explore the "why" behind common peak problems, providing you with the causal logic needed to not only solve immediate issues but also to prevent them in the future. Every recommendation is grounded in established chromatographic principles and the specific chemical behavior of CEE.

Section 1: The Foundational Challenge - Understanding CEE Instability

Before troubleshooting any peak, it's critical to understand the analyte. CEE is a pro-drug of creatine, designed for improved permeability. However, its chemical structure makes it highly susceptible to degradation in aqueous solutions, a process that is heavily dependent on pH.[1][2] This instability is the primary source of many chromatographic anomalies, such as unexpected peaks that can be mistaken for impurities or cause peak splitting.

Q1: What are the degradation pathways for Creatine Ethyl Ester (CEE) and how do they affect my chromatogram?

CEE has two primary degradation pathways, and the dominant pathway is dictated by the pH of your solution (e.g., sample diluent, mobile phase).

  • Intramolecular Cyclization (pH > 1.0): In solutions that are weakly acidic, neutral, or basic, CEE rapidly and irreversibly cyclizes to form creatinine (CRN) and ethanol. The rate of this reaction increases dramatically as the pH rises.[1][2][3] Above pH 8.0, the half-life of CEE is mere seconds.[1][3] This is the most common degradation pathway encountered during routine analysis and sample preparation.

  • Ester Hydrolysis (pH ≤ 1.0): In strongly acidic conditions (pH 1.0 or lower), the dominant degradation pathway shifts to intermolecular ester hydrolysis, where CEE breaks down into creatine (CRT) and ethanol.[1][2][3] CEE is significantly more stable under these conditions, with a half-life of hundreds of hours.[1][3]

Therefore, a single "pure" sample of CEE can yield three distinct peaks in your chromatogram (CEE, CRN, and CRT) if the sample and mobile phase pH are not rigorously controlled. A successful HPLC method must be able to resolve all three components.[1]

CEE_Degradation cluster_conditions pH Conditions CEE Creatine Ethyl Ester (CEE) CRN Creatinine (CRN) + Ethanol CEE->CRN:n  Intramolecular Cyclization  (Fast, Irreversible) CRT Creatine (CRT) + Ethanol CEE->CRT:n  Ester Hydrolysis  (Slow) pH_high pH > 1.0 (Weak Acid, Neutral, Basic) pH_high->CEE:e pH_low pH ≤ 1.0 (Strong Acid) pH_low->CEE:w

Fig 1: pH-dependent degradation pathways of Creatine Ethyl Ester (CEE).

Section 2: Troubleshooting Common Peak Shape Issues

This section addresses the most frequently encountered peak shape distortions. For each issue, we will follow a logical diagnostic workflow to pinpoint the cause and implement a robust solution.

Q2: My CEE peak is tailing severely. What is the cause and how do I fix it?

Peak tailing occurs when a peak is asymmetrical with a drawn-out trailing edge. For a basic compound like CEE, the primary cause is often secondary ionic interactions with the stationary phase.[4][5]

Causality Explained: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 2.5, these silanols can become deprotonated and negatively charged (Si-O⁻).[4] Your CEE analyte, being a basic compound, will be protonated and carry a positive charge. This leads to an undesirable ion-exchange interaction between the positively charged CEE and the negatively charged silanols, which is a stronger interaction than the intended reversed-phase mechanism. This slows down the elution of a fraction of the analyte molecules, resulting in a tailing peak.[4][6]

Troubleshooting Workflow:

  • Evaluate Mobile Phase pH (Most Likely Cause):

    • Diagnosis: Is your mobile phase pH below 2.5? If not, silanol interactions are almost certainly the cause.

    • Solution: Adjust the mobile phase pH to be between 2.0 and 2.5 using an appropriate buffer or acidifier like trifluoroacetic acid (TFA) or formic acid. This ensures the silanol groups remain protonated (neutral), eliminating the secondary ionic interaction. This also has the critical benefit of maximizing CEE stability.[1]

  • Assess Column Health:

    • Diagnosis: If pH adjustment doesn't solve the issue, your column may be contaminated with strongly retained basic compounds or the stationary phase may be degrading.

    • Solution: Perform a systematic column flush to remove contaminants (See Protocol 2 ). If the problem persists, the column may have a void or irreversible damage and should be replaced.[7]

  • Check for Extra-Column Volume:

    • Diagnosis: Excessive tubing length or diameter between the column and detector can cause band broadening that manifests as tailing. This would affect all peaks, not just CEE.

    • Solution: Use narrow-bore (e.g., 0.125 mm ID) PEEK tubing and ensure the length is as short as possible. Check that all fittings are properly seated to avoid dead volume.[4][7]

ParameterProblematic Condition (Causes Tailing)Optimized Condition (Symmetrical Peak)Rationale
Mobile Phase pH pH > 3.0pH 2.0 - 2.5Suppresses ionization of residual silanols, preventing secondary interactions.[4]
Column Type Older, Type A silica columnsModern, high-purity, end-capped Type B silica columnsMinimizes the number of accessible residual silanol groups.
Sample Diluent Neutral or basic bufferMobile phase or a diluent with pH ≤ 2.5Ensures analyte stability and compatibility with the chromatographic system.[7]

Q3: My CEE peak is split or has a significant shoulder. What's happening?

Peak splitting is a clear indicator of a problem, which can be either chemical or system-related. The first step is to determine if the split is unique to the CEE peak or if it affects all peaks in the chromatogram.[8][9]

Causality Explained:

  • If only the CEE peak is split: This strongly suggests a chemical issue. The most likely scenario is on-the-fly degradation. You are not seeing one split peak, but two distinct, poorly resolved compounds: CEE and its primary degradant, creatinine.[8][9] Another possibility is a severe mismatch between your sample solvent and the mobile phase.[10][11]

  • If ALL peaks are split: This points to a physical problem in the flow path that occurs before the column, such as a partially blocked inlet frit or a void/channel in the column's stationary phase.[8][9][12] This creates two different flow paths for the sample, resulting in split peaks for every compound.

Split_Peak_Troubleshooting Start Split Peak Observed Check_All_Peaks Are ALL peaks in the chromatogram split? Start->Check_All_Peaks Only_CEE_Split Chemical or Method Issue Check_All_Peaks->Only_CEE_Split No All_Peaks_Split System or Hardware Issue Check_All_Peaks->All_Peaks_Split Yes Degradation Co-elution with Degradant (Creatinine). Improve separation. Only_CEE_Split->Degradation Solvent_Mismatch Sample solvent is too strong. Prepare sample in mobile phase. Only_CEE_Split->Solvent_Mismatch Blocked_Frit Partially blocked column inlet frit. Reverse flush or replace column. All_Peaks_Split->Blocked_Frit Column_Void Void/Channel in stationary phase. Replace column. All_Peaks_Split->Column_Void

Fig 2: Diagnostic workflow for troubleshooting split HPLC peaks.

Troubleshooting Workflow: See Protocol 1 for a diagnostic test to differentiate between these causes.

  • If a chemical issue is suspected:

    • Improve Resolution: Modify your method to better separate CEE and creatinine. This can be achieved by decreasing the organic content of the mobile phase or using a shallower gradient.

    • Control Stability: Strictly control the pH of your sample diluent and mobile phase to be ≤ 2.5 to halt degradation (See Protocol 3 ). Prepare samples immediately before injection.[1][2]

    • Match Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase.[11]

  • If a system issue is suspected:

    • Reverse Flush: Disconnect the column from the detector and flush it in the reverse direction to dislodge any particulates from the inlet frit.

    • Replace Column: If flushing fails, the column likely has a void or a permanently blocked frit and must be replaced.[8] Using guard columns is a cost-effective way to protect the analytical column from particulate contamination.

Q4: My CEE peak is fronting (looks like a shark fin). Why?

Peak fronting, where the leading edge of the peak is sloped and the tail is steep, is less common than tailing but has a very specific primary cause.

Causality Explained: The most common reason for peak fronting is mass overload .[13][14] The stationary phase has a finite number of sites where analyte molecules can interact. When you inject too much sample, you saturate these sites. The excess analyte molecules have nowhere to bind and are swept down the column without retention, eluting earlier than the retained molecules and creating the "front" of the peak.[13]

Troubleshooting Workflow:

  • Reduce Sample Concentration (Primary Solution):

    • Diagnosis: Your sample is too concentrated.

    • Solution: Dilute your sample 10-fold and re-inject. If the peak shape becomes symmetrical, you have confirmed mass overload. Determine the linear range of your assay and ensure your sample concentrations fall within it.[13]

  • Reduce Injection Volume:

    • Diagnosis: You may be injecting too large a volume of a moderately concentrated sample, leading to volume overload.[15]

    • Solution: Reduce the injection volume (e.g., from 10 µL to 2 µL). If this resolves the fronting, you have found the issue.

  • Check Sample Solubility and Solvent:

    • Diagnosis: In rare cases, poor solubility of the analyte in the mobile phase can cause fronting.[10] An injection solvent that is significantly stronger than the mobile phase can also lead to peak distortion, including fronting.[15]

    • Solution: Ensure your sample is fully dissolved. Always aim to prepare your sample in the initial mobile phase composition.[15]

Section 3: Advanced Troubleshooting - Ghost Peaks and Carryover

Q5: I see a small CEE peak in my blank runs after analyzing a concentrated sample. How do I eliminate this carryover?

Carryover is the appearance of an analyte peak from a previous injection in a subsequent run, typically a blank.[16] It is a critical issue for quantitative accuracy, especially in trace analysis.

Causality Explained: Carryover occurs when trace amounts of the analyte adsorb to active sites within the HPLC system and are slowly released in later runs. Common culprits are the autosampler needle, injection valve rotor seal, and the column itself.[17][18]

Troubleshooting Workflow:

  • Optimize Autosampler Wash:

    • Diagnosis: The autosampler's needle wash is insufficient to remove all analyte residues. The default wash solvent (often the mobile phase) may not be strong enough.

    • Solution: Configure the autosampler wash method. Use a wash solvent that is stronger than the mobile phase used to elute the CEE. For a reversed-phase method, a solution of 75:25 Acetonitrile:Isopropanol with 0.1% formic acid is often effective. Increase the duration and volume of the needle wash.

  • Inspect the Injection Valve:

    • Diagnosis: The rotor seal within the injection valve is a consumable part that can wear over time, creating microscopic scratches or grooves where the sample can be trapped.[18]

    • Solution: If optimizing the wash doesn't solve the problem, inspect and replace the rotor seal as part of routine preventive maintenance.

  • Rule out the Column:

    • Diagnosis: Strongly retained impurities from previous injections can build up on the column head and slowly bleed off, sometimes co-eluting with your analyte in later runs.

    • Solution: To test this, replace the column with a zero-dead-volume union and inject a blank after a concentrated standard.[17] If the carryover peak disappears, the column is the source. Perform a thorough column cleaning (See Protocol 2 ).

Section 4: Essential Protocols

Protocol 1: pH-Controlled Sample & Mobile Phase Preparation for CEE Analysis

Objective: To prepare samples and mobile phases that ensure the stability of CEE and promote optimal chromatography.

Materials:

  • HPLC-grade water, acetonitrile (ACN)

  • Trifluoroacetic acid (TFA) or Formic Acid

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters (for sample) and 0.45 µm solvent filters

Procedure:

  • Mobile Phase Preparation (e.g., for 1 L of 10% ACN with 0.1% TFA): a. Pour approximately 850 mL of HPLC-grade water into a clean solvent bottle. b. Add 1.0 mL of TFA and mix thoroughly. c. Add 100 mL of ACN. d. Add water to the 1 L mark. e. Degas the solution using sonication or vacuum filtration. The final pH should be approximately 2.1.

  • Sample Preparation: a. Prepare a stock solution of CEE in a diluent that matches the initial mobile phase composition (e.g., 10% ACN in water with 0.1% TFA). b. Perform serial dilutions to your target concentration using the same diluent. c. Crucially, prepare samples fresh and analyze them immediately. Do not let CEE samples sit in aqueous solution at room temperature for extended periods. If storage is necessary, keep them at 2-8°C for no more than a few hours.[19] d. Before injection, filter the sample through a 0.22 µm syringe filter compatible with your solvent.

Protocol 2: Systematic Column Flushing Procedure (for C18 columns)

Objective: To remove strongly retained contaminants and restore column performance.

Procedure (for a 4.6 mm ID column at 1 mL/min):

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.

  • Buffer Wash: Flush with 20 column volumes of your mobile phase without the buffer/acid (e.g., 90:10 Water:ACN). This removes precipitated salts.

  • Polar Contaminant Flush: Flush with 20 column volumes of 100% HPLC-grade water.

  • Non-Polar Contaminant Flush: Flush with 20 column volumes of 100% Isopropanol (IPA). IPA is an excellent solvent for removing lipids and other strongly retained non-polar compounds.

  • Intermediate Flush: Flush with 20 column volumes of 100% Acetonitrile.

  • Re-equilibration: Reconnect the column to the detector. Gradually re-introduce the mobile phase and allow the system to equilibrate for at least 30-40 minutes or until a stable baseline is achieved.

Protocol 3: Diagnostic Test for Peak Splitting (System vs. Chemical)

Objective: To determine if peak splitting is caused by a system hardware issue or a chemical/method issue.

Procedure:

  • Inject CEE Standard: Run your CEE standard under the current method and confirm the peak splitting.

  • Inject a Different Compound: Prepare and inject a standard of a different, stable compound (e.g., caffeine, propranolol) using the same method.

  • Analyze the Result:

    • If the new compound's peak is also split: The problem is with the system hardware (likely a blocked frit or column void).[9] Proceed with system maintenance.

    • If the new compound's peak is sharp and symmetrical: The problem is specific to your CEE analysis (likely co-elution with a degradant or solvent mismatch).[8] Focus on improving method selectivity and sample preparation as described in the guide.

References

  • Peak Splitting in HPLC: Causes and Solutions. (n.d.). Separation Science. Retrieved from [Link]

  • Giese, M. W., & Lecher, C. S. (2009). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of the International Society of Sports Nutrition, 6(1), P1. Available from: [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

  • Giese, M. W., & Lecher, C. S. (2009). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. PubMed. Retrieved from [Link]

  • Giese, M. W., & Lecher, C. S. (2009). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. ResearchGate. Retrieved from [Link]

  • Split peaks as a phenomenon in liquid chromatography. (n.d.). Bio-Works. Retrieved from [Link]

  • What is Peak Splitting?. (n.d.). Chromatography Today. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. Retrieved from [Link]

  • Troubleshooting HPLC- Fronting Peaks. (2014). Restek. Retrieved from [Link]

  • When using HPLC, how do you deal with split peaks?. (2013). ResearchGate. Retrieved from [Link]

  • How to Reduce Carryover in HPLC: Best Practices for Cleaner Runs. (n.d.). Mastelf. Retrieved from [Link]

  • Solving Carryover Problems in HPLC. (n.d.). Shimadzu. Retrieved from [Link]

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022). YouTube. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (n.d.). ALWSCI. Retrieved from [Link]

  • Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids, 40(5), 1369-1383. Available from: [Link]

  • Understanding Peak Fronting in HPLC. (n.d.). Phenomenex. Retrieved from [Link]

  • Minimizing HPLC Carryover. (2018). Lab Manager. Retrieved from [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column?. (n.d.). Waters. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • Carryover. (n.d.). Waters. Retrieved from [Link]

  • Creatine and Creatinine Analyzed with ELSD and UV. (n.d.). MicroSolv. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Self-published. Retrieved from [Link]

  • Letter, W. (2015). Sample Carry-Over (Carryover) Contamination in HPLC & LC-MS Systems. ResearchGate. Retrieved from [Link]

  • A simple HPLC method with pulsed EC detection for the analysis of creatine. (n.d.). Creighton University. Retrieved from [Link]

  • HPLC Separation of Creatine, Creatinine and Histidine. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations. (2003). ResearchGate. Retrieved from [Link]

Sources

Optimizing storage conditions for Ethyl 2-(1-methylguanidino)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals utilizing Ethyl 2-(1-methylguanidino)acetate hydrochloride (also known as Creatine Ethyl Ester HCl, CAS No. 15366-32-2). Here, we address common questions and troubleshooting scenarios to ensure the optimal storage, handling, and stability of this compound in your experiments.

Frequently Asked Questions (FAQs)

Storage and Stability

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored at room temperature in a dry, well-ventilated place.[1][2] To prevent degradation, it is crucial to protect the compound from moisture. The hydrochloride salt form indicates that the compound is hygroscopic, meaning it can readily absorb moisture from the atmosphere.

For optimal long-term stability, we recommend adhering to the following conditions:

ParameterRecommended RangeRationale
Temperature 18°C to 25°CPrevents potential thermal degradation.
Relative Humidity (RH) < 60%Minimizes moisture absorption and subsequent degradation.

Q2: How sensitive is this compound to moisture, and what happens if it's exposed?

A2: this compound is highly susceptible to moisture. The primary degradation pathway upon exposure to moisture, particularly at a non-acidic pH, is an intramolecular cyclization to form creatinine. This conversion is rapid at neutral or basic pH. The compound is most stable in a strongly acidic environment (pH 1.0). Therefore, minimizing contact with atmospheric moisture is critical to maintaining its purity and stability.

Q3: What are the visual signs of degradation or improper storage?

A3: As a hygroscopic solid, the first visual indication of improper storage is often a change in the physical appearance of the compound. Look for:

  • Clumping or caking: The powder will lose its free-flowing nature and form aggregates.

  • "Melting" or deliquescence: In cases of significant moisture absorption, the solid may appear wet or even dissolve into a liquid.

  • Discoloration: While the pure compound is a white solid, degradation may lead to a change in color.

If you observe any of these changes, it is a strong indicator that the compound's integrity has been compromised.

Handling and Experimental Use

Q4: What is the proper procedure for weighing this compound?

A4: Due to its hygroscopic nature, standard weighing procedures on an open bench are not recommended. To ensure accuracy and prevent moisture absorption during handling, we advise the following:

  • Use of a controlled environment: Whenever possible, handle and weigh the compound inside a glove box with a dry, inert atmosphere (e.g., nitrogen or argon). A desiccator cabinet can also be used for short-term handling.

  • Weighing by difference: This is a reliable method if a glove box is unavailable.

    • Tightly cap the vial containing the compound and weigh it on an analytical balance.

    • Quickly transfer the approximate amount of solid needed into your receiving vessel.

    • Immediately recap the original vial and re-weigh it.

    • The difference in the two weights is the exact mass of the compound transferred.

  • Minimize exposure time: Work efficiently to reduce the time the container is open to the atmosphere.

Q5: My compound has clumped. Can I still use it?

A5: Clumping is a sign of moisture absorption, which likely means some degradation to creatinine has occurred. For applications requiring high purity, using a clumped reagent is not advisable as it can impact the accuracy and reproducibility of your results. If the experiment is non-critical, you may be able to break up the clumps with a spatula, but be aware that the material is no longer of the highest purity. We recommend performing an analytical validation (see Q6) or using a fresh, properly stored lot of the compound for best results.

Q6: How can I analytically determine if my sample has degraded?

A6: The primary degradation product is creatinine. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method to quantify the presence of creatinine in your this compound sample. A significant increase in the creatinine peak compared to a reference standard of the pure compound would confirm degradation.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered with this compound.

Visual Troubleshooting Flowchart

Caption: Troubleshooting Decision Tree for Sample Integrity.

Experimental Protocol: Weighing by Difference

This protocol minimizes moisture exposure when a glove box is not available.

Materials:

  • Vial of this compound

  • Analytical balance

  • Spatula

  • Receiving vessel (e.g., flask, tube)

  • Laboratory notebook

Procedure:

  • Ensure the exterior of the sealed vial is clean and free of debris.

  • Place the sealed vial on the analytical balance and record the initial mass (Mass 1) in your notebook.

  • Remove the vial from the balance.

  • Working quickly, uncap the vial and use a clean spatula to transfer the desired amount of the solid into your receiving vessel.

  • Immediately and securely recap the vial.

  • Place the sealed vial back on the same analytical balance and record the final mass (Mass 2).

  • Calculate the exact mass transferred: Mass Transferred = Mass 1 - Mass 2 .

References

  • PubChem. (n.d.). Creatine ethyl ester HCl. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 95%, 100 mg. Retrieved from [Link]

Sources

Technical Support Center: Analysis of Cholesteryl Ester Ethers (CEE) by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the mass spectrometry analysis of Cholesteryl Ester Ethers (CEEs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of CEE analysis and overcome common sources of interference. The following question-and-answer guide provides in-depth, field-proven insights to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference when analyzing CEEs by mass spectrometry?

When analyzing CEEs, particularly in complex biological matrices like plasma or tissue extracts, you will likely encounter several types of interference that can compromise your results. These can be broadly categorized as:

  • Isobaric Overlap: This is a significant challenge where other lipid species have the same nominal mass-to-charge ratio (m/z) as your target CEEs.[1][2] A primary example is the overlap between certain CEEs and triacylglycerols (TAGs) or diacylglycerols (DAGs).[3] Without sufficient mass resolution or chromatographic separation, these compounds can be indistinguishable, leading to inaccurate quantification.

  • Isotopic Overlap: The natural abundance of heavy isotopes, like ¹³C, can cause interference.[4][5] Specifically, the M+2 isotopic peak of one lipid can overlap with the monoisotopic peak of another lipid that differs by two double bonds. High-resolution mass spectrometers are often capable of resolving this type of overlap.[4][5]

  • Matrix Effects: Components of the biological matrix (e.g., salts, phospholipids, proteins) can co-elute with your CEEs and interfere with the ionization process in the mass spectrometer source.[6][7] This typically leads to ion suppression, which diminishes the signal of your analyte, or ion enhancement, which artificially inflates it, resulting in poor reproducibility and inaccurate quantification.[6][7][8] Phospholipids are a major contributor to matrix effects in plasma samples.[7]

  • Adduct Formation: CEEs, being neutral lipids, have low ionization efficiency.[9][10] Their detection often relies on the formation of adducts with ions like ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺).[3][9] Inconsistent or unwanted adduct formation, especially with sodium, can complicate spectra and lead to misidentification.[11] For instance, a sodiated ion can interfere with a protonated ion of a different lipid species.[11]

Troubleshooting Guide
Q2: My CEE signal is low and inconsistent. How can I improve it?

Low and erratic signals for CEEs are common issues, often stemming from their inherent hydrophobicity and poor ionization efficiency.[10][12] Here’s a systematic approach to troubleshoot this problem:

Step 1: Verify Instrument Performance Before scrutinizing your sample or method, ensure the mass spectrometer is performing optimally. Run a system suitability test with a known standard. Check for stable spray in the ESI source and confirm that the instrument has been recently tuned and calibrated.[13] A complete loss of signal could point to a fundamental issue with the LC pump, such as a loss of prime, or the MS source itself.[14]

Step 2: Optimize Ionization and Adduct Formation Since CEEs are neutral lipids, efficient ionization is critical.

  • Enhance Adduct Formation: The most common strategy is to promote the formation of ammonium adducts ([M+NH₄]⁺) by adding ammonium acetate or formate to the mobile phase.[9] This adduct is often stable and produces a characteristic neutral loss of the cholesteryl moiety upon fragmentation, which is excellent for targeted analysis.[9]

  • Consider Other Adducts: In some cases, lithiated ([M+Li]⁺) or sodiated ([M+Na]⁺) adducts can provide enhanced ionization and unique fragmentation patterns.[3][15] For example, lithiated adducts of CEs can show class-specific fragmentation that is useful for distinguishing them from isobaric DAGs.[3]

Step 3: Address Matrix Effects through Sample Preparation A clean sample is paramount for a stable signal.

  • Lipid Extraction: Employ a robust lipid extraction method. A modified Bligh-Dyer or Folch extraction is a common starting point for isolating lipids from cells or tissues.[16]

  • Phospholipid Removal: Because phospholipids are a primary cause of ion suppression in plasma, consider a specific phospholipid removal step.[7][17] This can be achieved through solid-phase extraction (SPE) techniques.[7][8]

  • Internal Standards: Always use an appropriate internal standard (e.g., a stable isotope-labeled CEE or a CEE with an odd-chain fatty acid) to compensate for signal fluctuations caused by matrix effects and variations in sample preparation.[18]

Step 4: Refine Chromatographic Conditions Good chromatography is key to separating CEEs from interfering compounds and improving the signal-to-noise ratio.

  • Column Choice: Use a C18 or C30 reversed-phase column suitable for lipidomics.

  • Gradient Optimization: Develop a gradient that provides good separation of CEEs from more polar interfering lipids.

  • Flow Rate: For increased sensitivity, consider using nano-electrospray ionization (nano-ESI) with lower flow rates.

Below is a workflow to guide your troubleshooting process:

A systematic workflow for troubleshooting low CEE signals.
Q3: How can I differentiate CEEs from isobaric lipids like TAGs and DAGs?

Distinguishing CEEs from other lipids with the same nominal mass is a critical step for accurate identification and quantification.[3] Here are the recommended strategies:

1. High-Resolution Mass Spectrometry (HRMS) Modern HRMS instruments like Orbitraps or TOFs can often resolve isobaric interferences based on small differences in their exact masses.[1][2] However, this may not be sufficient for all isobaric pairs, and it cannot resolve isomers.[1]

2. Tandem Mass Spectrometry (MS/MS) This is the most powerful technique for differentiating lipid classes. By fragmenting the precursor ion, you can generate product ions that are specific to the lipid class.

  • For CEEs ([M+NH₄]⁺): The most common and highly specific fragmentation is the neutral loss of the fatty acid chain, resulting in a product ion at m/z 369.3, which corresponds to the cholesteryl cation.[9] A precursor ion scan for m/z 369.3 is a highly sensitive and specific method for detecting all CEE species in a sample.[9]

  • For DAGs and TAGs: These lipid classes produce characteristic fragment ions corresponding to the neutral loss of their fatty acid chains. The fragmentation patterns are distinct from those of CEEs.

The table below summarizes the characteristic MS/MS transitions for CEEs and potential isobaric interferences when analyzed as ammonium adducts.

Lipid ClassPrecursor IonCharacteristic FragmentationDiagnostic Product Ion/Neutral Loss
CEE [M+NH₄]⁺Loss of fatty acid + NH₃Precursor of m/z 369.3
DAG [M+NH₄]⁺Loss of one fatty acid chainNeutral loss of (RCOOH + NH₃)
TAG [M+NH₄]⁺Loss of one fatty acid chainNeutral loss of (RCOOH + NH₃)

3. Chromatographic Separation Even with MS/MS, chromatographic separation is highly recommended.[19]

  • Reversed-Phase LC (RP-LC): This is the most common approach. CEEs are very nonpolar and will typically elute late in the gradient. By optimizing your LC method, you can achieve baseline separation of CEEs from many DAGs and TAGs, simplifying spectral interpretation.[18]

  • Normal-Phase LC (NP-LC): This technique separates lipids based on the polarity of their headgroups and can provide excellent class separation.

4. Chemical Derivatization In some cases, derivatization can be used to introduce a unique chemical tag to a specific lipid class, altering its fragmentation behavior and making it easier to distinguish.[20] For example, derivatizing the hydroxyl group of cholesterol before it's esterified can be a strategy in certain analytical workflows.[20]

Experimental Protocols
Protocol: Lipid Extraction from Plasma for CEE Analysis

This protocol is a modified version of the Folch method, designed to efficiently extract CEEs while minimizing protein and salt contamination.

Materials:

  • Plasma sample

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Internal Standard (e.g., d7-cholesteryl oleate)

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

Procedure:

  • Sample Preparation: Thaw plasma on ice. To 100 µL of plasma in a glass tube, add the internal standard.

  • Initial Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma.

  • Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Phase Separation: Add 500 µL of 0.9% NaCl solution. Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases.

  • Collection of Organic Layer: Carefully collect the lower organic layer (which contains the lipids) using a glass Pasteur pipette and transfer it to a new clean glass tube. Be careful not to disturb the protein interface.

  • Drying: Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 200 µL) of your initial LC mobile phase (e.g., 90:10 methanol:chloroform) for analysis.

The diagram below illustrates this extraction workflow.

Workflow for the extraction of CEEs from plasma samples.
References
  • Höring, M., et al. (2021). Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry. Journal of Lipid Research. Available at: [Link]

  • Paine, M. R., et al. (2023). Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions. Analytical Chemistry. Available at: [Link]

  • Höring, M., et al. (2021). Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry. PubMed. Available at: [Link]

  • Höring, M., et al. (2020). Correction of Isobaric Overlap Resulting from Sodiated Ions in Lipidomics. Analytical Chemistry. Available at: [Link]

  • Hailat, I. A. (2012). Mass Spectrometric Methods for Analysis of Sterols and Steryl Esters in Biological Samples. CORE. Available at: [Link]

  • Paine, M. R., et al. (2023). Separation of Isobaric Lipids in Imaging Mass Spectrometry Using Gas-Phase Charge Inversion Ion/Ion Reactions. ACS Publications. Available at: [Link]

  • Bioanalysis Zone. (2015). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. Available at: [Link]

  • LIPID MAPS. (2009). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. LIPID MAPS. Available at: [Link]

  • Bennett, P., et al. (2005). Identification of Plasma Components Resulting in Significant Matrix Effects in Negative Ion ESI-MS/MS. ResearchGate. Available at: [Link]

  • Murphy, R. C., et al. (2011). Glycerolipid and Cholesterol Ester Analyses in Biological Samples by Mass Spectrometry. Biochimica et Biophysica Acta. Available at: [Link]

  • Das, A., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. Available at: [Link]

  • Liebisch, G., et al. (2009). Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. Journal of Lipid Research. Available at: [Link]

  • Han, X., & Gross, R. W. (2011). Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics. Mass Spectrometry Reviews. Available at: [Link]

  • Yuan, J., et al. (2019). Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS. Metabolites. Available at: [Link]

  • Liebisch, G., et al. (2009). Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Das, A., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. Available at: [Link]

  • Kuksis, A. (2007). Lipidomics in triacylglycerol and cholesteryl ester oxidation. Frontiers in Bioscience. Available at: [Link]

  • Martin, S. A., & Brasaemle, D. L. (2014). The Proteome of Cholesteryl-Ester-Enriched Versus Triacylglycerol-Enriched Lipid Droplets. PLoS ONE. Available at: [Link]

  • Bartusik-Aebisher, D., et al. (2024). The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides and Other Lipids. International Journal of Molecular Sciences. Available at: [Link]

  • GMI. (2023). Mass Spectrometry Troubleshooting and Common Issues. GMI Inc. Available at: [Link]

  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Biotage. Available at: [Link]

Sources

Technical Support Center: Investigating and Mitigating Bioavailability Challenges of Creatine Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Creatine Ethyl Ester (CEE). This guide is designed to provide in-depth, evidence-based insights into the complexities of CEE bioavailability. Rather than a simple list of protocols, this resource offers a structured approach to understanding the inherent challenges of this compound and provides robust methodologies for its accurate assessment.

The Creatine Ethyl Ester Conundrum: Theoretical Advantage vs. Practical Reality

Creatine Ethyl Ester was developed with the intention of improving upon the bioavailability of creatine monohydrate.[1][2][3][4][5][6] The addition of an ethyl ester group was theorized to increase its lipophilicity, thereby enhancing its ability to permeate cell membranes and potentially bypass the need for creatine transporters.[2][4][5] This was marketed with claims of faster absorption, lower required dosages, and a reduction in side effects like bloating.[2][3][7]

However, a significant body of scientific literature suggests that CEE's journey from administration to target tissue is fraught with challenges, primarily its instability in aqueous environments, particularly at physiological pH.[1][8][9][10][11][12][13] This guide will delve into these challenges and provide you with the tools to critically evaluate and potentially mitigate them in your research.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during experimentation with CEE in a question-and-answer format.

Q1: My in vitro experimental results with CEE are highly variable and often show lower efficacy than creatine monohydrate. What could be the cause?

A1: The most likely culprit for inconsistent results and lower-than-expected efficacy of CEE is its rapid degradation into creatinine, a biologically inactive byproduct.[1][4][8][12][13][14] This degradation is highly dependent on the pH of your experimental medium. While one study has shown CEE to be relatively stable at a very low pH of 1.0 (half-life of 570 hours), its stability dramatically decreases as the pH approaches neutral and becomes alkaline.[9][10][11] For instance, at a pH of 8.0, the half-life of CEE is a mere 23 seconds.[9][10]

dot

cluster_degradation Degradation Pathways CEE Creatine Ethyl Ester (CEE) Creatinine Creatinine (Inactive) CEE->Creatinine Intramolecular Cyclization (pH > 1.0) Creatine Creatine (Active) CEE->Creatine Ester Hydrolysis (pH <= 1.0) Ethanol Ethanol

Caption: CEE Degradation Pathways.

In standard cell culture media, which is typically buffered around pH 7.4, CEE will rapidly convert to creatinine.[9][10] This means that the compound you are intending to study may be largely absent before it has a chance to exert its biological effects.

Q2: How can I quantitatively assess the degradation of my CEE sample in my experimental setup?

A2: To accurately determine the stability of CEE in your specific experimental conditions, you must perform a time-course analysis using a reliable analytical method such as High-Performance Liquid Chromatography (HPLC).[9][10][11] This will allow you to quantify the concentrations of both CEE and its degradation product, creatinine, over time.

We provide a detailed protocol for this assessment in the "Experimental Protocols" section of this guide. By analyzing samples at various time points, you can calculate the degradation rate and half-life of CEE in your specific buffers, media, or simulated biological fluids.

Q3: Is there a way to formulate CEE to improve its stability for in vitro or oral administration studies?

A3: Given the inherent pH-dependent instability of CEE, formulation strategies are critical. For oral administration studies, protecting CEE from the near-neutral pH of the intestines is key.

  • Enteric Coating: Encapsulating CEE in a polymer that is resistant to dissolution in the acidic environment of the stomach but dissolves in the small intestine could be a viable strategy. However, this only delays the exposure to the destabilizing pH of the intestines.

  • pH-Modified Formulations: For in vitro studies, if permissible by your experimental design, conducting the experiment in a more acidic buffer (pH < 4) could slow down the degradation to creatinine. However, you must consider the potential effects of a low pH on your biological system.

  • Aprotic Solvents: For stock solutions, dissolving CEE in an aprotic solvent like DMSO and then diluting it into your aqueous experimental medium immediately before use can minimize degradation during storage. However, degradation will still occur in the aqueous environment.

Q4: I have read conflicting reports on the permeability of CEE. Some suggest it's higher than creatine monohydrate, while others dispute its overall effectiveness. What is the current understanding?

A4: There is indeed conflicting data. One study using Caco-2 cell monolayers, an in vitro model of the human intestinal epithelium, reported that CEE has a significantly greater permeability than creatine monohydrate.[9][10][11] This supports the initial hypothesis that its increased lipophilicity enhances passive diffusion across cell membranes.

However, the practical implication of this higher permeability is negated by CEE's rapid degradation to creatinine in the gastrointestinal tract.[1][4][8][12] Even if CEE can cross the intestinal barrier more efficiently, if it has already converted to creatinine, there will be no increase in bioavailable creatine. Several studies have shown that CEE supplementation does not significantly increase muscle creatine levels compared to a placebo and results in higher serum creatinine levels.[1][8]

Experimental Protocols

Protocol 1: Assessment of pH-Dependent Stability of Creatine Ethyl Ester

This protocol outlines a method to determine the stability of CEE in various aqueous solutions at different pH values.

dot

start Start prep_buffers Prepare Buffers (e.g., pH 2, 4, 6, 7.4, 8) start->prep_buffers prep_cee Prepare CEE Stock Solution (e.g., in DMSO) prep_buffers->prep_cee incubate Incubate CEE in Buffers at 37°C prep_cee->incubate sample Collect Samples at Time Points (0, 15, 30, 60, 120 min) incubate->sample quench Quench Reaction (e.g., with acid) sample->quench hplc Analyze by HPLC quench->hplc data Quantify CEE and Creatinine Calculate Half-Life hplc->data end End data->end

Caption: CEE Stability Assessment Workflow.

Materials:

  • Creatine Ethyl Ester HCl

  • Creatinine standard

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Buffered solutions at various pH values (e.g., simulated gastric fluid, simulated intestinal fluid, phosphate-buffered saline)

  • Incubator or water bath at 37°C

  • Autosampler vials

Procedure:

  • Prepare Standards: Prepare stock solutions of CEE and creatinine in a suitable solvent (e.g., mobile phase). Create a series of calibration standards by diluting the stock solutions.

  • Prepare CEE Solution: Prepare a working solution of CEE in each of the buffered solutions to be tested.

  • Incubation: Incubate the CEE solutions at 37°C.

  • Time-Point Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of each solution.

  • Sample Quenching: Immediately quench the degradation reaction by, for example, adding a strong acid to lower the pH to a level where CEE is more stable, or by snap-freezing in liquid nitrogen.

  • HPLC Analysis: Analyze the samples by HPLC. A typical method would involve a C18 column with a mobile phase of acetonitrile and water with a pH-adjusting agent like formic acid. Detection is typically done via UV absorbance at around 210 nm.

  • Data Analysis: Using the calibration curves, quantify the concentration of CEE and creatinine in each sample. Plot the concentration of CEE versus time and calculate the degradation rate constant and half-life at each pH.

Protocol 2: Quantification of CEE and Creatinine in Biological Matrices

This protocol provides a general framework for measuring CEE and creatinine in samples like cell culture media or plasma.

Materials:

  • Biological samples containing CEE

  • Protein precipitation agent (e.g., ice-cold acetonitrile or perchloric acid)

  • Centrifuge

  • HPLC system as described in Protocol 1

Procedure:

  • Sample Preparation: Thaw biological samples on ice.

  • Protein Precipitation: Add a sufficient volume of a protein precipitation agent to the sample (e.g., 3 volumes of ice-cold acetonitrile to 1 volume of plasma). Vortex thoroughly.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation and Reconstitution (Optional): If the concentration of the analytes is low, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.

  • HPLC Analysis: Analyze the prepared samples using the HPLC method described in Protocol 1.

  • Data Analysis: Quantify the concentrations of CEE and creatinine using the calibration curves prepared in the same biological matrix (if possible) to account for matrix effects.

Protocol 3: In Vitro Permeability Assay using Caco-2 Cell Monolayers

This protocol allows for the comparison of the permeability of CEE and creatine monohydrate across a simulated intestinal barrier.

dot

seed_cells Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer seed_cells->culture teer Measure TEER to confirm monolayer integrity culture->teer add_compounds Add CEE or Creatine Monohydrate to Apical Chamber teer->add_compounds incubate Incubate at 37°C add_compounds->incubate sample_basolateral Sample from Basolateral Chamber at time points incubate->sample_basolateral sample_apical Sample from Apical Chamber at end of experiment incubate->sample_apical analyze Analyze all samples by HPLC for parent compound and creatinine sample_basolateral->analyze sample_apical->analyze calculate Calculate Apparent Permeability (Papp) and assess degradation analyze->calculate

Caption: Caco-2 Permeability Assay Workflow.

Materials:

  • Caco-2 cells

  • Transwell permeable supports

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hank's Balanced Salt Solution)

  • CEE and Creatine Monohydrate

  • HPLC system

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Experiment: a. Wash the cell monolayers with transport buffer. b. Add the test compound (CEE or creatine monohydrate) to the apical (donor) chamber. c. At various time points, collect samples from the basolateral (receiver) chamber. Replace the collected volume with fresh transport buffer. d. At the end of the experiment, collect a sample from the apical chamber to assess compound degradation.

  • Sample Analysis: Analyze all samples for the concentration of the parent compound and creatinine using the HPLC method from Protocol 2.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each compound. Simultaneously, evaluate the extent of CEE degradation in the apical chamber over the course of the experiment.

Data Presentation

Table 1: pH-Dependent Stability of Creatine Ethyl Ester

pHHalf-LifePrimary Degradation PathwayReference
1.0570 hoursEster Hydrolysis to Creatine[9][10][11]
2.5200 hoursIntramolecular Cyclization to Creatinine[9][11]
4.04.0 hoursIntramolecular Cyclization to Creatinine[9]
5.748 minutesIntramolecular Cyclization to Creatinine[9]
7.4~1 minuteIntramolecular Cyclization to Creatinine[9]
>8.023 secondsIntramolecular Cyclization to Creatinine[9][10]

Table 2: Comparative Permeability of Creatine Analogs in Caco-2 Monolayers

CompoundApparent Permeability (Papp) (cm/s)Reference
Creatine MonohydrateLow (specific values vary)[11]
Creatine Ethyl EsterSignificantly higher than Creatine Monohydrate[9][10][11]
CreatinineIntermediate[11]

Conclusion

While Creatine Ethyl Ester was designed with a sound theoretical basis for improving creatine bioavailability, its practical application is severely limited by its inherent chemical instability at physiological pH. For researchers and drug development professionals, it is imperative to approach studies involving CEE with a critical understanding of its rapid degradation to creatinine. The experimental protocols provided in this guide will enable you to accurately assess the stability and permeability of CEE in your specific systems, leading to more robust and reproducible scientific outcomes.

References

  • Creatine Monohydrate vs Creatine Ethyl Ester: Which Is Better? - Fitness Volt. (2023). Fitness Volt. [Link]

  • Methods of Analysis of Plasma Creatinine and Creatinine | PDF - Scribd. (n.d.). Scribd. [Link]

  • The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PMC - PubMed Central. (2009). National Center for Biotechnology Information. [Link]

  • Creatine Monohydrate vs HCl vs Ethyl Ester: What's the Difference? (2025). Love Life Supplements. [Link]

  • Creatine Ethyl Ester Ingredient Fact Sheet | Muscle & Strength. (n.d.). Muscle & Strength. [Link]

  • 6 Types of Creatine: Benefits, Research, and How to Choose - Healthline. (2023). Healthline. [Link]

  • Plasma Creatinine and Creatine Quantification by Capillary Electrophoresis Diode Array Detector - PubMed. (2005). National Center for Biotechnology Information. [Link]

  • Creatine Ethyl Ester: Your Comprehensive Review - Mr Supplement. (2025). Mr Supplement. [Link]

  • ▷ Creatine Ethyl Ester: Find out all the INFO【HSN Blog 】. (n.d.). HSNstore. [Link]

  • Creatine Monohydrate vs. Creatine Ethyl Ester: Settling the Score! | Calories in Context. (2012). Calories in Context. [Link]

  • pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. (2025). ResearchGate. [Link]

  • Creatine ethyl ester - Everything you need to know! - Gigas Nutrition. (n.d.). Gigas Nutrition. [Link]

  • Creatinine Assay for Serum & Plasma | RayBiotech. (2024). RayBiotech. [Link]

  • pH-dependent stability of creatine ethyl ester: relevance to oral absorption - PubMed - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption - PMC - NIH. (2012). National Center for Biotechnology Information. [Link]

  • CREATINE ESTER PRONUTRIENT COMPOUNDS AND FORMULATIONS - UNeMed. (2007). UNeMed. [Link]

  • Measurement of creatinine in human plasma using a functional porous polymer structure sensing motif - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Study: creatine ethyl ester doesn't work - Ergo-Log.com. (2009). Ergo-Log.com. [Link]

  • I. Serum Creatinine Laboratory Procedure Manual - CDC. (n.d.). Centers for Disease Control and Prevention. [Link]

  • Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - MDPI. (n.d.). MDPI. [Link]

  • Non-enzymatic hydrolysis of creatine ethyl ester - Gwern.net. (2009). Gwern.net. [Link]

  • Modelling in vivo creatine/phosphocreatine in vitro reveals divergent adaptations in human muscle mitochondrial respiratory control by ADP after acute and chronic exercise - PMC. (2016). National Center for Biotechnology Information. [Link]

  • (PDF) Evaluation of the stability of creatine in solution prepared from effervescent creatine formulations - ResearchGate. (2025). ResearchGate. [Link]

  • Creatine Monohydrate's pH: Is It Acidic and Why It Matters? | BUBS Naturals. (2025). BUBS Naturals. [Link]

  • Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Creatine ethyl ester: a new substrate for creatine kinase - PubMed. (2012). National Center for Biotechnology Information. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Creatine Protects against Excitoxicity in an In Vitro Model of Neurodegeneration - PMC - NIH. (2012). National Center for Biotechnology Information. [Link]

  • Creatine Protects against Excitoxicity in an In Vitro Model of Neurodegeneration. (n.d.). ResearchGate. [Link]

  • Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed. (2023). National Center for Biotechnology Information. [Link]

  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (2016). ResearchGate. [Link]

  • New strategies to overcome poor oral bioavailability of drugs by increasing their water solubility - sfera. (2019). SFERA. [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PubMed Central. (2024). National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 2-(1-methylguanidino)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 2-(1-methylguanidino)acetate hydrochloride, a compound more commonly known as Creatine Ethyl Ester Hydrochloride (CEE HCl). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

The synthesis of CEE HCl is attractive due to its potential as a more bioavailable prodrug of creatine.[1][2] However, the inherent chemical nature of the guanidinium and ester functional groups presents specific challenges, primarily related to stability and the formation of characteristic impurities. This guide addresses these issues in a practical, question-and-answer format, supplemented with troubleshooting tables and detailed analytical protocols.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common queries and issues that arise during the synthesis and handling of CEE HCl.

Q1: What are the primary synthesis routes for Creatine Ethyl Ester HCl, and how do they differ in impurity profiles?

There are two predominant synthetic strategies, each with its own set of potential impurities:

  • Route A: Acid-Catalyzed Esterification of Creatine. This is a direct approach where creatine (or its monohydrate form) is reacted with ethanol under strong acidic conditions (e.g., using hydrogen chloride gas or thionyl chloride).[3][4][5] The primary impurities are typically unreacted starting material (creatine hydrochloride) and the major degradation product, creatinine.[3]

  • Route B: Guanidinylation of an Ethyl Ester Precursor. This route involves building the molecule by reacting an amine, such as ethyl glycinate hydrochloride, with a methylguanidinylating agent like S-methylisothiourea sulfate.[6][7] This pathway can be more complex, with potential impurities including unreacted ethyl glycinate, residual guanidinylating agent, and byproducts from the guanidinylation reaction itself.

Q2: My final product's HPLC and NMR analyses show a significant amount of creatinine. What is the cause and how can I prevent it?

This is the most common and critical issue in CEE HCl synthesis. The cause is the intramolecular cyclization of the creatine ethyl ester molecule.

  • Causality: The esterified carboxyl group is susceptible to nucleophilic attack by the terminal nitrogen of the guanidino group. This cyclization is highly pH-dependent.[1][8] In strongly acidic conditions (pH ≤ 1.0), the molecule is stable, and slow intermolecular hydrolysis to creatine is the main degradation pathway.[8][9] However, as the pH increases above 1.0, the rate of intramolecular cyclization to form creatinine and ethanol accelerates dramatically.[1][8][9] At neutral pH, this degradation can occur in minutes or even seconds.[9]

  • Prevention:

    • Reaction: Ensure a sufficiently strong acidic environment throughout the esterification reaction.

    • Workup: All workup and purification steps must be conducted under strictly anhydrous and acidic conditions. Avoid aqueous bases, neutral water washes, or exposure to atmospheric moisture.

    • Purification: When performing recrystallization, use anhydrous solvents like ethanol and consider sparging with dry HCl gas or using an ethanolic HCl solution to maintain a low pH.[3][5]

    • Storage: Store the final product in a desiccator under an inert atmosphere, as its hydrochloride salt is hygroscopic and moisture can facilitate degradation.

Q3: My yield is consistently low, and I see a lot of unreacted creatine in my crude product. What's going wrong?

This issue is specific to Route A (Esterification). Several factors can lead to incomplete conversion:

  • Insufficient Acid Catalyst: The esterification is acid-catalyzed. An inadequate amount of HCl will result in a slow and incomplete reaction. For instance, methods generating HCl in situ from acetyl chloride often require at least 1.4-1.5 molar equivalents to drive the reaction to completion.[3]

  • Water Content: The presence of water, either from creatine monohydrate or non-anhydrous ethanol, will shift the equilibrium of the esterification back towards the starting materials, reducing the yield. Using anhydrous creatine and absolute ethanol is critical.[5]

  • Reaction Time and Temperature: Esterification of creatine is not instantaneous. Refluxing for several hours is often necessary to achieve high conversion.[10] Ensure the reaction is monitored (e.g., by thin-layer chromatography) until the starting material is consumed.

Q4: How can I confirm the purity of my final product and identify the impurities?

A combination of analytical techniques is recommended for a comprehensive assessment:

  • HPLC: A stability-indicating HPLC method is the gold standard for separating and quantifying CEE, creatine, and creatinine.[8][9][11] A typical method uses a C18 column with UV detection at 210 nm (for all three compounds) and 235 nm (for creatinine confirmation).[8][9]

  • ¹H NMR: Proton NMR is excellent for structural confirmation and can be used to assess the relative amounts of CEE and creatinine by integrating the distinct methylene proton signals for each species.[12][13]

  • Melting Point: A sharp melting point within the expected range (approx. 162-165°C) is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.

Section 2: Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common experimental issues.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of CEE HCl 1. Incomplete reaction (insufficient time/temp).2. Presence of water in reagents/solvents.3. Inadequate amount of acid catalyst.4. Product loss during workup or recrystallization.1. Monitor reaction progress (TLC/HPLC) and extend reaction time if needed.2. Use anhydrous creatine and absolute ethanol.3. Ensure at least 1.4-2.0 mole equivalents of acid catalyst are used.[3]4. Minimize transfers; ensure the filtrate from recrystallization is fully cooled to maximize crystal precipitation.
High Creatinine Content 1. pH during reaction or workup was too high (pH > 2).2. Exposure to moisture during purification or storage.3. Use of protic solvents with residual basicity.1. Maintain a strongly acidic environment (pH ≤ 1.0) throughout the entire process.2. Use anhydrous solvents and store the final product in a desiccator.3. Use freshly prepared acidic solvents (e.g., ethanolic HCl) for recrystallization.
Presence of Unreacted Starting Materials 1. (Route A) Incomplete esterification (see "Low Yield").2. (Route B) Incorrect stoichiometry of reactants.3. (Route B) Inefficient guanidinylating agent or reaction conditions.1. Re-evaluate reaction parameters as described above.2. Carefully check molar ratios of ethyl glycinate HCl to the guanidinylating agent.3. Ensure the base used to liberate the free guanidine is appropriate and added correctly.[14]
Product is an Oil or Gummy Solid 1. Presence of significant impurities depressing the melting point.2. Residual solvent.3. Hygroscopic nature of the product absorbing atmospheric moisture.1. Re-purify the product by recrystallization from an appropriate anhydrous, acidic solvent system.2. Dry the product thoroughly under high vacuum.3. Handle the product quickly in a dry environment or glove box.
Inconsistent Analytical Results 1. On-column or in-vial degradation of CEE during HPLC analysis.2. Sample degradation prior to NMR analysis.1. Ensure the HPLC mobile phase is sufficiently acidic (e.g., pH 2.5-3.0) to stabilize CEE during the run. Dilute samples in the mobile phase just before injection.[8]2. Dissolve NMR samples in a suitable deuterated solvent (e.g., D₂O with DCl added) immediately before analysis.
Section 3: Key Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of CEE HCl

This protocol is adapted from validated, stability-indicating assays described in the literature.[8][9][11]

  • Instrumentation:

    • HPLC system with UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3-5 µm particle size).

  • Reagents:

    • Mobile Phase: Prepare a buffered aqueous solution (e.g., 20 mM potassium phosphate), adjust pH to 2.5 with phosphoric acid, and mix with acetonitrile in a 95:5 (aqueous:ACN) ratio. Filter and degas.

    • Diluent: Use the mobile phase as the diluent to ensure sample stability.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelengths: 210 nm (for CEE, Creatine, Creatinine) and 235 nm (for enhanced detection of Creatinine).[8][9]

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of your CEE HCl product into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase diluent.

    • Prepare standards of creatine and creatinine in the same manner for peak identification and quantification.

  • Expected Results:

    • Under these conditions, the expected elution order is Creatine (~1.6 min), Creatinine (~2.9 min), and CEE (~5.9 min).[9] Retention times will vary based on the exact column and system. The method should clearly resolve all three peaks.

Protocol 2: Purification by Acidified Recrystallization

This procedure is designed to purify crude CEE HCl while minimizing degradation.

  • Solvent Preparation: Prepare a solution of anhydrous ethanol saturated with dry hydrogen chloride (HCl) gas. Alternatively, carefully add acetyl chloride dropwise to anhydrous ethanol in an ice bath to generate ethanolic HCl in situ.

  • Dissolution: In a flask equipped with a reflux condenser and drying tube, add the crude CEE HCl product. Add the minimum amount of hot acidic ethanol required to fully dissolve the solid.

  • Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator (0-4°C) for several hours to maximize crystal formation.

  • Isolation: Collect the white, needle-like crystals by vacuum filtration. Use a Büchner funnel and quickly wash the crystals with a small amount of ice-cold, anhydrous diethyl ether to remove residual solvent.

  • Drying: Dry the purified crystals under high vacuum in a desiccator containing a drying agent (e.g., P₂O₅ or CaCl₂) to remove all traces of solvent and moisture.

Section 4: Visualizing Impurity Formation

The following diagrams illustrate the key reaction and degradation pathways.

Synthesis_Route_A Creatine Creatine Monohydrate AnhydrousCreatine Anhydrous Creatine Creatine->AnhydrousCreatine Heat/Vacuum CEE_HCl Creatine Ethyl Ester HCl (Target Product) AnhydrousCreatine->CEE_HCl Ethanol, HCl (cat.) Esterification Creatine_HCl Creatine HCl (Unreacted SM Impurity) AnhydrousCreatine->Creatine_HCl Incomplete Reaction Creatinine Creatinine (Impurity) CEE_HCl->Creatinine Intramolecular Cyclization (pH > 1.0, Moisture)

Caption: Route A: Esterification of Creatine and key impurity pathways.

Synthesis_Route_B EGH Ethyl Glycinate HCl (Starting Material) CEE_HCl Creatine Ethyl Ester HCl (Target Product) EGH->CEE_HCl Base, Solvent Guanidinylation Unreacted_EGH Unreacted EGH (Impurity) EGH->Unreacted_EGH Incomplete Reaction SMIS S-Methylisothiourea Sulfate (Guanidinylating Agent) SMIS->CEE_HCl Base, Solvent Guanidinylation Unreacted_SMIS Residual SMIS (Impurity) SMIS->Unreacted_SMIS Excess Reagent

Caption: Route B: Guanidinylation and potential starting material impurities.

CEE_Degradation CEE_HCl Creatine Ethyl Ester HCl Creatinine Creatinine + Ethanol (Cyclization Product) CEE_HCl->Creatinine FAST pH > 1.0 Creatine Creatine + Ethanol (Hydrolysis Product) CEE_HCl->Creatine VERY SLOW pH <= 1.0

Caption: The critical pH-dependent degradation pathways of CEE HCl.

References
  • Giese, M. W., & Lecher, C. S. (2009). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Pharmaceutical Sciences, 98(7), 242-251. [Link]

  • Giese, M. W., & Lecher, C. S. (2009). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. PubMed. [Link]

  • Katseres, N. S., Reading, D. W., & Giese, M. W. (2009). pH-Dependent Stability of Creatine Ethyl Ester. ResearchGate. [Link]

  • Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids, 40(5), 1369–1383. [Link]

  • Giese, M. W., & Lecher, C. S. (2009). Qualitative in vitro NMR analysis of creatine ethyl ester pronutrient in human plasma. PubMed. [Link]

  • ProVita Biotech. (n.d.). Wholesale Creatine Ethyl Ester HCl Powder Supplier China. ProVita Biotech. [Link]

  • Spillane, W. J. (2005). Production of creatine esters using in situ acid production. U.S.
  • Giese, M. W., & Lecher, C. S. (2009). Qualitative In vitro NMR Analysis of Creatine Ethyl Ester Pronutrient in Human Plasma. Thieme Connect. [Link]

  • UNeMed. (2007). CREATINE ESTER PRONUTRIENT COMPOUNDS AND FORMULATIONS. [Link]

  • Wu, Y. (2015). Preparation method of creatine ethyl ester hydrochloride.
  • Mo, Y., Dobberpuhl, D., & Dash, A. K. (2003). A simple HPLC method with pulsed EC detection for the analysis of creatine. Journal of Pharmaceutical and Biomedical Analysis, 32(1), 125-132. [Link]

  • Dox, A. W., & Yoder, L. (1922). Esterification of Creatine. Journal of Biological Chemistry, 67(3), 671-673. Referenced in WO 02/22135. [Link]

  • Eurofins. (2023). Creatine and Creatinine Testing in Dietary Supplements: Addressing Challenges with a HPLC-UV Method. YouTube. [Link]

  • Siler, D. A., & Micalizio, G. C. (2015). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. [Link]

  • Arndt, F. (1943). S-methyl isothiourea sulfate. Organic Syntheses, 2, 461. [Link]

  • CP Lab Safety. (n.d.). This compound, min 95%, 100 mg. [Link]

  • Li, J. (2011). Production method for ethyl glycinate hydrochloride.
  • Kumar, S., et al. (2021). Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. Scientific Reports, 11(1), 11099. [Link]

  • Fischer, E. (1923). Glycine ethyl ester hydrochloride. Organic Syntheses, 1, 299. [Link]

  • Creighton, A. M., & Green, M. (1971). Preparation of hydrochloride salts of s-methyl-isothiourea derivatives. U.S.
  • National Center for Biotechnology Information. (n.d.). Bis(S-methylisothiouronium) sulfate. PubChem Compound Database. [Link]

  • Ukrorgsintez, I., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Wang, X. (2006). Ethyl glycinate hydrochloride production method.
  • de Fatima, A., & de Oliveira, M. C. (2006). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. ARKIVOC, 2006(15), 13-22. [Link]

Sources

Technical Support Center: Stabilizing Creatine Ethyl Ester (CEE) for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing Creatine Ethyl Ester (CEE) in in vivo experiments. CEE was developed as a potential prodrug of creatine, aiming to enhance absorption and bioavailability by increasing its lipophilicity.[1][2] However, its utility is critically hampered by significant stability issues under physiological conditions. This guide provides in-depth, evidence-based answers to common challenges, offering troubleshooting advice and validated protocols to help you design robust and reliable experiments.

Section 1: Understanding the Core Challenge: CEE Instability

This section addresses the fundamental chemical properties of CEE that every researcher must understand before designing an experiment.

Q1: What is the primary stability issue with Creatine Ethyl Ester (CEE) in experimental settings?

The primary issue is its rapid and extensive degradation into creatinine, a biologically inactive waste product, under neutral or near-neutral pH conditions typical of biological systems.[3][4] This degradation occurs so quickly that a significant portion of an administered CEE dose may never reach the target tissues as the intended compound.[5] In vitro studies using human plasma have shown that CEE is converted almost entirely to creatinine, with no detectable enzymatic conversion to creatine by plasma esterases.[6][7] This directly challenges the foundational hypothesis that CEE acts as an effective creatine prodrug in vivo.

Q2: How does pH affect the degradation pathway and rate of CEE?

The stability of CEE is profoundly dependent on pH. The degradation pathway and its rate change dramatically across the pH scale.[8][9]

  • In Strongly Acidic Conditions (pH ≤ 1.0): CEE is most stable, with a half-life of approximately 570 hours.[9][10] In this environment, it primarily undergoes slow intermolecular ester hydrolysis to yield the desired creatine and ethanol.[8][9]

  • In Mildly Acidic to Alkaline Conditions (pH > 2.5): CEE becomes increasingly unstable. It undergoes a rapid intramolecular cyclization to form creatinine and ethanol.[8][9] The rate of this degradation increases linearly as the pH approaches neutral and alkaline conditions.[8][10]

The following diagram illustrates these pH-dependent pathways.

CEE_Degradation cluster_acidic Strongly Acidic (pH ≤ 1.0) cluster_physiological Physiological pH (>2.5) CEE_Acid Creatine Ethyl Ester (CEE) Creatine Creatine + Ethanol CEE_Acid->Creatine Intermolecular Hydrolysis (Slow, t½ ≈ 570 hrs) CEE_Phys Creatine Ethyl Ester (CEE) Creatinine Creatinine + Ethanol CEE_Phys->Creatinine Intramolecular Cyclization (Rapid, t½ < 1 min at pH 7.4) CEE CEE Starting Material CEE->CEE_Acid CEE->CEE_Phys

Sources

Technical Support Center: Reducing Variability in Creatine Ethyl Ester (CEE) Permeability Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Creatine Ethyl Ester (CEE). This guide is designed to provide in-depth, field-proven insights into overcoming the unique challenges associated with CEE permeability assays. Given CEE's inherent instability, achieving reproducible and accurate data requires a meticulous approach that goes beyond standard permeability protocols. This document provides troubleshooting solutions and foundational knowledge in a direct question-and-answer format to help you design robust, self-validating experiments and generate data you can trust.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during CEE permeability experiments. Each answer explains the underlying cause of the problem and provides a clear, step-by-step path to resolution.

Q1: Why am I seeing high variability between my replicate CEE permeability (Papp) measurements?

High variability in CEE permeability assays is a frequent and frustrating issue, most often rooted in the compound's chemical instability. Unlike many stable small molecules, CEE's integrity is highly sensitive to the experimental conditions, which can lead to inconsistent results if not rigorously controlled.

Primary Cause: pH-Dependent Degradation

The single most significant source of variability is the rapid, pH-dependent degradation of CEE. At or near neutral pH (pH 7.4), which is typical for cell culture media and receiver buffers, CEE is extremely unstable and rapidly undergoes intramolecular cyclization to form creatinine.[1][2][3] The half-life of CEE at pH 7.4 is less than a minute.[1][2] This means that during your experiment, the concentration of the actual test article (CEE) in the donor compartment is continuously decreasing, leading to inconsistent flux and high variability between wells and experiments.

Troubleshooting Steps:

  • Confirm and Quantify Instability: Before conducting any cell-based assays, you must characterize the stability of CEE in your specific assay buffer.

    • Action: Perform a time-course experiment by incubating CEE in your chosen donor buffer at 37°C. Sample at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) and quantify the concentrations of CEE, creatine, and creatinine using a validated LC-MS/MS method.[1][2] This will reveal the true rate of degradation under your experimental conditions.

  • Control the Donor Compartment pH: To obtain reproducible data, you must slow the degradation of CEE. The most effective way to do this is by acidifying the donor (apical) buffer. CEE is significantly more stable at a lower pH.[1][3][4]

    • Action: Prepare your donor solution using a buffer with a pH in the range of 4.0 - 5.5. This creates a compromise between slowing degradation and maintaining a reasonable physiological context. Always prepare this solution immediately before adding it to the cells.

    • Causality: By lowering the pH, you reduce the rate of the intramolecular cyclization reaction, preserving more of the intact CEE for transport across the cell monolayer.[1][2][5]

  • Validate Cell Monolayer Integrity: Variability can also arise from inconsistent cell monolayers. Leaky or incomplete monolayers will allow for non-specific paracellular leakage, skewing permeability results.[6]

    • Action: Measure the Transepithelial Electrical Resistance (TEER) of each well before and after the experiment to ensure the integrity of the tight junctions.[7] Additionally, include a low-permeability paracellular marker, such as Lucifer Yellow, in your assay to quantify any potential leakage.[7] Discard data from any wells that show a significant drop in TEER or high marker permeability.

  • Scrutinize Your Analytical Method: An unreliable analytical method can introduce significant variability.

    • Action: Ensure your LC-MS/MS method is robust and capable of separating and quantifying CEE, creatine, and creatinine without interference.[8][9][10] Check for potential issues like in-source conversion of CEE to creatinine in the mass spectrometer. Using stable isotope-labeled internal standards for each analyte is highly recommended for the most accurate quantification.[9][11]

Troubleshooting Flowchart for High Variability

start High Variability in CEE Papp check_stability Did you run a pre-assay stability test on CEE in your assay buffer? start->check_stability run_stability ACTION: Perform time-course stability study. Quantify CEE, Creatine, & Creatinine. check_stability->run_stability No is_stable Is CEE stable for the duration of the assay? check_stability->is_stable Yes run_stability->is_stable check_ph Is the donor buffer pH controlled (e.g., pH 4.0-5.5)? is_stable->check_ph Yes is_stable->check_ph No adjust_ph ACTION: Adjust donor buffer to an acidic pH. Re-run stability test. check_ph->adjust_ph No check_teer Are TEER values consistent and within the acceptable range pre- and post-assay? check_ph->check_teer Yes adjust_ph->run_stability fix_culture PROBLEM: Inconsistent Monolayer Integrity. Review cell culture and seeding protocols. check_teer->fix_culture No check_analysis Is the analytical method validated for all three analytes (CEE, Creatine, Creatinine)? check_teer->check_analysis Yes fix_analysis PROBLEM: Analytical Variability. Validate LC-MS/MS method. Check for in-source conversion. check_analysis->fix_analysis No end_ok Variability likely resolved. Proceed with optimized assay. check_analysis->end_ok Yes

Caption: A logical workflow to diagnose and resolve high variability in CEE permeability assays.

Q2: My measured CEE permeability is much lower than expected, or not detectable in the receiver compartment.

This issue often points back to the rapid degradation of CEE, but can also be caused by poor compound recovery or analytical limitations.

Troubleshooting Steps:

  • Confirm CEE Degradation in Donor: The most probable cause is that the majority of your CEE has degraded to creatinine in the donor well before it has a chance to permeate the cell monolayer.[1][12]

    • Action: At the end of your permeability experiment, collect and analyze a sample from the donor compartment. If you detect high levels of creatinine and very low levels of CEE, you have confirmed that rapid degradation is the primary issue. Refer to the pH control strategies in Q1.

  • Evaluate Mass Balance and Recovery: Poor recovery suggests that the compound is being lost during the assay, perhaps by binding to the plastic of the assay plate or through other mechanisms.[13][14]

    • Action: Calculate the mass balance at the end of the experiment using the formula: Mass Balance (%) = [(Final Amount in Donor + Final Amount in Receiver) / Initial Amount in Donor] x 100

    • A low mass balance (<80%) indicates a recovery problem. Consider using plates with lower binding properties or adding a small, non-disruptive concentration of a surfactant or protein like BSA to the receiver buffer to prevent non-specific binding.[15]

  • Verify Sink Conditions: Permeability assays assume "sink conditions," where the concentration of the compound in the receiver compartment remains very low (ideally <10% of the donor concentration). This ensures a constant concentration gradient, which drives diffusion.[13][16]

    • Action: If your compound has unexpectedly high permeability, it might violate sink conditions. While this is unlikely for CEE given its instability, it's a key principle to verify. If violated, consider shortening the incubation time or reducing the initial donor concentration.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions about the design and execution of CEE permeability assays.

Q1: What is the primary challenge in designing a CEE permeability assay?

The central challenge is the inherent chemical instability of Creatine Ethyl Ester at physiological pH.[1][3][4] Unlike stable compounds where the primary variable is the cell monolayer, with CEE, the test article itself is a major source of experimental variance. The core of a successful assay design involves balancing the need to maintain CEE's chemical integrity (requiring acidic conditions) with the desire to model physiological transport (which occurs at a higher pH).[1][17]

Q2: What are the degradation pathways for CEE?

CEE has two primary, pH-dependent degradation pathways:

  • Intramolecular Cyclization: At pH levels above 1.0, CEE rapidly cyclizes to form creatinine and ethanol. This is the dominant pathway in all biologically relevant buffers and is the main cause of CEE's instability in experiments.[1][2]

  • Ester Hydrolysis: Under strongly acidic conditions (pH ≤ 1.0), CEE undergoes hydrolysis to form creatine and ethanol. This reaction is significantly slower than the cyclization to creatinine at neutral pH.[1][2]

CEE Degradation Pathways

CEE Creatine Ethyl Ester (CEE) Creatinine Creatinine + Ethanol CEE->Creatinine  Intramolecular Cyclization (Fast, Dominant at pH > 1.0) Creatine Creatine + Ethanol CEE->Creatine  Ester Hydrolysis (Slow, Occurs at pH ≤ 1.0)

Caption: Chemical degradation pathways of CEE are highly dependent on solution pH.

Q3: What is the most appropriate in vitro model for CEE permeability studies?

The Caco-2 cell line is the most widely used and well-validated model for assessing intestinal permeability and is suitable for CEE studies.[1][3][18]

  • Why Caco-2? When cultured for ~21 days on permeable supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and a brush border, mimicking the absorptive enterocytes of the human small intestine.[19]

  • Relevance for CEE: CEE was designed as a prodrug to enhance passive diffusion and bypass the native creatine transporter (SLC6A8).[20][21][22] The Caco-2 model is excellent for evaluating this passive transcellular and paracellular transport.[6][18]

Q4: How should I prepare my CEE dosing solution for the assay?

Preparation of the dosing solution is a critical step where compound degradation can easily occur.

  • Best Practice:

    • Prepare a concentrated stock solution of CEE in an appropriate solvent (e.g., DMSO), if necessary.

    • Just before application to the cells, dilute the stock solution into your final assay buffer, which should be pre-chilled (4°C) and acidic (pH 4.0-5.5) .

    • Use the solution immediately. Do not prepare it in advance and let it sit at room temperature or 37°C.[5][17]

Q5: What experimental controls are essential for a reliable CEE permeability assay?

A robust assay relies on a comprehensive set of controls to validate the experiment and provide context for the results.

Control Type Compound(s) Purpose Reference
High Permeability Propranolol, AntipyrineValidates the transcellular transport pathway and provides an upper benchmark for Papp.[15][23]
Low Permeability Atenolol, MannitolValidates the integrity of the paracellular barrier and provides a lower benchmark for Papp.[15][23]
Paracellular Marker Lucifer Yellow, FITC-DextranQuantifies monolayer tightness and identifies leaky wells. Run with every experiment.[7]
Compound Stability CEEIncubated in donor buffer in a cell-free well to measure abiotic degradation during the assay.N/A
Degradant Control CreatinineRun as a separate compound to determine its own intrinsic Papp value in your system.[1]
Q6: How should I analyze samples and quantify CEE and its degradants?

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the required analytical technique due to its superior sensitivity and selectivity.[8][9]

  • Method Requirements:

    • The method must be able to baseline-separate CEE, creatine, and creatinine.

    • It should be validated for linearity, accuracy, and precision in the relevant biological matrix (i.e., assay buffer).

    • Use of co-eluting, stable isotope-labeled internal standards for CEE, creatine, and creatinine is the gold standard for accurate quantification as it corrects for matrix effects and instrument variability.[9][11]

Section 3: Key Experimental Protocols

Protocol 1: CEE Stability Assessment in Assay Buffer

Objective: To determine the degradation kinetics of CEE in your chosen donor buffer before performing cell-based assays.

  • Preparation: Prepare the CEE dosing solution in your selected acidic donor buffer (e.g., pH 5.0) at the final concentration you will use in the permeability assay.

  • Incubation: Place the solution in a sealed container (e.g., a 96-well plate well) in a 37°C incubator.

  • Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove an aliquot of the solution.

  • Sample Quenching: Immediately quench the sample by adding it to a solution that will stop the degradation, such as a strong acid or an organic solvent like ice-cold acetonitrile, and place on ice.

  • Analysis: Analyze all samples using a validated LC-MS/MS method to determine the concentrations of CEE, creatine, and creatinine at each time point.

  • Data Analysis: Plot the concentration of each analyte versus time to determine the degradation rate and half-life (t½) of CEE under your specific assay conditions.

Protocol 2: Caco-2 Bidirectional Permeability Assay for CEE

Objective: To measure the apparent permeability (Papp) of CEE and assess its potential for active efflux.

CEE Permeability Assay Workflow

cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Analysis & Calculation seed_cells 1. Seed Caco-2 cells on permeable supports culture_cells 2. Culture for 21-25 days until monolayer is formed seed_cells->culture_cells validate_monolayer 3. Validate monolayer integrity (Measure TEER) culture_cells->validate_monolayer prep_solutions 4. Prepare fresh, acidic (pH 4-5.5) CEE donor solution validate_monolayer->prep_solutions add_donor 5. Add donor solution to Apical (A) side and fresh buffer to Basolateral (B) side prep_solutions->add_donor incubate 6. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours) add_donor->incubate sample 7. Collect samples from Donor (A) and Receiver (B) compartments incubate->sample analyze_lcms 8. Analyze all samples via LC-MS/MS for CEE and Creatinine sample->analyze_lcms calculate_papp 9. Calculate Papp (A→B) analyze_lcms->calculate_papp run_ba 10. Repeat assay in B→A direction to determine Efflux Ratio calculate_papp->run_ba

Caption: A standard workflow for conducting a CEE permeability assay using Caco-2 cells.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Validation: On the day of the experiment, measure the TEER of each well to confirm monolayer integrity. Values should be consistent and above your lab's established threshold.

  • Buffer Exchange: Gently wash the cell monolayers with pre-warmed transport buffer.

  • Assay Initiation (A→B Direction):

    • To the apical (donor) side, add the freshly prepared, acidic CEE dosing solution containing a paracellular marker.

    • To the basolateral (receiver) side, add fresh, pre-warmed transport buffer (typically pH 7.4).

  • Incubation: Incubate the plate at 37°C with gentle orbital shaking for the chosen assay duration (e.g., 120 minutes).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for LC-MS/MS analysis.

  • Bidirectional Assay (B→A Direction): Repeat the experiment, but add the CEE dosing solution to the basolateral (donor) side and sample from the apical (receiver) side. This is necessary to determine the efflux ratio.[15]

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of compound appearance in the receiver compartment.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.[15]

References

  • Gufford, B. T., Sestak, K. A., Host, K. C., Miller, D. W., & Vennerstrom, J. L. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Dietary Supplements, 10(3), 241–251. [Link]

  • Gufford, B. T., Sestak, K. A., Host, K. C., Miller, D. W., & Vennerstrom, J. L. (2013). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. PubMed.[Link]

  • Gufford, B. T., et al. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. ResearchGate.[Link]

  • Lozoya-Agullo, I., et al. (2024). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling.[Link]

  • Gufford, B. T., et al. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Dietary Supplements, 10(3). [Link]

  • Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids, 40(5), 1369–1383. [Link]

  • Tsume, Y., et al. (2023). Challenges in Permeability Assessment for Oral Drug Product Development. Pharmaceutics, 15(7), 1954. [Link]

  • Adriano, E., et al. (2018). Di-acetyl creatine ethyl ester, a new creatine derivative for the possible treatment of creatine transporter deficiency. Neuroscience, 371, 238-250. [Link]

  • Ebert, A., et al. (2024). Pitfalls in evaluating permeability experiments with Caco-2/MDCK cell monolayers. European Journal of Pharmaceutical Sciences, 195, 106699. [Link]

  • Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas Website.[Link]

  • Perasso, L., et al. (2012). Searching for a therapy of creatine transporter deficiency: some effects of creatine ethyl ester in brain slices in vitro. Journal of Inherited Metabolic Disease, 35(2), 259-266. [Link]

  • Press, B. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 763, 133-148. [Link]

  • Gaggelli, E., et al. (2007). Creatine ethyl ester: a new substrate for creatine kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(1), 116-120. [Link]

  • Press, B. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments.[Link]

  • Kloska, D., & Kaca, W. (2019). In Vitro Methods for Measuring the Permeability of Cell Monolayers. Current Issues in Molecular Biology, 34, 1-12. [Link]

  • Kreider, R. B., et al. (2022). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Nutrients, 14(5), 1032. [Link]

  • Kang, Y. J., et al. (2011). Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates. Journal of Pharmaceutical Investigation, 41(3), 159-166. [Link]

  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(5), 539-549. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec Website.[Link]

  • Bodybuilding Wizard. (2024). Creatine Ethyl Ester (CEE): Benefits, Science, and Real-World Use. Bodybuilding Wizard Website.[Link]

  • Jäger, R. (n.d.). Analysis of the Efficacy and Safety of Novel Forms of Creatine. Exercise & Sport Nutrition Lab.[Link]

  • Di, L., & Artursson, P. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 15(10), 2470. [Link]

  • Gertz, M., et al. (2019). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Molecular Pharmaceutics, 16(6), 2707-2718. [Link]

  • Saguaro Biosciences. (2024). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Saguaro Biosciences Website.[Link]

  • dotFIT. (n.d.). Is it true that Creatine Ethyl Ester is better for someone trying to "keep their lines"?. dotFIT Website.[Link]

  • Volpe, D. A. (2011). Application of Method Suitability for Drug Permeability Classification. The AAPS Journal, 13(4), 670-678. [Link]

  • Gedeon, P. C., et al. (2017). Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data. The Journal of Physical Chemistry B, 121(21), 5228-5237. [Link]

  • Golini, J. (2015). The effect of an alkaline buffered creatine (Kre-Alkalyn®), on cell membrane behavior, protein synthesis, and... OAText.[Link]

  • Giese, M. W., & Lecher, C. S. (2009). Qualitative in vitro NMR analysis of creatine ethyl ester pronutrient in human plasma. Planta Medica, 75(9). [Link]

  • ResearchGate. (n.d.). Change in Creatine Concentration in the Solution With Time at Different... ResearchGate.[Link]

  • ResearchGate. (2024). Validation of quinidine as a probe substrate for the in vitro P-gp inhibition assay in Caco-2 cell monolayer. ResearchGate.[Link]

  • Lunardi, G., et al. (2006). The creatine transporter mediates the uptake of creatine by brain tissue, but not the uptake of two creatine-derived compounds. Neuroscience, 142(4), 975-983. [Link]

  • Restek. (n.d.). Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine. Restek Website.[Link]

  • Janiszewski, M., et al. (2020). Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS. Molecules, 25(21), 5194. [Link]

  • Sukhang, M., et al. (2018). An LC-MS/MS method for creatine and creatinine analysis in paraquat-intoxicated patients. Journal of Environmental Science and Health, Part B, 53(11), 743-751. [Link]

  • Daulton, B., et al. (2022). Development and validation of an LC-MSMS method to quantify creatinine from dried blood spots. Clinical Biochemistry, 103, 30-36. [Link]

  • ResearchGate. (n.d.). Transport and inhibition mechanisms of human creatine transporter. ResearchGate.[Link]

  • ResearchGate. (2004). Development of a liquid chromatography-mass spectrometry method for the high-accuracy determination of creatinine in serum. ResearchGate.[Link]

  • Malucelli, E., et al. (2013). Synthesis and biological evaluation of new creatine fatty esters revealed dodecyl creatine ester as a promising drug candidate for the treatment of the creatine transporter deficiency. Journal of Medicinal Chemistry, 56(15), 6292-6297. [Link]

Sources

Technical Support Center: Purity Enhancement of Ethyl 2-(1-methylguanidino)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of Ethyl 2-(1-methylguanidino)acetate hydrochloride (Creatine Ethyl Ester HCl). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this compound. The highly polar and hygroscopic nature of guanidinium salts can present unique purification challenges. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, grounded in fundamental chemical principles and validated laboratory practices.

Frequently Asked Questions & Troubleshooting

Q1: My isolated product is a sticky solid or an oil, not the expected crystalline solid. What are the likely causes and immediate corrective actions?

A1: Root Cause Analysis & Protocol

An oily or non-crystalline final product is a common issue, typically pointing to the presence of impurities that disrupt the crystal lattice formation. The most frequent culprits are residual solvents, excess starting materials, or hygroscopic byproducts that absorb atmospheric moisture. The guanidinium group is highly polar and prone to forming strong hydrogen bonds, which can trap solvent molecules or remain in a disordered, amorphous state when impure.

Immediate Corrective Actions:

  • Residual Solvent Removal: Ensure your product is thoroughly dried under high vacuum (preferably with gentle heating, e.g., 30-40°C, if the compound is stable) for an extended period (12-24 hours). Co-evaporation with a suitable solvent like toluene (if compatible) can help azeotropically remove residual polar solvents like water or ethanol.

  • Initial Washing: If the crude product is obtained after solvent evaporation, attempting to triturate or wash the material with a solvent in which the desired product is insoluble but impurities are soluble can be effective. For this hydrochloride salt, cold anhydrous diethyl ether or ethyl acetate are good starting points.

Workflow for Handling Oily Product:

G start Crude Product is Oily/Sticky step1 Dry under High Vacuum (12-24h) start->step1 q1 Is the product solid? step1->q1 step2 Triturate with cold, anhydrous Ethyl Acetate or Diethyl Ether q1->step2 No step4 Proceed to Recrystallization Protocol q1->step4 Yes step3 Filter and wash solid step2->step3 step5 Product remains oily step3->step4 end_success Crystalline Solid Obtained step4->end_success step6 Consider Liquid-Liquid Extraction or Chromatographic Purification step5->step6

Caption: Initial troubleshooting workflow for non-crystalline product.

Q2: My post-synthesis analysis (NMR/HPLC) shows a purity of <95% with several persistent peaks. What are the common impurities and how can I target their removal?

A2: Understanding Impurity Profiles

The impurity profile depends heavily on the synthetic route, particularly the guanylating agent used.[1] A common synthesis involves the reaction of ethyl sarcosinate (ethyl N-methylglycinate) with a guanylating agent like S-methylisothiourea or cyanamide.

Common Impurities & Their Origin:

  • Unreacted Starting Materials: Ethyl sarcosinate and unreacted guanylating agents.

  • Dicyandiamide (DCDA): A common impurity when cyanamide is used, formed by its dimerization.[2]

  • Dihydro-1,3,5-triazines: Formed from the trimerization of cyanamide, especially under basic conditions.[2]

  • Creatinine Ethyl Ester: Cyclization byproduct formed from the desired product, often promoted by heat or basic conditions.

  • N-Substituted Byproducts: If the guanylating agent is not sufficiently selective, it can react with other nucleophiles or itself.[3]

Purification Strategy: Two-Phase Recrystallization

Standard single-solvent recrystallization can be ineffective for polar guanidinium salts due to their high solubility in polar solvents and insolubility in nonpolar ones.[4] A two-phase solvent system can be highly effective for removing both polar and non-polar impurities.

Protocol 1: Two-Phase Purification [4]

  • Dissolution: Dissolve the crude product (e.g., 10 g) in a minimal amount of hot water (e.g., 70°C). The volume should be just enough to fully dissolve the material.

  • Addition of Organic Solvent: To the hot aqueous solution, add a larger volume of a water-immiscible organic solvent in which the product is insoluble, such as ethyl acetate (e.g., 5 volumes relative to the water).

  • Stirring & Separation: Stir the two-phase mixture vigorously at an elevated temperature (e.g., 65°C) for 30-40 minutes. This allows non-polar impurities to be extracted into the ethyl acetate layer, while highly polar impurities (like DCDA) remain preferentially in the aqueous phase along with the product.

  • Phase Separation: Stop stirring and allow the layers to separate. Carefully remove the hot aqueous layer containing the product.

  • Acidification & Crystallization: Adjust the pH of the aqueous layer to ~1.0-1.5 with concentrated HCl to ensure the product is fully protonated and to decrease its aqueous solubility.[4]

  • Cooling: Allow the solution to cool slowly to room temperature overnight with gentle stirring, then cool further in an ice bath for 2-3 hours.

  • Isolation: Collect the precipitated crystals by vacuum filtration, wash with a small amount of cold water, followed by a wash with cold ethyl acetate to remove residual surface impurities.

  • Drying: Dry the purified crystals under high vacuum.

Q3: I am struggling with recrystallization. My yield is very low, or the product "oils out" instead of crystallizing. How can I optimize the process?

A3: Systematic Approach to Crystallization

Low yield implies the product has significant solubility in the cold mother liquor, while "oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the impure product. Optimizing the solvent system is critical.

Solvent System Selection:

The ideal solvent should dissolve the compound when hot but not when cold. For a salt, a polar solvent is necessary. Mixed solvent systems often provide the best results.

Solvent System (v/v)Temperature ProfileExpected Outcome
Ethanol/Water Dissolve in minimal hot 95% EtOH, add water dropwise until cloudy, then add a few drops of EtOH to clarify. Cool slowly.Good for moderately polar impurities. Water acts as the anti-solvent.
Isopropanol/Diethyl Ether Dissolve in minimal hot isopropanol. Add diethyl ether slowly as an anti-solvent until persistent cloudiness appears. Cool.Effective for removing less polar impurities. Requires careful handling due to ether's volatility.
Methanol/Ethyl Acetate Dissolve in minimal hot methanol. Add ethyl acetate as the anti-solvent.A robust system offering a good polarity differential.
Water/Acetone Dissolve in minimal hot water. Add acetone as the anti-solvent.Can be effective, but the high polarity of acetone may lead to lower yields.

Protocol 2: Anti-Solvent Crystallization

  • Select a Solvent Pair: Choose a "solvent" (e.g., Methanol, Ethanol) that dissolves the compound well at high temperatures and an "anti-solvent" (e.g., Ethyl Acetate, Diethyl Ether) in which the compound is poorly soluble.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "solvent".

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still warm, add the "anti-solvent" dropwise until the solution becomes faintly and persistently cloudy. If too much is added, clarify with a few drops of the hot "solvent".

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals. Subsequently, cool in an ice bath to maximize precipitation.

  • Isolation: Collect crystals via vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Crystallization Troubleshooting Diagram:

G start Recrystallization Attempt q1 What is the issue? start->q1 low_yield Low Yield q1->low_yield oiling_out Product Oils Out q1->oiling_out no_crystals No Crystals Form q1->no_crystals sol_low_yield Solution: 1. Cool longer / colder. 2. Reduce initial solvent volume. 3. Partially evaporate solvent before cooling. 4. Use a less polar anti-solvent. low_yield->sol_low_yield sol_oiling_out Solution: 1. Re-heat to dissolve oil. 2. Add more 'good' solvent. 3. Cool solution much more slowly. 4. Use a less powerful anti-solvent. oiling_out->sol_oiling_out sol_no_crystals Solution: 1. Scratch inside of flask with glass rod. 2. Add a seed crystal. 3. Concentrate solution further. 4. Try a different solvent system. no_crystals->sol_no_crystals

Caption: Decision tree for common recrystallization problems.

Q4: How can I definitively assess the purity of my final product?

A4: Orthogonal Analytical Methods

Relying on a single analytical technique can be misleading. Using multiple, orthogonal methods provides a comprehensive and trustworthy assessment of purity.

Recommended Purity Analysis Workflow:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment of organic compounds.

    • Method: A reversed-phase C18 column with a mobile phase of water/acetonitrile containing an ion-pairing agent (like 0.1% TFA or formic acid) is typically effective for polar, cationic compounds. Detection is usually by UV at ~210 nm.

    • Output: Provides a percentage purity based on the relative area of the main peak. It can also detect non-volatile impurities.[5]

  • Nuclear Magnetic Resonance (¹H NMR):

    • Method: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Output: Confirms the structure of the desired compound. By integrating the peaks, you can identify and quantify impurities relative to the main product, provided the impurities have distinct signals. It is excellent for detecting residual solvents.

  • Melting Point:

    • Method: Use a calibrated melting point apparatus.

    • Output: A pure compound will have a sharp melting range (typically < 2°C). The reported melting point for this compound is 162-165°C. A broad or depressed melting range is a strong indicator of impurity.

  • Argentometric Titration (for Hydrochloride Content):

    • Method: This method specifically quantifies the chloride counter-ion. Dissolve a precisely weighed sample in water and titrate with a standardized silver nitrate (AgNO₃) solution using an indicator like potassium chromate or an electrode.[6]

    • Output: Confirms the correct salt stoichiometry. A result lower than the theoretical value may indicate the presence of non-chloride salt impurities or the free base.

References

  • - Method for recovering guanidine salts. Google Patents.

  • - BioSpectra.

  • - HELIX Chromatography.

  • - Method for crystallizing guanidinium salts. Google Patents.

  • - National Institutes of Health (NIH).

  • - Thermo Fisher Scientific.

  • - ResearchGate.

  • - Creatinol O-phosphate and synthesis method thereof. Google Patents.

  • - Contract Pharma.

  • - National Institutes of Health (NIH).

  • - Tokyo Chemical Industry Co., Ltd.

  • - Science of Synthesis, Thieme.

  • - Jena Bioscience.

  • - ResearchGate.

  • - National Institutes of Health (NIH).

  • - ResearchGate.

  • - University of Texas Southwestern Medical Center.

  • - National Institutes of Health (NIH).

  • - Sigma-Aldrich.

  • - MDPI.

Sources

Technical Support Center: Optimizing Reaction Time for Creatine Ethyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of Creatine Ethyl Ester (CEE). This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of CEE, with a primary focus on optimizing reaction time. As professionals in the field, you understand that efficiency in synthesis is paramount. This document moves beyond basic protocols to explain the underlying principles of reaction kinetics and thermodynamics, empowering you to troubleshoot and refine your experimental approach.

The synthesis of CEE, typically achieved through a Fischer-Speier esterification of creatine monohydrate with ethanol in the presence of an acid catalyst, is a process influenced by a multitude of factors.[1] This guide will dissect these variables, offering evidence-based strategies to accelerate your reactions while maintaining product purity and yield.

Frequently Asked Questions (FAQs)

Here we address common queries regarding the synthesis of Creatine Ethyl Ester.

Q1: What is the fundamental mechanism of Creatine Ethyl Ester (CEE) synthesis?

A1: CEE is most commonly synthesized via the Fischer-Speier esterification. This is a reversible, acid-catalyzed reaction between creatine (a carboxylic acid) and ethanol (an alcohol).[1][2] The reaction mechanism involves several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of creatine, making the carbonyl carbon more electrophilic.[2]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final CEE product.

Q2: Why is an acid catalyst necessary, and what are the common choices?

A2: An acid catalyst is crucial for protonating the carbonyl group of creatine, which significantly increases its reactivity towards the weakly nucleophilic alcohol.[3] Without a catalyst, the reaction would proceed at an impractically slow rate. Common catalysts include:

  • Strong Mineral Acids: Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are frequently used.[1][4] H₂SO₄ also acts as a dehydrating agent, helping to shift the equilibrium towards the product side.[5]

  • Toluenesulfonic Acid (p-TsOH): A solid, organic acid that is often easier to handle than liquid mineral acids.[1]

  • Lewis Acids: Lewis acids like scandium(III) triflate can also be employed.[1]

  • In-situ Acid Generation: A safer and more controlled method involves generating HCl in situ by adding an acyl halide, such as acetyl chloride, to the ethanol solvent.[6][7]

Q3: What is the primary side reaction of concern during CEE synthesis?

A3: The most significant side reaction is the intramolecular cyclization of creatine to form creatinine.[8] This is particularly problematic as it consumes the starting material and the resulting creatinine hydrochloride can co-precipitate with the desired CEE product, complicating purification.[6] Masking the carboxylic acid functional group through esterification is intended to prevent this cyclization.[6][7] Additionally, under certain pH conditions, CEE itself can degrade to creatinine.[9][10][11]

Q4: How can I monitor the progress of my CEE synthesis reaction?

A4: Several analytical techniques can be employed to monitor the reaction progress:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying creatine, CEE, and creatinine.[9][10][12] This allows for accurate determination of reactant consumption and product formation over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify the different species in the reaction mixture.[9][13][14] The chemical shifts of specific protons (e.g., the ethyl group methylene) are diagnostic for CEE.[14]

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C-O stretch of the ester can indicate reaction progression.

Troubleshooting Guide: Optimizing Reaction Time

This section provides a structured approach to diagnosing and resolving issues related to slow or incomplete CEE synthesis.

Problem 1: The reaction is proceeding very slowly, with minimal product formation after several hours.
Root Cause Analysis & Corrective Actions

Slow reaction rates are typically due to insufficient activation of the reactants or unfavorable equilibrium conditions.

Workflow for Troubleshooting Slow Reaction Rates

G cluster_catalyst Catalyst Issues cluster_temp Temperature Issues cluster_reactants Reactant Issues cluster_water Water Contamination start Slow Reaction Detected check_catalyst 1. Verify Catalyst Activity & Concentration start->check_catalyst check_temp 2. Assess Reaction Temperature check_catalyst->check_temp Catalyst OK catalyst_inactive Inactive/degraded catalyst? check_catalyst->catalyst_inactive catalyst_low Insufficient concentration? check_catalyst->catalyst_low check_reactants 3. Evaluate Reactant Ratio & Purity check_temp->check_reactants Temperature OK temp_low Temperature too low? check_temp->temp_low check_water 4. Investigate Water Content check_reactants->check_water Reactants OK ratio_incorrect Suboptimal creatine:ethanol ratio? check_reactants->ratio_incorrect reactants_impure Impure starting materials? check_reactants->reactants_impure resolve Optimized Reaction Rate check_water->resolve Water Removed water_present Water present in reactants/solvent? check_water->water_present

Caption: Troubleshooting workflow for slow CEE synthesis.

Detailed Protocols for Corrective Actions

1. Enhancing Catalytic Activity:

  • Rationale: The concentration and activity of the acid catalyst directly influence the rate of protonation of the creatine carbonyl group, the rate-limiting step in Fischer esterification.[3]

  • Protocol:

    • Catalyst Selection: If using HCl gas, consider switching to in situ generation with acetyl chloride for better stoichiometric control and safety.[6][7] A patent describes using 1.5 molar equivalents of acetyl chloride added dropwise to anhydrous ethanol.[6]

    • Concentration Check: For catalysts like H₂SO₄ or p-TsOH, ensure the correct catalytic amount is used. Titrate a sample of your acid to confirm its concentration if it has been stored for a long time.

    • Alternative Catalysts: Explore the use of solid acid catalysts, such as strong acid ion-exchange resins, which can simplify workup and may offer different kinetic profiles.[15]

2. Optimizing Reaction Temperature:

  • Rationale: Esterification is an equilibrium-controlled process. Increasing the temperature increases the reaction rate by providing the necessary activation energy.[5] However, excessively high temperatures can promote side reactions.

  • Protocol:

    • Temperature Range: A common temperature range for CEE synthesis is 35-50°C.[6][7] One protocol suggests stirring the reaction mixture for 2-8 hours at 40-50°C.[6]

    • Reflux Conditions: Employing reflux ensures that the reaction can be maintained at the boiling point of the solvent (ethanol) without loss of material, providing a constant and sufficiently high temperature.[5]

    • Monitoring: Use a calibrated thermometer to accurately monitor the internal reaction temperature.

3. Adjusting Reactant Ratios (Le Châtelier's Principle):

  • Rationale: Fischer esterification is a reversible reaction.[2] According to Le Châtelier's principle, using a large excess of one reactant (typically the alcohol, as it often serves as the solvent) will shift the equilibrium towards the formation of the ester product.[3][16]

  • Protocol:

    • Ethanol as Solvent: Use a significant excess of ethanol. A common ratio is 1g of creatine monohydrate to 6-10 mL of acidified ethanol.[6]

    • Purity of Reactants: Ensure that the creatine monohydrate and ethanol are of high purity. Water is a byproduct of the reaction, and its presence in the starting materials will inhibit the forward reaction. Use anhydrous ethanol where possible.

4. Managing Water Content:

  • Rationale: As water is a product of the esterification, its presence will drive the equilibrium back towards the reactants (hydrolysis).[16]

  • Protocol:

    • Anhydrous Reagents: Use anhydrous ethanol and protect the reaction from atmospheric moisture with a drying tube (e.g., CaCl₂).[6]

    • Dehydrating Agents: When using H₂SO₄, it also acts as a dehydrating agent.[5] For other catalysts, consider the use of molecular sieves to sequester water as it is formed.

    • Dean-Stark Apparatus: For larger-scale reactions or when using a co-solvent like toluene, a Dean-Stark trap can be used to physically remove water from the reaction mixture azeotropically.[1][16]

Problem 2: The reaction yields are consistently low, even after extended reaction times.
Root Cause Analysis & Corrective Actions

Low yields can be attributed to incomplete reaction, product degradation, or inefficient product isolation.

Workflow for Troubleshooting Low Yields

G cluster_equilibrium Unfavorable Equilibrium cluster_degradation Product Degradation cluster_isolation Isolation Losses start Low Product Yield check_equilibrium 1. Re-evaluate Equilibrium Conditions start->check_equilibrium check_degradation 2. Assess Product Stability check_equilibrium->check_degradation Equilibrium Addressed water_removal Inefficient water removal? check_equilibrium->water_removal reactant_ratio Insufficient excess of ethanol? check_equilibrium->reactant_ratio check_isolation 3. Optimize Isolation & Purification check_degradation->check_isolation Degradation Minimized ph_issue pH instability leading to cyclization? check_degradation->ph_issue temp_high Excessive heat causing decomposition? check_degradation->temp_high resolve Improved Yield check_isolation->resolve Isolation Optimized crystallization Suboptimal crystallization temperature? check_isolation->crystallization washing Product loss during washing? check_isolation->washing

Caption: Troubleshooting workflow for low CEE yield.

Detailed Protocols for Corrective Actions

1. Driving the Reaction to Completion:

  • Rationale: To maximize yield, the reaction equilibrium must be shifted as far as possible towards the products.

  • Protocol: Combine the strategies from "Problem 1," focusing on using a large excess of anhydrous ethanol and actively removing water.

2. Minimizing Product Degradation:

  • Rationale: CEE is susceptible to degradation, primarily through hydrolysis back to creatine or cyclization to creatinine, especially under non-acidic conditions.[9][10][11] CEE is most stable in strongly acidic conditions (pH 1.0).[9][10] As the pH increases, the rate of cyclization to creatinine increases dramatically.[9][10]

  • Protocol:

    • Maintain Acidity: Ensure the reaction medium remains acidic throughout the process.

    • Temperature Control: Avoid prolonged heating at unnecessarily high temperatures. Stick to the optimized range of 40-50°C.[6]

    • Workup Conditions: During workup and purification, maintain acidic or neutral conditions where possible and avoid exposure to basic solutions.

3. Optimizing Product Isolation:

  • Rationale: Significant product loss can occur during the crystallization and washing steps.

  • Protocol:

    • Crystallization Temperature: The reaction mixture is typically cooled to induce crystallization of CEE hydrochloride. Cooling to lower temperatures (e.g., 5°C) can increase yield, while cooling to a slightly higher temperature (e.g., 25-30°C) may improve purity at the cost of some yield.[6]

    • Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold ethanol.[6] Using cold solvent minimizes the dissolution of the desired product.

    • Filtrate Recrystallization: A significant amount of product may remain in the filtrate.[6] Consider concentrating the filtrate and performing a second recrystallization to improve the overall yield.[6]

Data Summary Tables

Table 1: Key Reaction Parameters for CEE Synthesis

ParameterRecommended RangeRationaleReference
Temperature 35 - 50 °CBalances reaction rate and minimizes side reactions.[6][7]
Reaction Time 2 - 10 hoursDependent on temperature, catalyst, and scale.[1][6]
Creatine:Ethanol Ratio 1g : 6-10 mLExcess ethanol shifts equilibrium to favor product.[6]
Catalyst (Acetyl Chloride) 1.5 molar equivalentsProvides in situ HCl for catalysis.[6]

Table 2: pH-Dependent Stability of Creatine Ethyl Ester (CEE)

pHHalf-LifePrimary Degradation ProductReference
1.0570 hoursCreatine (Hydrolysis)[9][10]
2.5200 hoursCreatinine (Cyclization)[9]
4.04.0 hoursCreatinine (Cyclization)[9]
5.748 minutesCreatinine (Cyclization)[9]
> 8.0< 23 secondsCreatinine (Cyclization)[9][10]

Conclusion

Optimizing the reaction time for creatine ethyl ester synthesis is a multifactorial challenge that requires a systematic and informed approach. By understanding the principles of Fischer esterification and the specific chemical properties of creatine and CEE, researchers can effectively troubleshoot slow reactions and low yields. The key to accelerating this synthesis lies in the judicious selection and concentration of the acid catalyst, maintaining an optimal temperature, using a large excess of anhydrous alcohol, and actively managing the water content to drive the reaction equilibrium forward. This guide provides the foundational knowledge and practical protocols to empower scientists to achieve more efficient and successful CEE syntheses.

References
  • Gufford, J. A., et al. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Dietary Supplements, 10(3), 241-251. Available at: [Link]

  • Gufford, J. A., et al. (2013). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. PubMed, National Institutes of Health. Available at: [Link]

  • Anonymous. (n.d.). Creatine ethyl ester - Everything you need to know! Gigas Nutrition. Available at: [Link]

  • Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids, 40(5), 1369-1383. Available at: [Link]

  • Anonymous. (n.d.). Chemical structure of creatine and creatine ethyl ester. ResearchGate. Available at: [Link]

  • Vennerstrom, J. L., & Miller, D. W. (2005). Production of creatine esters using in situ acid production. U.S. Patent Application No. 10/648,345.
  • Giese, M., & Lecher, C. S. (2009). Non-enzymatic hydrolysis of creatine ethyl ester. Biochemical and Biophysical Research Communications, 388(2), 252-255. Available at: [Link]

  • Katseres, N. S., et al. (2009). Qualitative in vitro NMR analysis of creatine ethyl ester pronutrient in human plasma. Journal of the International Society of Sports Nutrition, 6(Suppl 1), P1. Available at: [Link]

  • Katseres, N. S., et al. (2009). Qualitative In vitro NMR Analysis of Creatine Ethyl Ester Pronutrient in Human Plasma. Drug Metabolism Letters, 3(2), 108-111. Available at: [Link]

  • Vennerstrom, J. L., & Miller, D. W. (2005). Production of creatine esters using in situ acid production. U.S. Patent No. 6,897,334.
  • Dox, A. W., & Yoder, L. (1922). Creatine Ethyl Ether. Journal of the American Chemical Society, 44(7), 1574-1575. Available at: [Link]

  • Vennerstrom, J. L., & Miller, D. W. (2007). Creatine ester pronutrient compounds and formulations. U.S. Patent Application No. 11/593,858.
  • Guo, C., et al. (2015). Preparation method of creatine ethyl ester hydrochloride. Chinese Patent No. CN104262203A.
  • Anonymous. (2018). A kind of new technique for synthesizing of ethyl creatine ester hydrochloride. Chinese Patent No. CN108929249A.
  • Anonymous. (2014). Method for preparing creatine fatty esters, creatine fatty esters thus prepared and uses thereof. World Intellectual Property Organization Patent No. WO2014019855A1.
  • Anonymous. (n.d.). Esterification Lab Answers. Website. Available at: [Link]

  • Gufford, J. A., et al. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. PMC, National Institutes of Health. Available at: [Link]

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. Available at: [Link]

  • Spillane, M., et al. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition, 6, 6. Available at: [Link]

  • Wikipedia contributors. (2023). Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • Anonymous. (2020). Video: Esterification - Concept. JoVE. Available at: [Link]

  • Reddit community. (2023). Why are my ester hydrolysis not working. Reddit. Available at: [Link]

  • Anonymous. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Available at: [Link]

  • Perasso, L., et al. (2019). A new method to synthesize creatine derivatives. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Miller, D. W., & Gufford, J. A. (2002). A simple HPLC method with pulsed EC detection for the analysis of creatine. Creighton University. Available at: [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. BYJU'S. Available at: [Link]

  • MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of Creatine Ethyl Ester and Creatine Monohydrate Bioavailability: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Creatine monohydrate (CM) is arguably the most researched and validated ergogenic aid for improving high-intensity exercise performance. In an effort to enhance its physicochemical properties, various derivatives have been synthesized, among which Creatine Ethyl Ester (CEE) gained significant commercial popularity with claims of superior bioavailability and reduced side effects. This guide provides a comprehensive, evidence-based comparison of CEE and CM, focusing on the core scientific principles of bioavailability, chemical stability, and pharmacokinetics. By synthesizing data from peer-reviewed experimental studies, we conclude that claims of CEE's superiority are not only unsubstantiated but are directly contradicted by the available scientific literature. Evidence strongly indicates that CEE is chemically unstable under physiological conditions, rapidly degrading to the metabolic byproduct creatinine, thus resulting in lower bioavailability of creatine compared to CM.

Introduction: The Rationale for Creatine Analogs

Creatine, a naturally occurring compound synthesized from amino acids, plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[1] Its primary function is to serve as a temporal and spatial energy buffer through the phosphocreatine (PCr) system.[1] Supplementation with creatine monohydrate (CM), the most studied form, has been consistently shown to increase intramuscular creatine and PCr stores by 15-40%, leading to improvements in strength, power output, and lean body mass.[2][3]

Despite its proven efficacy, CM possesses relatively low aqueous solubility.[2] This characteristic, coupled with the desire to enhance absorption and reduce the potential for gastrointestinal distress, spurred the development of alternative creatine formulations. Creatine ethyl ester (CEE) was introduced as a "pronutrient" or prodrug of creatine.[4][5] The central hypothesis was that by esterifying the carboxylic acid moiety of creatine with ethanol, the resulting molecule would be more lipophilic, thereby enhancing its passive diffusion across cell membranes and improving its overall bioavailability.[4][6] This guide will critically evaluate this hypothesis against rigorous experimental data.

Chemical Structures and the Esterification Hypothesis

Creatine monohydrate is a polar, hydrophilic molecule.[6] The esterification process attaches an ethyl group to creatine's carboxyl group, forming an ester. This modification theoretically increases the molecule's lipid solubility (lipophilicity).

G CM_Struct H₂N-C(=NH)-N(CH₃)-CH₂-COOH · H₂O CEE_Struct H₂N-C(=NH)-N(CH₃)-CH₂-COOCH₂CH₃ caption Fig. 1: Chemical Structures of CM and CEE.

Fig. 1: Chemical Structures of CM and CEE.

The central premise for CEE's development was that its increased lipophilicity would allow it to bypass the saturable, sodium-chloride dependent creatine transporter (CreaT1) that mediates the uptake of CM, and instead be absorbed more efficiently via passive diffusion through the lipid bilayers of the intestinal epithelium and muscle cells.[6] However, this hypothesis critically overlooks a fundamental aspect of CEE's chemistry: its stability in aqueous environments at varying pH levels.

Experimental Methodology for Bioavailability Assessment

To objectively compare the bioavailability of two compounds like CM and CEE, a robust experimental design is paramount. The gold-standard approach in human pharmacokinetic studies involves a randomized, double-blind, crossover design.

Key Methodological Pillars:

  • Study Design (Randomized Crossover): Participants serve as their own controls, receiving both CEE and CM (or placebo) at different times, separated by a "washout" period. This design minimizes inter-individual variability, a significant confounding factor in parallel-group studies.

  • Dosing Protocol: Standardized doses are administered, often relative to body mass or fat-free mass, to ensure equitable comparison. Loading phases (e.g., ~20 g/day for 5 days) followed by maintenance phases (e.g., ~5 g/day ) are common to assess both acute and chronic effects.[7][8]

  • Sample Collection & Analysis:

    • Blood (Serum/Plasma): Serial blood samples are drawn at timed intervals post-ingestion to measure the concentrations of creatine and its breakdown product, creatinine. This allows for the determination of key pharmacokinetic parameters.

    • Muscle Biopsies: To measure the ultimate target of supplementation, muscle tissue is sampled (typically from the vastus lateralis) before and after the supplementation period to quantify total intramuscular creatine content.

    • Analytical Chemistry: High-Performance Liquid Chromatography (HPLC) is the standard technique for accurately quantifying creatine and creatinine concentrations in biological samples.[4][9]

G start Participant Recruitment baseline Baseline Testing: - Blood Draw - Muscle Biopsy start->baseline random Randomization baseline->random groupA Group A: Supplement 1 (e.g., CEE) random->groupA Arm 1 groupB Group B: Supplement 2 (e.g., CM) random->groupB Arm 2 post_test1 Post-Supplementation Testing 1 groupA->post_test1 groupB->post_test1 washout Washout Period crossoverA Group A: Supplement 2 (e.g., CM) washout->crossoverA crossoverB Group B: Supplement 1 (e.g., CEE) washout->crossoverB post_test2 Post-Supplementation Testing 2 crossoverA->post_test2 crossoverB->post_test2 post_test1->washout analysis Data Analysis: - HPLC - Statistical Comparison post_test2->analysis

Fig. 2: Workflow of a Randomized Crossover Trial.

The Critical Flaw: Chemical Instability of CEE

The central failure of the CEE hypothesis lies in its profound instability in aqueous solutions, particularly at the pH levels encountered in the gastrointestinal tract and blood. The ester linkage in CEE is highly susceptible to intramolecular cyclization, a chemical reaction that converts CEE not into creatine, but directly into the inert waste product, creatinine.[10]

  • In the Stomach: While some early in-vitro data suggested CEE was stable in highly acidic conditions (pH 1.0), this work also showed that at any pH greater than 1.0, CEE rapidly degrades to creatinine.[4][9] The stomach's pH is variable, but much of the transit time occurs at a pH where this degradation is significant.

  • In the Intestine and Bloodstream: The near-neutral pH of the small intestine (where most absorption occurs) and blood (pH ~7.4) is particularly hostile to CEE. Studies have shown the conversion to creatinine becomes nearly instantaneous as the pH approaches 7.4.[10] One study calculated the half-life of CEE in blood to be on the order of one minute, suggesting it hydrolyzes far too quickly to reach muscle cells in its ester form.[11]

G CEE Creatine Ethyl Ester (CEE) (Ingested) Stomach Stomach (Acidic pH) CEE->Stomach Transit Intestine Intestine / Blood (Neutral pH) Stomach->Intestine Transit Creatinine Creatinine (Waste Product) Intestine->Creatinine Rapid Intramolecular Cyclization Creatine Creatine (Target Molecule) caption Fig. 3: Degradation Pathway of CEE in vivo.

Fig. 3: Degradation Pathway of CEE in vivo.

Comparative Bioavailability: The Experimental Verdict

Human clinical trials directly comparing CEE to CM have consistently refuted the claims of CEE's superiority. The primary study in this area, conducted by Spillane et al. (2009), provides definitive evidence.[7][8]

In this double-blind, randomized trial, 30 non-resistance-trained males were assigned to supplement with either CM, CEE, or a placebo for 47 days while undergoing a heavy resistance training program.[7][8]

5.1 Serum and Muscle Creatine Levels

The results demonstrated that CM was far more effective at increasing both serum and muscle creatine levels.

  • Serum Creatine: The CM group showed significantly higher levels of serum creatine compared to the CEE group.[7][8]

  • Muscle Creatine: While both CM and CEE supplementation led to an increase in total muscle creatine content compared to placebo, the increase was greater in the CM group.[2]

  • Serum Creatinine: Most tellingly, serum creatinine levels were significantly elevated in the CEE group throughout the study, increasing at days 6, 27, and 48.[7] This provides strong in vivo evidence that a large portion of the ingested CEE was being rapidly degraded to creatinine rather than being absorbed as creatine.[12][13]

Table 1: Summary of Findings from Spillane et al. (2009)

ParameterCreatine Monohydrate (CM) GroupCreatine Ethyl Ester (CEE) GroupKey Finding
Serum Creatine Significantly IncreasedNo significant increase vs. PlaceboCM is superior for increasing blood creatine levels.[7][8]
Total Muscle Creatine Significantly IncreasedModestly IncreasedCM leads to greater muscle creatine accumulation.[2]
Serum Creatinine Marginal IncreaseSignificantly IncreasedCEE rapidly degrades to creatinine in the body.[7][12]
Strength & Power Significant ImprovementsImprovements (Attributed to Training)CEE offered no additional benefit over training alone compared to CM.[7][8]

Conclusion: An Evidence-Based Verdict

  • CEE is Unstable: CEE is highly unstable under physiological pH conditions and rapidly degrades into the inactive byproduct creatinine.[10]

  • CM has Superior Bioavailability: Creatine monohydrate leads to significantly greater increases in both serum and muscle creatine concentrations compared to CEE.[7][8]

  • CEE Increases Serum Creatinine: Supplementation with CEE results in large increases in serum creatinine, confirming its degradation in vivo.[7][12][14] This can potentially lead to a misinterpretation of renal function tests.[12][14]

For researchers, scientists, and drug development professionals, the case of CEE versus CM serves as a critical example of how theoretical physicochemical advantages can be negated by unforeseen chemical liabilities. The claims of CEE's superiority are not supported by scientific evidence. Creatine monohydrate remains the gold standard, with a well-established profile of high bioavailability, safety, and efficacy.[2][3]

References

  • Gufford, B. T., Sriraghavan, K., Miller, N. J., Miller, D. W., Gu, X., Vennerstrom, J. L., & Robinson, D. H. (2010). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Dietary Supplements, 7(3), 241–251. [Link]

  • Gufford, B. T., Sriraghavan, K., Miller, N. J., Miller, D. W., Gu, X., Vennerstrom, J. L., & Robinson, D. H. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Dietary Supplements, 10(3), 241-251. [Link]

  • Jäger, R., Purpura, M., Shao, A., Inoue, T., & Kreider, R. B. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids, 40(5), 1369–1383. [Link]

  • Spillane, M., Schoch, R., Cooke, M., Harvey, T., Greenwood, M., Kreider, R., & Willoughby, D. S. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition, 6, 6. [Link]

  • Giese, M. W., & Lecher, C. S. (2009). Non-enzymatic hydrolysis of creatine ethyl ester. Biochemical and Biophysical Research Communications, 388(2), 252-255. [Link]

  • Katseres, N. S., Reading, D. W., Shayya, L., D'souza, M. J., & Miller, D. W. (2009). Qualitative In vitro NMR Analysis of Creatine Ethyl Ester Pronutrient in Human Plasma. Journal of the International Society of Sports Nutrition, 6(S1), P11. [Link]

  • Williamson, L., & McCarthy, I. (2014). How the use of creatine supplements can elevate serum creatinine in the absence of underlying kidney pathology. BMJ Case Reports, 2014, bcr2014207532. [Link]

  • Gufford, B. T. (2012). Pharmacokinetics and Oral Absorption of Various Creatine Supplements. MSpace Repository, University of Manitoba. [Link]

  • Love Life Supplements. (2023). Creatine Monohydrate vs HCl vs Ethyl Ester: What's the Difference? [Link]

  • Franchi, A., et al. (2011). Effect of creatine, creatinine, and creatine ethyl ester on TLR expression in macrophages. International Immunopharmacology, 11(11), 1557-1563. [Link]

  • Spillane, M., et al. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition, 6(1), 1-14. [Link]

  • Tinsley, G. (2012). Creatine Monohydrate vs. Creatine Ethyl Ester: Settling the Score! Calories in Context. [Link]

  • Kreider, R. B., et al. (2022). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Nutrients, 14(5), 1055. [Link]

  • Velema, M. S., & de Ronde, W. (2011). Elevated plasma creatinine due to creatine ethyl ester use. The Netherlands Journal of Medicine, 69(2), 79–81. [Link]

  • Giese, M. W., & Lecher, C. S. (2009). Non-enzymatic hydrolysis of creatine ethyl ester. Journal of the American Chemical Society, 131(33), 11391-11393. [Link]

  • Wikipedia contributors. (2024). Creatine. In Wikipedia, The Free Encyclopedia. [Link]

  • Schoch, R. D. (2008). The Effects of Creatine Ethyl Ester Supplementation Combined with Resistance Training on Body Composition, Muscle Mass, and Muscle Strength and Power. Electronic Theses and Dissertations. [Link]

  • Spillane, M., et al. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition, 6, 6. [Link]

  • Persky, A. M., & Brazeau, G. A. (2001). Clinical pharmacology of the dietary supplement creatine monohydrate. Pharmacological Reviews, 53(2), 161–176. [Link]

  • Giese, M. W., & Lecher, C. S. (2009). Non-enzymatic cyclization of creatine ethyl ester to creatinine. Biochemical and Biophysical Research Communications, 388(2), 252–255. [Link]

  • Ling, J., Kritikos, M., & Tiplady, B. (2009). Cognitive effects of creatine ethyl ester supplementation. Behavioural Pharmacology, 20(8), 673–679. [Link]

  • Giese, M. W., & Lecher, C. S. (2009). Non-enzymatic hydrolysis of creatine ethyl ester. Journal of the American Chemical Society, 131(33), 11391-11393. [Link]

  • Ling, J., Kritikos, M., & Tiplady, B. (2009). Cognitive effects of creatine ethyl ester supplementation. Behavioural Pharmacology, 20(8), 673-679. [Link]

Sources

A Comparative Analysis of Creatine Ethyl Ester and Other Creatine Formulations: A Scientific Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Creatine, a nitrogenous organic acid, is a cornerstone of cellular energy metabolism, playing a pivotal role in the rapid regeneration of adenosine triphosphate (ATP), the primary energy currency of the cell.[1] Its supplementation is widely recognized for enhancing high-intensity exercise performance, promoting training adaptations, and offering potential therapeutic benefits.[2][3] For decades, Creatine Monohydrate (CM) has been the most extensively studied and utilized form, establishing itself as the "gold standard" due to a vast body of literature supporting its high bioavailability, efficacy, and safety.[2][4][5][6]

In the pursuit of enhanced physicochemical properties, supplement manufacturers have developed various alternative forms of creatine, often termed "creatine esters." Among these, Creatine Ethyl Ester (CEE) has been aggressively marketed with claims of superior absorption, stability, and efficacy, necessitating smaller doses and causing fewer side effects like bloating.[6][7] This guide provides an in-depth, objective comparison of CEE with CM and other creatine esters, such as Creatine Hydrochloride (HCL), buffered creatine, and Creatine Nitrate (CN). We will critically evaluate the scientific evidence, present supporting experimental data, and detail the methodologies required to validate these claims, providing researchers, scientists, and drug development professionals with a clear, evidence-based perspective.

Creatine Ethyl Ester (CEE): Deconstructing the Claims

The primary rationale behind the development of CEE was to enhance creatine's bioavailability by increasing its lipophilicity. By attaching an ethyl ester group to the creatine molecule, the theory was that CEE could more easily pass through the lipid-based membranes of intestinal and muscle cells, bypassing the need for the specific creatine transporter protein.[8] This proposed mechanism was the foundation for claims of superior absorption and the ability to use smaller, more effective doses.[1][9]

The Critical Flaw: Chemical Instability

The central and most significant failing of CEE lies in its profound instability in acidic environments, such as the stomach. Contrary to the marketing claims of enhanced stability, the ester linkage makes CEE highly susceptible to intramolecular cyclization, leading to its rapid and extensive degradation into creatinine, a metabolically inert waste product.[10][11]

Scientific studies have unequivocally demonstrated that CEE is, in fact, less stable than creatine monohydrate in low-pH conditions.[7][11] This accelerated breakdown means that a significant portion of ingested CEE is converted to creatinine before it ever has the chance to be absorbed into the bloodstream and delivered to muscle tissue.[7][10]

CEE Creatine Ethyl Ester (CEE) Ingestion Stomach Gastric Environment (Low pH) CEE->Stomach Degradation Rapid Degradation via Intramolecular Cyclization Stomach->Degradation High Susceptibility Absorption Minimal Absorption as Creatine Stomach->Absorption Limited Pathway Creatinine Creatinine (Metabolic Waste Product) Degradation->Creatinine Primary Outcome

Caption: Proposed pathway of CEE degradation in the stomach.

Evidence from Clinical Trials: Bioavailability and Performance

The poor stability of CEE directly translates to inferior bioavailability and a lack of ergogenic benefit when compared to CM. Multiple clinical trials have investigated these parameters head-to-head.

A seminal study by Spillane et al. (2009) provided definitive evidence. In this 7-week trial, resistance-trained men were given either CEE, CM, or a placebo. The results were stark:

  • Serum Creatinine: The CEE group showed significantly higher levels of serum creatinine, confirming that a large portion of the supplement was being degraded within the gastrointestinal tract after ingestion.[7][12][13]

  • Muscle Creatine Content: While both CM and CEE increased muscle creatine content compared to placebo, CM resulted in a greater increase. The muscle creatine levels in the CEE group were not significantly different from the placebo group at several time points.[10][13]

  • Performance and Body Composition: CEE supplementation did not show any additional benefit in improving muscle mass, strength, or power when compared to either CM or the placebo.[8][12][14]

These findings consistently demonstrate that CEE is not a more effective form of creatine. In fact, due to its rapid conversion to creatinine, it is significantly less bioavailable and offers no superior ergogenic value over creatine monohydrate.[8][11]

Comparative Analysis with Other Creatine Forms

To provide a comprehensive overview, CEE must be compared not only to the gold standard, CM, but also to other popular alternative formulations.

FeatureCreatine Monohydrate (CM)Creatine Ethyl Ester (CEE)Creatine Hydrochloride (HCL)Buffered Creatine (Kre-Alkalyn®)
Primary Claim Gold standard for efficacy and safety.Superior absorption and stability.Enhanced water solubility and absorption.pH-corrected for improved stability.
Solubility in Water Moderate (Improved by micronization).[5]High.[1]Very High (38-41x > CM).[15][16]Similar to CM.
Stability (Gastric pH) High; >99% stable through digestion.[11][17]Very Low; rapid degradation to creatinine.[7][10][11]High.High.
Bioavailability Excellent (~99% absorbed).[2][5]Poor; significantly lower than CM.[4][11]Claimed to be higher, but no clinical evidence of superiority over CM.[15]Not superior to CM.[17][18][19]
Performance Data Overwhelmingly positive; hundreds of studies confirm efficacy.[2][4][9]No additional benefit over CM or placebo.[12][14][20]Effective, but not shown to be superior to CM.[15][21]Effective, but not superior to CM.[18][19][21]
Key Scientific Finding The most effective and well-researched form of creatine.[3][4]Rapidly converts to creatinine, making it less effective than CM.[7][12]Higher solubility does not translate to greater efficacy in clinical studies.[22]Buffering does not improve muscle creatine content or performance vs. CM.[17]
Creatine Hydrochloride (HCL)

Creatine HCL is formed by bonding creatine with a hydrochloride group, which significantly increases the molecule's solubility in water.[5][23] This property is the basis for claims of enhanced absorption and the need for smaller doses.[23] While the increased solubility is a fact, the assertion that this leads to superior bioavailability and performance outcomes lacks robust scientific backing.[15][22] Studies have not demonstrated that Creatine HCL is more effective than CM for increasing strength or lean body mass.[15][21]

Buffered Creatine

Buffered creatine (e.g., Kre-Alkalyn®) is manufactured at a higher pH, with the claim that this "buffering" protects it from the acidic environment of the stomach, thereby preventing its conversion to creatinine.[17][24] However, this premise is flawed, as creatine monohydrate is already highly stable during normal digestion.[17] Direct comparative studies have found no evidence that buffered creatine is more effective at increasing muscle creatine content or improving training adaptations than CM.[17][18][19][21] Furthermore, there were no differences in reported side effects.[17]

Essential Experimental Protocols for Validation

To objectively assess the claims made about any novel creatine formulation, rigorous and standardized experimental protocols are essential.

Protocol: pH-Dependent Stability Analysis via HPLC

Objective: To quantify and compare the degradation rate of creatine esters (e.g., CEE) and creatine salts to creatine monohydrate in a simulated gastric fluid.

Causality: The stability of a creatine compound in the low pH of the stomach is a primary determinant of its potential bioavailability. A compound that rapidly degrades cannot be effectively absorbed. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the parent compound (creatine form) and its primary degradant (creatinine).[25]

Methodology:

  • Preparation of Simulated Gastric Fluid (SGF): Prepare an acidic buffer solution at pH 1.5 to mimic the fasting stomach environment.

  • Sample Preparation: Accurately weigh and dissolve equivalent molar concentrations of CM, CEE, and other test articles into separate volumes of the SGF, maintained at 37°C.

  • Time-Course Incubation: Maintain the solutions at 37°C in a shaking water bath. At predetermined time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot from each solution.

  • Sample Quenching: Immediately neutralize the aliquot with a high pH buffer (e.g., Tris buffer) to halt any further degradation.

  • HPLC Analysis: Inject the quenched samples into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. Develop a gradient method to separate and quantify the peaks corresponding to the specific creatine form and creatinine against certified reference standards.

  • Data Analysis: Calculate the concentration of the parent compound and creatinine at each time point. Determine the degradation rate constant and the half-life (t½) for each creatine form under these conditions.

Caption: Workflow for HPLC-based creatine stability testing.

Protocol: In-Vivo Bioavailability and Muscle Uptake Study

Objective: To compare the effects of supplementing with different creatine forms on serum creatine/creatinine levels and total intramuscular creatine content in human subjects.

Causality: The ultimate measure of a creatine supplement's efficacy is its ability to be absorbed into the bloodstream and subsequently increase creatine stores within skeletal muscle. A randomized, double-blind, placebo-controlled trial involving muscle biopsies is the definitive method to establish this.

Methodology:

  • Subject Recruitment: Recruit a cohort of healthy, resistance-trained individuals.

  • Randomization: Randomly assign participants in a double-blind fashion to one of the experimental groups (e.g., Placebo, Creatine Monohydrate, Creatine Ethyl Ester).

  • Baseline Measurements: Before supplementation begins, perform baseline testing including:

    • A resting muscle biopsy from the vastus lateralis.

    • A fasting blood draw to determine serum creatine and creatinine levels.

    • Body composition analysis (e.g., DEXA).

    • Strength and power assessments (e.g., 1-RM bench press and leg press).

  • Supplementation Protocol: Instruct participants to follow a standardized supplementation regimen for a period of 4-8 weeks. A typical protocol involves a loading phase (e.g., 20 g/day for 5-7 days) followed by a maintenance phase (e.g., 5 g/day ).[8][12][13]

  • Sample Analysis:

    • Analyze muscle tissue samples for total creatine content (creatine + phosphocreatine) via fluorometric assay or HPLC.

    • Analyze serum samples for creatine and creatinine concentrations.

  • Statistical Analysis: Use appropriate statistical models (e.g., ANOVA) to compare changes from baseline between the groups for all measured variables.

Conclusion

The scientific evidence is overwhelmingly clear and consistently refutes the marketing claims associated with Creatine Ethyl Ester. Despite a plausible theoretical mechanism, CEE demonstrates poor chemical stability in the gut, leading to rapid degradation into creatinine.[7][10][11] This results in reduced bioavailability and an inability to confer the ergogenic benefits associated with creatine supplementation.[11][12] Clinical trials have confirmed that CEE is less effective than creatine monohydrate at increasing muscle creatine stores and provides no superior advantage for improving muscle mass, strength, or power.[8][12][20]

Other creatine esters and salts, such as Creatine HCL and buffered creatine, while offering potential advantages in solubility or gastrointestinal tolerance for a subset of users, have not been demonstrated in clinical research to be more effective than creatine monohydrate.[15][17][22] Therefore, based on the current body of scientific literature, Creatine Monohydrate remains the undisputed gold standard for creatine supplementation, offering a well-established profile of high bioavailability, proven efficacy, and comprehensive safety.[2][4][5] For professionals in research and drug development, CM should serve as the benchmark against which all novel creatine formulations are judged.

References

  • Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. (Source: NIH)
  • Buffered Creatine vs Creatine Monohydrate: Which is better? (Source: AST Sports Science)
  • Creatine HCL vs Monohydr
  • Creatine Ethyl Ester Vs.
  • Creatine Monohydrate vs Creatine Ethyl Ester: Which Is Better? (Source: Fitness Volt)
  • 6 Types of Creatine: Benefits, Research, and How to Choose. (Source: Healthline)
  • Supplementing With Which Form of Creatine (Hydrochloride or Monohydrate) Alongside Resistance Training Can Have More Impacts on Anabolic/Catabolic Hormones, Strength and Body Composition? (Source: PMC - NIH)
  • Creatine HCL vs. monohydrate: an unbiased technical analysis for product developers. (Source: N/A)
  • Creatine Hydrochloride Versus Creatine Monohydrate. Differences in Solubility, Ergogenic Effects, and Body Composition. (Source: SciELO Colombia)
  • Creatine HCl vs. Monohydrate: Is There a New Gold Standard? (Source: Transparent Labs)
  • Buffered Creatine Monohydrate: Fact vs. Fiction.
  • Seven-week trial of creatine ethyl ester versus creatine monohydrate and placebo during resistance training. (Source: myStack Research)
  • Creatine Monohydrate vs. Creatine Ethyl Ester: Settling the Score! (Source: Calories in Context)
  • Creatine Ethyl Ester vs Monohydrate: Key Differences to Know. (Source: Momentous)
  • Analysis of the efficacy, safety, and regulatory status of novel forms of cre
  • Creatine Showdown: Monohydrate Versus Ethyl Ester, Which One Prevails? (Source: Drink Harlo)
  • A buffered form of creatine does not promote greater changes in muscle creatine content, body composition, or training adaptations than creatine monohydr
  • Acute and chronic safety and efficacy of dose dependent creatine nitrate supplementation and exercise performance. (Source: PubMed)
  • Analysis of the efficacy, safety, and regulatory status of novel forms of cre
  • Buffered Creatine vs. Creatine Monohydrate: Which One is Superior? (Source: Supps247)
  • Creatine Nitrate vs Monohydrate: Which One Wins? (Source: Performance Lab)
  • pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. (Source: N/A)
  • The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. (Source: PMC - PubMed Central)
  • Is it true that Creatine Ethyl Ester is better for someone trying to "keep their lines"? (Source: dotFIT)
  • Creatine supplementation with specific view to exercise/sports performance: an upd
  • Is Creatine Ethyl Ester Better Then Pure Creatine Monohydr
  • The Effect of Creatine Nitrate and Caffeine Individually or Combined on Exercise Performance and Cognitive Function: A Randomized, Crossover, Double-Blind, Placebo-Controlled Trial.
  • (PDF) The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels.
  • 28 days of creatine nitrate supplementation is apparently safe in healthy individuals. (Source: N/A)
  • International Society of Sports Nutrition position stand: safety and efficacy of creatine supplementation in exercise, sport, and medicine. (Source: N/A)

Sources

A Comparative Guide to Ethyl 2-(1-methylguanidino)acetate hydrochloride: Efficacy, Stability, and Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount to the integrity and success of experimental outcomes. This guide provides an in-depth, objective comparison of Ethyl 2-(1-methylguanidino)acetate hydrochloride, commonly known as creatine ethyl ester hydrochloride (CEE), against its well-established alternative, creatine monohydrate. We will delve into the fundamental physicochemical properties, supported by experimental data, to validate the efficacy of CEE and provide a clear, evidence-based perspective for its application in research and development.

Introduction: The Rationale Behind Creatine Analogs

Creatine is a naturally occurring compound pivotal for energy homeostasis in tissues with high and fluctuating energy demands, such as skeletal muscle and brain.[1] Its role in regenerating adenosine triphosphate (ATP) from adenosine diphosphate (ADP) via the phosphocreatine system is well-documented. In the context of drug development and research, creatine and its analogs are explored for their potential therapeutic benefits in neuromuscular disorders and as ergogenic aids.

Creatine monohydrate is the most extensively studied form of creatine, with a vast body of literature supporting its safety and efficacy.[2][3] However, its relatively low aqueous solubility and the potential for gastrointestinal discomfort at high doses have spurred the development of alternative forms, with the aim of enhancing bioavailability and therapeutic utility.[4] this compound was synthesized as a pro-drug of creatine, with the hypothesis that the esterification of the carboxylic acid moiety would increase its lipophilicity, thereby improving its absorption and cellular uptake.[4]

Physicochemical Properties: A Head-to-Head Comparison

A thorough evaluation of any compound begins with an understanding of its fundamental physicochemical properties. Here, we compare this compound with the gold standard, creatine monohydrate.

PropertyThis compound (CEE)Creatine MonohydrateRationale for Comparison
Aqueous Solubility Highly soluble (>200 mg/mL in physiological buffer)[5]14 g/L (14 mg/mL) at 20°C[4][6]Higher solubility is often pursued to improve dissolution rate, which can be a limiting factor for oral absorption, and to facilitate the preparation of concentrated stock solutions for in vitro assays.
Stability in Aqueous Solution Highly unstable at neutral and alkaline pH; rapidly converts to creatinine. Relatively stable in acidic pH (e.g., gastric environment).[7]Relatively stable at neutral pH; degradation to creatinine increases as pH decreases.Chemical stability is critical for ensuring that the active compound reaches its target in its intended form. Instability can lead to reduced efficacy and the formation of unintended byproducts.
Permeability (Caco-2 Model) Significantly higher permeability than creatine monohydrate (reported to be 15-fold greater).[8]Low permeability.[8]Intestinal permeability is a key determinant of oral bioavailability. The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal absorption.

The Critical Flaw: The Instability of this compound

While the enhanced solubility and theoretical permeability of CEE appear advantageous, its profound instability under physiological conditions is a critical flaw that largely negates these benefits. The primary degradation product of CEE in aqueous solutions at a pH greater than 1.0 is creatinine, a metabolic waste product.[4][7]

This rapid conversion has significant implications for its use as a creatine prodrug:

  • Reduced Bioavailability of Creatine: A substantial portion of orally ingested CEE is likely converted to creatinine in the gastrointestinal tract before it can be absorbed as the intact ester.[2]

  • Misleading Efficacy Data: Any observed biological effects could be confounded by the presence of high levels of creatinine, or the small amount of creatine that may be formed through hydrolysis in the acidic environment of the stomach.

  • Safety Concerns: Elevated serum creatinine levels are a clinical marker of renal dysfunction. The administration of a compound that directly elevates creatinine levels can complicate safety assessments and may not be suitable for long-term studies.

Experimental Evidence: In Vitro and In Vivo Data

In Vitro Permeability: A Deceptive Advantage

As previously mentioned, studies utilizing the Caco-2 cell monolayer model have indicated that CEE possesses significantly higher permeability than creatine monohydrate.[8] This is attributed to the increased lipophilicity of the ester form, allowing for greater passive diffusion across the cell membrane.

However, the rapid degradation of CEE at the neutral pH of the assay buffer complicates the interpretation of these results. While the intact ester may cross the membrane more readily, its subsequent conversion to creatinine within the experimental system and in vivo is a crucial consideration.

In Vivo Studies: The Definitive Verdict

A double-blind, randomized clinical trial directly compared the effects of CEE and creatine monohydrate supplementation over a seven-week period in conjunction with resistance training.[9][10][11] The key findings were:

  • Serum Creatine Levels: The creatine monohydrate group exhibited significantly higher serum creatine concentrations compared to the CEE group.[10][11]

  • Serum Creatinine Levels: Conversely, the CEE group showed significantly elevated serum creatinine levels, confirming the in vivo conversion of CEE to creatinine.[9][10]

  • Muscle Creatine Content: While both creatine monohydrate and CEE supplementation resulted in a significant increase in total muscle creatine content compared to placebo, there was no significant difference between the two creatine groups.[9][10] This suggests that any potential benefit of CEE's increased permeability is offset by its degradation, leading to a comparable, if not inferior, outcome in terms of muscle creatine loading.

  • Performance and Body Composition: No significant differences were observed between the CEE and creatine monohydrate groups in terms of improvements in body composition, muscle mass, strength, and power.[9][11]

These in vivo findings strongly indicate that this compound is not a more effective alternative to creatine monohydrate for increasing muscle creatine stores or enhancing performance.

Experimental Protocols for Efficacy Validation

For researchers aiming to independently validate the efficacy of creatine analogs, the following experimental workflows are recommended.

Caco-2 Permeability Assay

This assay provides an in vitro assessment of a compound's potential for oral absorption.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker such as Lucifer yellow.

  • Transport Study:

    • The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • The test compound is added to the apical (A) or basolateral (B) chamber.

    • Samples are collected from the receiver chamber at predetermined time points.

  • Quantification: The concentration of the test compound in the collected samples is determined by a suitable analytical method, such as LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient is calculated using the following equation: Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor chamber.

In Vivo Pharmacokinetic and Muscle Accretion Study

This in vivo study design allows for the assessment of a compound's absorption, metabolic fate, and accumulation in the target tissue.

Objective: To compare the plasma pharmacokinetics and muscle creatine concentration following oral administration of this compound and creatine monohydrate.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Dosing: Animals are randomly assigned to receive either vehicle, creatine monohydrate, or this compound via oral gavage. Dosing can be a single administration for pharmacokinetic analysis or repeated over several weeks for muscle accretion studies.

  • Blood Sampling: For pharmacokinetic analysis, serial blood samples are collected at predetermined time points post-dosing. Plasma is separated for analysis.

  • Tissue Collection: At the end of the study, skeletal muscle tissue (e.g., gastrocnemius) is collected.

  • Sample Analysis: Plasma and muscle homogenates are analyzed for creatine and creatinine concentrations using a validated HPLC or LC-MS/MS method.

  • Data Analysis:

    • Pharmacokinetics: Key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated for plasma creatine.

    • Muscle Accretion: Total creatine concentration in muscle tissue is determined and compared between groups.

Analytical Methodology: HPLC for Creatine and Creatinine

Objective: To simultaneously quantify creatine and creatinine in plasma samples.

Methodology:

  • Sample Preparation: Plasma proteins are precipitated by the addition of a solvent such as acetonitrile. The sample is then centrifuged, and the supernatant is collected.

  • Chromatographic System:

    • HPLC System: An HPLC system equipped with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mobile phase, for example, a potassium phosphate monobasic buffer with acetonitrile.

    • Detection: UV detection at a wavelength suitable for both creatine and creatinine (e.g., 210 nm).

  • Quantification: A standard curve is generated using known concentrations of creatine and creatinine to quantify the analytes in the plasma samples.

Visualizing the Concepts

Creatine Metabolism and CEE Degradation Figure 1: Biochemical Pathways of Creatine and CEE cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_muscle Muscle Cell CEE_Oral Ethyl 2-(1-methylguanidino)acetate HCl (CEE) CEE_GI CEE (in solution) CEE_Oral->CEE_GI CM_Oral Creatine Monohydrate CM_GI Creatine (in solution) CM_Oral->CM_GI Creatinine_GI Creatinine CEE_GI->Creatinine_GI Rapid, pH-dependent degradation Absorption Absorption CEE_GI->Absorption CM_GI->Absorption Creatine_Blood Creatine Absorption->Creatine_Blood Creatinine_Blood Creatinine Absorption->Creatinine_Blood From CEE degradation Creatine_Muscle Creatine Creatine_Blood->Creatine_Muscle Creatine Transporter (SLC6A8) PCr Phosphocreatine Creatine_Muscle->PCr Creatine Kinase ATP_Cycle ATP <-> ADP PCr->ATP_Cycle Energy Buffer

Caption: Biochemical pathways of creatine and CEE.

Experimental Workflow for Efficacy Validation Figure 2: Workflow for Validating Creatine Analogs cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Solubility Solubility Assay Stability pH-Dependent Stability Assay Permeability Caco-2 Permeability Assay PK_Study Pharmacokinetic Study (Plasma) Permeability->PK_Study Predicts Oral Absorption Muscle_Study Muscle Accretion Study PK_Study->Muscle_Study Informs Dosing Regimen Performance_Study Functional Outcome Study Muscle_Study->Performance_Study Correlates with Efficacy Test_Compound Creatine Analog (e.g., CEE) Test_Compound->Solubility Test_Compound->Stability Test_Compound->Permeability Reference_Compound Creatine Monohydrate Reference_Compound->Solubility Reference_Compound->Stability Reference_Compound->Permeability

Caption: Workflow for validating creatine analogs.

Conclusion and Recommendations

The initial premise for the development of this compound—to enhance the bioavailability of creatine—was chemically sound in principle. The esterification does indeed increase aqueous solubility and in vitro membrane permeability. However, the overwhelming experimental evidence demonstrates that the compound's instability at physiological pH leads to rapid degradation into creatinine.

This chemical liability effectively negates its potential advantages. In vivo studies have confirmed that CEE supplementation does not result in superior serum or muscle creatine levels compared to creatine monohydrate and leads to a significant increase in serum creatinine.

For researchers, scientists, and drug development professionals, the choice is clear. Creatine monohydrate remains the gold standard due to its well-established efficacy, safety profile, and stability. The use of this compound as a direct substitute for creatine is not supported by the current body of scientific evidence. Any research employing CEE should be carefully designed to account for its rapid conversion to creatinine and the potential confounding effects of this degradation product.

References

  • Gufford, B. T., Sestili, P., & Miller, D. W. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Dietary Supplements, 10(3), 241-251. [Link]

  • Spillane, M., Schoch, R., Cooke, M., Harvey, T., Greenwood, M., Kreider, R., & Willoughby, D. S. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition, 6, 6. [Link]

  • BUBS Naturals. (2023, November 14). Does Creatine Monohydrate Dissolve in Water? The Real Talk. [Link]

  • BUBS Naturals. (2023, December 12). Demystifying Creatine Monohydrate: Is It Water Soluble?. [Link]

  • Wikipedia. (2024). Creatine. [Link]

  • Parikh, H. M., & Dash, A. K. (1983). HPLC analysis of creatinine in human plasma and urine. Journal of Chromatographic Science, 21(6), 278-281. [Link]

  • Persky, A. M., & Brazeau, G. A. (2001). Clinical pharmacology of the dietary supplement creatine monohydrate. Pharmacological Reviews, 53(2), 161-176.
  • Jäger, R., Purpura, M., Shao, A., Inoue, T., & Kreider, R. B. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids, 40(5), 1369-1383. [Link]

  • Gufford, B. T., Ezell, E. L., Robinson, D. H., Miller, D. W., Miller, N. J., Gu, X., & Vennerstrom, J. L. (2013). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. Journal of dietary supplements, 10(3), 241–251. [Link]

  • Spillane, M., Schoch, R., Cooke, M., Harvey, T., Greenwood, M., Kreider, R., & Willoughby, D. S. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition, 6, 6. [Link]

  • Spillane, M., et al. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition. [Link]

  • Chibio Biotech. (n.d.). Creatine Ethyl Ester HCL (≥99%) – Advanced Sports Nutrition Supplement. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Creatine, Creatinine and Histidine. [Link]

  • Greenwood, M., et al. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. ResearchGate. [Link]

  • Vraneš, M., & Papović, S. (2015). Chemical structure of Cr ethyl ester (CEE) and Cr ethyl ester hydrochloride (CEE@BULLETHCl). ResearchGate. [Link]

  • Vennerstrom, J. L., & Miller, D. W. (2007). Creatine ester pronutrient compounds and formulations. U.S.
  • Gufford, B. T., et al. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. ResearchGate. [Link]

  • University of Texas at Austin. (n.d.). ABSTRACT The Effects of Creatine Ethyl Ester Supplementation Combined with Resistance Training on Body Composition, Muscle Mass. [Link]

  • Examine. (2023, October 31). Creatine Monohydrate vs HCl vs Ethyl Ester: What's the Difference?. [Link]

  • Gufford, B. T., et al. (2020). Absolute Oral Bioavailability of Creatine Monohydrate in Rats: Debunking a Myth. Molecules. [Link]

  • Gufford, B. T. (2014). Pharmacokinetics and Oral Absorption of Various Creatine Supplements. University of Nebraska Medical Center. [Link]

  • ResearchGate. (2021). Pharmacokinetics of Creatine. [Link]

Sources

Comparative Efficacy Analysis: Creatine Ethyl Ester vs. Creatine Monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Creatine monohydrate is one of the most extensively researched and validated ergogenic aids for enhancing high-intensity exercise performance, muscle strength, and lean body mass.[1][2][3] In an effort to improve upon its physicochemical properties, various derivatives have been synthesized, among them creatine ethyl ester (CEE). CEE was developed with the theoretical advantage of increased bioavailability due to the addition of an ethyl ester group, which was purported to enhance its lipophilicity and absorption, thereby bypassing the need for the creatine transporter and reducing side effects like bloating.[4][5][6] However, a rigorous examination of the scientific literature reveals that not only does CEE fail to outperform creatine monohydrate, but it is also less effective at increasing intramuscular creatine stores and is largely degraded to the metabolic waste product creatinine in the gastrointestinal tract. This guide provides a detailed comparison of the two compounds, supported by experimental data, to inform research and development decisions.

Physicochemical Stability: The Critical Point of Failure for CEE

The central hypothesis for creatine ethyl ester's enhanced efficacy rests on its ability to be absorbed intact. However, its chemical stability in the acidic environment of the stomach and the near-neutral pH of the intestines is a critical limiting factor.

Stomach Acid Stability: Initial marketing claims suggested that CEE would be more stable in stomach acid than creatine monohydrate (CM).[7] In reality, research has demonstrated the opposite. Studies have shown that CEE is highly unstable and rapidly degrades to creatinine, particularly under the low pH conditions found in the stomach.[8][9][10] While one in-vitro study indicated that CEE is most stable at a very low pH of 1.0 (half-life of 570 hours), it also showed that as the pH rises above 1.0, CEE rapidly undergoes an intramolecular cyclization to form creatinine.[11][12][13] This degradation pathway significantly reduces the amount of viable creatine available for absorption.

Intestinal Stability: As CEE passes from the stomach into the intestines, the pH rises towards neutral. In this environment, the degradation of CEE to creatinine is accelerated dramatically.[11][12] This rapid conversion means that a substantial portion of the ingested CEE is turned into a waste product before it can be absorbed into the bloodstream.[9] In contrast, creatine monohydrate is relatively stable in the digestive system.[8]

Table 1: Physicochemical and Stability Comparison
ParameterCreatine Monohydrate (CM)Creatine Ethyl Ester (CEE)
Chemical Structure Creatine molecule bound with one water molecule.Creatine molecule with an attached ethyl ester group.
Marketing Claim Proven efficacy for strength and muscle mass.[14][15]Superior absorption and reduced water retention.[5][6]
Stability in GI Tract Relatively stable.[8]Unstable; rapidly degrades to creatinine.[8][9][10]
Primary Breakdown Product Creatinine (metabolically, post-uptake)Creatinine (largely in the GI tract pre-uptake).[16]

Bioavailability and Intramuscular Creatine Stores: A Head-to-Head Clinical Trial

The most definitive evidence against the efficacy of CEE comes from direct comparative studies in human subjects. A key double-blind, randomized trial by Spillane et al. (2009) provides a comprehensive look at the physiological effects of CEE versus CM supplementation during a 7-week resistance training program.

The study revealed that the group supplementing with creatine monohydrate showed significantly greater increases in total muscle creatine content compared to both the CEE and placebo groups.[17] Furthermore, the CEE group exhibited significantly elevated serum creatinine levels, confirming the extensive degradation of the compound.[17] These findings directly refute the claim that CEE has superior bioavailability; in fact, it is less effective than CM at delivering creatine to the muscle tissue.[5][14][18]

Table 2: Summary of Clinical Trial Data (Adapted from Spillane et al., 2009)
Outcome MeasurePlaceboCreatine Monohydrate (CM)Creatine Ethyl Ester (CEE)
Change in Serum Creatine No significant changeSignificant IncreaseNo significant increase
Change in Serum Creatinine No significant changeMarginal IncreaseSignificant Increase [17]
Change in Total Muscle Creatine No significant changeSignificant Increase [17]Marginal, non-significant increase
Change in Strength/Power Improvement (Training Effect)No significant difference vs. Placebo/CEENo significant difference vs. Placebo/CM

Note: The study found that while all groups improved in strength and power over the 7 weeks, these gains were attributed to the resistance training program itself, with no significant additional benefit from either creatine supplement in this cohort of non-resistance-trained males.[17]

Ergogenic Efficacy and Performance Outcomes

The ultimate measure of an ergogenic aid is its effect on performance. Creatine monohydrate is supported by thousands of studies demonstrating its ability to increase strength, power output, and lean mass when combined with resistance training.[3][19][20]

In contrast, the evidence for CEE is lacking. The aforementioned study by Spillane et al. found no superior improvements in body composition, muscle mass, strength, or power with CEE supplementation compared to either CM or a placebo.[17] Other research and reviews have consistently concluded that CEE is not more effective than CM, and in most respects, it is inferior.[14][16][21][22] The failure of CEE to significantly increase intramuscular creatine stores logically explains its inability to produce superior ergogenic effects.

Safety Profile and Side Effects

Creatine monohydrate has an exceptionally well-established safety profile, deemed safe for long-term use at recommended dosages by numerous scientific bodies.[3][16] The most commonly reported side effect is minor water retention, which is primarily intracellular and contributes to cell volumization, a potential anabolic signal.

The primary safety concern with CEE is its propensity to elevate serum creatinine levels.[9] Since plasma creatinine is a key biomarker used to assess renal function, supplementation with CEE can lead to a false diagnosis of renal distress.[10] While this elevation is due to the ingestion and degradation of CEE rather than kidney damage, it presents a significant confounding variable for clinical assessment. Some users have also reported gastrointestinal discomfort with CEE.[6][16]

Experimental Protocols

A. Representative Human Clinical Trial Methodology (Comparative Efficacy)
  • Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard. Participants are randomly assigned to one of three groups: Creatine Monohydrate, Creatine Ethyl Ester, or a Placebo (e.g., maltodextrin).

  • Participant Population: Homogeneous group (e.g., healthy, resistance-trained males, aged 18-30) to minimize confounding variables.

  • Supplementation Protocol:

    • Loading Phase (Optional for CM, but often used): 20g/day for 5-7 days.

    • Maintenance Phase: 5g/day for the remainder of the study period (e.g., 6-8 weeks). Dosages should be matched by creatine content between the active groups.

    • All supplements are provided in identical, unmarked packaging.

  • Controlled Resistance Training: All participants follow the same supervised, periodized resistance training program for the duration of the study.

  • Data Collection:

    • Baseline (Pre-supplementation):

      • Muscle Biopsy (e.g., from vastus lateralis) for analysis of intramuscular creatine concentration via High-Performance Liquid Chromatography (HPLC).

      • Fasting Blood Samples for serum creatine and creatinine analysis.

      • Performance Testing (e.g., 1-Repetition Maximum on bench press and squat).

      • Body Composition Analysis (e.g., DEXA or BodPod).

    • Post-supplementation: All baseline measurements are repeated at the end of the study period.

B. In-Vitro Stability Analysis
  • Method: High-Performance Liquid Chromatography (HPLC) is used to quantify the concentrations of CEE, creatine, and creatinine.

  • Procedure:

    • Solutions of CEE are prepared in buffered solutions across a range of pH values simulating the gastrointestinal tract (e.g., pH 1.5, 3.0, 5.5, 7.4).

    • Samples are incubated at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes).

    • The concentrations of CEE, creatine, and creatinine in each aliquot are measured by HPLC to determine the rate and products of degradation.

Visualizations

G cluster_0 Gastrointestinal Tract cluster_1 Systemic Circulation & Muscle Oral Ingestion Oral Ingestion Stomach (Low pH) Stomach (Low pH) Oral Ingestion->Stomach (Low pH) CEE Intestines (Neutral pH) Intestines (Neutral pH) Stomach (Low pH)->Intestines (Neutral pH) Partial Degradation Creatinine (Waste) Creatinine (Waste) Stomach (Low pH)->Creatinine (Waste) Degradation Intestines (Neutral pH)->Creatinine (Waste) Rapid Degradation Bloodstream Bloodstream Creatinine (Waste)->Bloodstream Absorption Minimal Creatine Minimal Creatine Bloodstream->Minimal Creatine Muscle Cell Muscle Cell Minimal Creatine->Muscle Cell Inefficient Uptake

Caption: Metabolic Fate of Creatine Ethyl Ester (CEE)

G cluster_workflow Comparative Clinical Trial Workflow start Recruit Homogeneous Participant Cohort baseline Baseline Testing: - Muscle Biopsy - Blood Draw - Performance Tests start->baseline randomize Randomization into Groups: 1. Placebo 2. Creatine Monohydrate 3. Creatine Ethyl Ester baseline->randomize intervention 7-Week Supplementation & Supervised Resistance Training randomize->intervention post_testing Post-Intervention Testing: (Repeat all baseline measures) intervention->post_testing analysis Statistical Analysis: - Compare changes between groups post_testing->analysis

Caption: Experimental Workflow for Comparing Creatine Supplements

Conclusion and Recommendation

The initial hypothesis for the development of creatine ethyl ester—that esterification would enhance creatine's bioavailability—was theoretically sound but has been invalidated by empirical evidence. Scientific data conclusively shows that CEE is unstable in the gastrointestinal tract and degrades extensively to creatinine. This leads to lower levels of creatine absorption into the bloodstream and significantly less accumulation in muscle tissue when compared to creatine monohydrate.[17] Consequently, CEE fails to offer any superior ergogenic benefits in terms of strength, power, or body composition.[17][18]

References

  • Spillane, M., et al. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels.
  • Gufford, B. T., et al. (2010). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Dietary Supplements. [Link]

  • Drink Harlo. (n.d.). Creatine Showdown: Monohydrate Versus Ethyl Ester, Which One Prevails?. Harlo. [Link]

  • Jäger, R., et al. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids. [Link]

  • Healthline. (2023). 6 Types of Creatine: Benefits, Research, and How to Choose. Healthline. [Link]

  • MuscleZeus. (n.d.). Creatine Ethyl Ester vs Creatine Monohydrate: Which Works Best for Athletes?. MuscleZeus. [Link]

  • Kreider, R. B. (2003). Creatine Supplementation and Exercise Performance: A Brief Review. Journal of Sports Science & Medicine. [Link]

  • Mr Supplement. (2025). Creatine Ethyl Ester: Your Comprehensive Review. Mr Supplement. [Link]

  • ResearchGate. (2026). EFFECTIVENESS OF CREATINE SUPPLEMENTATION IN STRENGTH SPORTS – A REVIEW. ResearchGate. [Link]

  • ResearchGate. (n.d.). Additional Benefits of Creatine Monohydrate Supplementation on Muscle Strength, Muscle Mass Gain and Training Performance - A Systematic Review. ResearchGate. [Link]

  • Williams, J., & Trewin, A. (2014). How the use of creatine supplements can elevate serum creatinine in the absence of underlying kidney pathology. BMJ Case Reports. [Link]

  • Gufford, B. T., et al. (2010). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. Journal of Dietary Supplements. [Link]

  • Wax, B., et al. (2021). Creatine for Exercise and Sports Performance, with Recovery Considerations for Healthy Populations. Nutrients. [Link]

  • Gatorade Sports Science Institute. (n.d.). THE SAFETY AND EFFICACY OF CREATINE MONOHYDRATE SUPPLEMENTATION: WHAT WE HAVE LEARNED FROM THE PAST 25 YEARS OF RESEARCH. Gatorade Sports Science Institute. [Link]

  • WebMD. (2023). Creatine Supplements: Benefits and Side Effects. WebMD. [Link]

  • Love Life Supplements. (2025). Creatine Monohydrate vs HCl vs Ethyl Ester: What's the Difference?. Love Life Supplements. [Link]

  • Transparent Labs. (2025). Creatine Monohydrate vs. Other Forms: Which Is Really Superior?. Transparent Labs. [Link]

  • UNeMed. (2007). CREATINE ESTER PRONUTRIENT COMPOUNDS AND FORMULATIONS. UNeMed. [Link]

  • Fitness Volt. (2023). Creatine Monohydrate vs Creatine Ethyl Ester: Which Is Better?. Fitness Volt. [Link]

  • Dempsey, R. L., et al. (2008). Effect of creatine, creatinine, and creatine ethyl ester on TLR expression in macrophages. Journal of the International Society of Sports Nutrition. [Link]

  • Velema, M. S., & de Ronde, W. (2011). Elevated plasma creatinine due to creatine ethyl ester use. The Netherlands Journal of Medicine. [Link]

  • Gufford, B. T., et al. (2010). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. PubMed. [Link]

  • Wikipedia. (n.d.). Creatine. Wikipedia. [Link]

Sources

A Researcher's Guide to Replicating Seminal Studies on Creatine Ethyl Ester Stability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Creatine Ethyl Ester Controversy

Creatine monohydrate stands as one of the most researched and effective ergogenic aids for improving strength, power, and lean body mass.[1][2][3] However, its purported limitations, such as potential water retention and variable absorption, have led to the development of alternative forms.[4][5] Among these, creatine ethyl ester (CEE) was aggressively marketed with claims of superior bioavailability and reduced side effects.[2][4] The core premise was that the addition of an ethyl ester group would enhance its lipophilicity, thereby improving its passage through cell membranes and increasing its absorption.[2]

The Chemistry of Degradation: A Tale of Two Pathways

The stability of CEE is fundamentally dependent on pH. In strongly acidic conditions (pH ≤ 1.0), CEE undergoes intermolecular ester hydrolysis to form creatine and ethanol.[9][10] However, at a pH greater than 1.0, a more rapid intramolecular cyclization occurs, leading to the formation of creatinine and ethanol.[9][10] This is a critical distinction, as the typical pH of the stomach in a fasting state ranges from 1.0 to 2.9.[11] While the stomach's pH can temporarily rise to 4-5 after a meal, it remains a challenging environment for an acid-labile compound like CEE.[11]

The following diagram illustrates the pH-dependent degradation pathways of Creatine Ethyl Ester.

G CEE Creatine Ethyl Ester (CEE) Stomach Simulated Gastric Fluid (pH 1.0 - 2.9) CEE->Stomach Intestine Simulated Intestinal Fluid (pH > 6.0) CEE->Intestine Creatine Creatine + Ethanol Creatinine Creatinine + Ethanol Stomach->Creatine Ester Hydrolysis (pH <= 1.0) Half-life ~570 hrs at pH 1.0 Stomach->Creatinine Intramolecular Cyclization (pH > 1.0) Half-life rapidly decreases with increasing pH Intestine->Creatinine Rapid Intramolecular Cyclization (Half-life ~23 sec at pH 8.0)

Caption: pH-dependent degradation of Creatine Ethyl Ester.

Experimental Design for Replicating Stability Studies

This section outlines a comprehensive protocol to replicate the foundational studies on CEE stability. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC), which allows for the separation and quantification of CEE, creatine, and creatinine.

Materials and Equipment
Reagents Equipment
Creatine Ethyl Ester HCl (analytical standard)HPLC system with UV detector
Creatine Monohydrate (analytical standard)C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 3 µm)
Creatinine (analytical standard)pH meter
Hydrochloric Acid (HCl)Analytical balance
Potassium Chloride (KCl)Vortex mixer
Sodium Phosphate (monobasic and dibasic)Centrifuge
Acetonitrile (HPLC grade)Syringe filters (0.45 µm)
Trifluoroacetic Acid (TFA)Autosampler vials
Deionized waterIncubator or water bath (37°C)
Experimental Workflow

The following diagram provides a high-level overview of the experimental process.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffer Solutions (pH 1.0, 4.0, 7.4) D Incubate CEE in each buffer at 37°C A->D B Prepare Stock Solutions (CEE, Creatine, Creatinine) C Create HPLC Calibration Curve B->C B->D H Quantify CEE, Creatine, and Creatinine C->H E Collect samples at specified time points D->E F Filter and dilute samples E->F G Analyze by HPLC F->G G->H

Caption: Experimental workflow for CEE stability analysis.

Step-by-Step Protocol

1. Preparation of Buffer Solutions:

  • pH 1.0 (Simulated Gastric Fluid - Fasting): Prepare a solution of 0.2 M KCl and 0.2 M HCl. Adjust the pH to 1.0 using a calibrated pH meter. The normal fasting stomach pH is between 1.0 and 2.9.[11]

  • pH 4.0 (Simulated Gastric Fluid - Postprandial): Prepare a citrate buffer by mixing appropriate volumes of 0.1 M citric acid and 0.1 M sodium citrate to achieve a pH of 4.0. The pH of the stomach can rise to 4-5 after a meal.[11]

  • pH 7.4 (Simulated Physiological/Intestinal pH): Prepare a phosphate-buffered saline (PBS) solution and adjust the pH to 7.4.

2. Preparation of Stock and Standard Solutions:

  • Prepare individual stock solutions of CEE, creatine, and creatinine in deionized water at a concentration of 1 mg/mL.

  • From these stock solutions, prepare a series of mixed standards containing all three analytes at concentrations ranging from 1 µg/mL to 100 µg/mL to generate a calibration curve.

3. HPLC Method:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA).[12][13] For example, 97:3 (v/v) water:acetonitrile with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm is a suitable wavelength for detecting all three compounds.[9]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Note: It is crucial to establish a method that provides good separation of the creatine, creatinine, and CEE peaks.[9]

4. Incubation and Sampling:

  • Add a known concentration of CEE (e.g., 100 µg/mL) to each of the prepared buffer solutions (pH 1.0, 4.0, and 7.4).

  • Incubate the solutions at 37°C to simulate body temperature.

  • Collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs). The frequency of sampling should be adjusted based on the expected degradation rate at each pH.

  • Immediately upon collection, filter the samples through a 0.45 µm syringe filter and, if necessary, dilute them with the mobile phase to fall within the range of the calibration curve.

5. Data Analysis:

  • Inject the prepared samples into the HPLC system.

  • Identify and quantify the peaks for CEE, creatine, and creatinine by comparing their retention times and peak areas to the calibration standards.

  • Plot the concentration of CEE versus time for each pH condition.

  • Calculate the first-order degradation rate constant (k) and the half-life (t½) of CEE at each pH using the following equations:

    • ln([CEE]t / [CEE]0) = -kt

    • t½ = 0.693 / k

Expected Outcomes and Comparative Data

Based on published literature, the replication of these studies should yield the following trends.[9][10]

pHExpected Primary Degradation ProductExpected Half-LifeSupporting Evidence
1.0 Creatine~570 hoursCEE is most stable in strongly acidic conditions.[9][10][14]
4.0 Creatinine~4 hoursThe rate of cyclization to creatinine increases as the pH rises.[9]
7.4 Creatinine~52 seconds (in cell culture media)Degradation is extremely rapid at neutral and alkaline pH.[9][10]
>8.0 Creatinine~23 secondsThe rate of degradation is too rapid to be accurately determined by standard methods.[9][10][14]

These findings are in stark contrast to creatine monohydrate, which is relatively stable in solution at neutral pH and shows significantly slower degradation in acidic conditions compared to CEE.[6]

Conclusion: An Evidence-Based Perspective

The replication of these stability studies provides compelling evidence regarding the fate of creatine ethyl ester under simulated physiological conditions. The data consistently demonstrate that CEE is highly susceptible to degradation, primarily to creatinine, in environments mimicking the gastrointestinal tract and bloodstream.[6][7][8] While CEE was developed with the intention of improving upon creatine monohydrate, the scientific literature suggests it is less effective at increasing serum and muscle creatine levels.[15][16] For researchers and professionals in drug development and nutritional science, a thorough understanding of these fundamental stability characteristics is paramount for making informed decisions about product formulation and efficacy. This guide provides the necessary framework to independently verify these critical findings.

References

  • Gufford, B. T., Ezell, E. L., Robinson, D. H., Miller, D. W., Miller, N. J., Gu, X., & Vennerstrom, J. L. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Dietary Supplements, 10(3), 241–251. [Link]

  • Giese, M. W., & Lecher, C. S. (2009). Non-enzymatic cyclization of creatine ethyl ester to creatinine. Biochemical and Biophysical Research Communications, 388(2), 252–255. [Link]

  • Katseres, N. S., Reading, D. W., Shayya, L., & Purser, G. H. (2009). Non-enzymatic hydrolysis of creatine ethyl ester. Biochemical and Biophysical Research Communications, 386(2), 363–367. [Link]

  • Spillane, M., Schoch, R., Cooke, M., Harvey, T., Greenwood, M., Kreider, R., & Willoughby, D. S. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition, 6, 6. [Link]

  • Jäger, R., Purpura, M., Shao, A., Inoue, T., & Kreider, R. B. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids, 40(5), 1369–1383. [Link]

  • Dr.Oracle. (2025). What is a normal stomach acid pH?. [Link]

  • UCSF Health. (2018). Stomach acid test. [Link]

  • Fitness Volt. (2023). Creatine Monohydrate vs Creatine Ethyl Ester: Which Is Better? [Link]

  • Healthline. (2023). 6 Types of Creatine: Benefits, Research, and How to Choose. [Link]

  • Calories in Context. (2012). Creatine Monohydrate vs. Creatine Ethyl Ester: Settling the Score! [Link]

  • Love Life Supplements. (2025). Creatine Monohydrate vs HCl vs Ethyl Ester: What's the Difference? [Link]

  • Semeco, A. (2023). Creatine 101: What It Is and What It Does. Healthline. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Creatine, Creatinine and Histidine. [Link]

Sources

A Side-by-Side Analysis of Creatine Ethyl Ester and Creatine Anhydrous for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of performance-enhancing compounds and therapeutic agents, creatine stands as a cornerstone, pivotal for its role in cellular bioenergetics. The pursuit of optimizing its delivery and efficacy has led to the development of various derivatives, each with claims of superior performance. This guide provides an in-depth, side-by-side technical analysis of two such forms: Creatine Ethyl Ester (CEE) and Creatine Anhydrous. Our objective is to dissect the scientific evidence, moving beyond marketing claims to offer a clear, data-driven comparison for researchers, scientists, and drug development professionals.

Foundational Principles: The Creatine-Phosphate Energy Shuttle

Before delving into the specifics of its derivatives, it is crucial to understand the fundamental role of creatine in cellular metabolism. Creatine, a naturally occurring nitrogenous organic acid, is integral to the phosphocreatine (PCr) system. This system functions as a rapid reservoir of high-energy phosphate bonds in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[1]

The enzyme creatine kinase catalyzes the reversible phosphorylation of creatine to PCr, utilizing adenosine triphosphate (ATP). During periods of high energy expenditure, PCr donates its phosphate group to adenosine diphosphate (ADP), rapidly regenerating ATP. This process is critical for maintaining cellular function during anaerobic activities.[2] Supplementation aims to increase the intramuscular pool of creatine, thereby enhancing the capacity of this high-energy shuttle.[3][4][5]

CreatinePhosphateShuttle Creatine-Phosphate Energy Shuttle cluster_Mitochondrion Mitochondrion (Rest) cluster_Cytosol Cytosol (Exercise) ATP_mito ATP CK_mito Creatine Kinase ATP_mito->CK_mito donates P Cr_mito Creatine Cr_mito->CK_mito PCr_mito Phosphocreatine PCr_cyto Phosphocreatine PCr_mito->PCr_cyto transports CK_mito->PCr_mito produces CK_cyto Creatine Kinase PCr_cyto->CK_cyto donates P ADP_cyto ADP ADP_cyto->CK_cyto ATP_cyto ATP CK_cyto->ATP_cyto regenerates Cr_cyto Creatine CK_cyto->Cr_cyto Cr_cyto->Cr_mito recycles

Caption: The Creatine-Phosphate energy shuttle mechanism.

Contender Analysis: Chemical Structures and Intended Mechanisms

Creatine Anhydrous

Creatine Anhydrous is the purest form of creatine, consisting of the creatine molecule with the water molecule removed.[6][7] Standard creatine monohydrate contains approximately 87.9% creatine by weight, with the remainder being the water molecule.[8] By removing this water molecule, creatine anhydrous boasts a higher concentration of creatine, gram for gram.[9]

The intended mechanism of creatine anhydrous is identical to that of creatine monohydrate – to increase the intramuscular storage of creatine and phosphocreatine. The primary purported advantage is its higher purity and concentration.[9]

Creatine Ethyl Ester (CEE)

Creatine Ethyl Ester is a derivative of creatine in which the carboxylic acid group has been esterified with ethanol. The rationale behind this modification was to increase the lipophilicity of the creatine molecule.[10] It was hypothesized that this increased fat solubility would allow CEE to bypass the creatine transporters and passively diffuse across cell membranes, leading to enhanced absorption and muscle uptake.[11] This was marketed as a solution to potential side effects associated with creatine monohydrate, such as bloating, and the need for a "loading" phase.[11]

ChemicalStructures Chemical Structures of Creatine Anhydrous and CEE cluster_Anhydrous Creatine Anhydrous cluster_CEE Creatine Ethyl Ester Anhydrous_img Anhydrous_img CEE_img CEE_img

Caption: Chemical structures of the two creatine forms.

Side-by-Side Comparative Analysis

This section provides a direct comparison of the two creatine forms based on key performance and chemical parameters, supported by experimental data from the scientific literature.

Purity and Creatine Content

The most straightforward comparison lies in the purity and the amount of active creatine delivered per gram.

ParameterCreatine AnhydrousCreatine Ethyl EsterReference
Creatine Content by Weight 100%~82.4%[12]
Purity Highest possibleVariable, lower than anhydrous[12]

Insight: Creatine anhydrous offers a more concentrated form of creatine per serving compared to CEE.[12] This is a critical consideration in formulation and dosage calculations.

Chemical Stability

A key marketing claim for CEE was its enhanced stability. However, experimental data robustly refutes this. The stability of creatine is highly pH-dependent, with degradation to the inactive waste product, creatinine, increasing as the pH decreases from neutral.[13]

  • Creatine Anhydrous/Monohydrate: Creatine monohydrate is relatively stable in solid form and in neutral pH solutions. While it does degrade in acidic environments, the conversion to creatinine in the gastrointestinal tract is minimal during normal digestion.[14]

  • Creatine Ethyl Ester (CEE): Contrary to claims, the addition of the ethyl group significantly reduces the stability of the molecule in acidic conditions, such as those found in the stomach.[8] Studies have shown that CEE is rapidly and extensively converted to creatinine in low pH environments.[8][15] One study found that at a pH of 1.0 (approximating stomach acid), CEE has a long half-life of 570 hours, where it primarily undergoes ester hydrolysis back to creatine. However, at a slightly higher pH and in conditions more representative of the small intestine, it rapidly cyclizes to creatinine.[16][17]

pHHalf-life of CEE DegradationPrimary Degradation ProductReference
1.0 570 hoursCreatine (via hydrolysis)[16]
>1.0 Decreases rapidly with increasing pH (e.g., ~23 seconds at pH 8.0)Creatinine (via cyclization)[16][17]

Expertise & Experience: The esterification of creatine, intended to enhance its properties, ironically introduces an instability that leads to its degradation into an inactive byproduct before it can be utilized by the body. This highlights the importance of empirical testing over theoretical postulation in drug development.

Bioavailability and Ergogenic Efficacy

The ultimate measure of a creatine supplement's utility is its bioavailability and its effect on physical performance.

  • Creatine Anhydrous: As a pure form of creatine, its bioavailability is expected to be similar to creatine monohydrate, which is considered the gold standard with high bioavailability.[15] Numerous studies have confirmed the ergogenic benefits of creatine monohydrate in improving strength, power, and lean body mass.[4][5][18][19] While direct studies on creatine anhydrous are less common, its identical active molecule means its performance benefits are likely equivalent to monohydrate when dosed correctly.[7]

  • Creatine Ethyl Ester (CEE): The poor stability of CEE directly impacts its bioavailability. A significant portion of ingested CEE is converted to creatinine, which is then excreted.[6] A key study comparing CEE to creatine monohydrate and a placebo found that the CEE group exhibited significantly higher serum creatinine levels.[20] Furthermore, the study concluded that CEE was not as effective as creatine monohydrate in increasing muscle creatine levels or in improving body composition, muscle mass, strength, and power.[20] Some research suggests CEE is no more effective than a placebo.[9]

Trustworthiness: The evidence overwhelmingly indicates that CEE does not deliver on its claims of superior bioavailability and may, in fact, be less effective than standard creatine monohydrate/anhydrous.[7][21] The increase in serum creatinine following CEE supplementation is a strong indicator of its degradation rather than its successful delivery to muscle tissue.

Experimental Protocol: Quantifying Creatine and its Degradation Product

To ensure the quality and stability of creatine formulations, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a standard technique for the separation and quantification of creatine and its primary degradation product, creatinine.

HPLC Method for Creatine and Creatinine Analysis

This protocol is a synthesized example based on established methods for the analysis of creatine and creatinine.[2][20]

Objective: To quantify the concentration of creatine and creatinine in a sample using Reverse-Phase HPLC with UV detection.

Materials and Reagents:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 125 x 3 mm, 3 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1-Octanesulfonic acid sodium salt

  • Orthophosphoric acid

  • Creatine and creatinine analytical standards

  • Sample solutions (e.g., dissolved creatine product in simulated gastric fluid)

Procedure:

  • Mobile Phase Preparation:

    • Prepare an aqueous solution of 10 mmol/L 1-octanesulfonic acid sodium salt.

    • Mix water and acetonitrile in a 95:5 (v/v) ratio.

    • Adjust the pH of the mobile phase to 3.2 with orthophosphoric acid.

    • Degas the mobile phase before use.

  • Standard Preparation:

    • Prepare stock solutions of creatine and creatinine in the mobile phase (e.g., 1 mg/mL).

    • Create a series of working standards by serially diluting the stock solutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh and dissolve the test sample (e.g., CEE or Creatine Anhydrous) in the desired matrix (e.g., simulated gastric fluid at pH 1.2, phosphate buffer at pH 7.4).

    • Incubate the sample under controlled conditions (e.g., 37°C for a specified time).

    • At designated time points, withdraw an aliquot of the sample.

    • If necessary, precipitate proteins using a solvent like acetone and centrifuge.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: 95:5 (v/v) Water:Acetonitrile with 10 mmol/L 1-octanesulfonic acid, pH 3.2

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector Wavelength: 215 nm (for simultaneous detection) or 236 nm (for creatinine)

    • Column Temperature: 30°C

  • Data Analysis:

    • Run the standard solutions to generate a calibration curve by plotting peak area against concentration for both creatine and creatinine.

    • Inject the prepared samples.

    • Identify and quantify the creatine and creatinine peaks in the sample chromatograms by comparing their retention times and peak areas to the standard curve.

HPLC_Workflow HPLC Workflow for Creatine Analysis A Mobile Phase & Standard Preparation D HPLC Injection A->D B Sample Preparation (Dissolution & Incubation) C Sample Filtration B->C C->D E Chromatographic Separation (C18 Column) D->E F UV Detection E->F G Data Analysis (Quantification vs. Standards) F->G

Caption: HPLC workflow for creatine and creatinine analysis.

Conclusion and Recommendations

  • Creatine Anhydrous stands as a highly concentrated and pure form of creatine. Its mechanism and effects are backed by the extensive body of research on creatine monohydrate, making it a reliable and effective compound for increasing intramuscular creatine stores and enhancing anaerobic performance.

  • Creatine Ethyl Ester , despite its theoretical design for improved absorption, fails to deliver on its promises. The esterification process renders the molecule unstable in physiological conditions, leading to significant degradation into the inactive byproduct creatinine.[6][8] Experimental data indicates that CEE is less effective than creatine monohydrate at increasing muscle creatine levels and offers no superior ergogenic benefits.[20]

For researchers, scientists, and drug development professionals, the choice is unequivocal. The focus should be on stable, bioavailable forms of creatine with a proven track record of efficacy. Creatine anhydrous, alongside the extensively studied creatine monohydrate, represents the gold standard. The case of CEE serves as a valuable lesson in the necessity of rigorous, empirical validation of novel chemical entities against established standards.

References

  • Hespel, P., Op't Eijnde, B., Van Leemputte, M., Ursø, B., Greenhaff, P. L., Labarque, V., Dymarkowski, S., Van Hecke, P., & Richter, E. A. (2001). Ergogenic effects of creatine in sports and rehabilitation. Sub-cellular biochemistry, 32, 245–262. [Link]

  • Kreider, R. B. (2003). Effects of creatine supplementation on performance and training adaptations. Molecular and cellular biochemistry, 244(1-2), 89–94. [Link]

  • Cooper, R., Naclerio, F., Allgrove, J., & Jimenez, A. (2012). Creatine supplementation with specific view to exercise/sports performance: an update. Journal of the International Society of Sports Nutrition, 9(1), 33. [Link]

  • Butts, J., Jacobs, B., & Silvis, M. (2018). Creatine Use in Sports. Sports health, 10(1), 31–34. [Link]

  • Williams, M. H., Kreider, R. B., & Branch, J. D. (1999). Creatine: The Power Supplement. Journal of Sport and Health Science, 1(1), 1-10. [Link]

  • Jäger, R., Purpura, M., Shao, A., Inoue, T., & Kreider, R. B. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino acids, 40(5), 1369–1383. [Link]

  • Jinfiniti. (2025). Creatine Confusion: How to Choose the Best Form and Type. Jinfiniti. [Link]

  • MRI Performance. (2025). A True Breakdown of the Best Creatine Types. MRI Performance. [Link]

  • Gufford, B. T., Sriraghavan, K., Miller, N. J., Miller, D. W., Gu, X., Vennerstrom, J. L., & Robinson, D. H. (2010). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. Journal of dietary supplements, 7(3), 241–251. [Link]

  • Gufford, B. T., Sriraghavan, K., Miller, N. J., Miller, D. W., Gu, X., Vennerstrom, J. L., & Robinson, D. H. (2013). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. Journal of dietary supplements, 10(3), 241-51. [Link]

  • Gufford, B. T., Ezell, E. L., Robinson, D. H., Miller, D. W., Miller, N. J., Gu, X., & Vennerstrom, J. L. (2013). Absolute Oral Bioavailability of Creatine Monohydrate in Rats: Debunking a Myth. Pharmaceuticals, 6(3), 305–315. [Link]

  • Love Life Supplements. (2025). Creatine Monohydrate vs HCl vs Ethyl Ester: What's the Difference?. Love Life Supplements. [Link]

  • Kreider, R. B., Kalman, D. S., Antonio, J., Ziegenfuss, T. N., Wildman, R., Collins, R., Candow, D. G., Kleiner, S. M., Almada, A. L., & Lopez, H. L. (2017). International Society of Sports Nutrition position stand: safety and efficacy of creatine supplementation in exercise, sport, and medicine. Journal of the International Society of Sports Nutrition, 14, 18. [Link]

  • Essential Sports Nutrition. (2023). Comparing Different Types of Creatine Supplements. Essential Sports Nutrition. [Link]

  • Gufford, B. T. (2013). Pharmacokinetics and Oral Absorption of Various Creatine Supplements. MSpace. [Link]

  • Miller, D. W. (2013). Oral Bioavailability of Creatine Supplements: Insights Into Mechanism and Implications for Improved Absorption. Creighton University. [Link]

  • Bear Balanced. (2023). Comparing Creatine Types: Monohydrate, Hydrochloride, and More. Bear Balanced. [Link]

  • Jäger, R., Harris, R. C., Purpura, M., & Francaux, M. (2007). Analysis of the efficacy and safety of novel forms of creatine. Journal of the International Society of Sports Nutrition, 4(1), 1-13. [Link]

  • Jäger, R., Purpura, M., & Kreider, R. B. (2008). Analysis of the Efficacy and Safety of Novel Forms of Creatine. Exercise & Sport Nutrition Lab. [Link]

  • Dash, A. K., & Sawhney, A. (2002). A simple HPLC method with pulsed EC detection for the analysis of creatine. Journal of pharmaceutical and biomedical analysis, 29(5), 939–945. [Link]

  • MicroSolv Technology Corporation. (2025). Creatine and Creatinine Analyzed with ELSD and UV. MicroSolv Technology Corporation. [Link]

  • Kreider, R. B., Jäger, R., & Purpura, M. (2022). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Nutrients, 14(5), 1055. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Creatine, Creatinine and Histidine. SIELC Technologies. [Link]

  • Wu, A. H., & Steele, B. W. (1995). Simplified HPLC method for urinary and circulating creatinine. Clinical chemistry, 41(5), 779–781. [Link]

  • Spillane, M., Schoch, R., Cooke, M., Harvey, T., Greenwood, M., Kreider, R., & Willoughby, D. S. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition, 6, 6. [Link]

  • Wikipedia. (2023). Creatine. In Wikipedia. [Link]

  • Mr Supplement. (2025). Creatine Ethyl Ester: Your Comprehensive Review. Mr Supplement. [Link]

Sources

An In Vivo Comparative Analysis of Muscle Creatine Uptake: Creatine Ethyl Ester vs. Creatine Monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of performance-enhancing supplements and therapeutic agents targeting muscle bioenergetics, creatine monohydrate (CrM) has long stood as the gold standard, supported by a vast body of scientific literature. However, the quest for superior bioavailability and reduced side effects led to the development of alternative formulations, among which creatine ethyl ester (CEE) gained significant commercial attention. CEE was marketed on the premise that its esterified structure would enhance its lipophilicity, thereby increasing its passive diffusion across cell membranes, bypassing the saturable creatine transporter, and leading to greater muscle creatine accumulation.

This guide provides an in-depth, evidence-based comparison of CEE and CrM, moving beyond marketing claims to focus on rigorous in vivo experimental data. We will dissect the chemical stability, plasma pharmacokinetics, and ultimately, the intramuscular accumulation of these two compounds to provide a definitive guide for the scientific community.

The Critical Factor of Chemical Stability: A Tale of Two Fates

The foundational premise for CEE's purported superiority rests on its ability to survive the gastrointestinal (GI) tract and be absorbed intact. However, in vivo and in vitro studies reveal a critical flaw in this assumption: pH-dependent instability.

Creatine Ethyl Ester (CEE) is notably unstable under physiological conditions and rapidly degrades to creatinine, a biologically inert metabolic byproduct.[1][2] While CEE exhibits relative stability in the highly acidic environment of the stomach (pH 1.0-2.5), this is not where the majority of absorption occurs.[3][4] As CEE transits to the more alkaline environment of the small intestine (pH > 7.0), it undergoes rapid intramolecular cyclization, converting to creatinine.[3][5] This conversion is significantly faster than for CrM, which remains largely stable throughout the digestive process.[5][6]

One study meticulously characterized this pH-dependent stability, finding that at a pH of 1.0, CEE's half-life was approximately 570 hours. However, above pH 8.0, the half-life plummeted to just 23 seconds.[3][4] This rapid degradation in conditions mimicking the intestine means that a significant portion of orally ingested CEE is converted to creatinine before it has a chance to be absorbed as creatine.[1][7]

In stark contrast, research has consistently shown that creatine from CrM is not significantly degraded into creatinine during normal digestion and is nearly 100% bioavailable, meaning it is either absorbed by tissues or excreted in the urine.[6]

cluster_0 Oral Ingestion & GI Transit cluster_1 Stomach (pH 1.0-2.5) cluster_2 Intestine (pH > 7.0) cluster_3 Bloodstream Absorption CEE_Oral Creatine Ethyl Ester (CEE) CEE_Stomach CEE (Relatively Stable) CEE_Oral->CEE_Stomach CrM_Oral Creatine Monohydrate (CrM) CrM_Stomach CrM (Stable) CrM_Oral->CrM_Stomach CEE_Degradation Rapid Conversion CEE_Stomach->CEE_Degradation CrM_Intestine CrM (Stable) CrM_Stomach->CrM_Intestine Creatinine Creatinine CEE_Degradation->Creatinine Low_Creatine Low Serum Creatine CEE_Degradation->Low_Creatine Minimal Absorption as Creatine High_Creatinine High Serum Creatinine Creatinine->High_Creatinine High_Creatine High Serum Creatine CrM_Intestine->High_Creatine cluster_0 Muscle Cell cluster_1 Extracellular Space cell Sarcolemma Sarcoplasm Cr Creatine SLC6A8 CreaT1 (SLC6A8) Transporter Cr->SLC6A8 Binds Na Na+ Na->SLC6A8 Co-transport Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds SLC6A8->cell:f1 Uptake PI3K PI3K-Akt Pathway InsulinReceptor->PI3K Activates NaK_Pump Na+/K+ Pump PI3K->NaK_Pump Stimulates NaK_Pump->Na Maintains Gradient

Caption: Insulin-mediated enhancement of creatine uptake via SLC6A8.

Experimental Protocols for In Vivo Assessment

To ensure scientific rigor, the methodologies used to obtain the data presented are critical. Below are standardized protocols for quantifying creatine in both plasma and muscle tissue.

Protocol 1: Muscle Biopsy for Intramuscular Creatine Analysis

This is the gold standard for directly measuring muscle creatine content.

1. Sample Collection:

  • A muscle biopsy (approx. 10-20 mg) is obtained from a suitable muscle, typically the vastus lateralis, under local anesthesia. [8][9]* The site should be free from recent trauma, injections, or electromyographic (EMG) studies. [9][10]* Immediately upon excision, the sample is blotted to remove excess blood and rapidly frozen in isopentane cooled by liquid nitrogen to halt metabolic activity. [8]* Samples are stored at -80°C until analysis.

2. Sample Preparation (Extraction):

  • On ice, a small piece of the frozen tissue (5-10 mg) is weighed.

  • The tissue is homogenized in a cold perchloric acid (PCA) solution (e.g., 0.5 M) to precipitate proteins. [8]* The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C.

  • The resulting supernatant, containing the extracted creatine, is neutralized with a potassium hydroxide (KOH) solution.

  • A second centrifugation is performed to remove the potassium perchlorate precipitate. The final supernatant is collected for analysis.

3. Quantification (HPLC Method):

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: An isocratic mobile phase, often a buffered aqueous solution with an ion-pairing agent, is used to achieve separation.

  • Detection: Creatine and phosphocreatine can be detected by UV absorbance at approximately 210 nm. [4]* Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of creatine.

Protocol 2: Non-Invasive Assessment with Magnetic Resonance Spectroscopy (MRS)

MRS offers a powerful, non-invasive alternative to muscle biopsies for measuring creatine in vivo. [11][12] 1. Principle:

  • Proton (¹H) MRS can measure the signal from the N-methyl (–CH₃) group of total creatine (creatine + phosphocreatine). [12][13]* Phosphorus (³¹P) MRS can distinguish between phosphocreatine (PCr) and ATP, allowing for the calculation of the PCr/ATP ratio, a key indicator of cellular energy status. [11][14] 2. Procedure:

  • The subject is positioned within the bore of a high-field MRI scanner (e.g., 3T or higher).

  • A surface coil is placed over the muscle of interest (e.g., quadriceps or tibialis anterior). [11]* Specialized pulse sequences are used to suppress the large water signal and acquire the spectral data from a defined volume of interest (voxel) within the muscle. [13]* The resulting spectrum shows peaks corresponding to different metabolites. The area under the creatine peak is proportional to its concentration. [15]* Quantification is typically achieved by referencing the creatine peak to an internal standard, such as the unsuppressed water signal from the same voxel. [12][13]

Conclusion and Authoritative Recommendation

The initial hypothesis for the development of Creatine Ethyl Ester—that esterification would enhance stability, absorption, and muscle uptake—is not supported by in vivo scientific evidence. To the contrary, the data conclusively demonstrates that:

  • CEE is unstable in the alkaline environment of the intestine and rapidly converts to creatinine. [3][5]2. CEE supplementation leads to significantly higher serum creatinine levels and lower serum creatine levels compared to CrM. [16][17]3. CEE is not superior to CrM in increasing muscle creatine content and offers no additional benefits for improving body composition, muscle mass, strength, or power. [16][18][19] For researchers, scientists, and drug development professionals, the evidence is clear. Creatine monohydrate remains the most effective, reliable, and scientifically validated form of creatine for increasing intramuscular creatine stores. The theoretical advantages of CEE do not translate to in vivo efficacy. Future research and development efforts should focus on delivery mechanisms that are demonstrably stable within the GI tract and effectively utilize the SLC6A8 transporter for cellular uptake.

References

  • Gufford, B. T., Sestak, E., Fields, J., O'Neill, A., & Vennerstrom, J. L. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Dietary Supplements, 10(3), 241-251. [Link]

  • Gufford, B. T., Sestak, E., Fields, J., O'Neill, A., & Vennerstrom, J. L. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Taylor & Francis Online. [Link]

  • De Falco, S., Valabrega, G., & Grillo, C. (2018). The Creatine Transporter Unfolded: A Knotty Premise in the Cerebral Creatine Deficiency Syndrome. Frontiers in Cellular Neuroscience, 12, 458. [Link]

  • GeneCards. SLC6A8 Gene. The Human Gene Database. [Link]

  • Healthline. (2023). 6 Types of Creatine: Benefits, Research, and How to Choose. [Link]

  • Kamber, M., Koster, M., Kreis, R., Walker, G., Boesch, C., & Hoppeler, H. (2001). Creatine supplementation--part II: in vivo magnetic resonance spectroscopy. Medicine and science in sports and exercise, 33(2), 221-7. [Link]

  • Jäger, R., Purpura, M., Shao, A., Inoue, T., & Kreider, R. B. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino acids, 40(5), 1369–1383. [Link]

  • MedlinePlus. SLC6A8 gene. National Library of Medicine. [Link]

  • Soher, B. J., van der Veen, J. W., & Barker, P. B. (1996). Total creatine in muscle: imaging and quantification with proton MR spectroscopy. Radiology, 201(2), 461-8. [Link]

  • deGrauw, T. J., Cecil, K. M., & Salomons, G. S. (2005). Functional characterization of missense variants in the creatine transporter gene (SLC6A8): improved diagnostic application. Human mutation, 25(4), 413. [Link]

  • Turer, E., & Sheth, S. (2014). How the use of creatine supplements can elevate serum creatinine in the absence of underlying kidney pathology. BMJ case reports, 2014, bcr2014206733. [Link]

  • ResearchGate. (2016). Main action mechanisms of creatine on glucose homeostasis. [Link]

  • Ultragenyx Patient Advocacy. Creatine Transporter Deficiency (CTD) Information. [Link]

  • Haris, M., Singh, A., Cai, K., Kogan, F., & Reddy, R. (2014). A technique for in vivo mapping of myocardial creatine kinase metabolism. Nature medicine, 20(2), 209–214. [Link]

  • Soher, B. J., van der Veen, J. W., & Barker, P. B. (1996). Total creatine in muscle: imaging and quantification with proton MR spectroscopy. Radiology, 201(2), 461-8. [Link]

  • Wikipedia. Creatine. [Link]

  • Spillane, M., Schoch, R., Cooke, M., Harvey, T., Greenwood, M., Kreider, R., & Willoughby, D. S. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition, 6, 6. [Link]

  • Love Life Supplements. (2025). Creatine Monohydrate vs HCl vs Ethyl Ester: What's the Difference?. [Link]

  • Persky, A. M., & Brazeau, G. A. (2001). Clinical pharmacology of the dietary supplement creatine monohydrate. Pharmacological reviews, 53(2), 161–176. [Link]

  • Semantic Scholar. (2009). Non-enzymatic hydrolysis of creatine ethyl ester. [Link]

  • UNeMed. (2007). CREATINE ESTER PRONUTRIENT COMPOUNDS AND FORMULATIONS. [Link]

  • Myprotein. (2019). Creatine | Micronized, Monohydrate, Gluconate & Ethyl Ester. [Link]

  • Ries, W. L., D'Souza, D. N., & Puthpongsiriporn, T. (2014). Effect of creatine, creatinine, and creatine ethyl ester on TLR expression in macrophages. International journal of experimental pathology, 95(1), 31–39. [Link]

  • Kreider, R. B., Jäger, R., & Purpura, M. (2022). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. Nutrients, 14(5), 1032. [Link]

  • Snow, R. J., & Murphy, R. M. (2001). Creatine and the creatine transporter: a review. Molecular and cellular biochemistry, 224(1-2), 169–181. [Link]

  • Velema, M. S., & de Ronde, W. (2011). Elevated plasma creatinine due to creatine ethyl ester use. The Netherlands journal of medicine, 69(2), 79–81. [Link]

  • Steenge, G. R., Lambourne, J., Casey, A., Macdonald, I. A., & Greenhaff, P. L. (1998). Stimulatory effect of insulin on creatine accumulation in human skeletal muscle. American journal of physiology. Endocrinology and metabolism, 275(6), E974–E979. [Link]

  • Spillane, M., Schoch, R., Cooke, M., Harvey, T., Greenwood, M., Kreider, R., & Willoughby, D. S. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition, 6, 6. [Link]

  • Spillane, M., Schoch, R., Cooke, M., Harvey, T., Greenwood, M., Kreider, R., & Willoughby, D. S. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Taylor & Francis Online. [Link]

  • Ceddia, R. B., & Sweeney, G. (2004). Creatine supplementation increases glucose oxidation and AMPK phosphorylation and reduces lactate production in L6 rat skeletal muscle cells. The Journal of physiology, 555(Pt 2), 409–421. [Link]

  • Stout, J. R., Smith-Ryan, A. E., & Fukuda, D. H. (2015). Exploring the Potential of Creatine Ingestion to Maintain Muscle Function during Immobilization. Symbiosis Online Publishing. [Link]

  • ResearchGate. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. [Link]

  • See, H. H., Schmidt-Marzinkowski, J., Pormsila, W., Morand, R., Krähenbühl, S., & Hauser, P. C. (2012). Determination of creatine and phosphocreatine in muscle biopsy samples by capillary electrophoresis with contactless conductivity detection. Analytica chimica acta, 727, 78–82. [Link]

  • Consensus. (2023). What is the relationship between creatine supplementation and insulin-stimulated glucose uptake?. [Link]

  • Giese, M. W., & Lecher, C. S. (2009). Non-enzymatic hydrolysis of creatine ethyl ester. Biochemical and biophysical research communications, 388(2), 252–255. [Link]

  • myStack Research. (2009). Seven-week trial of creatine ethyl ester versus creatine monohydrate and placebo during resistance training. [Link]

  • Solis, M. Y., de Salles Painelli, V., Artioli, G. G., & Gualano, B. (2021). Potential of Creatine in Glucose Management and Diabetes. Nutrients, 13(2), 570. [Link]

  • De Deyn, P. P., D'Hooge, R., & Marescau, B. (2000). Creatine in the central nervous system: From magnetic resonance spectroscopy to creatine deficiencies. Analytical biochemistry, 272(1), 1-9. [Link]

  • MuscleZeus. (n.d.). Creatine Ethyl Ester vs Creatine Monohydrate: Which Works Best for Athletes?. [Link]

  • Spillane, M. (2009). The Effects of Creatine Ethyl Ester Supplementation Combined with Resistance Training on Body Composition, Muscle Mass and Performance, and Intramuscular Creatine Uptake in Males. Baylor University Thesis. [Link]

  • Chahin, N., & Engel, A. G. (2008). Muscle Biopsy Evaluation in Neuromuscular Disorders. Seminars in neurology, 28(2), 220–229. [Link]

  • Mayo Clinic Laboratories. (2024). Muscle Biopsy Specimen Preparation Instructions. [Link]

Sources

Creatine Ethyl Ester: A Critical Review of a Prodrug Strategy Gone Awry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: The Quest to Improve a Gold Standard

Creatine monohydrate (CM) is arguably the most researched and effective ergogenic supplement available, with a well-established record of enhancing high-intensity exercise capacity, promoting lean muscle mass, and demonstrating a robust safety profile.[1][2][3] Its mechanism is straightforward: increase intramuscular stores of phosphocreatine, thereby accelerating the regeneration of adenosine triphosphate (ATP) during short, explosive efforts.[4][5]

Despite its proven efficacy, the hydrophilic nature of creatine and its reliance on specific transporters for cellular uptake led to the exploration of chemical modifications aimed at improving its pharmacokinetics. One of the most prominent of these second-generation creatines was Creatine Ethyl Ester (CEE). The rationale was chemically plausible: by attaching an ethyl ester group to the creatine molecule, its lipophilicity would increase, theoretically allowing it to bypass creatine transporters and diffuse more readily across cell membranes.[6][7][8] This led to marketing claims of superior absorption, reduced bloating, and the need for smaller doses.[7][9] This guide provides a critical review of the scientific literature to evaluate whether these theoretical advantages of CEE translate into tangible, evidence-based outcomes.

Section 1: The Collision of Hypothesis and Physiological Reality

The central premise for CEE's purported superiority rests on its stability and bioavailability. However, the experimental data reveals a significant flaw in this hypothesis: CEE is remarkably unstable in the physiological environments of the gastrointestinal tract.

The Flaw of Instability: pH-Dependent Degradation

The journey of an orally ingested supplement begins in the highly acidic environment of the stomach (pH ~1.5-3.5) and proceeds to the more alkaline conditions of the small intestine (pH ~6.0-7.4). Research into the pH-dependent stability of CEE has shown that while it is relatively stable in strong acid (pH 1.0), it rapidly degrades as the pH increases.[6][10][11]

Specifically, CEE undergoes an intramolecular cyclization to form creatinine , an inert metabolic waste product, rather than liberating free creatine.[1][6] This degradation is exceptionally fast in the neutral-to-alkaline environment of the intestine, where most nutrient absorption occurs. One study reported the half-life of CEE at pH 7.4 (similar to blood plasma) to be as short as 56 seconds, and even faster at higher pH levels.[6][12] This suggests that a significant portion of orally ingested CEE is converted to creatinine long before it has a chance to be absorbed and reach muscle tissue.[3][13][14]

pHHalf-Life of Creatine Ethyl EsterDegradation Pathway
1.0570 hoursIntermolecular ester hydrolysis to Creatine
2.5200 hoursIntramolecular cyclization to Creatinine begins
4.018 hoursPrimarily cyclization to Creatinine
5.748 minutesRapid cyclization to Creatinine
7.4~56 secondsExtremely rapid cyclization to Creatinine
>8.0<23 secondsNear-instantaneous degradation to Creatinine
Data synthesized from Gufford et al. (2013).[6][10]

This rapid degradation pathway stands in stark contrast to creatine monohydrate, which is highly stable during normal digestion, with studies showing that nearly 99% of ingested CM is either taken up by tissues or excreted intact in the urine.[1]

Diagram 1: The theoretical pathway for CEE's proposed mechanism of action.

Diagram 2: The scientifically observed metabolic fate of CEE in the GI tract.

Bioavailability: Serum Creatine and Creatinine Analysis

The most definitive human trial directly comparing CEE to CM was conducted by Spillane and colleagues in 2009.[4][15] This study provides critical in-vivo data that corroborates the chemical stability findings. Over a 48-day period, researchers observed:

  • Serum Creatine: The group supplementing with CEE exhibited significantly lower serum creatine concentrations compared to the CM group.[15][16][17] This finding directly refutes the claim of superior bioavailability.

  • Serum Creatinine: Conversely, the CEE group showed significantly higher levels of serum creatinine, the waste product.[15][16][17] This provides strong evidence that CEE was being degraded into creatinine rather than being delivered as effective creatine to the bloodstream.

These results indicate that the esterification of creatine, far from enhancing its delivery, actually impairs it by creating a molecule prone to rapid degradation into an inactive compound.

Section 2: Comparative Efficacy in a Clinical Setting

While bioavailability data is damning, the ultimate measure of an ergogenic aid is its effect on muscle physiology and performance. The Spillane et al. study also provides a comprehensive comparison on these fronts.

Intramuscular Creatine Stores

The primary goal of any creatine supplement is to increase the concentration of creatine within skeletal muscle. The study found that after 7 weeks of supplementation and resistance training:

  • Both the CM and CEE groups showed significantly higher total muscle creatine content compared to the placebo group.

  • However, there was no significant difference in the increase of muscle creatine between the CM and CEE groups.[4][15][16]

Therefore, despite claims of requiring a smaller dose for a greater effect, CEE was no more effective than the standard, well-researched CM at increasing intramuscular creatine stores.

Performance, Body Composition, and Strength

The study rigorously assessed changes in body composition (via DEXA), muscle mass, and strength (1-RM bench press and squat). The results were conclusive: while all groups that engaged in the resistance training protocol saw significant improvements, there were no significant differences between the placebo, CM, and CEE groups for any performance or body composition variable.[4][15][16]

This lack of differential effect strongly suggests that the observed gains in strength and muscle mass were attributable to the heavy resistance training protocol itself, with CEE supplementation providing no additional benefit over and above the training, unlike the typically observed effects of CM.

ParameterPlacebo (PLA)Creatine Monohydrate (CRT)Creatine Ethyl Ester (CEE)
Serum Creatine Lower than CRTSignificantly Higher than CEESignificantly Lower than CRT
Serum Creatinine Significantly Lower than CEESignificantly Lower than CEESignificantly Higher than PLA & CRT
Muscle Creatine No significant changeSignificant increase vs. PLASignificant increase vs. PLA (No diff. vs. CRT)
Strength/Power Gains from trainingNo significant difference vs. PLA or CEENo significant difference vs. PLA or CRT
Summary of key findings from Spillane et al. (2009).[4][15][16][17]

Section 3: Experimental Methodologies: A Blueprint for Analysis

For drug development professionals, understanding the protocols used to generate this data is crucial for critical appraisal and future study design.

Clinical Trial Protocol: Spillane et al. (2009)
  • Design: A 48-day, double-blind, randomized, placebo-controlled trial.

  • Participants: 30 non-resistance-trained males were randomly assigned to one of three groups: Placebo (maltodextrose), Creatine Monohydrate (CRT), or Creatine Ethyl Ester (CEE).

  • Supplementation Protocol:

    • Loading Phase (Days 1-5): 0.30 g/kg of fat-free body mass (approx. 20 g/day ).

    • Maintenance Phase (Days 6-48): 0.075 g/kg of fat-free body mass (approx. 5 g/day ).

  • Intervention: All participants engaged in a supervised, periodized heavy resistance training program four days per week.

  • Primary Endpoints:

    • Biochemical Analysis: Serum samples were collected at days 0, 6, 27, and 48 to analyze for creatine and creatinine concentrations.

    • Muscle Biopsies: Muscle tissue was extracted from the vastus lateralis at days 0 and 48 to determine total muscle creatine content.

Diagram 3: Experimental workflow of a comparative supplementation trial.

Biochemical Analysis Protocol: High-Performance Liquid Chromatography (HPLC)

The quantification of creatine and its metabolites in biological fluids is typically accomplished using HPLC.

  • Sample Preparation: Blood samples are centrifuged to separate plasma. Plasma proteins are then precipitated using an acid (e.g., perchloric acid), and the supernatant is collected for analysis.

  • Chromatographic System: An HPLC system equipped with a suitable column (e.g., C18 reverse-phase or a mixed-mode column) is used.[18][19]

  • Mobile Phase: A buffered aqueous/organic mobile phase (e.g., ammonium sulfate in water or acetonitrile/water with a buffer) is run through the column under isocratic conditions.[18][19]

  • Separation: The sample is injected into the system. Creatine and creatinine, having different polarities, will interact with the stationary phase of the column differently and thus elute at distinct retention times.

  • Detection: A UV detector, typically set at a wavelength of ~205-210 nm, is used to detect the analytes as they exit the column.[18][19]

  • Quantification: The concentration of each compound is determined by comparing the peak area from the sample chromatogram to a standard curve generated from known concentrations of pure creatine and creatinine.[18][20]

Conclusion: A Case Study in Prodrug Development

The scientific evidence is overwhelmingly clear: Creatine Ethyl Ester is not a superior form of creatine. The fundamental premise of its design—that esterification would enhance absorption and bioavailability—is invalidated by its profound instability in the gastrointestinal tract, leading to rapid degradation into the waste product creatinine.[1][3]

For researchers, scientists, and drug development professionals, the story of CEE serves as a critical case study. It underscores that a chemically logical prodrug strategy can fail if it does not account for the complex and dynamic physiological environment in which it must operate. In vitro permeability data, while useful, cannot replace rigorous in vivo pharmacokinetic and stability analysis.[6] The clinical trial data shows that CEE is less bioavailable than creatine monohydrate and offers no additional benefit for muscle creatine accumulation, performance, or body composition.[4][15]

Ultimately, creatine monohydrate remains the gold standard, supported by decades of research demonstrating its safety, stability, and unparalleled efficacy.[3][21][22] The investigation into CEE, while yielding a negative result, provides valuable insights into the challenges of creatine delivery and the paramount importance of empirical evidence over theoretical marketing claims.

References

  • Gufford, B. T., Sriraghavan, K., Miller, N. J., Miller, D.W., Gu, X., Vennerstrom, J. L., & Robinson, D. H. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Dietary Supplements, 10(3), 241–251. [Link]

  • Gufford, B. T., Sriraghavan, K., Miller, N. J., Miller, D. W., Gu, X., Vennerstrom, J. L., & Robinson, D. H. (n.d.). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. PubMed Central (PMC). [Link]

  • Jäger, R., Purpura, M., Shao, A., Inoue, T., & Kreider, R. B. (2011). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Amino Acids, 40(5), 1369–1383. [Link]

  • Mr Supplement. (n.d.). Creatine Ethyl Ester: Your Comprehensive Review. Retrieved from [Link]

  • Healthline. (2023, July 17). 6 Types of Creatine: Benefits, Research, and How to Choose. [Link]

  • Gufford, B. T., et al. (2013). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. PubMed. [Link]

  • Wikipedia. (n.d.). Creatine. Retrieved from [Link]

  • Spillane, M., Schoch, R., Cooke, M., Harvey, T., Greenwood, M., Kreider, R., & Willoughby, D. S. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition, 6, 6. [Link]

  • Spillane, M., et al. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. PubMed. [Link]

  • Love Life Supplements. (2025, October 31). Creatine Monohydrate vs HCl vs Ethyl Ester: What's the Difference? [Link]

  • Spillane, M., et al. (2022). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Taylor & Francis Online. [Link]

  • MuscleZeus. (n.d.). Creatine Ethyl Ester vs Creatine Monohydrate: Which Works Best for Athletes? [Link]

  • Spillane, M. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. SciSpace. [Link]

  • Spillane, M. (n.d.). The Effects of Creatine Ethyl Ester Supplementation Combined with Resistance Training on Body Composition, Muscle Mass. Baylor University Institutional Repository. [Link]

  • ResearchGate. (n.d.). Degradation of creatine ethyl ester to creatinine. Adapted from Jäger... [Link]

  • Kreider, R. B., et al. (2022). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. MDPI. [Link]

  • Epocrates. (n.d.). creatine ethyl ester HCl: Dosing, contraindications, side effects, and pill pictures. [Link]

  • dotFIT. (n.d.). Is it true that Creatine Ethyl Ester is better for someone trying to "keep their lines"? [Link]

  • Katseres, N. S., et al. (2009). Non-enzymatic hydrolysis of creatine ethyl ester. Gwern.net. [Link]

  • WebMD. (n.d.). Creatine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

  • UNeMed. (2007). CREATINE ESTER PRONUTRIENT COMPOUNDS AND FORMULATIONS. [Link]

  • Katseres, N. S., et al. (2009). Non-enzymatic hydrolysis of creatine ethyl ester. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Analysis of creatine, creatinine, creatine-d(3) and creatinine-d(3) in urine, plasma, and red blood cells by HPLC and GC-MS to follow the fate of ingested creatine-d(3). [Link]

  • Dash, A. K., et al. (n.d.). A simple LC method with UV detection for the analysis of creatine and creatinine and its application to several creatine formulations. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Creatine and Creatinine on Primesep 200 Column. [Link]

  • Mo, Y., Dobberpuhl, D., & Dash, A. K. (2003). A simple HPLC method with pulsed EC detection for the analysis of creatine. Creighton University. [Link]

Sources

A Senior Application Scientist's Guide to Validating Analytical Methods for Ethyl 2-(1-methylguanidino)acetate Hydrochloride (Creatine Ethyl Ester)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of Ethyl 2-(1-methylguanidino)acetate hydrochloride, more commonly known as Creatine Ethyl Ester Hydrochloride (CEEH). As a compound susceptible to degradation, establishing a robust, validated analytical method is paramount to ensuring product quality and therapeutic efficacy.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a framework for developing a self-validating analytical system grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The Analytical Challenge: Understanding CEEH Stability

This compound is an ethyl ester of creatine, synthesized to potentially enhance its bioavailability.[1][2] However, its ester linkage is prone to hydrolysis and intramolecular cyclization, primarily degrading into creatinine, especially under neutral to basic pH conditions.[1][3] This inherent instability dictates the critical requirements for any analytical method: it must be stability-indicating. That is, the method must be able to accurately quantify the intact active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and any other potential excipients.

Comparative Analysis of Key Analytical Techniques

The two most powerful and commonly employed techniques for the analysis of CEEH and related guanidino compounds are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4][5]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of pharmaceutical analysis due to its robustness, reproducibility, and cost-effectiveness. For CEEH, a reversed-phase HPLC method is typically the most suitable approach.

Principle of Operation: Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus elute later. CEEH, being more hydrophobic than its primary degradant creatinine, can be effectively separated.[6]

Causality in Method Development:

  • Column Choice: A C18 column with polar end-capping is often selected to improve the peak shape of polar analytes like creatine and creatinine, which might be present as impurities or degradants.[6]

  • Mobile Phase: A buffered mobile phase is crucial to control the ionization state of the analyte and degradants, thereby ensuring reproducible retention times. A slightly acidic pH (e.g., pH 3-4) is often chosen to enhance the stability of CEEH during the analysis.[1]

  • Detection: UV detection at a low wavelength, typically around 210 nm, is effective for quantifying CEEH, creatine, and creatinine, as they all possess chromophores that absorb in this region.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-UV. This is particularly advantageous when analyzing complex matrices or when very low levels of impurities need to be detected.

Principle of Operation: LC-MS/MS couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. The mass spectrometer provides information about the mass-to-charge ratio of the analytes, allowing for highly specific detection and quantification.

Causality in Method Development:

  • Ionization Source: Electrospray ionization (ESI) is typically used for polar and semi-polar compounds like CEEH and its related substances.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be employed for enhanced specificity and sensitivity, minimizing interference from matrix components.[5][7]

  • Advantages: The primary advantage of LC-MS/MS is its ability to confirm the identity of peaks based on their mass-to-charge ratio, providing a higher degree of confidence in the results. It is also invaluable for identifying unknown impurities.

A Framework for Method Validation: Adhering to ICH Q2(R1) Standards

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[8][9] The ICH Q2(R1) guideline provides a comprehensive framework for this process.[8][9][10]

Below is a logical workflow for the validation of an HPLC method for CEEH.

Caption: Workflow for Analytical Method Validation based on ICH Q2(R1).

Experimental Protocols for HPLC Method Validation

The following protocols are designed to be self-validating, with acceptance criteria rooted in the principles of scientific integrity and regulatory expectations.

System Suitability Testing (SST)

Rationale: SST is an integral part of any chromatographic method. It ensures that the chromatographic system is performing adequately on the day of analysis.[11] This is a non-negotiable prerequisite before any sample analysis.

Protocol:

  • Prepare a system suitability solution containing CEEH and its expected primary degradant, creatinine.

  • Inject the solution six replicate times.

  • Calculate the following parameters:

    • Tailing Factor (Asymmetry Factor): Should be ≤ 2.0 for the CEEH peak.

    • Theoretical Plates (N): Should be ≥ 2000 for the CEEH peak.

    • Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for the CEEH peak.

    • Resolution (Rs): Should be ≥ 2.0 between the CEEH and creatinine peaks.

Specificity

Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol:

  • Forced Degradation: Subject CEEH to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.

  • Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable).

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the CEEH peak in the presence of its degradants. The purity angle should be less than the purity threshold.

  • The method is considered stability-indicating if the CEEH peak is well-resolved from all degradation peaks.

Linearity and Range

Rationale: To establish a linear relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Protocol:

  • Prepare a series of at least five standard solutions of CEEH covering 80% to 120% of the expected sample concentration.

  • Inject each standard in triplicate.

  • Plot a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (as Recovery)

Rationale: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Spike a placebo with known amounts of CEEH at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-assay precision):

    • Analyze six replicate samples of CEEH at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • The RSD between the two sets of data should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Rationale:

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Protocol (based on Signal-to-Noise Ratio):

  • Determine the concentration of CEEH that yields a signal-to-noise ratio of approximately 10:1. This is the LOQ.

  • Determine the concentration of CEEH that yields a signal-to-noise ratio of approximately 3:1. This is the LOD.

Robustness

Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the chromatographic conditions, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase pH (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze a system suitability solution under each of the modified conditions.

  • The system suitability parameters should remain within the acceptance criteria.

Data Presentation and Comparison

The performance of HPLC-UV and LC-MS/MS methods for the analysis of CEEH can be summarized as follows:

Parameter HPLC-UV LC-MS/MS Rationale/Justification
Specificity Good (with PDA)ExcellentMS detection provides mass confirmation, offering higher confidence in peak identity.
Sensitivity (LOQ) ~0.1 - 1 µg/mL~1 - 10 ng/mLMass spectrometric detection is inherently more sensitive than UV detection.
Linearity (r²) ≥ 0.999≥ 0.995Both techniques provide excellent linearity within their respective ranges.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods are capable of high accuracy.
Precision (% RSD) ≤ 2.0%≤ 5.0%HPLC-UV often exhibits slightly better precision due to simpler instrumentation.
Cost LowerHigherMass spectrometers are significantly more expensive to purchase and maintain.
Throughput HighModerateLC-MS/MS methods may require more complex sample preparation and longer run times.
Typical Use Case Routine QC, Assay, PurityImpurity profiling, Trace analysis, Metabolite identificationHPLC-UV is ideal for routine quality control, while LC-MS/MS excels in more demanding research and development applications.

Conclusion: Selecting the Appropriate Method

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the analysis.

  • For routine quality control, release testing, and stability studies , a well-validated, stability-indicating HPLC-UV method is often sufficient, providing a balance of performance, robustness, and cost-effectiveness.

  • For impurity identification, trace-level quantification, and bioanalytical studies , the superior selectivity and sensitivity of LC-MS/MS are indispensable.

Ultimately, the successful implementation of any analytical method hinges on a thorough validation process that demonstrates its suitability for the intended purpose, ensuring data integrity and product quality. The principles and protocols outlined in this guide, grounded in authoritative standards, provide a robust framework for achieving this critical objective.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy . Available at: [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA . Available at: [Link]

  • Are You Sure You Understand USP <621>? | LCGC International . Available at: [Link]

  • Quality Guidelines - ICH . Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub . Available at: [Link]

  • pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption - PMC - NIH . Available at: [Link]

  • High-performance liquid chromatographic analysis of guanidino compounds using ninhydrin reagent. II. Guanidino compounds in blood of patients on haemodialysis therapy - PubMed . Available at: [Link]

  • Chromatography of guanidino compounds - PubMed . Available at: [Link]

  • Chromatography of guanidino compounds | Request PDF - ResearchGate . Available at: [Link]

  • The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels - PMC - PubMed Central . Available at: [Link]

  • Multiplexed Analysis of Endogenous Guanidino Compounds via Isotope-Coded Doubly Charged Labeling: Application to Lung Cancer Tissues as a Case | Analytical Chemistry - ACS Publications . Available at: [Link]

  • CREATINE ESTER PRONUTRIENT COMPOUNDS AND FORMULATIONS - UNeMed . Available at: [Link]

  • Creatine Ethyl Ester Hcl Market Size, Share, Forecast, 2032 - Fortune Business Insights . Available at: [Link]

  • III Analytical Methods . Available at: [Link]

  • Creatine and Creatinine Testing in Dietary Supplements: Addressing Challenges with a HPLC-UV Method - YouTube . Available at: [Link]

  • This compound, min 95%, 100 mg - CP Lab Safety . Available at: [Link]

  • A novel reversed-phase HPLC method for the determination of urinary creatinine by pre-column derivatization with ethyl chloroformate: comparative studies with the standard Jaffé and isotope-dilution mass spectrometric assays - PubMed . Available at: [Link]

  • Fast, Simple LC-MS/MS Analysis of Creatine and Creatinine - Restek . Available at: [Link]

  • A simple HPLC method with pulsed EC detection for the analysis of creatine . Available at: [Link]

  • pH-dependent stability of creatine ethyl ester: relevance to oral absorption - PubMed - NIH . Available at: [Link]

  • HPLC Separation of Creatine, Creatinine and Histidine - SIELC Technologies . Available at: [Link]

  • An LC-MS/MS method for creatine and creatinine analysis in paraquat-intoxicated patients . Available at: [Link]

  • Qualitative in vitro NMR analysis of creatine ethyl ester pronutrient in human plasma . Available at: [Link]

  • Development and validation of an analytical method for the simultaneous determination of the alcohol biomarkers ethyl glucuronide, ethyl sulfate, N-acetyltaurine, and 16:0/18:1-phosphatidylethanol in human blood - PubMed . Available at: [Link]

  • Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and - Der Pharma Chemica . Available at: [Link]

  • (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate - ResearchGate . Available at: [Link]

Sources

Statistical analysis of creatine ethyl ester performance studies

Author: BenchChem Technical Support Team. Date: January 2026

An Evidence-Based Comparison Guide for Researchers and Drug Development Professionals

Introduction: The Rationale Behind Creatine Ethyl Ester

Creatine monohydrate stands as one of the most researched and effective ergogenic aids for enhancing high-intensity exercise performance, muscle strength, and lean body mass.[1][2] Its mechanism of action lies in increasing intramuscular creatine stores, which in turn facilitates the rapid regeneration of adenosine triphosphate (ATP), the primary energy currency of the cell, particularly during short, explosive efforts.[3] Despite its proven efficacy, the hydrophilic nature of creatine monohydrate has been suggested to limit its bioavailability, leading to the development of alternative formulations aimed at improving absorption and efficacy.[4]

One such formulation is creatine ethyl ester (CEE). The core hypothesis behind CEE is that the addition of an ethyl ester group to the creatine molecule increases its lipophilicity.[5] This chemical modification, it was theorized, would allow CEE to more readily pass through cell membranes, leading to enhanced absorption and greater uptake into muscle cells with a smaller dose, while potentially reducing side effects like bloating.[5][6] This guide provides a comprehensive statistical analysis of the performance studies investigating these claims, offering an objective comparison between creatine ethyl ester and the gold standard, creatine monohydrate.

The Metabolic Fate of Creatine Ethyl Ester: A Question of Stability

A critical factor in the efficacy of any orally ingested compound is its stability within the gastrointestinal tract. The acidic environment of the stomach can significantly impact the chemical structure and, consequently, the bioavailability of a substance. Research into the pH-dependent stability of creatine ethyl ester has revealed a significant flaw in its design.

Studies have shown that CEE is unstable in acidic conditions and rapidly degrades to creatinine, a metabolic byproduct of creatine metabolism that is excreted by the kidneys.[7][8][9] One study demonstrated that CEE is most stable at a highly acidic pH of 1.0, but as the pH increases, it rapidly cyclizes to creatinine.[10][11] This accelerated breakdown into creatinine in the gastrointestinal tract means that less creatine is available for absorption into the bloodstream and subsequent uptake by muscle tissue.[7][12]

cluster_ingestion Oral Ingestion & Gastric Environment cluster_conversion Chemical Conversion cluster_absorption Intestinal Absorption & Systemic Circulation cluster_muscle Muscle Tissue CEE Creatine Ethyl Ester (CEE) Stomach Stomach Acid (Low pH) CEE->Stomach Ingestion Creatinine Creatinine Stomach->Creatinine Rapid Degradation Bloodstream Bloodstream Creatinine->Bloodstream Absorption Muscle Muscle Cell Bloodstream->Muscle Limited Uptake

Caption: Metabolic pathway of Creatine Ethyl Ester following oral ingestion.

Comparative Analysis of Performance Studies: Creatine Ethyl Ester vs. Creatine Monohydrate

The most definitive insights into the efficacy of creatine ethyl ester come from direct comparison studies with creatine monohydrate. A pivotal double-blind, randomized controlled trial conducted by Spillane and colleagues provides a comprehensive dataset for this analysis.[13][14][15]

Serum and Muscle Creatine Levels

The primary objective of creatine supplementation is to increase intramuscular creatine stores. The Spillane et al. study revealed that while both creatine monohydrate (CRT) and creatine ethyl ester (CEE) groups showed significantly higher total muscle creatine content compared to the placebo (PLA) group, there were no significant differences between the CRT and CEE groups.[13][14][16] However, a closer look at the serum creatine concentrations tells a different story. The CRT group exhibited significantly higher serum creatine levels compared to both the PLA and CEE groups, suggesting that more creatine was available in the bloodstream for potential muscle uptake.[13][14][15]

Conversely, serum creatinine levels were significantly higher in the CEE group compared to both the PLA and CRT groups, and these levels increased over the 48-day study period.[13][14][15] This finding strongly supports the evidence that CEE is largely converted to creatinine rather than being absorbed as creatine.[7]

Table 1: Comparison of Serum and Muscle Creatine and Creatinine Levels

ParameterPlacebo (PLA)Creatine Monohydrate (CRT)Creatine Ethyl Ester (CEE)Key Findings
Serum Creatine LowerSignificantly Higher than PLA & CEE[13][14][15]LowerCRT leads to greater systemic creatine availability.
Serum Creatinine LowerLowerSignificantly Higher than PLA & CRT[13][14][15]CEE largely converts to creatinine.
Total Muscle Creatine LowerSignificantly Higher than PLA[13][14][16]Significantly Higher than PLA[13][14][16]Both forms increase muscle creatine over placebo, with no significant difference between them.
Performance and Body Composition

Despite the theoretical advantages of esterification, the performance outcomes of CEE supplementation do not surpass those of creatine monohydrate. The Spillane et al. study, which combined supplementation with a 7-week heavy resistance training program, found significant improvements in body composition, muscle mass, strength, and power over time across all groups.[13][14][16] However, there were no significant differences in these improvements between the placebo, creatine monohydrate, and creatine ethyl ester groups.[13][14][16] This indicates that the observed gains were primarily attributable to the resistance training protocol itself, rather than the supplementation.[13][14][17]

Table 2: Comparison of Performance and Body Composition Changes

ParameterPlacebo (PLA)Creatine Monohydrate (CRT)Creatine Ethyl Ester (CEE)Key Findings
Body Composition Improvements over timeImprovements over timeImprovements over timeNo significant difference between groups.[13][16]
Muscle Mass Improvements over timeImprovements over timeImprovements over timeNo significant difference between groups.[13]
Muscle Strength Improvements over timeImprovements over timeImprovements over timeNo significant difference between groups.[13][16]
Muscle Power Improvements over timeImprovements over timeImprovements over timeNo significant difference between groups.[13][16]

Experimental Protocol: A Self-Validating System

To ensure the trustworthiness and reproducibility of the findings, it is crucial to detail the experimental design of the key comparative study.

Study Design

The Spillane et al. (2009) study employed a double-blind, randomized controlled trial design, which is the gold standard for clinical research.[13][14][16]

cluster_participants Participant Recruitment cluster_randomization Randomization cluster_protocol Supplementation & Training Protocol cluster_measurements Outcome Measurements Participants 30 Non-Resistance-Trained Males Randomization Double-Blind Random Assignment Participants->Randomization Placebo Placebo (Maltodextrose) Randomization->Placebo CRT Creatine Monohydrate (CRT) Randomization->CRT CEE Creatine Ethyl Ester (CEE) Randomization->CEE Loading Loading Phase (5 days) 0.30 g/kg fat-free mass Maintenance Maintenance Phase (42 days) 0.075 g/kg fat-free mass Loading->Maintenance Training 7-Week Heavy Resistance Training Maintenance->Training Measurements Serum & Muscle Creatine Serum Creatinine Body Composition Muscle Strength & Power Training->Measurements

Caption: Experimental workflow of the Spillane et al. (2009) study.

Supplementation Protocol
  • Loading Phase (5 days): Participants ingested their assigned supplement at a dose of 0.30 g/kg of fat-free body mass per day (approximately 20 g/day ).[13][14][15]

  • Maintenance Phase (42 days): The dosage was reduced to 0.075 g/kg of fat-free body mass per day (approximately 5 g/day ).[13][14][15]

This dosing strategy is a standard and validated method for creatine supplementation studies.

Conclusion: An Objective Assessment of Creatine Ethyl Ester

Based on a thorough statistical analysis of the available peer-reviewed literature, the claims of superior efficacy for creatine ethyl ester over creatine monohydrate are not supported by scientific evidence. The primary findings are:

  • Instability and Conversion to Creatinine: Creatine ethyl ester is unstable in the gastrointestinal tract and largely converts to creatinine, a metabolic waste product.[7][8][9] This is evidenced by the significantly elevated serum creatinine levels in individuals supplementing with CEE.[13][14][15]

  • No Superiority in Muscle Creatine Levels: While CEE can increase muscle creatine stores compared to a placebo, it is not more effective than creatine monohydrate in doing so.[13][16]

  • Lack of Performance Enhancement: Creatine ethyl ester has not been shown to provide any additional benefit in terms of improving body composition, muscle mass, strength, or power when compared to either creatine monohydrate or a placebo in conjunction with resistance training.[13][14][16]

References

  • Spillane, M., et al. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Journal of the International Society of Sports Nutrition, 6(1), 6. [Link]

  • Kreider, R. B., et al. (2017). International Society of Sports Nutrition position stand: safety and efficacy of creatine supplementation in exercise, sport, and medicine. Journal of the International Society of Sports Nutrition, 14(1), 18.
  • Spillane, M., et al. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. PubMed. [Link]

  • myStack Research. (n.d.). Seven-week trial of creatine ethyl ester versus creatine monohydrate and placebo during resistance training. myStack. [Link]

  • Spillane, M., et al. (2009). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. Taylor & Francis Online. [Link]

  • Muscle & Strength. (n.d.). Creatine Ethyl Ester Ingredient Fact Sheet. Muscle & Strength. [Link]

  • ResearchGate. (n.d.). The effects of creatine ethyl ester supplementation combined with heavy resistance training on body composition, muscle performance, and serum and muscle creatine levels. ResearchGate. [Link]

  • Kreider, R. B., et al. (2021). Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review. MDPI. [Link]

  • Gufford, B. T., et al. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. Journal of Dietary Supplements, 10(3), 241-251. [Link]

  • Drink Harlo. (n.d.). Creatine Showdown: Monohydrate Versus Ethyl Ester, Which One Prevails? Drink Harlo. [Link]

  • Williams, J., et al. (2014). How the use of creatine supplements can elevate serum creatinine in the absence of underlying kidney pathology. BMJ Case Reports. [Link]

  • Healthline. (2023, July 17). 6 Types of Creatine: Benefits, Research, and How to Choose. Healthline. [Link]

  • dotFIT. (n.d.). Is it true that Creatine Ethyl Ester is better for someone trying to "keep their lines"? dotFIT. [Link]

  • Jagim, A. R., et al. (2016). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. Journal of the International Society of Sports Nutrition, 13(1), 1-16. [Link]

  • Ries, W. L., et al. (2015). Effect of creatine, creatinine, and creatine ethyl ester on TLR expression in macrophages. International Journal of Exercise Science: Conference Proceedings, 12(1), Article 29.
  • Gufford, B. T., et al. (2013). pH-Dependent Stability of Creatine Ethyl Ester: Relevance to Oral Absorption. ResearchGate. [Link]

  • Wikipedia. (n.d.). Creatine. Wikipedia. [Link]

  • UNeMed. (2007, May 2). CREATINE ESTER PRONUTRIENT COMPOUNDS AND FORMULATIONS. UNeMed. [Link]

  • Velema, M. S., & de Ronde, W. (2011). Elevated plasma creatinine due to creatine ethyl ester use. The Netherlands Journal of Medicine, 69(2), 79-81. [Link]

  • Mr Supplement. (2025, June 8). Creatine Ethyl Ester: Your Comprehensive Review. Mr Supplement. [Link]

Sources

A Comparative Analysis of Creatine Derivatives: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of sports nutrition and clinical therapeutics, creatine stands as a cornerstone for enhancing bioenergetics. While creatine monohydrate has long been the gold standard, a proliferation of creatine derivatives has entered the market, each with claims of superior solubility, bioavailability, and efficacy. This guide provides an in-depth, objective comparison of these derivatives, grounded in peer-reviewed experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

The Foundational Role of Creatine in Cellular Energetics

Creatine is an endogenous compound that plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands such as skeletal muscle and the brain.[1][2] Its primary function is mediated through the phosphocreatine (PCr) system.

The Creatine Kinase/Phosphocreatine System:

  • ATP Buffering: During periods of high energy demand (e.g., intense muscle contraction), the enzyme creatine kinase (CK) catalyzes the transfer of a phosphate group from PCr to adenosine diphosphate (ADP), rapidly regenerating adenosine triphosphate (ATP).

  • Energy Shuttle: The PCr system also acts as an energy shuttle, transporting high-energy phosphate from the mitochondria, where ATP is produced, to the sites of ATP utilization.

Supplementation with creatine aims to increase intramuscular creatine stores, thereby enhancing the capacity of the PCr system. This leads to improvements in high-intensity exercise performance, muscle strength, and lean body mass.[3][4][5]

Creatine Monohydrate: The Established Benchmark

Creatine monohydrate is the most extensively studied form of creatine, with a vast body of literature supporting its safety and efficacy.[4][6][7][8] It consists of a creatine molecule bound to a water molecule.[9]

Key Characteristics:

  • High Bioavailability: Despite its relatively low solubility in water, studies have shown that over 99% of an oral dose of creatine monohydrate is absorbed.[8]

  • Proven Efficacy: Hundreds of clinical trials have demonstrated its ability to increase muscle creatine content by 15-40%, leading to significant improvements in strength, power, and lean mass.[4][5][10]

  • Safety Profile: It has an excellent safety profile, with no medically significant side effects reported in the literature when taken at recommended dosages.[5]

Its primary technical limitation is its lower solubility, which can sometimes lead to gastrointestinal discomfort if not mixed with sufficient fluid.[8][11] Micronized creatine monohydrate, which has smaller particle sizes, has been developed to improve water solubility.[12]

Comparative Analysis of Creatine Derivatives

Numerous creatine derivatives have been developed with the aim of improving upon the properties of creatine monohydrate, primarily focusing on enhancing solubility and bioavailability. The following sections critically evaluate the scientific evidence for these claims.

Creatine HCl is a creatine molecule bound to a hydrochloride group, which significantly increases its solubility in water—reportedly up to 10 times more than monohydrate.[10][11][13]

  • Scientific Evidence: The enhanced solubility is well-documented.[10][14] Proponents claim this leads to better absorption and allows for smaller "micro-doses."[8] However, there is limited human research to definitively prove that this translates to superior performance outcomes or higher muscle creatine saturation compared to monohydrate at matched doses.[6][14] A review of studies from 2009 to 2020 suggested a trend in favor of creatine HCl regarding solubility and body composition, with less intramuscular water retention, but found insufficient evidence for superior effects on strength.[15]

  • Causality: The rationale is that improved solubility will lead to more efficient absorption in the gastrointestinal tract, potentially reducing the risk of side effects like bloating.[14]

CEE is an esterified form of creatine, which was marketed with claims of superior absorption and bioavailability due to its increased lipophilicity, theoretically allowing it to bypass the creatine transporter.[7][16]

  • Scientific Evidence: Contrary to marketing claims, research has shown that CEE is less effective than creatine monohydrate. Studies indicate that CEE is unstable in the acidic environment of the stomach and rapidly degrades to creatinine, a waste product.[7][17][18] A 7-week trial found that while both CEE and monohydrate increased muscle creatine compared to placebo, CEE was not superior and resulted in higher serum creatinine levels.[17] Some research even suggests that CEE is no more effective than a placebo.[9]

  • Causality: The esterification was intended to enhance passive diffusion across cell membranes. However, this chemical modification appears to make the molecule more susceptible to degradation.

Buffered creatine is formulated with an alkaline powder (e.g., bicarbonate) to increase its pH, with the theory that this protects it from degradation to creatinine in the stomach.[19][20]

  • Scientific Evidence: A key double-blind, randomized controlled trial directly compared buffered creatine to creatine monohydrate. The study found no significant differences between the groups in terms of muscle creatine content, body composition, strength, or anaerobic capacity.[21][22] Claims of fewer side effects were also not supported by this clinical research.[20]

  • Causality: The hypothesis is that a more alkaline pH would preserve the creatine molecule during gastric transit. However, given the high bioavailability of creatine monohydrate, this buffering appears to be unnecessary.[8]

This derivative binds a creatine molecule to a nitrate group. The purported benefits are twofold: the ergogenic effects of creatine and the potential for nitric oxide enhancement from the nitrate group, which may improve blood flow.[13][23]

  • Scientific Evidence: Creatine nitrate is significantly more water-soluble than monohydrate.[13] One small study suggested it had 38% better absorption and nearly four times faster muscle creatine uptake.[23] Another study found that a blend of creatine nitrate and creatinine resulted in a more powerful rise in serum and muscle creatine levels compared to creatine monohydrate.[24] However, research on direct performance comparisons is limited, and long-term safety data is lacking.[23][25]

  • Causality: The improved solubility is a key factor in its proposed enhanced bioavailability. The nitrate component is theorized to act as a vasodilator, potentially improving nutrient delivery to muscles.[23]

In this form, creatine is bound to magnesium. The rationale is that magnesium plays a crucial role in creatine metabolism and ATP production, and chelation may protect creatine from degradation and improve its uptake into muscle cells.[26][27][28]

  • Scientific Evidence: Research on creatine magnesium chelate has yielded some interesting, though not definitive, results. Some studies suggest it is as effective as creatine monohydrate in terms of ergogenic effects, but may result in less water weight gain.[27] One study indicated it could potentially improve power and torque in trained subjects.[26] Another trial showed greater mean power in the chelate group compared to a group taking creatine and magnesium oxide separately.[26][29]

  • Causality: By binding to magnesium, it is theorized that a different transport mechanism might be utilized for cellular uptake, potentially leading to greater absorption with fewer side effects.[26]

Quantitative Data Summary

Creatine DerivativeKey Claim(s)Scientific Evidence for Superiority over MonohydrateRelative Cost
Creatine Monohydrate Gold standard for efficacy and safetyN/A (Benchmark)Low
Creatine Hydrochloride (HCl) Improved solubility, lower dosage neededLimited; no consistent performance advantage shown in human trials.[6][14]High[10]
Creatine Ethyl Ester (CEE) Superior absorptionRefuted; less effective, degrades to creatinine.[7][17][18]Moderate
Buffered Creatine (Kre-Alkalyn®) pH stability, fewer side effectsRefuted; no difference in efficacy or side effects in clinical trials.[21][22]High[20]
Creatine Nitrate Improved solubility, enhanced blood flowPromising but limited data; faster absorption shown in one study.[23][24]High[23]
Creatine Magnesium Chelate Enhanced uptake, synergistic effectsSome positive data on power output; may cause less water retention.[26][27][29]Moderate to High

Experimental Protocols

A self-validating system for comparing creatine derivatives requires rigorous and standardized experimental protocols.

  • Subject Recruitment: Recruit a cohort of healthy, fasted subjects.

  • Study Design: Employ a randomized, double-blind, crossover design where each subject consumes an equimolar dose of each creatine derivative and a placebo, with a washout period between each trial.

  • Blood Sampling: Collect serial blood samples at baseline and at regular intervals (e.g., 30, 60, 90, 120, 180, 240 minutes) post-ingestion.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Quantification via HPLC: Analyze plasma creatine concentrations using High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Mobile Phase: Prepare a suitable buffer (e.g., phosphate buffer).

    • Stationary Phase: Use a C18 reverse-phase column.

    • Detection: Set the UV detector to the appropriate wavelength for creatine (approx. 210 nm).

    • Standard Curve: Generate a standard curve with known concentrations of creatine to quantify the samples.

  • Data Analysis: Calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): Total drug exposure over time.

  • Baseline Biopsy: Obtain a baseline muscle biopsy from the vastus lateralis using the Bergström needle technique under local anesthesia.

  • Supplementation Period: Subjects undergo a standardized supplementation protocol (e.g., 5 grams per day for 28 days).

  • Post-Supplementation Biopsy: Obtain a second muscle biopsy from the contralateral limb.

  • Sample Handling: Immediately freeze the muscle tissue in liquid nitrogen and store at -80°C.

  • Analysis: Lyophilize (freeze-dry) the muscle tissue and extract creatine. Analyze total creatine and phosphocreatine content using HPLC or enzymatic assays.

  • Data Analysis: Compare the change in muscle creatine concentration from baseline to post-supplementation between the different creatine derivative groups.

Visualizations

Experimental_Workflow_Bioavailability cluster_0 Phase 1: Dosing cluster_1 Phase 2: Sampling & Processing cluster_2 Phase 3: Analysis & Outcome Subject Fasted Subject Dosing Randomized Dosing (Creatine Derivative A, B, C...) Subject->Dosing Crossover Design BloodDraw Serial Blood Sampling Dosing->BloodDraw Centrifuge Centrifugation BloodDraw->Centrifuge Plasma Plasma Separation & Storage (-80°C) Centrifuge->Plasma HPLC HPLC Analysis Plasma->HPLC PK_Params Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC->PK_Params Comparison Comparative Bioavailability PK_Params->Comparison

Caption: Workflow for assessing the comparative bioavailability of creatine derivatives.

Creatine_Signaling_Pathway cluster_0 Cellular Uptake & Phosphorylation cluster_1 ATP Regeneration & Utilization Cr_Supp Creatine Supplement Cr_Transporter Creatine Transporter (CreaT) Cr_Supp->Cr_Transporter Uptake Cr_Intra Intracellular Creatine Cr_Transporter->Cr_Intra CK_Mito Mitochondrial Creatine Kinase (CK) Cr_Intra->CK_Mito PCr Phosphocreatine (PCr) CK_Mito->PCr Phosphorylation PCr_Shuttle PCr Energy Shuttle PCr->PCr_Shuttle ATP_Mito ATP (from Mitochondria) ATP_Mito->CK_Mito CK_Cyto Cytosolic CK PCr_Shuttle->CK_Cyto ATP_Regen Regenerated ATP CK_Cyto->ATP_Regen Dephosphorylation Muscle_Contraction Muscle Contraction (ATP Utilization) ATP_Regen->Muscle_Contraction ADP ADP ADP->CK_Cyto Muscle_Contraction->ADP

Sources

A Comparative Guide to the Efficacy of Ethyl 2-(1-methylguanidino)acetate hydrochloride in Diverse Research Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of an Esterified Creatine Analog

Creatine is a cornerstone supplement in sports nutrition and a molecule of increasing interest in clinical research for its role in cellular energy homeostasis, particularly in tissues with high energy demands like muscle and brain.[1][2] Creatine monohydrate, the most studied form, has consistently demonstrated its efficacy in enhancing muscle phosphocreatine stores, leading to improved strength, power output, and cognitive function.[3]

Ethyl 2-(1-methylguanidino)acetate hydrochloride (CEE) was developed with the intention of improving upon the properties of creatine monohydrate.[4] By attaching an ethyl ester group to the creatine molecule, the aim was to increase its lipophilicity, thereby enhancing its absorption and reducing side effects such as water retention.[3][4][5] This guide critically evaluates these claims against the available scientific evidence from in vitro, animal, and human studies.

Chemical Stability: A Critical Determinant of Bioavailability

The journey of an orally administered compound begins in the highly acidic environment of the stomach. Therefore, the stability of CEE under acidic conditions is a crucial factor in determining how much of the active compound is available for absorption.

Initial hypotheses suggested that the esterification of creatine would protect it from the acidic environment of the stomach. However, multiple studies have challenged this notion. Research has shown that CEE is unstable in acidic conditions and rapidly degrades to creatinine, a metabolic waste product.[6][7][8] One study concluded that the addition of the ethyl group actually reduces acid stability and accelerates its breakdown to creatinine.[6]

Conversely, a study examining the pH-dependent stability of CEE found it to be most stable in strongly acidic conditions (pH 1.0) with a half-life of 570 hours, where it primarily undergoes ester hydrolysis to creatine and ethanol.[9][10] However, as the pH approaches neutral, the rate of intramolecular cyclization to creatinine increases dramatically.[9][10] At a pH above 8.0, the degradation is almost instantaneous.[9][10] This suggests that while CEE might survive the stomach's acidity to some extent, it is highly susceptible to degradation in the less acidic environment of the small intestine, where most nutrient absorption occurs.

dot

Caption: Degradation pathways of CEE in different pH environments.

Comparative Efficacy in Research Models

The ultimate measure of a creatine supplement's effectiveness lies in its ability to increase intramuscular creatine stores and subsequently enhance physiological performance. This section compares the performance of CEE against CM across various research models.

  • Caco-2 Cells: This human colorectal adenocarcinoma cell line is a well-established model for studying intestinal absorption.[1] Studies using Caco-2 monolayers have shown that the permeability of CEE is significantly greater than that of creatine or creatinine.[9][10][11] This initially suggested that CEE could have improved oral absorption.

  • RAW 264.7 Macrophage Cells: Interestingly, a study on this mouse macrophage cell line revealed that CEE exposure increased the expression of Toll-like receptors (TLRs), suggesting potential immunostimulatory properties, whereas creatine monohydrate and creatinine downregulated TLR expression.[12]

  • Primary Cerebellar Granule Cells and Astrocytes: Research on rat brain cells has demonstrated that both neurons and astrocytes can take up and synthesize creatine.[13][14][15] These models are crucial for investigating the neuroprotective effects of creatine and its analogs.

Animal models provide a platform to study the systemic effects of creatine supplementation on muscle physiology and overall health.

  • Mouse Models of Neurodegeneration: Creatine supplementation has demonstrated marked neuroprotective effects in mouse models of diseases like Parkinson's, Huntington's, and amyotrophic lateral sclerosis.[16] Studies have also shown that creatine can improve health and longevity in aged mice, reducing the accumulation of the "aging pigment" lipofuscin and upregulating genes associated with neuronal growth and neuroprotection.[16][17]

  • Murine Models of Muscle Performance: In studies mimicking athletic supplementation, mice administered creatine showed a significant increase in force generation during grip tests and an increase in soleus muscle mass.[18] These models are valuable for assessing the ergogenic potential of different creatine forms. Research in various animal species has shown that creatine supplementation can positively influence muscle-related gene expression, promoting muscle growth and energy metabolism.[[“]]

Human clinical trials provide the most direct evidence of a supplement's efficacy and safety.

A pivotal double-blind, randomized controlled trial involving 30 non-resistance-trained males compared the effects of CEE, CM, and a placebo over a seven-week period of heavy resistance training.[7][20] The results were telling:

  • Serum Creatine and Creatinine: The CM group showed significantly higher serum creatine concentrations compared to the CEE group.[7][20] Conversely, the CEE group exhibited significantly elevated serum creatinine levels, indicating rapid degradation of CEE into this waste product.[7][20][21]

  • Muscle Creatine Content: While both CM and CEE supplementation resulted in higher total muscle creatine content compared to placebo, there was no significant difference between the two creatine groups.[20]

  • Body Composition and Performance: All groups showed improvements in body composition, muscle mass, strength, and power over the seven weeks, but these gains were attributed to the resistance training program itself, with no significant differences observed between the supplement groups.[20]

Another study found that CEE was less effective than CM at increasing muscle creatine levels and did not offer any additional performance benefits.[5] In fact, some research suggests CEE is no more effective than a placebo.[22]

More recent research has explored the effects of creatine hydrochloride and CEE in perimenopausal and menopausal women.[23][24][25] An eight-week trial found that creatine hydrochloride, but not the combination with CEE, was superior to placebo in improving reaction time and increasing frontal brain creatine levels.[23][25]

Data Summary: CEE vs. CM

Parameter Creatine Ethyl Ester (CEE) Creatine Monohydrate (CM) References
Chemical Stability (Stomach Acid) Debated: Some studies show rapid degradation to creatinine, others suggest stability at very low pH.Relatively stable.[6][7][8][9][10]
Intestinal Permeability (In Vitro) Higher than CM and creatinine.Lower than CEE.[9][10][11]
Serum Creatine Levels (Human) Lower than CM.Significantly increased.[7][20]
Serum Creatinine Levels (Human) Significantly increased.No significant increase.[7][20][21]
Muscle Creatine Increase (Human) Increased vs. placebo, but not superior to CM.Significantly increased vs. placebo.[20]
Performance Enhancement (Human) No significant benefit over placebo or CM.Proven to enhance strength and power.[3][5][20][22]

Experimental Protocols

This protocol is designed to assess the intestinal permeability of creatine compounds.

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed, mimicking the intestinal barrier.[1]

  • Compound Preparation: Prepare solutions of CEE, CM, and creatinine in a suitable transport buffer.

  • Permeability Assay: Add the compound solutions to the apical (upper) side of the Caco-2 monolayers.

  • Sample Collection: At various time points, collect samples from the basolateral (lower) side.

  • Analysis: Quantify the concentration of each compound in the collected samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][26][27][28][29]

dot

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 2-(1-methylguanidino)acetate Hydrochloride: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of laboratory chemicals is a critical component of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Ethyl 2-(1-methylguanidino)acetate hydrochloride (also known as Creatine Ethyl Ester Hydrochloride, CAS Number: 15366-32-2). Moving beyond a simple checklist, we will delve into the chemical principles that inform these procedures, ensuring a deep understanding that fosters a safer and more efficient laboratory environment.

Core Principles: Understanding the Hazard Profile

This compound is a derivative of creatine, developed to enhance its bioavailability. While its parent compound, creatine, is a naturally occurring and generally non-hazardous substance[1][2][3][4], the esterified hydrochloride salt presents specific hazards that must be respected.

According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a laboratory coat. All work with the solid material or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

A crucial aspect of this compound's chemistry is its inherent instability in aqueous solutions. This property, while a challenge for its use as a stable therapeutic, is a significant advantage in its disposal. The molecule rapidly degrades under neutral to basic conditions and undergoes slower hydrolysis in acidic environments. This degradation pathway is the cornerstone of our recommended disposal procedure.

The Disposal Workflow: A Two-Pronged Approach

The disposal of this compound can be approached in two primary ways, contingent on the quantity and nature of the waste. The following decision-making workflow provides a clear path for compliant disposal.

DisposalWorkflow Start Waste Generated: Ethyl 2-(1-methylguanidino)acetate hydrochloride Decision1 Is the waste in solid form or a concentrated solution? Start->Decision1 Path1 Solid/Concentrated Waste Decision1->Path1 Yes Path2 Dilute Aqueous Waste (<1%) Decision1->Path2 No Procedure1 In-Lab Chemical Neutralization (Base Hydrolysis) Path1->Procedure1 Procedure2 Direct Disposal as Hazardous Chemical Waste Path2->Procedure2 FinalDisposal Dispose via Licensed Hazardous Waste Contractor Procedure1->FinalDisposal Procedure2->FinalDisposal

Caption: Disposal decision workflow for this compound.

In-Lab Chemical Neutralization: A Step-by-Step Protocol

For solid waste and concentrated solutions, in-lab chemical neutralization via base-catalyzed hydrolysis is the preferred method to degrade the compound into less hazardous components. This procedure leverages the compound's rapid degradation in basic conditions.

Underlying Chemistry: In the presence of a base, such as sodium hydroxide, the ester bond of this compound is rapidly cleaved, and the guanidinium group facilitates cyclization. The primary degradation products are creatinine and ethanol. In strongly acidic conditions (pH ≤ 1.0), the compound hydrolyzes to creatine and ethanol, though this process is significantly slower. Given the faster and more complete reaction under basic conditions, this is the recommended pathway for intentional degradation.

Safety Precautions for this Protocol:

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Perform this procedure in a certified chemical fume hood.

  • When preparing the sodium hydroxide solution, always add the pellets to water, not the other way around, to avoid a violent exothermic reaction. The dissolution of sodium hydroxide is highly exothermic; use an ice bath to control the temperature of the solution.

  • Be aware that the initial neutralization of the hydrochloride salt will also generate heat.

Protocol for Base-Catalyzed Hydrolysis:

  • Preparation of the Hydrolysis Solution:

    • Carefully prepare a 1 M solution of sodium hydroxide (NaOH) in deionized water. For example, to make 100 mL of solution, slowly add 4.0 g of NaOH pellets to approximately 80 mL of deionized water in a beaker, stirring continuously. The beaker should be placed in an ice bath to manage the heat generated.

    • Once the pellets have dissolved and the solution has cooled to room temperature, transfer it to a 100 mL volumetric flask and add deionized water to the mark.

  • Degradation of the Waste:

    • For every 1 gram of solid this compound waste, use at least 50 mL of the 1 M NaOH solution. For liquid waste, estimate the amount of the compound and use a proportional volume of the NaOH solution.

    • In a suitable container (e.g., a glass beaker or flask) within a chemical fume hood, place the waste material.

    • Slowly and with constant stirring, add the 1 M NaOH solution to the waste. Be mindful of any heat generation.

    • Allow the mixture to stir at room temperature for at least 2 hours to ensure complete degradation. The rapid hydrolysis should be complete much sooner, but this extended time provides a margin of safety.

  • Neutralization of the Final Solution:

    • After the degradation period, the resulting solution will be basic. Neutralize it by slowly adding a 1 M solution of hydrochloric acid (HCl) with continuous stirring.

    • Monitor the pH of the solution using a pH meter or pH paper. The target pH is between 6.0 and 8.0.

  • Final Disposal:

    • The neutralized solution, now containing primarily creatinine, creatine, sodium chloride, and ethanol, is significantly less hazardous.

    • Despite the reduced hazard, this solution should not be disposed of down the drain. Collect the neutralized solution in a properly labeled hazardous waste container.

    • The label should clearly state "Neutralized this compound waste" and list the final components (creatinine, creatine, ethanol, sodium chloride, water).

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Direct Disposal of Dilute Aqueous Waste

For very dilute aqueous solutions (less than 1% by weight), the in-lab neutralization step may not be necessary, and direct disposal as hazardous chemical waste is appropriate.

Procedure:

  • Collection: Collect all dilute aqueous waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound waste".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.

Management of Contaminated Materials

Any materials that come into contact with this compound, such as paper towels, gloves, and weighing paper, should be considered contaminated solid waste.

Procedure:

  • Collection: Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste bag or container.

  • Labeling: The container should be labeled as "Hazardous Waste - Solid waste contaminated with this compound".

  • Disposal: Dispose of the container through your institution's EHS department or a licensed hazardous waste contractor.

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number 15366-32-2[5]
Molecular Formula C6H14ClN3O2[5]
Molecular Weight 195.65 g/mol [5]
Hazard Statements H302, H315, H319, H335[5]
Signal Word Warning[5]
Degradation in Basic Solution Rapid cyclization to creatinine and ethanol
Degradation in Acidic Solution (pH ≤ 1.0) Slow hydrolysis to creatine and ethanol
Recommended Neutralizing Agent 1 M Sodium Hydroxide (for hydrolysis)General Lab Practice
Final pH Target 6.0 - 8.0General Lab Practice

Conclusion: A Commitment to Safety and Compliance

The responsible management of chemical waste is a non-negotiable aspect of scientific research. By understanding the chemical properties of this compound, we can move beyond a "one-size-fits-all" disposal approach and implement a scientifically sound and safe procedure. The in-lab hydrolysis protocol outlined in this guide provides a practical method for reducing the hazard of this compound before its final disposal, embodying the principles of green chemistry and laboratory safety. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of Guanidine: A Procedural Guide.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Gufford, B. T., Sriraghavan, K., Miller, N. J., Miller, D. W., Gu, X., Vennerstrom, J. L., & Robinson, D. H. (2009). pH-dependent stability of creatine ethyl ester: relevance to oral absorption. Journal of dietary supplements, 6(3), 241–251.
  • Katseres, N. S., Reading, D. W., Giese, M., & Purser, G. H. (2009). Non-enzymatic hydrolysis of creatine ethyl ester.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Grand Valley State University. (2015, March 2). Corrosives. GVSU Lab Safety. Retrieved from [Link]

  • Cayman Chemical. (2023, July 21). Creatine Standard - Safety Data Sheet.
  • Scribd. (n.d.). Safety Data Sheet: Creatinine A. Retrieved from [Link]

  • Benchchem. (n.d.). Proper Disposal of Ethanol-d: A Guide for Laboratory Professionals.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Ethanol Impacts. (n.d.). Proper Waste Disposal.
  • University of California, Santa Barbara. (2012, December 14). Ethanol - Standard Operating Procedure. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Ethanol Disposal In Laboratories. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). Ester Hydrolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Study.com. (n.d.). Video: Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

  • Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]

  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

  • Lab Manager. (2025, February 3). Best Practices for Storing and Handling Corrosive Liquids in the Lab. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Quality Assurance and Hazardous Waste Test Methods. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from [Link]

Sources

Mastering the Bench: A Guide to Safely Handling Ethyl 2-(1-methylguanidino)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-(1-methylguanidino)acetate hydrochloride (CAS Number: 15366-32-2), a compound that, while vital for innovation, demands careful and informed handling.[1][2] As Senior Application Scientists, we understand that true laboratory safety transcends mere compliance; it is about building a culture of proactive risk management. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding of the risks and mitigation strategies.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid substance with specific health hazards that must be respected.[1] According to its Safety Data Sheet, the compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that the primary routes of exposure and concern are ingestion, skin and eye contact, and inhalation of its dust particles. Therefore, all handling procedures must be designed to minimize or eliminate these exposure pathways.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is crucial when handling this compound. The following table outlines the recommended PPE, grounded in the identified hazards.

Protection TypeRequired PPESpecifications & Rationale
Eye and Face Protection Safety goggles and face shieldGiven the "serious eye irritation" hazard (H319), standard safety glasses are insufficient. Safety goggles provide a seal around the eyes to protect against dust. A face shield offers an additional, broader barrier against any accidental splashes or airborne particles.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for their resistance to a wide range of chemicals. It is critical to inspect gloves for any signs of degradation or punctures before each use and to change them frequently, especially if contamination is suspected.
Body Protection Laboratory coat or disposable gownA lab coat or gown is essential to protect the skin and personal clothing from contamination. For procedures with a higher risk of generating dust or splashes, an impervious gown should be considered.
Respiratory Protection NIOSH-approved respiratorIn instances where dust formation is likely, such as weighing or transferring the solid, a NIOSH-approved respirator is necessary to prevent respiratory tract irritation (H335). Work should ideally be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the need for respiratory protection.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is fundamental to minimizing exposure risks. The following workflow outlines the key steps for safe handling from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Function Verify Fume Hood Function Inspect PPE Inspect PPE Assemble Equipment Assemble Equipment Don PPE Don PPE Assemble Equipment->Don PPE Proceed when prepared Weigh/Transfer Compound Weigh/Transfer Compound Perform Experiment Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste After use Decontaminate Surfaces Decontaminate Surfaces Doff PPE Doff PPE Dispose of Waste Dispose of Waste

Caption: Workflow for Safe Handling of this compound.

Preparation Phase
  • Engineering Controls: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Emergency Equipment: Before starting any work, confirm the location and functionality of the nearest safety shower and eyewash station.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) to avoid leaving the designated handling area once the compound is open.

Handling Phase
  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Dispensing the Compound: This is a critical step where dust can be generated.

    • Use a spatula or scoop for transferring the solid. Avoid pouring, which can create airborne dust.

    • If possible, use a balance with a draft shield.

  • In Solution: Once the compound is in solution, the risk of inhalation is significantly reduced. However, the risks of skin and eye contact remain. Handle solutions with the same level of PPE.

  • Storage: Keep the container tightly closed when not in use to prevent contamination and accidental spills.[3] Store at room temperature as recommended.[2]

Spill and Emergency Procedures

Even with meticulous planning, accidents can happen. Being prepared to respond quickly and correctly is crucial.

Minor Spill (Contained, Small Amount)
  • Alert Colleagues: Notify others in the immediate area.

  • Isolate the Area: Cordon off the spill area to prevent cross-contamination.

  • PPE: Ensure you are wearing the appropriate PPE.

  • Containment: Cover the spill with an inert absorbent material like sand, earth, or vermiculite.[4] Do not use combustible materials like paper towels to absorb the dry powder.

  • Cleanup: Carefully sweep the solid material into a plastic dustpan and place it in a clearly labeled, sealed container for hazardous waste.[5] Avoid actions that could generate dust.

  • Decontamination: Clean the spill area with a damp cloth or sponge, being careful not to spread any remaining residue. Place all cleaning materials into the hazardous waste container.

  • Waste Disposal: Dispose of the sealed container according to your institution's hazardous waste procedures.

Major Spill or Personal Exposure
  • In Case of a Large, Uncontained Spill: Evacuate the laboratory immediately and alert your institution's environmental health and safety (EHS) department.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical final step to protect both personnel and the environment.

Waste Segregation and Collection
  • Designated Waste Container: All waste containing this compound, including excess solid, contaminated gloves, weigh boats, and cleaning materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Incompatible Wastes: Do not mix this waste with other incompatible chemical waste streams.

Disposal Procedure
  • Follow Institutional Guidelines: All hazardous waste must be disposed of in strict accordance with your institution's EHS protocols, as well as local, state, and federal regulations.

  • Prevent Environmental Release: Do not dispose of this chemical down the drain or in the regular trash.[3]

By adhering to these detailed safety and handling protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself and your colleagues while advancing the frontiers of science.

References

  • The University of Queensland. (n.d.). Chemical Spill and Response Guideline. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • The University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 95%, 100 mg. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.